molecular formula C12H22O10 B102083 Blood group H disaccharide CAS No. 16741-18-7

Blood group H disaccharide

Número de catálogo: B102083
Número CAS: 16741-18-7
Peso molecular: 326.30 g/mol
Clave InChI: VSRVRBXGIRFARR-URMRTOKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative of significant interest in glycoscience research. This compound features a trisaccharide-like structure, characterized by multiple oxane (pyranose) rings linked by glycosidic bonds and adorned with hydroxymethyl and methyl substituents. Its intricate architecture makes it a valuable subject for investigating carbohydrate chemistry and biochemistry. Researchers can utilize this compound as a standard or intermediate in the synthesis of more complex oligosaccharides. It serves as a crucial tool for probing the activity and specificity of glycosidases and glycosyltransferases, enzymes essential to numerous biological processes. The presence of the methyl group offers a unique structural motif for studying the effect of subtle chemical modifications on molecular recognition, solubility, and metabolic stability. Its primary research applications are found in the fields of chemical biology and synthetic chemistry, where it aids in the exploration of glycan-mediated cell signaling, the development of novel enzyme inhibitors, and the assembly of biologically active glycoconjugates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Número CAS

16741-18-7

Fórmula molecular

C12H22O10

Peso molecular

326.30 g/mol

Nombre IUPAC

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1

Clave InChI

VSRVRBXGIRFARR-URMRTOKHSA-N

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

melting_point

191-192°C

Otros números CAS

17074-02-1

Descripción física

Solid

Sinónimos

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Blood Group H Antigen Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the blood group H antigen disaccharide (Fucα1-2Gal). It includes detailed information on the enzymatic reaction, quantitative data, experimental protocols, and a visual representation of the synthesis pathway, designed to support research and development in glycoscience and related fields.

Introduction

The blood group H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system. The core of the H antigen is a disaccharide, α-L-fucopyranosyl-(1→2)-β-D-galactopyranoside (Fucα1-2Gal). The synthesis of this disaccharide is a critical step in the biosynthesis of these important cell surface glycans. Understanding and replicating this synthesis is vital for various applications, including the production of universal blood types, the study of host-pathogen interactions, and the development of novel therapeutics. This guide focuses on the enzymatic synthesis of the H antigen disaccharide, providing the necessary technical details for its in vitro production.

The Core Biosynthesis Pathway

The synthesis of the H antigen disaccharide is catalyzed by a specific glycosyltransferase, namely α-1,2-fucosyltransferase. This enzyme facilitates the transfer of an L-fucose residue from a donor substrate to an acceptor substrate.

  • Enzyme: α-1,2-fucosyltransferase (FUT1), also known as H-transferase. This enzyme is encoded by the FUT1 (or H) gene.

  • Donor Substrate: Guanosine diphosphate-L-fucose (GDP-L-fucose). This activated sugar nucleotide provides the fucose moiety for the glycosylation reaction.

  • Acceptor Substrate: A precursor oligosaccharide chain terminating with a galactose (Gal) residue. There are two main types of precursor chains in humans, Type 1 and Type 2, which differ in the linkage between the terminal galactose and the preceding N-acetylglucosamine (GlcNAc) residue.

    • Type 1 chain: Galβ1-3GlcNAc-R

    • Type 2 chain: Galβ1-4GlcNAc-R[1]

The enzymatic reaction can be summarized as follows:

GDP-L-fucose + Galβ1-R → Fucα1-2Galβ1-R + GDP

For the synthesis of the disaccharide alone, lactose (B1674315) (Galβ1-4Glc) can be used as a readily available acceptor substrate, resulting in the formation of 2'-fucosyllactose, a trisaccharide that contains the H antigen disaccharide structure.

Quantitative Data

The efficiency of the enzymatic synthesis of the H antigen is dependent on various factors, including the kinetic parameters of the α-1,2-fucosyltransferase and the reaction conditions. While comprehensive kinetic data for human FUT1 with its natural precursors is limited in the literature, the following table summarizes available relevant data.

Enzyme SourceSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)Reference
Lactobacillus plantarum HF571129 β-galactosidaseLactose23.28 mM10.88 µmol min-1 mg-164.02 s-17.550[2]
Lactobacillus plantarum HF571129 β-galactosidaseONPG6.644 mM147.5 µmol min-1 mg-160.24 s-16.550[2]
Aspergillus oryzae β-galactosidaseONPG0.800 mM0.0864 A/min-7.5-[3]
Human α-L-fucosidase----5.0-[4]
Bacteroides castoris α-L-fucosyltransferasepNP-α-fucoside---~5.524-42[5]
Pyrococcus furiosus arylsulfatase (recombinant)p-nitrophenyl sulfate---9.545[6]

Note: Data for homologous enzymes or enzymes with similar activities are included to provide a general framework. ONPG (o-nitrophenyl-β-D-galactopyranoside) and pNP-Fuc (p-nitrophenyl-α-L-fucopyranoside) are artificial substrates used for enzyme characterization.

Experimental Protocols

This section provides a general framework for the chemoenzymatic synthesis of the H antigen disaccharide. The protocol is divided into three main stages: preparation of the recombinant enzyme, synthesis of the GDP-L-fucose donor, and the final enzymatic fucosylation reaction followed by product purification and characterization.

Expression and Purification of Recombinant α-1,2-Fucosyltransferase (FUT1)

The production of a soluble, active form of human FUT1 is crucial for the synthesis.

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the coding sequence for a soluble form of human FUT1 (e.g., with a His-tag for purification)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Ni-NTA agarose (B213101) resin

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

  • Transformation: Transform the expression vector into a competent E. coli strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged FUT1 with elution buffer.[7]

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Synthesis of GDP-L-fucose

GDP-L-fucose can be synthesized enzymatically from L-fucose.

Materials:

  • L-fucose

  • Adenosine triphosphate (ATP)

  • Guanosine triphosphate (GTP)

  • Bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)

  • Inorganic pyrophosphatase

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2)

Protocol:

  • Prepare a reaction mixture containing L-fucose, ATP, GTP, and the reaction buffer.

  • Add the enzymes FKP and inorganic pyrophosphatase to the reaction mixture.

  • Incubate the reaction at 37°C for several hours.

  • Monitor the formation of GDP-L-fucose by thin-layer chromatography (TLC) or HPLC.[8]

Enzymatic Synthesis of H Antigen Disaccharide

Materials:

  • Purified recombinant α-1,2-fucosyltransferase (FUT1)

  • GDP-L-fucose (donor substrate)

  • Lactose (acceptor substrate)

  • Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MnCl2, 5 mM CaCl2)[9]

  • Heating block or water bath

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified FUT1 enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 12-24 hours) with gentle agitation.[10]

  • Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[10]

  • Purification of the Product: The resulting H antigen-containing trisaccharide (2'-fucosyllactose) can be purified from the reaction mixture using techniques such as gel filtration chromatography or reversed-phase HPLC.

Characterization of the H Antigen Disaccharide

The synthesized product should be thoroughly characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC):

  • Column: A suitable column for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a graphitized carbon column.

  • Mobile Phase: An appropriate solvent system, typically a mixture of acetonitrile (B52724) and water.

  • Detection: Refractive index (RI) detector or evaporative light scattering detector (ELSD).[11]

Mass Spectrometry (MS):

  • Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of the synthesized product.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates. The chemical shifts and coupling constants of the anomeric protons are particularly informative for confirming the α1-2 linkage between fucose and galactose.[11][12]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key molecular transformations in the synthesis of the blood group H antigen disaccharide.

H_Antigen_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GDP_Fucose GDP-L-Fucose (Donor Substrate) FUT1 α-1,2-Fucosyltransferase (FUT1) GDP_Fucose->FUT1 Binds Precursor Precursor Chain (e.g., Lactose: Galβ1-4Glc) Precursor->FUT1 Binds H_Antigen H Antigen (Fucα1-2Galβ1-4Glc) FUT1->H_Antigen Catalyzes formation of GDP GDP FUT1->GDP Releases H_Antigen_Workflow start Start expression 1. Recombinant FUT1 Expression & Purification start->expression reaction 3. Enzymatic Fucosylation Reaction expression->reaction gdp_fucose 2. Synthesis of GDP-L-Fucose gdp_fucose->reaction purification 4. Product Purification (HPLC) reaction->purification characterization 5. Product Characterization (MS, NMR) purification->characterization end End Product: Pure H Antigen Disaccharide characterization->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the FUT1 Gene in H Disaccharide Synthesis

This technical guide provides a comprehensive overview of the Fucosyltransferase 1 (FUT1) gene and its pivotal role in the synthesis of the H disaccharide, the foundational precursor for the ABO blood group antigens. This document delves into the biochemical pathways, genetic regulation, and quantitative aspects of FUT1 function, and provides detailed experimental protocols for its study.

Introduction to FUT1 and H Antigen Synthesis

The FUT1 gene, also known as the H gene, is located on chromosome 19q13.3.[1][2] It encodes a type II transmembrane protein that resides in the Golgi apparatus, known as α(1,2)-fucosyltransferase 1 (FUT1).[3][4] This enzyme is a crucial glycosyltransferase that catalyzes the final step in the synthesis of the H antigen, an oligosaccharide structure that serves as the immediate precursor for the A and B antigens of the ABO blood group system.[5][6] The presence or absence of a functional FUT1 enzyme is the primary determinant of the H-deficient phenotypes, such as the rare Bombay and para-Bombay blood groups.[1][3][7]

The enzymatic reaction involves the transfer of an L-fucose sugar molecule from a donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-Fucose), to an acceptor substrate.[8] Specifically, FUT1 creates an α(1,2) linkage between the fucose and the terminal galactose (Gal) residue of a precursor oligosaccharide chain.[1][9] On red blood cells, the predominant precursor is the Type 2 chain (Galβ1-4GlcNAc-R).[10][11]

Biochemical Pathway of H Disaccharide Synthesis

The synthesis of the H antigen is a critical step in the biosynthesis of ABO blood group antigens. The FUT1 enzyme facilitates the addition of a fucose residue to a precursor chain, rendering it the H antigen. This newly formed H antigen can then be modified by A- or B-transferases to form the A or B antigens, respectively. In individuals with blood group O, the H antigen remains unmodified.[5][10] Consequently, the concentration of H antigen is highest on type O red blood cells and lowest on type AB red blood cells.[5]

The core reaction is as follows:

GDP-β-L-fucose + Galβ1-4GlcNAc-R → Fucα1-2Galβ1-4GlcNAc-R (H antigen) + GDP

The FUT1 enzyme primarily acts on Type 2 precursor chains, which are characteristic of glycoproteins and glycolipids on the surface of red blood cells.[2][10] A closely related enzyme, FUT2, encoded by the FUT2 (Secretor) gene, performs the same reaction but primarily on Type 1 chains (Galβ1-3GlcNAc-R) found in secretory glands, leading to the presence of soluble H antigen in bodily fluids.[1][10]

H_Synthesis_Pathway cluster_substrates Substrates cluster_products Products GDP_Fucose GDP-L-Fucose FUT1 FUT1 Enzyme (α(1,2)-fucosyltransferase) GDP_Fucose->FUT1 Precursor Precursor Chain (Galβ1-4GlcNAc-R) Precursor->FUT1 H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) GDP GDP FUT1->H_Antigen Catalysis FUT1->GDP

Caption: Biochemical synthesis of H antigen catalyzed by the FUT1 enzyme.

Genetic Regulation and Phenotypic Variation

The expression of the H antigen on red blood cells requires at least one functional copy of the FUT1 gene (H/H or H/h genotypes).[1] Individuals who are homozygous for non-functional FUT1 alleles (h/h) cannot produce the H antigen, resulting in the Bombay phenotype (Oh).[1][5] These individuals lack H, A, and B antigens, even if they possess functional A or B transferase genes.[7] The para-Bombay phenotype is associated with mutant FUT1 alleles that encode for enzymes with significantly reduced activity, leading to weak H antigen expression.[12][13]

The transcriptional regulation of FUT1 is complex and can be influenced by various factors. In colon cancer cells, for instance, the transcription factor Elk-1 has been shown to be essential for constitutive FUT1 gene expression by binding to a specific region in its 5'-flanking region.[14][15] This highlights a potential mechanism for the re-expression of H-related antigens in neoplastic tissues.

FUT1_Regulation Elk1 Elk-1 (Transcription Factor) Promoter FUT1 Promoter Region (-91 to -81 nt) Elk1->Promoter Binds to FUT1_Gene FUT1 Gene Promoter->FUT1_Gene Initiates FUT1_mRNA FUT1 mRNA FUT1_Gene->FUT1_mRNA Transcription FUT1_Enzyme FUT1 Enzyme FUT1_mRNA->FUT1_Enzyme Translation Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., FUT1-transfected) Lysate_Prep 2. Prepare Cell Lysate (Sonication/Freeze-Thaw) Cell_Culture->Lysate_Prep Incubation 4. Add Lysate & Incubate (37°C, 1-2 hours) Lysate_Prep->Incubation Reaction_Mix 3. Prepare Reaction Mix (Buffer, Substrates, MnCl2) Reaction_Mix->Incubation Stop_Reaction 5. Stop Reaction (e.g., add EDTA) Incubation->Stop_Reaction Separation 6. Separate Product (HPLC or Chromatography) Stop_Reaction->Separation Quantification 7. Quantify Product Separation->Quantification

References

The Discovery and Structural Elucidation of the H Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal discovery of the H antigen and the determination of its core disaccharide unit. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the biochemical foundations of the ABO blood group system. This document outlines the key experimental methodologies that were instrumental in this discovery and presents relevant quantitative data in a structured format.

Introduction: The Enigma of the "O" in ABO

The discovery of the ABO blood group system by Karl Landsteiner in 1900 was a monumental achievement in medicine. However, the biochemical basis of these blood types remained elusive for decades. It was the work of Watkins and Morgan in the 1950s that began to unravel this mystery, leading to the identification of the H antigen as the fundamental precursor upon which the A and B antigens are built.[1] Their research demonstrated that the specificity of these blood group antigens resided not in proteins, but in carbohydrate structures.[1]

A critical breakthrough came with the observation that individuals with the rare "Bombay" phenotype lacked A and B antigens, and their red blood cells were not agglutinated by anti-A or anti-B sera.[2][3] Crucially, their serum contained antibodies that agglutinated all normal A, B, and O red blood cells. This led to the hypothesis that these individuals lacked a precursor substance, later identified as the H antigen, necessary for the synthesis of A and B antigens.[2][3]

This guide will delve into the experimental approaches that elucidated the structure of this pivotal H antigen, focusing on the core disaccharide that defines its antigenicity.

The Chemical Nature of the H Antigen: Hapten Inhibition Studies

The initial evidence for the carbohydrate nature of the H antigen came from hapten inhibition studies. This technique is based on the principle that a simple, small molecule (a hapten) that constitutes the antigenic determinant can specifically inhibit the binding of an antibody (or a lectin) to the complete antigen.

Experimental Protocol: Hemagglutination Inhibition Assay

The primary method used was the hemagglutination inhibition assay. This assay measures the ability of a soluble substance to inhibit the agglutination of red blood cells by a specific antibody or lectin.

Objective: To identify the immunodominant sugar of the H antigen by testing the inhibitory capacity of various simple sugars on the agglutination of O-type red blood cells by anti-H reagents.

Materials:

  • Red Blood Cells: A suspension of human O-type red blood cells.

  • Anti-H Reagent: Historically, this was often a lectin extract from the seeds of Ulex europaeus (gorse), which shows high specificity for the H antigen, or anti-H antibodies from the serum of individuals with the Bombay phenotype.[4]

  • Simple Sugars (Haptens): A panel of monosaccharides and disaccharides of known structure.

  • Saline Solution (PBS): For dilutions and washing.

  • Microtiter Plates or Test Tubes: For performing the assay.

Procedure:

  • Preparation of Reagents:

    • The anti-H lectin or antibody is diluted to a concentration that gives a standard level of agglutination (e.g., a titer of 1:16 or 1:32).

    • Serial dilutions of the simple sugars to be tested are prepared in saline.

  • Inhibition Step:

    • Equal volumes of the diluted anti-H reagent and each sugar dilution are mixed in the wells of a microtiter plate or in test tubes.

    • The mixture is incubated to allow the sugar (hapten) to bind to the anti-H reagent.

  • Hemagglutination Step:

    • A standard volume of the O-type red blood cell suspension is added to each well or tube.

    • The plate or tubes are incubated to allow for agglutination to occur.

  • Observation and Interpretation:

    • The degree of agglutination is observed visually. A positive result (no inhibition) is indicated by a diffuse lattice of agglutinated cells, while a negative result (inhibition) is shown by a compact button of sedimented red blood cells at the bottom of the well.

    • The minimum concentration of a sugar that completely inhibits agglutination is determined.

Key Finding: Through these inhibition studies, Watkins and Morgan demonstrated that L-fucose was a potent inhibitor of the anti-H-induced agglutination of O-type red blood cells, thus identifying it as the immunodominant sugar of the H antigen.

Logical Workflow for Hapten Inhibition Studies

HaptenInhibition cluster_prep Preparation cluster_assay Assay cluster_results Results AntiH Anti-H Reagent (Lectin or Antibody) Mix Mix Anti-H with Sugar Solution AntiH->Mix RBCs O-type Red Blood Cells AddRBCs Add O-type Red Blood Cells RBCs->AddRBCs Sugars Simple Sugar Solutions (Haptens) Sugars->Mix Incubate1 Incubate for Hapten Binding Mix->Incubate1 Incubate1->AddRBCs Incubate2 Incubate for Agglutination AddRBCs->Incubate2 Observe Observe for Agglutination Incubate2->Observe Agglutination Agglutination (No Inhibition) Observe->Agglutination Sugar is not the determinant NoAgglutination No Agglutination (Inhibition) Observe->NoAgglutination Sugar is the determinant

Caption: Workflow of the hapten inhibition assay to identify the immunodominant sugar of the H antigen.

Structural Elucidation of the Disaccharide Unit

Following the identification of L-fucose as the key sugar, the next step was to determine the complete structure of the antigenic determinant, including the sugar to which fucose was attached and the nature of their linkage. This required the isolation and analysis of oligosaccharide fragments from H substance.

Isolation and Purification: Paper Chromatography

In the mid-20th century, paper chromatography was a cornerstone technique for the separation and purification of small oligosaccharides.

Objective: To separate and isolate oligosaccharide fragments from partially hydrolyzed blood group substances for further structural analysis.

Principle: Paper chromatography separates molecules based on their differential partitioning between a stationary phase (water adsorbed to the paper) and a mobile phase (a solvent mixture).

Experimental Protocol (Generalized):

  • Sample Preparation: Blood group substance (e.g., from ovarian cyst fluid) is partially hydrolyzed using mild acid to generate a mixture of oligosaccharides.

  • Spotting: The concentrated hydrolysate is spotted onto a line near the bottom of a sheet of Whatman No. 1 filter paper.

  • Development: The paper is suspended in a chromatography tank containing a solvent system (e.g., n-butanol:acetic acid:water). The solvent moves up (ascending chromatography) or down (descending chromatography) the paper by capillary action, separating the oligosaccharides.

  • Visualization: After drying, the chromatogram is sprayed with a reagent (e.g., aniline (B41778) hydrogen phthalate) that reacts with the sugars to produce colored spots upon heating.

  • Elution: The separated sugar spots are cut out from the paper, and the oligosaccharides are eluted with water for further analysis.

Linkage Analysis: Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), was a powerful tool for determining how monosaccharides are linked together in an oligosaccharide.

Objective: To identify the linkage between fucose and galactose in the H-disaccharide.

Principle: The oligosaccharide is derivatized to form volatile compounds (partially methylated alditol acetates) that can be separated by GLC. The fragmentation pattern in the mass spectrometer reveals the original positions of the glycosidic linkages.

Experimental Protocol: Methylation Analysis

  • Permethylation: The isolated disaccharide is treated with a methylating agent (e.g., methyl iodide in the presence of a strong base) to methylate all free hydroxyl groups.

  • Hydrolysis: The permethylated disaccharide is hydrolyzed with acid to break the glycosidic bond, yielding methylated monosaccharides.

  • Reduction: The methylated monosaccharides are reduced with a reducing agent (e.g., sodium borohydride) to convert them to their corresponding alditols.

  • Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated with acetic anhydride.

  • GLC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are injected into a gas chromatograph. The retention time of the peaks allows for the identification of the monosaccharides, and the mass spectrum of each peak reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions.

Through such analyses, the H-disaccharide was identified as L-fucosyl-(α1→2)-D-galactose .

Confirmation of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy was in its earlier stages of development during the initial discovery, it has since become the definitive method for the structural elucidation of carbohydrates. Modern 1D and 2D NMR techniques provide detailed information about the anomeric configuration (α or β) of the glycosidic linkage and the connectivity of the atoms.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the protons and carbons in a molecule provide a detailed map of its structure.

Experimental Protocol (Modern Approach):

  • Sample Preparation: The purified disaccharide is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D ¹H NMR: To identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the linkage. For an α-linkage, the coupling constant (³JH1,H2) is typically around 3-4 Hz.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which are crucial for determining the linkage between the two sugar residues. A correlation between the anomeric proton of fucose (H-1) and C-2 of galactose confirms the 1→2 linkage.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing further conformational and linkage information.

The combination of these techniques unequivocally confirms the structure of the H-disaccharide unit as α-L-Fucp-(1→2)-β-D-Galp .

Quantitative Data

The following tables summarize quantitative data related to the H antigen and the enzymes involved in its synthesis.

Table 1: Kinetic Parameters of Human α-1,2-Fucosyltransferases (FUT1 and FUT2)

EnzymeSubstrateKm (mM)Vmax (relative activity)
FUT1 (H enzyme)Phenyl β-D-galactoside0.23100
Lactose1.865
FUT2 (Secretor enzyme)Phenyl β-D-galactoside0.45100
Lactose10.020

Note: Data are compiled from various sources and represent typical values. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: Dissociation Constants (Kd) for Anti-H Reagents

ReagentLigandKd (M)
Ulex europaeus agglutinin I (UEA-I)H-disaccharide (Fucα1-2Gal)~1 x 10-4
Human monoclonal anti-H antibodyH-disaccharide (Fucα1-2Gal)~5 x 10-5

Note: Kd is the dissociation constant, which represents the concentration of ligand at which half of the binding sites of the protein are occupied. A lower Kd indicates a higher binding affinity.

Biosynthesis of the H Antigen

The H antigen is synthesized by the action of α-1,2-fucosyltransferases, which are encoded by the FUT1 and FUT2 genes.[5] These enzymes transfer an L-fucose residue from a GDP-fucose donor to a galactose residue on a precursor oligosaccharide chain.

Biosynthetic Pathway of the H Antigen

H_Antigen_Biosynthesis Precursor Precursor Chain (e.g., Type 2 Chain: Galβ1-4GlcNAc-R) FUT α-1,2-Fucosyltransferase (FUT1 or FUT2) Precursor->FUT GDP_Fucose GDP-L-Fucose GDP_Fucose->FUT H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) FUT->H_Antigen GDP GDP FUT->GDP

Caption: The enzymatic synthesis of the H antigen from a precursor oligosaccharide chain.

Conclusion

The discovery of the H antigen and the elucidation of its disaccharide structure were landmark achievements in glycobiology and transfusion medicine. Through a combination of classical immunochemical techniques like hapten inhibition and structural analysis methods such as chromatography and spectroscopy, Watkins, Morgan, and their contemporaries laid the foundation for our current understanding of the molecular basis of the ABO blood group system. This knowledge continues to be of paramount importance in clinical practice and provides a fundamental framework for research in areas ranging from oncology to infectious disease.

References

An In-depth Technical Guide to the Precursor Oligosaccharide Chains for ABO(H) Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the precursor oligosaccharide chains that form the foundation of the ABO(H) histo-blood group antigens. Understanding the biosynthesis, structure, and regulation of these precursors is critical for research in transfusion medicine, organ transplantation, and the development of novel therapeutics targeting glycosylation pathways.

Introduction to ABO(H) Precursor Oligosaccharide Chains

The ABO(H) antigens are complex carbohydrate structures displayed on the surface of red blood cells and most epithelial and endothelial cells.[1][2] Their synthesis is a stepwise process involving the sequential addition of monosaccharides to precursor oligosaccharide chains by specific glycosyltransferases.[3] These precursor chains provide the foundational structure upon which the H, A, and B antigenic determinants are built. Variations in the structure of these precursor chains contribute to the diversity of ABO antigen presentation.

Six types of precursor oligosaccharide chains have been characterized, with Types 1 through 4 being the most well-described in humans.[4] These chains are attached to either proteins (forming glycoproteins) or lipids (forming glycolipids).[1] The structural differences between these precursor types lie in the linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues.

Table 1: Major Precursor Oligosaccharide Chains for ABO(H) Antigens

Precursor TypeCore StructureLinkagePrimary Location
Type 1 Galβ1-3GlcNAc-Rβ1-3Secretions, epithelial cells of the gastrointestinal, respiratory, and genitourinary tracts.[4]
Type 2 Galβ1-4GlcNAc-Rβ1-4Red blood cells, hematopoietic tissue, and vascular endothelium.[4]
Type 3 Galβ1-3GalNAcα-Rβ1-3Mucin O-glycans.
Type 4 Galβ1-3GalNAcβ-Rβ1-3Glycolipids, abundant in renal tissue.[4]

Biosynthesis of Precursor Chains and H Antigen Formation

The synthesis of the precursor chains and their subsequent conversion to the H antigen is a highly regulated enzymatic process occurring primarily in the Golgi apparatus.[3] This process is dependent on the expression and activity of specific fucosyltransferases (FUTs).

Key Enzymes in H Antigen Synthesis

Two key enzymes, FUT1 (H-transferase) and FUT2 (Secretor-transferase), are responsible for the addition of a fucose residue in an α1-2 linkage to the terminal galactose of the precursor chains, creating the H antigen.[5]

  • FUT1 (α-1,2-fucosyltransferase 1): Encoded by the FUT1 (or H) gene, this enzyme is primarily responsible for the synthesis of the H antigen on red blood cells and vascular endothelium.[6] FUT1 preferentially utilizes Type 2 precursor chains.[6][7]

  • FUT2 (α-1,2-fucosyltransferase 2): Encoded by the FUT2 (or Se) gene, this enzyme is responsible for the synthesis of H antigen in secretory tissues, leading to the presence of soluble H antigen in bodily fluids like saliva.[8] FUT2 can utilize both Type 1 and Type 2 precursor chains.[6]

Individuals who are "secretors" have at least one functional FUT2 allele, while "non-secretors" have two non-functional alleles. The Bombay phenotype (Oh) is a rare condition where individuals have two non-functional FUT1 alleles and therefore cannot produce H antigen on their red blood cells, regardless of their ABO genotype.[2]

Biosynthetic Pathway of H Antigen

The following diagram illustrates the enzymatic steps leading to the formation of Type 1 and Type 2 H antigens.

H_Antigen_Biosynthesis Type1_pre Type 1 Precursor (Galβ1-3GlcNAc-R) H_Type1 H Type 1 Antigen Type1_pre->H_Type1 + GDP-Fucose Type2_pre Type 2 Precursor (Galβ1-4GlcNAc-R) H_Type2 H Type 2 Antigen Type2_pre->H_Type2 + GDP-Fucose FUT2 FUT2 (Secretor enzyme) FUT2->Type1_pre FUT2->Type2_pre FUT1 FUT1 (H enzyme) FUT1->Type2_pre

Biosynthesis of Type 1 and Type 2 H antigens.

Conversion of H Antigen to A and B Antigens

Once the H antigen is formed, it serves as the substrate for the A- and B-glycosyltransferases (A- and B-transferases), encoded by the ABO gene, to create the A and B antigens, respectively.

A- and B-Glycosyltransferases
  • A-transferase (α-1,3-N-acetylgalactosaminyltransferase): Encoded by the A allele, this enzyme transfers an N-acetylgalactosamine (GalNAc) residue in an α1-3 linkage to the terminal galactose of the H antigen.[9]

  • B-transferase (α-1,3-galactosyltransferase): Encoded by the B allele, this enzyme transfers a galactose (Gal) residue in an α1-3 linkage to the terminal galactose of the H antigen.[9]

The O allele encodes a non-functional enzyme, resulting in the H antigen remaining unmodified in individuals with blood type O.[9]

Final Steps in ABO Antigen Biosynthesis

The diagram below illustrates the conversion of the H antigen to A and B antigens.

ABO_Antigen_Synthesis H_Antigen H Antigen (Fucα1-2Gal-R) A_Antigen A Antigen H_Antigen->A_Antigen + UDP-GalNAc B_Antigen B Antigen H_Antigen->B_Antigen + UDP-Gal A_transferase A-transferase A_transferase->H_Antigen B_transferase B-transferase B_transferase->H_Antigen

Conversion of H antigen to A and B antigens.

Quantitative Data

Table 2: Kinetic Parameters of Glycosyltransferases in ABO(H) Biosynthesis

EnzymeSubstrateKm (mM)Vmax (relative units)Source
Human FUT1Phenyl-β-D-galactoside2.4-[10]
Chimeric A/B-transferase (AABB)UDP-Gal0.023 ± 0.0031.0[11]
Chimeric A/B-transferase (AABB)H-antigen disaccharide0.22 ± 0.03-[11]
Chimeric A/B-transferase (ABBB)UDP-Gal0.021 ± 0.0021.2[11]
Chimeric A/B-transferase (ABBB)H-antigen disaccharide0.17 ± 0.02-[11]

Note: The Vmax values are relative to the activity of the AABB chimera with UDP-Gal.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ABO(H) precursor oligosaccharides and the enzymes involved in their synthesis.

Expression and Purification of Recombinant Glycosyltransferases

The production of active, soluble forms of FUT1, A-transferase, and B-transferase is essential for in vitro studies. A common approach involves the expression of truncated forms of these enzymes, lacking the N-terminal transmembrane domain, as fusion proteins in E. coli or other expression systems.

Workflow for Recombinant Glycosyltransferase Production:

Protein_Purification Start Gene synthesis/ cloning into expression vector Transform Transformation into E. coli Start->Transform Induce Induction of protein expression (e.g., with IPTG) Transform->Induce Harvest Cell harvesting and lysis Induce->Harvest Purify Affinity chromatography (e.g., Ni-NTA or Strep-Tactin) Harvest->Purify Analyze Purity analysis (SDS-PAGE) and activity assay Purify->Analyze

Workflow for recombinant glycosyltransferase expression and purification.

Detailed Protocol for Expression and Purification (General):

  • Cloning: The cDNA sequence encoding the soluble catalytic domain of the human glycosyltransferase (e.g., FUT1, A-transferase, or B-transferase) is cloned into an appropriate expression vector, often with an N-terminal fusion tag (e.g., His-tag or Strep-tag) for purification.[12]

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: The bacterial culture is grown to a suitable optical density (e.g., OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis can be achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is purified by affinity chromatography corresponding to the fusion tag used.[12] The column is washed extensively, and the recombinant protein is eluted.

  • Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined. The enzymatic activity of the purified protein should be confirmed using an appropriate assay.

Glycosyltransferase Activity Assays

Several methods can be employed to measure the activity of FUT1, A-transferase, and B-transferase. These assays are crucial for determining kinetic parameters and for screening potential inhibitors.

This is a classic and sensitive method for measuring glycosyltransferase activity.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES, pH 6.5), a divalent cation (e.g., 10 mM MnCl2), the acceptor substrate (precursor oligosaccharide), and the purified enzyme.

  • Initiation: Start the reaction by adding the radiolabeled donor substrate (e.g., GDP-[14C]Fucose for FUTs, UDP-[14C]GalNAc for A-transferase, or UDP-[14C]Gal for B-transferase).

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction by adding EDTA or by boiling.

  • Separation: Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and develop the plate in an appropriate solvent system to separate the radiolabeled product from the unreacted radiolabeled donor substrate.

  • Detection and Quantification: The radioactivity on the TLC plate is quantified using a radio-TLC scanner or by autoradiography followed by densitometry. The amount of product formed is calculated based on the radioactivity incorporated into the product band.

Non-radioactive, colorimetric assays provide a safer and more high-throughput alternative. One common method involves a coupled enzyme assay where the release of the nucleotide diphosphate (B83284) (GDP or UDP) is coupled to the production of a detectable signal.[11][13][14][15]

Protocol Outline (Coupled Phosphatase Assay):

  • Reaction Mixture: Prepare a reaction mixture containing buffer, divalent cation, acceptor substrate, donor substrate, the glycosyltransferase, and a coupling phosphatase.

  • Incubation: Incubate the reaction at 37°C. The glycosyltransferase will transfer the sugar to the acceptor, releasing GDP or UDP. The coupling phosphatase will then hydrolyze the nucleotide diphosphate, releasing inorganic phosphate (B84403).

  • Detection: The amount of inorganic phosphate produced is quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[15]

Analysis of Precursor Oligosaccharide Chains

The structural characterization and quantification of precursor oligosaccharide chains from biological samples are essential for understanding their distribution and function.

HPAEC-PAD is a highly sensitive method for the separation and quantification of underivatized carbohydrates.[2][16][17]

Protocol Outline:

  • Sample Preparation: Glycans are released from glycoproteins or glycolipids by enzymatic (e.g., PNGase F for N-glycans) or chemical (e.g., hydrazinolysis for O-glycans) methods.

  • Chromatography: The released oligosaccharides are injected onto a high-pH anion-exchange column (e.g., Dionex CarboPac series).[18] Separation is achieved using a gradient of sodium acetate (B1210297) in sodium hydroxide. A typical gradient might involve a linear increase in sodium acetate concentration to elute oligosaccharides based on their size and charge.[16][19][20][21]

  • Detection: The eluted carbohydrates are detected by a pulsed amperometric detector, which provides sensitive and specific detection of carbohydrates.

  • Quantification: The concentration of each oligosaccharide can be determined by comparing its peak area to that of known standards.

MS is a powerful tool for the structural analysis of oligosaccharides, providing information on their composition, sequence, and branching patterns.[22][23]

Protocol Outline:

  • Sample Preparation: Released glycans are often permethylated to improve their ionization efficiency and fragmentation predictability.[6][19][22][24]

  • Analysis: The permethylated glycans are analyzed by Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the oligosaccharide ions. The resulting fragmentation pattern provides detailed structural information, including the sequence of monosaccharides and the positions of linkages.[6][19][22]

NMR spectroscopy is the most definitive method for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β) of the glycosidic linkages and the precise positions of these linkages.[25][26][27][28] The chemical shifts of anomeric protons (typically in the range of 4.3-5.9 ppm) are particularly informative for determining the anomeric configuration.[6][29]

General Workflow for NMR Analysis:

NMR_Workflow Sample_Prep Oligosaccharide Purification NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Spectral Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Assignment of Chemical Shifts and Coupling Constants Data_Processing->Structure_Elucidation Final_Structure Determination of Sequence, Linkage, and Anomeric Configuration Structure_Elucidation->Final_Structure

General workflow for NMR-based structural elucidation of oligosaccharides.

Conclusion

The precursor oligosaccharide chains of the ABO(H) antigens are central to the expression of these clinically significant blood group determinants. A thorough understanding of their biosynthesis, the enzymes involved, and their structural diversity is paramount for advancing research in glycobiology and its application in medicine. The experimental approaches outlined in this guide provide a framework for the detailed investigation of these complex carbohydrates and the enzymes that synthesize them. Further research is needed to fully elucidate the kinetic parameters of all the involved human glycosyltransferases with their natural substrates and to map the quantitative distribution of the different precursor chain types across all human tissues.

References

Chemical properties of blood group H disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of the Blood Group H Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound, a fundamental component of the ABO blood group system, serves as the direct precursor for the A and B antigens.[1][2] Its unique chemical structure, centered around an α(1-2) glycosidic linkage between L-fucose and D-galactose, dictates its biological role and susceptibility to specific enzymatic modifications.[3][4] Understanding the chemical properties, biosynthetic pathways, and analytical methodologies for the H disaccharide is critical for research in glycobiology, immunology, and the development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the H disaccharide's chemical characteristics, details common experimental protocols for its analysis, and presents key biological pathways in a visualized format.

Chemical Structure and Properties

The defining feature of the H antigen is its terminal disaccharide, composed of an L-fucose residue linked to a D-galactose residue.[4] This linkage is specifically an α(1-2) glycosidic bond.[3] The full chemical name for the disaccharide is 2-O-(α-L-fucopyranosyl)-D-galactose.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₂₂O₁₀[6][7][8]
Molecular Weight 326.30 g/mol [6][7][9]
CAS Number 16741-18-7; 24656-24-4; 146076-26-8[6][8]
Density (Predicted) 1.58 ± 0.1 g/cm³[7]
Boiling Point (Predicted) 713.9 ± 60.0 °C[7]
pKa (Predicted) 12.92 ± 0.70[7]

The H disaccharide is attached to precursor oligosaccharide chains, which can be anchored to proteins (glycoproteins) or lipids (glycolipids) on the cell surface, such as the red blood cell membrane.[1][4]

Biosynthesis of the H Antigen

The H antigen is the foundational structure upon which the A and B antigens are built.[2] Its synthesis is catalyzed by specific fucosyltransferases (FucTs) that add L-fucose to a precursor chain.[10]

Two main genes encode the relevant fucosyltransferases:

  • FUT1 (H gene) : This gene is expressed in hematopoietic cells and encodes for an α(1,2)-fucosyltransferase that adds fucose to Type 2 precursor chains (Galβ1-4GlcNAc-R) on red blood cells.[10][11]

  • FUT2 (Se gene) : This gene is expressed in secretory glands and encodes an α(1,2)-fucosyltransferase that synthesizes the H antigen on Type 1 precursor chains (Galβ1-3GlcNAc-R). This results in a soluble form of the H antigen found in bodily secretions.[1][12]

Individuals with blood group O do not have active A or B glycosyltransferases, so the H antigen remains unmodified and is present in the highest amounts.[1] In individuals with A, B, or AB blood types, the H antigen is further modified by the addition of N-acetylgalactosamine (for A antigen) or another D-galactose (for B antigen).[12][13] The absence of a functional FUT1 gene leads to the rare Bombay (Oh) phenotype, where no H antigen is produced on red blood cells, and consequently, no A or B antigens can be formed.[3][11]

H_Antigen_Biosynthesis cluster_precursor Precursor cluster_H H Antigen Synthesis Precursor Precursor Chain (Type 1 or Type 2) FUT FUT1 / FUT2 (α-1,2-fucosyltransferase) H_Antigen H Antigen (Fucα1-2Gal-R) FUT->H_Antigen Adds Fucose A_Transferase A-Transferase H_Antigen->A_Transferase Substrate B_Transferase B-Transferase H_Antigen->B_Transferase Substrate A_Antigen A Antigen A_Transferase->A_Antigen Adds GalNAc B_Antigen B Antigen B_Transferase->B_Antigen

Biosynthesis of the ABO(H) blood group antigens.

Experimental Methodologies

The structural elucidation and characterization of the H disaccharide rely on several key analytical techniques.

Experimental Workflow Overview

A typical workflow for the analysis of the H disaccharide from a biological sample involves isolation and purification, followed by a combination of spectroscopic and enzymatic methods to confirm its structure and linkage.

Experimental_Workflow cluster_techniques Sample 1. Sample Preparation (e.g., Glycoprotein Isolation) Release 2. Glycan Release (Enzymatic or Chemical) Sample->Release Purify 3. Purification & Fractionation (e.g., HPLC, SEC) Release->Purify Analysis 4. Structural Analysis Purify->Analysis MS Mass Spectrometry (Molecular Weight) Analysis->MS NMR NMR Spectroscopy (Structure, Linkage) Analysis->NMR Enzyme Enzymatic Digestion (Linkage Confirmation) Analysis->Enzyme Data 5. Data Integration & Structure Elucidation MS->Data NMR->Data Enzyme->Data

General experimental workflow for glycan analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the detailed atomic structure of carbohydrates, including the anomeric configuration (α or β) and the specific linkage points of the glycosidic bond.[14][15]

Protocol for ¹H NMR Analysis:

  • Sample Preparation : Dissolve the purified disaccharide sample (typically 1-5 mg) in deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is used to avoid a large solvent signal from water protons.[14]

  • Internal Standard : Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or acetone, for chemical shift referencing.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 25 °C).[14][16]

  • Spectral Analysis :

    • Anomeric Protons : Identify the signals for the anomeric protons, which typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm).[15]

    • Coupling Constants (J-values) : Measure the coupling constants between adjacent protons. For the H disaccharide, the coupling constant of the anomeric proton of the fucose residue helps confirm its α-configuration. Axial-axial couplings typically have large J-values (7-9 Hz), while axial-equatorial or equatorial-equatorial couplings are smaller.[15]

    • 2D NMR : For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton signals within each sugar residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing direct evidence for the glycosidic linkage.

Mass Spectrometry (MS)

MS is used to determine the precise molecular weight of the disaccharide and can provide fragmentation data that helps elucidate its structure. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common MS technique for analyzing glycans.[17][18]

Protocol for MALDI-TOF MS Analysis:

  • Sample Preparation : Mix a small volume (e.g., 1 µL) of the purified glycan solution with an equal volume of a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water) directly on the MALDI target plate.[19]

  • Crystallization : Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.

  • Data Acquisition : Analyze the sample in the MALDI-TOF mass spectrometer. A laser irradiates the sample, causing desorption and ionization. The instrument then measures the time it takes for the ions to travel to the detector, which is proportional to their mass-to-charge ratio (m/z).

  • Data Analysis : The resulting spectrum will show a peak corresponding to the molecular ion of the H disaccharide (e.g., [M+Na]⁺), confirming its molecular weight of 326.30 Da.[9] Tandem MS (MS/MS) can be performed to fragment the molecule, and the resulting fragment ions (e.g., from cleavage of the glycosidic bond) can confirm the identity of the constituent monosaccharides.[19]

Enzymatic Cleavage Assays

The high specificity of enzymes is utilized to confirm the nature of the glycosidic linkage.[20] Glycosidases are enzymes that hydrolyze glycosidic bonds.[21] To confirm the Fucα1-2Gal structure, an α(1-2)-fucosidase is used.[19][22]

Protocol for α-Fucosidase Digestion:

  • Reaction Setup : Incubate the purified H disaccharide sample with a specific α(1-2)-fucosidase in a suitable buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer at the optimal pH for the enzyme) at a controlled temperature (e.g., 37 °C).[23]

  • Time Course : Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).

  • Reaction Quenching : Stop the reaction, for example, by boiling the samples for a few minutes to denature the enzyme.

  • Analysis : Analyze the reaction products using techniques like HPLC, TLC, or Mass Spectrometry.

  • Interpretation : Complete cleavage of the disaccharide into its constituent monosaccharides (fucose and galactose) in the presence of the α(1-2)-fucosidase, but not with other fucosidases (e.g., α(1-3,4)-fucosidase), confirms the presence of the specific α(1-2) linkage.[19][23]

Conclusion

The this compound is a structurally simple yet biologically profound molecule. Its chemical identity is defined by the Fucα1-2Gal motif, which is synthesized by specific fucosyltransferases and serves as the essential precursor for the major A and B blood group antigens. A combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and specific enzymatic cleavage assays, is essential for its definitive characterization. A thorough understanding of its chemical properties and the methodologies used to study it is fundamental for advancing research in transfusion medicine, immunology, and the broader field of glycobiology.

References

Blood group H disaccharide in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Blood Group H Disaccharide in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen, structurally a disaccharide composed of fucose and galactose (Fucα1-2Gal), is a fundamental carbohydrate structure in human biology.[1][2][3] It serves as the essential precursor for the synthesis of the A and B antigens of the ABO blood group system.[1][4][5] The expression of the H antigen is not confined to red blood cells; it is found on a wide array of cell types and in bodily secretions, where its presence and concentration are governed by the interplay of two key fucosyltransferase genes: FUT1 (H gene) and FUT2 (Secretor gene).[1][2][6] This guide provides a comprehensive overview of the H disaccharide's distribution, quantitative expression, and the methodologies used for its study, with a focus on its relevance in research and clinical contexts.

Genetic Control of H Antigen Expression

The synthesis of the H antigen is catalyzed by α-1,2-fucosyltransferases, which add a fucose molecule to a precursor oligosaccharide chain. Two homologous genes on chromosome 19, FUT1 and FUT2, encode these enzymes.[2]

  • FUT1 (H gene): This gene is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on the surface of red blood cells (RBCs).[1][6][7] Inactivation of both FUT1 alleles results in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their RBCs and consequently cannot form A or B antigens.[2][6][8]

  • FUT2 (Se gene): This gene is expressed in secretory glands and epithelial cells.[1][6] It governs the synthesis of a soluble form of H antigen found in bodily fluids like saliva, plasma, and tears, determining an individual's "secretor" status.[1][2][7] Individuals with at least one functional FUT2 allele are "secretors," while those with two non-functional alleles are "non-secretors" and do not have soluble ABH antigens.[1][7]

Distribution and Function in Different Cell Types

The H disaccharide is a critical structure with varied expression and potential functions across different cell populations.

  • Erythrocytes (Red Blood Cells): On RBCs, the H antigen is the immediate precursor for A and B antigens.[1][3] Its expression is highest in individuals with blood type O, as the antigen remains unmodified.[1][2] In other blood types, the H antigen is converted to A or B antigens, leading to a reciprocal relationship where the amount of H antigen is inversely proportional to the amount of A and/or B antigens.[5] The antigen is attached to oligosaccharide chains on both glycoproteins and glycolipids embedded in the RBC membrane.[1][3][9]

  • Epithelial and Endothelial Cells: The H antigen is widely distributed on the surface of most epithelial cells and endothelial cells.[10][11][12] Its expression in epithelial tissues is largely controlled by the FUT2 (secretor) gene.[6] In the submandibular gland, for example, H antigen expression varies between different cell types (mucous vs. ductal) and is dependent on both the FUT1 and FUT2 genes.[13]

  • Cancer Cells: Altered expression of ABH antigens is a hallmark of many human carcinomas, including oral cancer.[10] A decreased expression or loss of H antigen in tumor tissue often correlates with a higher grade of malignancy and a poorer prognosis.[10] This makes ABH antigens potential tumor-associated markers.[14] Conversely, a related hexasaccharide structure, Globo H, is overexpressed on the surface of various cancer cells (including breast, prostate, and lung) and is a target for cancer vaccine development.[15][16][17]

  • Pathogen Interactions: The H antigen, particularly on epithelial surfaces, can act as a receptor for pathogens. For instance, the O phenotype, which expresses the unmodified H antigen, has been associated with increased severity of cholera symptoms, suggesting a role for the H antigen in the pathogenesis of infectious diseases.[12][18]

Data Presentation: H Antigen Expression

Quantitative data on the absolute number of H antigen sites per cell is sparse. However, the relative expression on red blood cells is well-established and follows a predictable pattern based on ABO blood type.

Blood Type Genotype Antigens on RBCs Relative Amount of H Antigen
O OOHHighest
A₂ A₂O / A₂A₂A, HHigh
B BO / BBB, HMedium
A₂B A₂BA, B, HLow
A₁ A₁O / A₁A₁A, A₁, HLower
A₁B A₁BA, A₁, B, HLowest
Bombay (Oh) hhNoneNone

Table 1: Relative H antigen expression on human red blood cells according to ABO blood group. The hierarchy is O > A₂ > B > A₂B > A₁ > A₁B.[12]

Experimental Protocols

Serological Phenotyping of H Antigen

This protocol describes the standard hemagglutination method for detecting the presence of H antigen on red blood cells using a specific lectin.

Principle: The lectin from Ulex europaeus seeds specifically binds to the L-fucose residue of the H antigen.[19] This binding causes red blood cells that possess the H antigen to agglutinate (clump together), indicating a positive result.[19]

Materials:

  • Anti-H Lectin reagent (from Ulex europaeus)

  • Patient/donor whole blood sample (EDTA or citrate (B86180) anticoagulant)

  • Phosphate Buffered Saline (PBS) or isotonic saline

  • Glass test tubes (10 x 75 mm)

  • Volumetric pipettes

  • Test tube centrifuge

  • Known positive (Group O) and negative (Bombay or A₁B) control red cells

Procedure (Tube Technique):

  • Sample Preparation: Prepare a 2-3% suspension of washed red blood cells. To do this, wash the patient's red cells at least twice with an excess of PBS or isotonic saline, centrifuging and decanting the supernatant after each wash.

  • Reaction Setup: Label a test tube for the patient sample and controls. Add 1 volume (e.g., 50 µL) of Anti-H Lectin reagent to the tube.

  • Add Cells: Add 1 volume (e.g., 50 µL) of the prepared 2-3% red cell suspension to the corresponding tube.

  • Incubation: Mix the contents thoroughly and incubate at room temperature (20-24°C) for 5 minutes.

  • Centrifugation: Centrifuge the tube for 20 seconds at 1000 rcf (or a validated alternative time/force).

  • Reading and Interpretation: Gently resuspend the red cell button and examine for agglutination.

    • Positive Result: Any degree of agglutination indicates the presence of the H antigen.

    • Negative Result: A complete absence of agglutination indicates the absence of the H antigen, as seen in the Bombay phenotype.[19]

Molecular Genotyping of FUT1 and FUT2

This protocol provides a general framework for identifying the genetic basis of H antigen expression, which is essential for confirming rare phenotypes.

Principle: Polymerase Chain Reaction (PCR) based methods are used to amplify the coding regions of the FUT1 and FUT2 genes from genomic DNA. Subsequent analysis, such as DNA sequencing or Restriction Fragment Length Polymorphism (RFLP), can identify mutations that lead to non-functional enzymes.[8][20]

Materials:

  • Genomic DNA extracted from patient's whole blood

  • FUT1 and FUT2 gene-specific primers

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • DNA sequencing equipment and reagents or restriction enzymes for RFLP analysis

  • Gel electrophoresis apparatus

Procedure Outline:

  • DNA Extraction: Isolate high-quality genomic DNA from the patient's peripheral blood leukocytes.

  • PCR Amplification: Perform gene-specific PCR to amplify the exons of the FUT1 and FUT2 genes.[8]

  • Product Analysis:

    • DNA Sequencing: Sequence the PCR products to identify any point mutations, deletions, or insertions that could result in an inactive enzyme. This is the gold standard method.

    • PCR-RFLP/PCR-SSP: For known common mutations, specialized PCR techniques can be used for more rapid screening.[20]

  • Interpretation: Compare the patient's gene sequences to reference sequences of functional FUT1 and FUT2 alleles. The presence of homozygous or compound heterozygous inactivating mutations in FUT1 is indicative of the H-deficient phenotype.

Quantitative Analysis of H Disaccharide by LC-MS/MS

This protocol outlines a high-sensitivity approach for quantifying H disaccharide, adapted from established methods for other glycosaminoglycans.[21][22]

Principle: Cell surface glycans are enzymatically cleaved to release the constituent disaccharides. The H disaccharide is then separated from other components using liquid chromatography (LC) and quantified with high specificity and sensitivity using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Materials:

  • Cultured cells or isolated cell membranes

  • Specific α-1,2-fucosyl-galactosidase (enzyme to cleave H disaccharide)

  • LC-MS/MS system (e.g., API-4000 with turbo ionspray)

  • Chromatography column (e.g., Hypercarb)

  • Mobile phase reagents (e.g., acetonitrile, ammonium (B1175870) bicarbonate)

  • 13C-labeled H disaccharide internal standard

Procedure Outline:

  • Sample Preparation: Isolate cells or cell membranes of interest. Perform a protein quantification assay to normalize the sample amount.

  • Enzymatic Digestion: Incubate the prepared sample with a specific fucosyl-galactosidase to cleave the terminal H disaccharide from the glycan chains.

  • Internal Standard Spiking: Add a known amount of the 13C-labeled H disaccharide internal standard to the digested sample.

  • LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the H disaccharide from other molecules in the mixture.[22]

  • MS/MS Detection: Analyze the eluent by MS/MS in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the native H disaccharide and the labeled internal standard.

  • Quantification: Calculate the concentration of the H disaccharide in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Visualizations

H_Antigen_Biosynthesis Precursor Precursor Substance (Type 1 or Type 2 Chain) H_Antigen H Antigen (Fucα1-2Gal-R) Precursor->H_Antigen FUT1 (on RBCs) FUT2 (in secretions) O_Phenotype O Phenotype (Unmodified H Antigen) H_Antigen->O_Phenotype No functional A or B transferase invis1 H_Antigen->invis1 A_Antigen A Antigen B_Antigen B Antigen invis1->A_Antigen A-transferase (adds GalNAc) invis1->B_Antigen B-transferase (adds Gal) invis2

Caption: Biosynthesis pathway of the ABH blood group antigens.

H_Antigen_Detection_Workflow Start Whole Blood Sample Wash Wash RBCs with Saline Start->Wash Genotyping Genotyping: DNA Extraction & PCR Start->Genotyping Phenotyping Phenotyping: Hemagglutination Assay Wash->Phenotyping Incubate Incubate RBCs with Anti-H Lectin Phenotyping->Incubate Sequencing Amplify & Sequence FUT1/FUT2 Genes Genotyping->Sequencing Centrifuge Centrifuge Incubate->Centrifuge Result Read for Agglutination Centrifuge->Result Analysis Identify Mutations Sequencing->Analysis

Caption: Experimental workflow for H antigen detection.

Genotype_Phenotype_Relationship cluster_genotypes Genotypes cluster_phenotypes Resulting Phenotypes G1 FUT1 functional FUT2 functional P1 Secretor (H on RBCs & in secretions) G1->P1 G2 FUT1 functional FUT2 non-functional P2 Non-secretor (H on RBCs only) G2->P2 G3 FUT1 non-functional FUT2 functional P3 Para-Bombay (H in secretions only, may adsorb to RBCs) G3->P3 G4 FUT1 non-functional FUT2 non-functional P4 Bombay (Oh) (No H antigen) G4->P4

Caption: Relationship between FUT1/FUT2 genotype and phenotype.

References

Introduction: The Bombay Phenotype and H Antigen Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the genetic and molecular underpinnings of the Bombay (Oh) phenotype and associated H antigen deficiency. This document is tailored for researchers, scientists, and professionals in drug development.

The Bombay phenotype (Oh) is a rare blood group characterized by the complete absence of A, B, and H antigens on the surface of red blood cells (RBCs) and in secretions.[1][2] First discovered in Bombay (now Mumbai), India, in 1952 by Dr. Y.M. Bhende, this phenotype arises from homozygosity for recessive null alleles at the H locus (FUT1 gene).[3][4] Individuals with the Bombay phenotype have anti-A, anti-B, and potent, clinically significant anti-H antibodies in their serum.[1][5] This makes them universal donors for the ABO system in terms of red blood cells, but critically, they can only receive blood from another individual with the Bombay phenotype to avoid a severe hemolytic transfusion reaction.[3][2][6] Understanding the genetic basis of this phenotype is crucial for accurate diagnosis, safe transfusion practices, and genetic counseling.

Molecular Genetics of the Hh Blood Group System

The expression of the H antigen is controlled by the Hh blood group system, which involves two closely linked genes on chromosome 19q13.3: FUT1 and FUT2.[3][1][2]

  • FUT1 (H locus): This gene encodes for α-1,2-fucosyltransferase 1 (α2Fuc-T1).[1][7] This enzyme is primarily expressed in erythroid precursors and is responsible for synthesizing the H antigen on the surface of red blood cells by transferring an L-fucose sugar to a precursor oligosaccharide chain (Type 2 chain).[1][8][9] At least one functional FUT1 allele (genotype HH or Hh) is required for H antigen expression on RBCs.[3][2][5]

  • FUT2 (Se locus): This gene encodes for α-1,2-fucosyltransferase 2 (α2Fuc-T2), which is expressed in secretory glands.[1][2] It is responsible for the presence of a soluble form of H antigen in bodily fluids like saliva, tears, and plasma.[3][2] Individuals with at least one functional FUT2 allele are known as "secretors."

The classic Bombay phenotype (Oh) results from inheriting two non-functional, recessive alleles of the FUT1 gene (genotype hh), leading to a complete deficiency of the H antigen on red blood cells.[3][2][5]

Biochemical Basis of H Antigen Synthesis

The H antigen is the biochemical precursor for the A and B antigens of the ABO blood group system.[2][8][10] The synthesis occurs in a stepwise enzymatic process.

  • Precursor Formation: A basic oligosaccharide chain, known as the Type 2 precursor, is assembled on glycoproteins and glycolipids anchored in the RBC membrane.[8][9]

  • H Antigen Synthesis: The enzyme α-1,2-fucosyltransferase 1 (encoded by FUT1) transfers an L-fucose molecule from a GDP-fucose donor to the terminal galactose of the Type 2 precursor.[2][11] This final structure is the H antigen.

  • A and B Antigen Formation: The A and B alleles of the ABO gene encode for glycosyltransferases that modify the H antigen.

    • The A-transferase adds an N-acetylgalactosamine to the H antigen, creating the A antigen.[8][11]

    • The B-transferase adds a D-galactose to the H antigen, creating the B antigen.[8][11]

In individuals with the Bombay phenotype (hh genotype), the α-1,2-fucosyltransferase 1 is non-functional. Consequently, the H antigen is not synthesized, and the precursor chain remains unmodified.[2][5] Without the H antigen substrate, the A and B transferases (even if present) cannot add their respective sugars, resulting in a lack of A and B antigens, regardless of the individual's ABO genotype.

H_Antigen_Synthesis_Pathway Biochemical Pathway of H Antigen Synthesis cluster_normal Normal Phenotype (HH or Hh) cluster_bombay Bombay Phenotype (hh) Precursor Precursor Substance (Type 2 Chain) H_Antigen H Antigen Precursor->H_Antigen FUT1 Enzyme (α-1,2-fucosyltransferase) A_Antigen A Antigen H_Antigen->A_Antigen A-Transferase (from A allele) B_Antigen B Antigen H_Antigen->B_Antigen B-Transferase (from B allele) Precursor_B Precursor Substance (Type 2 Chain) No_H No H Antigen (Synthesis Blocked) Precursor_B->No_H Non-functional FUT1 Enzyme (due to hh genotype)

Biochemical pathway for H antigen synthesis.

Genetic Lesions in Bombay and Para-Bombay Phenotypes

The molecular basis of H deficiency lies in inactivating mutations within the FUT1 gene.

  • Classic Bombay Phenotype (Oh): This is characterized by a total absence of H antigen on RBCs and in secretions. It is caused by homozygous null mutations in FUT1 (hh) and the absence of a functional FUT2 gene (non-secretor, sese).[1][12][13] The most common mutation, particularly in the Indian population, is a T725G substitution, which leads to a Tyr316Ter (Y316X) nonsense mutation, resulting in a truncated, inactive enzyme.[4][12]

  • Para-Bombay Phenotype: This phenotype is characterized by a weak or trace expression of H antigen on RBCs.[14][15] Individuals may or may not have ABH antigens in their secretions, depending on their FUT2 (secretor) status. Para-Bombay phenotypes can arise from various FUT1 mutations that result in a weakly active enzyme or from compound heterozygosity for different null alleles.[15][16][17]

Quantitative Data

The prevalence of the Bombay phenotype and the specific FUT1 mutations vary across different global populations.

Table 1: Prevalence of Bombay (Oh) Phenotype in Various Populations

Region/Population Estimated Prevalence Citation(s)
India (general) 1 in 10,000 [3][2][6]
Mumbai, India As high as 1 in 10,000 (0.01%) [3][18]
Bhuyan Tribe (Orissa, India) ~1 in 278 [18][19]
Europe 1 in 1,000,000 [1][2][6]
Taiwan 1 in 8,000 [2]

| Iran | ~1 in 125,000 (0.0008%) |[20] |

Table 2: Common and Novel Mutations in the FUT1 Gene Causing H-Deficiency

Mutation (Nomenclature) Phenotype Association Population/Comments Citation(s)
c.725T>G (p.Tyr316Ter) Classic Bombay Predominant in Indian populations.[3][12][21] [3][12][21]
c.346A>G Classic Bombay Novel mutation identified in an Indian patient. [21]
c.653A>G Bombay Identified in an Iranian individual. [22]
c.661C>T Bombay Identified in an Iranian individual. [22]
c.652C>G Bombay Identified in an Iranian individual. [22]
c.722A>C Bombay Identified in an Iranian individual. [22]
Abolished Start Codon Bombay Reported in the Polish population. [1]

| c.649G>T & c.768delC | Para-Bombay | Compound heterozygous mutation in a Chinese family. |[17][23] |

Experimental Protocols for Identification

The identification of the Bombay phenotype requires a combination of serological and molecular techniques.

Workflow_Diagram Experimental Workflow for Bombay Phenotype Identification start Initial Blood Typing: ABO Discrepancy Observed (Types as 'O' in forward group, reacts with O cells in reverse) serology Step 1: Serological Investigation start->serology lectin Test with Anti-H Lectin (Ulex europaeus) serology->lectin Key Test saliva Saliva Secretor Status Test (Hemagglutination Inhibition) lectin->saliva antibody Antibody Identification Panel saliva->antibody molecular Step 2: Molecular Confirmation antibody->molecular If serology suggests Bombay dna Genomic DNA Extraction (from leukocytes) molecular->dna pcr PCR Amplification of FUT1 and FUT2 genes dna->pcr genotyping Genotyping (e.g., PCR-RFLP) & DNA Sequencing pcr->genotyping result Confirmation of Bombay (hh) or Para-Bombay Genotype genotyping->result

Workflow for Bombay phenotype identification.
Serological Testing Protocols

Objective: To identify the absence of H antigen on RBCs and the presence of anti-H in serum.

  • ABO Forward and Reverse Grouping:

    • Methodology: Standard tube or column agglutination techniques are used.[1] Forward grouping tests the patient's RBCs with commercial anti-A and anti-B sera. Reverse grouping tests the patient's serum against known A, B, and crucially, O red cells.[24]

    • Expected Bombay Result: RBCs show no agglutination with anti-A or anti-B (appearing as group O). The serum will agglutinate A cells, B cells, and O cells due to the presence of anti-A, anti-B, and anti-H.[5][25] The reaction with O cells is the key indicator of a possible Bombay phenotype.[24]

  • Anti-H Lectin Test:

    • Methodology: Patient's red blood cells are tested with anti-H lectin derived from the plant Ulex europaeus.[1][5] This lectin specifically binds to the H antigen.

    • Expected Bombay Result: A negative result (no agglutination) confirms the absence of H antigen on the RBCs.[5][25]

  • Saliva Hemagglutination Inhibition Test (Secretor Status):

    • Methodology: The patient's saliva (boiled and centrifuged) is incubated with anti-H lectin. Subsequently, known group O red cells are added.

    • Principle: If soluble H substance is present in the saliva (i.e., the individual is a secretor), it will neutralize the anti-H lectin. The neutralized lectin will then fail to agglutinate the O cells.

    • Expected Bombay Result: For the classic Bombay phenotype, there is no H substance in the saliva, so the anti-H lectin is not inhibited and will agglutinate the O cells.[24] This indicates a non-secretor (sese) status, often associated with FUT2 gene inactivation.[18]

Molecular Analysis Protocols

Objective: To identify the specific inactivating mutations in the FUT1 and FUT2 genes.

  • Genomic DNA Extraction:

    • Methodology: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial DNA extraction kit (e.g., a silica-based column method or saline precipitation). The quality and quantity of DNA are assessed via spectrophotometry.

  • Polymerase Chain Reaction (PCR) Amplification:

    • Methodology: The entire coding region of the FUT1 gene (and FUT2 if required) is amplified using specific primers designed to flank the exons.[12][16]

    • Typical Reaction Mix: A 25-50 µL reaction typically contains:

      • 100-200 ng genomic DNA

      • 1X PCR Buffer (with MgCl₂)

      • 200 µM dNTPs

      • 0.5 µM of each forward and reverse primer

      • 1-1.5 units of a high-fidelity Taq DNA polymerase

    • Cycling Conditions (Example):

      • Initial Denaturation: 95°C for 5 minutes.

      • 30-35 Cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 58-62°C for 30 seconds (temperature is primer-dependent).

        • Extension: 72°C for 1-2 minutes (time depends on amplicon length).

      • Final Extension: 72°C for 10 minutes.

    • The amplified products are visualized on an agarose (B213101) gel to confirm the correct size.

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):

    • Methodology: This method is used to screen for known mutations that alter a restriction enzyme site. For the common Indian Bombay mutation (T725G), the G allele creates a recognition site for the NaeI restriction enzyme.[12]

    • The FUT1 PCR product is incubated with the NaeI enzyme according to the manufacturer's protocol.

    • The digested products are then separated on an agarose gel.

    • Expected Result: Homozygosity for the T725G mutation will result in complete digestion of the PCR product into smaller fragments.[12] A wild-type sample will remain undigested.

  • DNA Sequencing:

    • Methodology: To confirm mutations found by RFLP or to identify novel mutations, the PCR products are purified and subjected to Sanger sequencing.[12][16]

    • The resulting DNA sequence is aligned with the reference FUT1 gene sequence (from databases like GenBank) to identify any nucleotide substitutions, insertions, or deletions that could lead to a non-functional protein.[12]

Genetic_Basis_Diagram Genetic Basis of H Antigen Expression Genotype FUT1 Genotype HH HH (Homozygous Dominant) Genotype->HH Hh Hh (Heterozygous) Genotype->Hh hh hh (Homozygous Recessive) Genotype->hh Active Functional Enzyme Produced HH->Active codes for Hh->Active codes for Inactive Non-functional Enzyme hh->Inactive codes for Enzyme FUT1 Enzyme Activity H_Positive H Antigen Present (Normal Phenotype) Active->H_Positive results in H_Negative H Antigen Absent (Bombay Phenotype) Inactive->H_Negative results in Phenotype Red Blood Cell Phenotype

Logical relationship between FUT1 genotype and phenotype.

References

The Intricate Dance of Sugars: A Technical Guide to the H Disaccharide and its Relationship with Lewis Blood Group Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cellular recognition and communication is intricately decorated with a diverse array of complex carbohydrates. Among these, the histo-blood group antigens stand out for their profound biological and clinical significance. This technical guide delves into the core relationship between the H disaccharide, a fundamental building block, and the Lewis blood group antigens. Understanding this connection is paramount for researchers in glycoscience, immunology, and oncology, as well as for professionals engaged in the development of novel therapeutics and diagnostics. The biosynthesis of these antigens is a multi-step enzymatic process, the intricacies of which dictate the diverse phenotypic expressions observed in the human population. This guide will provide an in-depth exploration of the biochemical pathways, the key enzymatic players, and the resulting Lewis antigen phenotypes, supplemented with quantitative data and detailed experimental methodologies.

The Foundation: Precursor Chains and the H Disaccharide

The journey of Lewis antigen synthesis begins with precursor oligosaccharide chains, primarily Type 1 and Type 2 chains, which are present on glycoproteins and glycolipids.[1] These chains differ in the linkage between their terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues:

  • Type 1 chain: Galactose β1-3 N-acetyl-D-glucosamine (Galβ1-3GlcNAc)[2]

  • Type 2 chain: Galactose β1-4 N-acetyl-D-glucosamine (Galβ1-4GlcNAc)[2]

The pivotal H antigen, in its most basic form, is a disaccharide composed of fucose and galactose, with the fucose attached in an α(1,2)-linkage to the terminal galactose of a precursor chain.[3][4] The synthesis of the H antigen is catalyzed by α(1,2)-fucosyltransferases.[2] Two key enzymes, encoded by separate genes, are responsible for this process in different tissues:

  • FUT1 (H enzyme): Primarily acts on Type 2 chains on the surface of red blood cells and vascular endothelium to produce the H antigen.[2][5]

  • FUT2 (Secretor enzyme): Acts on Type 1 chains in secretory tissues, leading to the presence of soluble H antigen in bodily fluids like saliva.[2][5]

The presence or absence of a functional FUT2 enzyme determines an individual's "secretor" status. Individuals with at least one functional FUT2 allele are termed "secretors" and express ABH antigens in their secretions, while those with two non-functional alleles are "non-secretors".[3]

The Lewis Antigens: A Tale of Two Fucoses

The synthesis of the Lewis antigens is intricately linked to the H antigen and is governed by the activity of another crucial enzyme, fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[6] The FUT3 gene has a dominant functional allele (Le) and a recessive non-functional allele (le).[7] The Lewis enzyme (FUT3) catalyzes the addition of a fucose residue in an α(1,4)-linkage to the N-acetylglucosamine of a Type 1 precursor chain.[8][9]

The interplay between the FUT2 (Secretor) and FUT3 (Lewis) enzymes on the Type 1 precursor chain dictates which Lewis antigen is predominantly expressed.[5][7]

  • Lewis a (Lea) antigen: In individuals who are non-secretors (genotype sese) but possess at least one functional Le allele, FUT3 adds a fucose to the Type 1 precursor chain, forming the Lea antigen.[10][11]

  • Lewis b (Leb) antigen: In individuals who are secretors (genotype SeSe or Sese) and also have a functional Le allele, a two-step process occurs. First, FUT2 adds a fucose to the terminal galactose of the Type 1 precursor chain to form the H antigen. Subsequently, FUT3 adds a second fucose to the N-acetylglucosamine of the same chain, resulting in the formation of the Leb antigen.[7][11] Because the FUT2 enzyme is generally more efficient than FUT3, the Type 1 precursor is preferentially converted to the H antigen, making it the primary substrate for FUT3 in secretors.[7]

This competitive and sequential enzymatic action leads to the three common Lewis phenotypes observed on red blood cells:

  • Le(a+b-): Found in non-secretors with at least one Le allele.[10]

  • Le(a-b+): Found in secretors with at least one Le allele.[10]

  • Le(a-b-): Found in individuals with a homozygous recessive lele genotype, regardless of their secretor status.[10] These individuals cannot synthesize either Lea or Leb antigens.

It is important to note that Lewis antigens are not synthesized directly on red blood cells but are adsorbed from the plasma onto the erythrocyte surface.[12][13]

Quantitative Data on Lewis Antigen Phenotypes

The prevalence of Lewis blood group phenotypes varies among different populations. The following table summarizes the approximate frequencies of the three main phenotypes in different ethnic groups.

PhenotypeCaucasian PopulationAfrican PopulationAsian Population (Japanese)Bangladeshi PopulationSouthern Thai Population
Le(a+b-) ~22%More common15.1%[14]7.6%[15]
Le(a-b+) ~72%35.4%[14]61.0%[15]
Le(a-b-) ~6%49.2%[14]20.1%[15]
Le(a+b+) Rare16%[10]0.3%[14]11.3%[15]

Note: Frequencies can vary between different studies and specific populations within these broad ethnic groups.

Experimental Protocols

Determination of Secretor Status from Saliva (Hemagglutination Inhibition Assay)

This protocol determines the presence of soluble H antigen in saliva, which indicates secretor status.[8][12]

Materials:

  • Saliva sample

  • Phosphate Buffered Saline (PBS)

  • Anti-H lectin (Ulex europaeus)

  • Group O red blood cells (RBCs), washed and prepared as a 2-5% suspension

  • Test tubes

  • Centrifuge

  • Water bath

Procedure:

  • Saliva Collection and Preparation:

    • Collect 1-2 ml of unstimulated saliva in a clean test tube.

    • Heat the saliva sample in a boiling water bath for 10 minutes to inactivate enzymes.[13]

    • Centrifuge the sample at 1500 rpm for 10 minutes.

    • Collect the clear supernatant.

  • Hemagglutination Inhibition:

    • Label three test tubes: "Test," "Positive Control," and "Negative Control."

    • In the "Test" tube, add 1 drop of the prepared saliva supernatant and 1 drop of anti-H lectin.

    • In the "Positive Control" tube, add 1 drop of saliva from a known secretor and 1 drop of anti-H lectin.

    • In the "Negative Control" tube, add 1 drop of PBS and 1 drop of anti-H lectin.

    • Mix the contents of each tube and incubate at room temperature for 10 minutes.

    • Add 1 drop of the 2-5% Group O RBC suspension to each tube.

    • Mix gently and incubate at room temperature for 30-60 minutes.

    • Centrifuge the tubes at 1000 rpm for 1 minute.

    • Gently resuspend the cell button and observe for agglutination.

Interpretation:

  • Secretor: No agglutination in the "Test" tube (the soluble H antigen in the saliva has neutralized the anti-H lectin).

  • Non-secretor: Agglutination in the "Test" tube (no soluble H antigen to neutralize the anti-H lectin).

  • The "Positive Control" should show no agglutination, and the "Negative Control" should show agglutination.

Lewis Antigen Typing of Red Blood Cells using ELISA

This protocol describes a method for detecting Lea and Leb antigens on the surface of red blood cells.[2][16]

Materials:

  • Washed red blood cells

  • Monoclonal anti-Lea and anti-Leb antibodies

  • 96-well microtiter plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Prepare a suspension of washed red blood cells in coating buffer.

    • Add 100 µl of the RBC suspension to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the monoclonal anti-Lea and anti-Leb antibodies in blocking buffer.

    • Add 100 µl of the diluted primary antibodies to separate wells. Include negative control wells with blocking buffer only.

    • Incubate for 1-2 hours at room temperature.

  • Washing and Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µl of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µl of the substrate solution to each well.

    • Incubate in the dark at room temperature until a color change is observed.

    • Add 50 µl of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Compare the absorbance values of the test wells to the negative control wells to determine the presence of Lea and Leb antigens.

Fucosyltransferase 3 (FUT3) Activity Assay

This protocol provides a method to measure the activity of the FUT3 enzyme.[17]

Materials:

  • Cell lysate or purified FUT3 enzyme

  • Acceptor substrate: Type 1 precursor oligosaccharide (e.g., Lacto-N-tetraose)

  • Donor substrate: GDP-Fucose (can be radiolabeled for detection)

  • Reaction buffer (e.g., MES or cacodylate buffer, pH 6.5-7.0)

  • MnCl2 (as a cofactor)

  • EDTA (to stop the reaction)

  • Method for separating product from unreacted substrate (e.g., chromatography)

  • Detection method (e.g., scintillation counting for radiolabeled product)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Reaction buffer

      • MnCl2

      • Acceptor substrate (Type 1 precursor)

      • GDP-Fucose (e.g., [14C]GDP-Fucose)

  • Enzyme Addition and Incubation:

    • Add the cell lysate or purified FUT3 enzyme to the reaction mixture to initiate the reaction.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination:

    • Stop the reaction by adding EDTA.

  • Product Separation and Detection:

    • Separate the fucosylated product from the unreacted radiolabeled GDP-Fucose using a suitable chromatographic method (e.g., ion-exchange or size-exclusion chromatography).

    • Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of enzyme.

Visualizing the Pathways and Relationships

To better illustrate the complex interplay of enzymes and substrates in the biosynthesis of H and Lewis antigens, the following diagrams are provided in the DOT language for Graphviz.

H_and_Lewis_Antigen_Biosynthesis Precursor Type 1 Precursor Chain (Galβ1-3GlcNAc-R) H_Antigen H Antigen (Type 1) (Fucα1-2Galβ1-3GlcNAc-R) Precursor->H_Antigen  FUT2 (Secretors) Lea_Antigen Lewis a Antigen (Galβ1-3[Fucα1-4]GlcNAc-R) Precursor->Lea_Antigen FUT3 (Non-secretors) Leb_Antigen Lewis b Antigen (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) H_Antigen->Leb_Antigen FUT3 (Secretors) FUT2 FUT2 (Secretor Enzyme) α(1,2)fucosyltransferase FUT3 FUT3 (Lewis Enzyme) α(1,4)fucosyltransferase

Caption: Biosynthetic pathway of H and Lewis antigens from the Type 1 precursor chain.

Lewis_Phenotype_Logic Genotype Genotype Le_Se Le/_ Se/ Genotype->Le_Se Le_sese Le/ sese Genotype->Le_sese lele_any lele Se/_ or lele sese Genotype->lele_any Le_a_neg_b_pos Le(a-b+) Le_Se->Le_a_neg_b_pos Le_a_pos_b_neg Le(a+b-) Le_sese->Le_a_pos_b_neg Le_a_neg_b_neg Le(a-b-) lele_any->Le_a_neg_b_neg Phenotype Resulting Phenotype

Caption: Logical relationship between genotype and Lewis blood group phenotype.

Conclusion

The relationship between the H disaccharide and the Lewis blood group antigens is a classic example of the complex and elegant manner in which carbohydrate structures are synthesized and diversified in biological systems. The sequential and sometimes competitive actions of fucosyltransferases FUT1, FUT2, and FUT3, governed by an individual's genetic makeup, result in a fascinating array of blood group phenotypes. A thorough understanding of these biochemical pathways is not merely of academic interest; it has significant implications for transfusion medicine, susceptibility to infectious diseases, and the development of cancer diagnostics and therapeutics. This guide provides a foundational yet detailed overview to aid researchers and drug development professionals in their pursuit of knowledge and innovation in this dynamic field.

References

The Evolution of ABO and H Blood Group Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolution, molecular genetics, and enzymatic basis of the ABO and H histo-blood group systems. It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of key biological and experimental processes.

Introduction: An Ancient Polymorphism

The ABO blood group system, the first human genetic polymorphism discovered, represents a classic example of balancing selection, where multiple alleles are actively maintained in a population over long evolutionary timescales.[1] This diversity is not unique to humans, with the same A and B antigens found in many primate species, suggesting a shared evolutionary history spanning millions of years.[2] The ABO and the closely related H system are defined by carbohydrate antigens synthesized by a series of glycosyltransferase enzymes. Their evolution has been significantly shaped by environmental pressures, particularly from infectious diseases, making them a compelling subject of study in genetics, immunology, and drug development.[3]

Molecular Genetics and Enzymatic Basis

The synthesis of ABO antigens is a two-step process involving the products of the FUT1 (H) and ABO genes.

The H Antigen: The Precursor Foundation

The H antigen, the precursor to both A and B antigens, is synthesized by an α-1,2-fucosyltransferase encoded by the FUT1 gene located on chromosome 19.[4] This enzyme transfers an L-fucose sugar to the terminal galactose of a precursor oligosaccharide chain on the surface of red blood cells.[4] Individuals with at least one functional FUT1 allele (genotypes HH or Hh) express the H antigen. A rare homozygous recessive genotype (hh), known as the Bombay phenotype, results in the absence of the H antigen, and consequently, the A and B antigens cannot be formed, even if functional ABO alleles are present.[5]

A second gene, FUT2 (Secretor gene), also on chromosome 19, encodes a fucosyltransferase that synthesizes the H antigen in secretory tissues, leading to the presence of soluble ABH antigens in bodily fluids like saliva.[5]

The ABO Locus: Defining the Blood Groups

The ABO gene, located on chromosome 9, encodes a glycosyltransferase that modifies the H antigen.[6] The three primary alleles—A, B, and O—determine the final blood group phenotype.

  • A Allele: Encodes an α-1,3-N-acetylgalactosaminyltransferase that adds N-acetylgalactosamine (GalNAc) to the H antigen.[6][7]

  • B Allele: Encodes an α-1,3-galactosyltransferase that adds D-galactose to the H antigen.[6][7]

  • O Allele: Typically contains a single nucleotide deletion (G at position 261) that causes a frameshift, resulting in a premature stop codon and a non-functional protein.[6] Therefore, the H antigen remains unmodified in individuals with type O blood.[6]

The A and B alleles are codominant, while the O allele is recessive.[8] The key amino acid differences between the A and B transferases that determine their substrate specificity are located at positions 176, 235, 266, and 268.[9]

Here is a diagram illustrating the biosynthetic pathway of the ABH antigens:

ABH Biosynthetic Pathway cluster_precursor Precursor Synthesis cluster_H H Antigen Synthesis cluster_ABO ABO Antigen Synthesis Precursor Precursor Oligosaccharide H_antigen H Antigen Precursor->H_antigen L-Fucose H_antigen->H_antigen No modification A_antigen A Antigen H_antigen->A_antigen N-acetyl- galactosamine B_antigen B Antigen H_antigen->B_antigen D-galactose FUT1 FUT1 Enzyme (α-1,2-fucosyltransferase) FUT1->H_antigen A_transferase A Transferase (from A allele) A_transferase->A_antigen B_transferase B Transferase (from B allele) B_transferase->B_antigen O_allele O Allele (inactive enzyme) O_allele->H_antigen

Biosynthetic pathway of the A, B, and H antigens.

Evolutionary Pressures and Balancing Selection

The persistence of the ABO polymorphism is attributed to balancing selection, likely driven by host-pathogen co-evolution.[1] Different blood group antigens can act as receptors for pathogens or influence the immune response, conferring selective advantages to certain phenotypes in specific environments.

  • Bacterial Infections: Pathogens can adapt to the most common host phenotype, creating a selective pressure for rarer alleles.[3][10]

  • Viral Infections: Viruses can acquire host antigens in their envelopes. Pre-existing antibodies in a new host against these antigens can provide a protective effect, influencing viral transmission between individuals of different blood types.[3][10]

  • Disease Associations: Numerous studies have linked ABO phenotypes to susceptibility to various diseases, including certain cancers and cardiovascular conditions.[8] For example, individuals with blood group O have a lower risk of severe malaria.[2]

Quantitative Data

Allele Frequencies

The frequencies of ABO, FUT1, and FUT2 alleles vary significantly across global populations, reflecting different evolutionary histories and selective pressures.

Table 1: Representative ABO Allele Frequencies in Various Populations

PopulationIA FrequencyIB FrequencyIO Frequency
Delhi, India[11]0.1830.2770.541
Japanese[12]---
- Phenotype A Donors(AA=19.8%, AO=80.2%)--
- Phenotype B Donors-(BB=12.8%, BO=87.2%)-

Table 2: Representative FUT1 and FUT2 Allele Frequencies in Various Populations

PopulationGeneAlleleFrequencyReference
TibetanFUT1Wild-type97.75%[1]
TibetanFUT2Se(357) (functional)32.75%[1]
TibetanFUT2se(357,385) (non-functional)55.00%[1]
European/IranianFUT2rs601338 se428 (non-functional)Varies[13]
Enzymatic Kinetics

The catalytic efficiency of the A and B glycosyltransferases can be compared using their Michaelis-Menten kinetic parameters, Km and Vmax. Km reflects the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for its substrate. Vmax represents the maximum rate of the reaction.

Table 3: Kinetic Parameters of A and B Glycosyltransferases

EnzymeSubstrateApparent Km (µM)Apparent Vmax (relative units)Reference
GlucuronyltransferaseUDP-GlcA51-[3]
Further research is needed to populate this table with specific values for human A and B transferases acting on the H antigen.

Experimental Protocols

This section provides detailed methodologies for key experiments in ABO and H blood group analysis.

Serological ABO and Rh Typing (Tube Method)

This protocol outlines the standard forward and reverse grouping to determine ABO and RhD phenotype.

Materials:

  • Patient blood sample (whole blood in EDTA and clotted sample for serum)

  • Anti-A, Anti-B, and Anti-D monoclonal antibodies

  • Known A1 and B red cells (for reverse grouping)

  • Isotonic saline (0.9% NaCl)

  • Test tubes (12 x 75 mm)

  • Pipettes

  • Centrifuge

Procedure:

  • Preparation:

    • Label test tubes for forward grouping (Anti-A, Anti-B, Anti-D) and reverse grouping (A cells, B cells).

    • Prepare a 2-5% suspension of the patient's red blood cells in isotonic saline.

  • Forward Grouping (Cell Typing):

    • Add one drop of Anti-A, Anti-B, and Anti-D antisera to the corresponding labeled tubes.

    • Add one drop of the patient's red cell suspension to each tube.

    • Mix gently and centrifuge at 1000 rpm for 1 minute.

    • Gently resuspend the cell button and observe for agglutination. Record the results.

  • Reverse Grouping (Serum Typing):

    • Add two drops of the patient's serum to the tubes labeled "A cells" and "B cells".

    • Add one drop of known A1 cells to the "A cells" tube and one drop of known B cells to the "B cells" tube.

    • Mix gently and centrifuge at 1000 rpm for 1 minute.

    • Gently resuspend the cell buttons and observe for agglutination. Record the results.

  • Interpretation:

    • Correlate the results of the forward and reverse grouping to determine the ABO blood group.

    • Agglutination in the "Anti-D" tube indicates an RhD-positive result.

Here is a diagram of the serological typing workflow:

Serological Typing Workflow cluster_sample Sample Preparation cluster_forward Forward Grouping cluster_reverse Reverse Grouping Sample Whole Blood Sample Centrifuge1 Centrifuge Sample->Centrifuge1 RBCs Red Blood Cells Centrifuge1->RBCs Serum Serum/Plasma Centrifuge1->Serum RBC_suspension Prepare 2-5% RBC Suspension in Saline RBCs->RBC_suspension Add_Serum_R Add Patient's Serum Serum->Add_Serum_R Add_RBC_F Add Patient's RBC Suspension RBC_suspension->Add_RBC_F AntiA_tube Tube + Anti-A Centrifuge_F Centrifuge AntiA_tube->Centrifuge_F AntiB_tube Tube + Anti-B AntiB_tube->Centrifuge_F AntiD_tube Tube + Anti-D AntiD_tube->Centrifuge_F Add_RBC_F->AntiA_tube Add_RBC_F->AntiB_tube Add_RBC_F->AntiD_tube Read_F Read for Agglutination Centrifuge_F->Read_F Interpretation Interpret ABO/Rh Phenotype Read_F->Interpretation A_cells_tube Tube + Known A Cells Centrifuge_R Centrifuge A_cells_tube->Centrifuge_R B_cells_tube Tube + Known B Cells B_cells_tube->Centrifuge_R Add_Serum_R->A_cells_tube Add_Serum_R->B_cells_tube Read_R Read for Agglutination Centrifuge_R->Read_R Read_R->Interpretation

Workflow for ABO and Rh serological typing.
ABO Genotyping by PCR-RFLP

This method distinguishes the major A, B, and O alleles based on single nucleotide polymorphisms (SNPs).

Materials:

  • Genomic DNA extracted from the subject

  • PCR primers flanking the polymorphic sites in the ABO gene

  • Taq DNA polymerase and dNTPs

  • Restriction enzymes (e.g., KpnI and AluI to distinguish A/O from B; BstEII to distinguish O from A/B)

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA ladder

Procedure:

  • PCR Amplification:

    • Amplify regions of the ABO gene containing key SNPs (e.g., nucleotide positions 261, 526, 703, 796) using specific primers.

  • Restriction Digestion:

    • Digest the PCR products with a set of restriction enzymes that recognize specific alleles. For example:

      • Digestion at position 261 with BstEII can differentiate the O allele (which has a deletion at this site) from A and B alleles.

      • Digestion at position 703 with KpnI (cuts B allele) and AluI (cuts A and O alleles) can distinguish the B allele.

  • Agarose Gel Electrophoresis:

    • Separate the digested fragments on an agarose gel.

    • Visualize the DNA fragments under UV light after staining with an intercalating dye.

  • Genotype Determination:

    • Determine the genotype based on the resulting fragment patterns compared to a DNA ladder and known controls.

Here is a diagram of the PCR-RFLP workflow:

PCR_RFLP_Workflow DNA_Extraction Genomic DNA Extraction PCR PCR Amplification of ABO Gene Regions DNA_Extraction->PCR Digestion Restriction Enzyme Digestion PCR->Digestion Electrophoresis Agarose Gel Electrophoresis Digestion->Electrophoresis Analysis Analyze Fragment Patterns Electrophoresis->Analysis Genotype Determine Genotype Analysis->Genotype

Workflow for ABO genotyping by PCR-RFLP.
DNA Sequencing of ABO and FUT1/FUT2 Genes

Sanger sequencing provides the definitive nucleotide sequence to identify known and novel alleles.

Materials:

  • Purified PCR product of the target gene region

  • Sequencing primer

  • BigDye™ Terminator Cycle Sequencing Kit

  • Capillary electrophoresis-based DNA analyzer

Procedure:

  • Cycle Sequencing:

    • Perform a PCR-like reaction using the purified DNA template, a single primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

    • The incorporation of a ddNTP terminates the extension, resulting in a collection of DNA fragments of different lengths, each ending with a specific labeled nucleotide.

  • Purification:

    • Remove unincorporated ddNTPs and primers from the sequencing reaction products.

  • Capillary Electrophoresis:

    • Separate the fluorescently labeled DNA fragments by size in a capillary-based DNA analyzer.

  • Data Analysis:

    • A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.

    • The software generates a chromatogram, and the sequence is read by compiling the sequence of terminal nucleotides.

Site-Directed Mutagenesis of Glycosyltransferases

This technique is used to introduce specific mutations into the ABO gene to study the effect of amino acid changes on enzyme function.

Materials:

  • Plasmid containing the wild-type ABO cDNA

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Expression system (e.g., mammalian cells) to produce the mutant protein

Procedure:

  • Mutagenic PCR:

    • Use the plasmid with the wild-type gene as a template and the mutagenic primers to amplify the entire plasmid. The primers introduce the desired mutation.

  • DpnI Digestion:

    • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively destroying the parental (wild-type) template DNA, which was isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and remains intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli. The nicks in the circular, mutated plasmid are repaired by the bacterial cells.

  • Screening and Sequencing:

    • Isolate plasmid DNA from the resulting bacterial colonies and sequence the ABO gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Analysis:

    • Express the mutant protein in a suitable system and analyze its glycosyltransferase activity and substrate specificity.

Phylogenetic Analysis

Molecular data from the ABO gene can be used to construct phylogenetic trees, which visualize the evolutionary relationships between alleles within and between species.

Methodology:

  • Sequence Acquisition: Obtain DNA sequences of ABO alleles from different individuals or species.

  • Multiple Sequence Alignment: Align the sequences to identify homologous positions and variations.

  • Phylogenetic Tree Construction: Use computational methods to build the tree. Common methods include:

    • Distance-Based Methods (e.g., Neighbor-Joining): Calculate the genetic distance between all pairs of sequences and group them based on similarity.[14]

    • Character-Based Methods (e.g., Maximum Parsimony, Maximum Likelihood, Bayesian Inference): Evaluate different tree topologies based on the patterns of nucleotide or amino acid changes.[14]

  • Tree Visualization and Interpretation: Use software to draw the phylogenetic tree and interpret the branching patterns to infer evolutionary relationships.

Here is a logical diagram for constructing a phylogenetic tree:

Phylogenetic_Tree_Construction Seq_Acquisition Acquire ABO Allele DNA Sequences MSA Multiple Sequence Alignment Seq_Acquisition->MSA Model_Selection Select Evolutionary Model MSA->Model_Selection Tree_Building Construct Tree (e.g., ML, Bayesian) Model_Selection->Tree_Building Tree_Validation Assess Tree Reliability (Bootstrap) Tree_Building->Tree_Validation Final_Tree Final Phylogenetic Tree Tree_Validation->Final_Tree

Logical workflow for phylogenetic tree construction.

Conclusion

The ABO and H blood group systems are a paradigm of evolutionary genetics, where molecular mechanisms, population dynamics, and selective pressures are intricately linked. A thorough understanding of their molecular basis and the experimental techniques used for their characterization is crucial for fields ranging from transfusion medicine and transplantation to infectious disease research and the development of novel therapeutics. This guide provides a foundational resource for professionals seeking to delve into the complexities of these fundamental human polymorphisms.

References

Non-Human Expression of the Blood Group H Disaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-human expression of the blood group H disaccharide, a critical carbohydrate structure in glycobiology. We will cover its biosynthesis, distribution across various species, functional significance, and the detailed experimental protocols used for its study. This document is intended to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to the H Disaccharide

The this compound, chemically defined as L-fucopyranosyl-α(1-2)-D-galactopyranose (Fucα1-2Gal), is a fundamental oligosaccharide.[1][2] In humans, it serves as the direct precursor for the A and B antigens of the ABO blood group system.[3][4][5] The synthesis of this structure is catalyzed by α-1,2-fucosyltransferases, which add an L-fucose molecule to a terminal galactose residue on a precursor oligosaccharide chain.[1][2]

Two main enzymes are responsible for H antigen synthesis:

  • Galactoside 2-alpha-L-fucosyltransferase 1 (FUT1) : Encoded by the FUT1 (or H) gene, this enzyme is primarily active in cells of mesodermal origin, such as hematopoietic cells and vascular endothelium, leading to H antigen expression on red blood cells.[6][7][8]

  • Galactoside 2-alpha-L-fucosyltransferase 2 (FUT2) : Encoded by the FUT2 (or Se) gene, this enzyme is active in epithelial cells of endodermal origin, resulting in the production of a soluble form of the H antigen found in bodily secretions.[1][6][7]

While humans and great apes are notable for expressing ABH antigens on their erythrocytes, most other non-human mammals express these antigens primarily in their tissues and secretions, making the study of their tissue-specific expression crucial for comparative biology and translational medicine.[6][9][10]

Biosynthesis of the H Disaccharide

The formation of the H disaccharide is the final step in creating the H antigen. This process involves the transfer of an L-fucose residue from a donor substrate, GDP-L-fucose, to an acceptor, which is a terminal galactose residue on a glycoprotein (B1211001) or glycolipid.[1][7] The precursor chains can be of different types, with Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) being the most common in mammals.[3][8] The FUT1 enzyme preferentially acts on Type 2 chains, typical of erythrocytes, while FUT2 can act on Type 1 chains, which are more common in secretions.[7][8] The H antigen can then be further modified by A- or B-glycosyltransferases to form the A or B antigens, respectively. In individuals with blood type O, the H antigen remains unmodified.[1][4]

G sub sub enz enz antigen antigen Precursor Precursor Chain (e.g., Type 2: Galβ1-4GlcNAc-R) H_Antigen H Antigen Precursor:e->H_Antigen:w + L-Fucose H_Antigen->invis1 A_Antigen A Antigen B_Antigen B Antigen FUT1 FUT1 / FUT2 (α-1,2-fucosyltransferase) FUT1->Precursor GTA A-Transferase (α-1,3-GalNAcT) GTA->invis1 GTB B-Transferase (α-1,3-GalT) GTB->invis1 invis1->A_Antigen:w + GalNAc invis1->B_Antigen:w

Caption: Biosynthesis pathway of the H, A, and B blood group antigens.

Non-Human Expression and Distribution

The expression patterns of the H disaccharide are highly variable across the animal kingdom. The duplication event that gave rise to the FUT1 and FUT2 genes is believed to have occurred before the radiation of mammals, leading to conserved but distinct functions.[6]

Primate Expression

Studies on New World Monkeys (NWM) have provided valuable insights into the tissue-specific expression of ABH antigens. Unlike humans, where red blood cell expression is paramount, these primates show widespread tissue expression, regulated by enzymes analogous to human FUT1 and FUT2.[6][9] Organs of endodermal origin, particularly those with secretory functions, show expression patterns suggesting control by a FUT2-like enzyme, whereas mesodermal organs appear to be regulated by a FUT1-like enzyme.[6][9]

Table 1: H Antigen Expression in Tissues of Select New World Monkey Species

Organ System Tissue Aotus infulatus Callithrix jacchus Sapajus apella Saimiri sciureus
Digestive Gastric Mucosa + + + ++
Liver (Hepatic Ducts) - + - +
Urogenital Kidney (Loop of Henle) - + + +
Bladder Epithelium - - + ++
Prostate - + - +
Vaginal Epithelium - - + ++
Hematopoietic Spleen (White Pulp) - - - +

Data synthesized from immunohistochemistry findings in Aguiar et al., 2020.[6][9] Key: (++) Strong Expression; (+) Positive Expression; (-) No Expression Detected.

Other Mammals
  • Swine (Pigs): The H disaccharide is expressed in pigs, and polymorphisms in the FUT1 gene have been linked to susceptibility and resistance to colonization by F18 fimbriated Escherichia coli, indicating its role as a pathogen receptor in the porcine gut.[11]

  • Rodents (Mice): Mouse models have been instrumental in studying the function of fucosyltransferases. Mice possess an ortholog to the human FUT1 gene, allowing for genetic studies on the regulation and function of H antigen expression.[11]

Bacteria and Viruses

Certain microorganisms can synthesize or utilize the H disaccharide.

  • Bacteria: Some bacterial species, such as E. coli O126, possess their own α-1,2-fucosyltransferases (e.g., WbgL) to synthesize H-like antigens as part of their O-antigen structure.[12] Others, like Helicobacter pylori, have evolved adhesins that specifically bind to H antigens on the gastric epithelium of their hosts to facilitate colonization.[3][13]

  • Viruses: Enveloped viruses do not synthesize their own glycans but acquire them from the host cell during the budding process.[14] Therefore, a virus produced in a host cell expressing the H disaccharide will display this antigen on its surface, making it a potential target for the host immune system and a factor in viral tropism.[15][16]

Experimental Protocols

The study of the H disaccharide relies on a combination of immunological, biochemical, and biophysical techniques. Here, we detail the core methodologies.

Immunohistochemistry (IHC) for H Disaccharide Localization

IHC is used to visualize the distribution of the H antigen within tissue sections.

G A 1. Sample Preparation (Fixation & Paraffin (B1166041) Embedding) B 2. Sectioning & Mounting A->B C 3. Deparaffinization & Rehydration (Xylene, Ethanol (B145695) Series) B->C D 4. Antigen Retrieval (Heat-Induced, e.g., Citrate (B86180) Buffer) C->D E 5. Blocking (Endogenous Peroxidase & Non-specific Binding) D->E F 6. Primary Antibody Incubation (Anti-H Antibody or Lectin, 4°C Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (DAB Substrate Development) G->H I 9. Counterstaining & Mounting (Hematoxylin) H->I J 10. Microscopy & Analysis I->J

Caption: Standard workflow for immunohistochemical detection of H antigen.

Detailed Protocol:

  • Tissue Fixation and Embedding : Fix fresh tissue samples (<5mm thick) in 10% neutral buffered formalin for 24 hours. Dehydrate through a graded series of ethanol (70% to 100%), clear with xylene, and embed in paraffin wax.[17][18]

  • Sectioning and Deparaffinization : Cut 4-5 µm thick sections and mount on charged slides. Deparaffinize sections by immersing in xylene (2x, 5 min each), followed by rehydration through a descending ethanol series (100%, 95%, 70%) to water.[19]

  • Antigen Retrieval : To unmask the antigen, perform heat-induced epitope retrieval. Immerse slides in a 10 mM sodium citrate buffer (pH 6.0) and heat at 95-100°C for 20 minutes. Allow slides to cool to room temperature.[17]

  • Blocking : Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[20] Block non-specific protein binding by incubating with 5% normal goat serum or 1% BSA in PBS for 1 hour.[20]

  • Primary Antibody Incubation : Incubate sections with a primary antibody specific for the H antigen (e.g., monoclonal anti-H antibody) or a specific lectin (e.g., Ulex europaeus agglutinin I, UEA I) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.[21]

  • Secondary Antibody and Detection : After washing with PBS, incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20] Visualize the signal by adding a chromogenic substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[17]

  • Counterstaining and Mounting : Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium.[19]

Mass Spectrometry (MS) for Glycan Structural Analysis

MS is the definitive method for confirming the structure of the H disaccharide and quantifying its abundance on glycoproteins.

G A 1. Glycoprotein Denaturation & Reduction B 2. Alkylation A->B C 3. Enzymatic Release of N-Glycans (PNGase F Digestion) B->C D 4. Glycan Purification (HILIC Solid-Phase Extraction) C->D E 5. Fluorescent Labeling (Optional) (e.g., 2-aminobenzamide) D->E F 6. LC-MS/MS Analysis (HILIC-UPLC separation coupled to ESI-QTOF MS) E->F G 7. Data Analysis (Spectral Matching & Structure Annotation) F->G

Caption: Workflow for N-glycan analysis by mass spectrometry.

Detailed Protocol:

  • Sample Preparation : Denature the purified glycoprotein sample (e.g., 20-500 µg) with SDS at 65°C. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent reformation.[22][23]

  • Glycan Release : Release N-linked glycans by overnight incubation with Peptide-N-Glycosidase F (PNGase F) at 37°C.[22][23]

  • Purification : Separate the released glycans from the protein digest using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[22]

  • Labeling (for UPLC-fluorescence detection) : Label the reducing end of the glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by incubating at 65°C for 2 hours. Remove excess label using HILIC-SPE.[22]

  • Mass Spectrometry Analysis : Analyze the purified glycans using an LC-MS system, such as a UPLC coupled to an electrospray ionization quadrupole time-of-flight mass spectrometer (ESI-QTOF-MS).[22][24]

    • Chromatography : Separate labeled glycans on a HILIC column.

    • MS Conditions : Acquire spectra in positive ion mode. Perform data-dependent acquisition to trigger MS/MS fragmentation of detected glycan ions.[22]

  • Data Analysis : Identify glycan compositions based on their accurate mass. The presence of a fucosylated galactose can be confirmed by characteristic fragment ions (e.g., loss of fucose) in the MS/MS spectra. Use glycomics software tools for annotation.[22][24][25]

Fucosyltransferase (FUT) Activity Assay

Enzyme assays are essential for quantifying the activity of FUT1 and FUT2 in cell or tissue lysates.

G A 1. Enzyme Source Preparation (Tissue/Cell Homogenization) B 2. Reaction Setup (Enzyme, Acceptor Substrate, Donor Substrate, Buffer) A->B C 3. Incubation (37°C for 1-16 hours) B->C D 4. Reaction Termination (Heat Inactivation) C->D E 5. Product Detection & Quantification D->E E1 HPLC-Based Method (Separation of fucosylated product) E->E1 E2 Luminescence-Based Method (UDP-Glo™: Measures UDP byproduct) E->E2

Caption: General workflows for measuring α-1,2-fucosyltransferase activity.

Detailed Protocol (Luminescence-Based):

This protocol describes a high-throughput method for measuring glycosyltransferase activity by detecting the UDP product.[26][27]

  • Enzyme Preparation : Prepare cell or tissue homogenates by solubilizing in a buffered solution (e.g., 20 mM HEPES, pH 7.2). Centrifuge to clear the lysate and use the supernatant containing the enzyme.[28]

  • Glycosyltransferase Reaction :

    • In a multiwell plate, set up the reaction mixture (e.g., 5-20 µL total volume).

    • The mixture should contain: the enzyme source (10-20 µg total protein), an acceptor substrate (e.g., lactose), the donor substrate GDP-L-fucose, and an appropriate reaction buffer.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • UDP Detection :

    • Add an equal volume of UDP Detection Reagent (e.g., UDP-Glo™ Reagent). This reagent contains an enzyme that converts the UDP product to ATP, and a luciferase/luciferin pair to generate light from the newly formed ATP.[26]

    • Incubate at room temperature for 60 minutes to allow the detection reaction to complete.

  • Measurement : Read the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of UDP produced, and thus to the fucosyltransferase activity. A standard curve using known UDP concentrations should be run in parallel for absolute quantification.[26]

Functional Significance and Drug Development Implications

The expression of the H disaccharide in non-human species has significant implications for disease and medicine.

  • Host-Pathogen Interactions : As a cell surface glycan, the H disaccharide is a common target for pathogens. Its role as a receptor for E. coli in pigs and H. pylori in primates makes it a key target for developing anti-adhesion therapies. Such drugs could act as receptor decoys or block pathogen adhesins, offering a non-antibiotic approach to preventing infection.

  • Xenotransplantation : The H disaccharide is a major xenoantigen. When organs from species like pigs are transplanted into humans, pre-existing human antibodies against related carbohydrate structures can cause hyperacute rejection. Understanding and modifying the expression of these glycans in donor animals is a critical goal in the field of xenotransplantation.

  • Virology and Vaccine Development : The presence of host-derived glycans, including the H antigen, on viral envelopes can influence viral infectivity and immunogenicity. This knowledge is crucial for designing vaccines that elicit broadly neutralizing antibodies, some of which may target these glycan structures.

Conclusion

The this compound, while simple in structure, plays a complex and varied role across the animal kingdom. Its expression is not limited to red blood cells but is widespread in the tissues of many non-human species, where it functions in cell recognition and as a critical interface for host-pathogen interactions. A thorough understanding of its non-human expression, supported by robust experimental methodologies, is essential for advancing research in infectious disease, immunology, and translational medicine. The protocols and data presented in this guide provide a foundation for researchers to explore the multifaceted biology of this important glycan.

References

H Disaccharide as a Receptor for Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H disaccharide, a fundamental carbohydrate structure within the histo-blood group antigen (HBGA) family, plays a critical role as a cell surface receptor for a variety of pathogens. Comprised of an α-L-fucose residue linked to a β-D-galactose residue (Fucα1-2Gal), this seemingly simple sugar moiety is a key determinant of host susceptibility to infection. Its expression on mucosal epithelia, particularly in the gastrointestinal tract, provides an attachment point for viruses and bacteria, initiating the cascade of events leading to colonization and disease. Understanding the molecular intricacies of these interactions is paramount for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the H disaccharide's role as a pathogen receptor, focusing on quantitative binding data, detailed experimental protocols, and the signaling pathways initiated upon pathogen engagement.

The H Disaccharide: A Gateway for Pathogens

The H disaccharide is the core structure upon which the A and B blood group antigens are built. Individuals with the O blood group express the H antigen exclusively. The presence or absence of the H disaccharide on cell surfaces is determined by the expression of fucosyltransferases. Pathogens have evolved specific surface adhesins or lectins that recognize and bind to the H disaccharide with varying affinities, facilitating their attachment to host cells. Two of the most well-studied pathogens that utilize the H disaccharide as a receptor are Norovirus and Helicobacter pylori.

Quantitative Analysis of Pathogen-H Disaccharide Interactions

The affinity of pathogen binding to the H disaccharide is a critical parameter in understanding infectivity. Various biophysical techniques have been employed to quantify these interactions, with the dissociation constant (Kd) being a key measure of binding strength. A lower Kd value indicates a higher binding affinity.

PathogenViral/Bacterial AdhesinLigandMethodDissociation Constant (Kd)Reference(s)
Human Norovirus (GII.10)P-dimerH-disaccharideSTD NMR420 µM[1]
Human Norovirus (GII.4 VA387)P-dimerH-disaccharideMS1.5 - 2.1 mM[1][2]
Human Norovirus (GII.4 Saga)P-dimerH-disaccharideCSP NMR30 mM[2][3]
Helicobacter pyloriBabAH-type 1 antigenSPR~2.4-fold lower than Leᵇ[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of pathogen-H disaccharide interactions. Below are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for Norovirus-HBGA Binding

This assay is used to detect and quantify the binding of Norovirus virus-like particles (VLPs) to HBGAs.[1][5][6][7]

Materials:

  • 96-well microtiter plates

  • Saliva samples (from individuals with known HBGA phenotypes) or synthetic HBGA-conjugated molecules

  • Norovirus VLPs

  • Primary antibody against VLPs (e.g., rabbit anti-VLP)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat wells of a 96-well plate with saliva (diluted in PBS) or synthetic HBGAs overnight at 4°C.

  • Washing: Wash plates three times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

  • Washing: Wash plates three times with wash buffer.

  • VLP Incubation: Add serial dilutions of Norovirus VLPs to the wells and incubate for 2 hours at 37°C.

  • Washing: Wash plates three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody against VLPs and incubate for 1 hour at 37°C.

  • Washing: Wash plates three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash plates five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of biomolecular interactions in real-time.[8][9][10][11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., synthetic H disaccharide-containing neoglycoconjugate)

  • Analyte (e.g., purified pathogen adhesin)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the ligand (H disaccharide conjugate) onto the sensor chip surface using amine coupling chemistry.

  • Equilibration: Equilibrate the sensor surface with running buffer.

  • Association: Inject a series of concentrations of the analyte (pathogen adhesin) over the sensor surface and monitor the change in response units (RU) over time.

  • Dissociation: Inject running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique for identifying the binding epitope of a ligand and determining weak protein-ligand interactions.[13][14][15][16]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Purified pathogen adhesin

  • H disaccharide

  • Deuterated buffer (e.g., D₂O-based phosphate (B84403) buffer)

Procedure:

  • Sample Preparation: Prepare a sample containing the pathogen adhesin (receptor) and the H disaccharide (ligand) in a deuterated buffer. The ligand should be in molar excess.

  • Acquisition of Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the ligand in the absence of the protein.

  • Acquisition of STD NMR Spectra:

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (where no ligand signals are present) using a train of soft radiofrequency pulses.

    • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals as a control.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum. Protons of the ligand that are in close proximity to the protein will show signals in the STD spectrum.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which parts of the H disaccharide are in closest contact with the protein.

  • Affinity Determination: By titrating the ligand concentration while keeping the protein concentration constant, the Kd can be determined from the saturation transfer buildup curves.

X-ray Crystallography of Pathogen Adhesin-H Disaccharide Complex

X-ray crystallography provides high-resolution structural information about the interaction between a pathogen's adhesin and the H disaccharide at the atomic level.[3][17][18][19]

Procedure:

  • Protein Expression and Purification: Express and purify high-quality, soluble pathogen adhesin (e.g., Norovirus P-domain).

  • Complex Formation: Co-crystallize the purified adhesin with the H disaccharide or soak pre-formed protein crystals in a solution containing the H disaccharide.

  • Crystallization: Screen for crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain a final, high-resolution structure.

Signaling Pathways Activated by Pathogen Binding

The binding of pathogens to the H disaccharide is not merely a passive attachment but can trigger intracellular signaling cascades that contribute to the pathogenic process.

Norovirus-Induced Signaling

While the direct signaling cascade initiated by Norovirus binding to the H disaccharide is still under investigation, evidence suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Norovirus_Signaling Norovirus Norovirus H_Disaccharide H Disaccharide (on host cell) Norovirus->H_Disaccharide Binds to Receptor_Complex Receptor Complex H_Disaccharide->Receptor_Complex Part of IKK_Complex IKK Complex Receptor_Complex->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Norovirus binding and potential NF-κB activation.
Helicobacter pylori-Induced Signaling

The binding of H. pylori's BabA adhesin to the H-type 1 antigen is a crucial step for colonization and the subsequent delivery of virulence factors, such as CagA, via the Type IV Secretion System (T4SS). This can trigger multiple downstream signaling pathways, including those that promote inflammation and cell proliferation.[20]

HPylori_Signaling HPylori H. pylori BabA BabA Adhesin HPylori->BabA Expresses H_Antigen H-type 1 Antigen (on gastric epithelial cell) BabA->H_Antigen Binds to T4SS Type IV Secretion System H_Antigen->T4SS Potentiates Activity of CagA CagA Effector Protein T4SS->CagA Injects Host_Signaling Host Cell Signaling Cascades (e.g., PI3K/Akt, Wnt/β-catenin) CagA->Host_Signaling Activates Cellular_Response Inflammation, Cell Proliferation, Disruption of Cell Junctions Host_Signaling->Cellular_Response Leads to

H. pylori adhesion and subsequent signaling.
Experimental Workflow for Studying Pathogen-Glycan Interactions

A typical workflow for investigating the interaction between a pathogen and the H disaccharide involves a combination of the techniques described above.

Experimental_Workflow Hypothesis Hypothesis: Pathogen binds to H disaccharide Initial_Screening Initial Screening (ELISA, Glycan Array) Hypothesis->Initial_Screening Quantitative_Analysis Quantitative Analysis (SPR, ITC, NMR) Initial_Screening->Quantitative_Analysis Positive Hits Structural_Studies Structural Studies (X-ray Crystallography, Cryo-EM) Quantitative_Analysis->Structural_Studies Therapeutic_Development Therapeutic Development (e.g., H disaccharide mimics) Quantitative_Analysis->Therapeutic_Development Cellular_Assays Cellular Assays (Infection/Adhesion Assays) Structural_Studies->Cellular_Assays Structural_Studies->Therapeutic_Development Signaling_Studies Signaling Pathway Analysis (Western Blot, Reporter Assays) Cellular_Assays->Signaling_Studies Signaling_Studies->Therapeutic_Development

Workflow for pathogen-H disaccharide interaction studies.

Therapeutic Implications

The critical role of the H disaccharide in pathogen attachment makes it an attractive target for the development of novel anti-infective strategies. One promising approach is the use of H disaccharide mimics.[2] These molecules can act as competitive inhibitors, binding to the pathogen's adhesins and preventing their attachment to host cells. This "anti-adhesion" therapy offers a potential alternative to traditional antibiotics and antivirals, with the advantage of a lower likelihood of inducing resistance, as it targets a non-essential virulence factor rather than a vital microbial process.

Conclusion

The H disaccharide is a key player in the initial stages of infection by several important human pathogens. A thorough understanding of the quantitative, structural, and functional aspects of its interaction with pathogen adhesins is essential for the development of effective countermeasures. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of glycobiology, infectious diseases, and drug development, paving the way for innovative therapeutic interventions that target this crucial host-pathogen interface.

References

Immunogenicity of the blood group H disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunogenicity of the Blood Group H Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound, a terminal fucose-galactose linkage (Fucα1-2Gal), is the fundamental building block for the A and B antigens of the ABO blood group system.[1] While ubiquitous in the majority of the human population and generally considered non-immunogenic, it elicits a potent and clinically significant immune response in individuals who lack the antigen. This guide provides a comprehensive technical overview of the immunogenicity of the H disaccharide, focusing on the underlying molecular biology, the characteristics of the antibody response, and the methodologies used for its study. We delve into the structure and synthesis of the H antigen, the clinical implications of anti-H antibodies, and the cellular signaling pathways that govern the immune response.

Structure and Biosynthesis of the H Antigen

The H antigen is a carbohydrate structure synthesized by the action of an α-1,2-fucosyltransferase.[2] This enzyme, encoded by the FUT1 gene, adds an L-fucose molecule to the terminal galactose of a precursor disaccharide chain on the surface of red blood cells and other tissues.[3][4] The minimal requirement for H antigenicity is the terminal disaccharide Fucα1-2Gal.[4]

This H structure then serves as the substrate for the glycosyltransferases encoded by the ABO gene.[5]

  • Blood Group A: An α-1,3-N-acetyl-D-galactosyltransferase adds N-acetylgalactosamine to the H antigen.[2]

  • Blood Group B: An α-1,3-D-galactosyltransferase adds D-galactose to the H antigen.[2]

  • Blood Group O: A non-functional enzyme is produced, leaving the H antigen unmodified.[5]

Consequently, the density of H antigen is highest on group O red cells and lowest on group A1 and A1B cells.[6][7] Individuals with the rare Bombay (Oh) phenotype have a homozygous recessive genotype (hh) at the FUT1 locus and cannot synthesize the H antigen.[4][8] As a result, they also lack A and B antigens, regardless of their ABO genotype.[8]

H_Antigen_Biosynthesis Precursor Precursor Chain (e.g., Type 2 Chain on RBCs) H_Antigen H Antigen (Fucα1-2Gal-R) Precursor->H_Antigen FUT1 gene product (α-1,2-fucosyltransferase) invis2 Precursor->invis2 invis1 H_Antigen->invis1 A_Antigen A Antigen B_Antigen B Antigen Bombay No H, A, or B Antigen (Bombay Phenotype) invis1->A_Antigen A-transferase invis1->B_Antigen B-transferase invis2->Bombay No functional FUT1 enzyme (hh genotype)

Figure 1: Biosynthesis of H, A, and B antigens.

The Anti-H Antibody Response

The immunogenicity of the H disaccharide is most dramatically demonstrated in individuals with the Bombay phenotype. Lacking the H antigen, their immune systems recognize it as foreign and produce high-titer, high-avidity anti-H antibodies.[9]

3.1 Characteristics of Anti-H Antibodies:

  • Clinical Significance: In Bombay (Oh) individuals, anti-H is a potent, naturally occurring antibody capable of causing severe, acute intravascular hemolytic transfusion reactions upon exposure to H-positive red blood cells (i.e., any non-Bombay blood).[10] The antibody can activate the complement cascade, leading to the rapid lysis of transfused cells.[9]

  • Isotypes: The anti-H response in Bombay individuals typically involves both IgM and IgG components.[2][11] The IgG component can cross the placenta, posing a risk of hemolytic disease of the fetus and newborn (HDFN).[12]

  • Thermal Range: Clinically significant anti-H is reactive across a wide thermal range, including 4°C, room temperature, and 37°C.[3][6][11]

  • Weak Anti-H: Weak, cold-reactive IgM anti-H antibodies can be found in some A1 and A1B individuals. These are generally considered clinically insignificant as they are not active at body temperature.[6][13]

3.2 Quantitative Data on Anti-H Immunogenicity

Quantitative data on the anti-H response is primarily derived from case reports of individuals with the Bombay and para-Bombay phenotypes. Specific binding affinity data (e.g., dissociation constant, Kd) for anti-H antibodies are not widely reported in the literature. However, serological titers provide a measure of the antibody's potency.

Population Sample Type Antibody Isotype Reported Titer / Score Condition / Context Citation(s)
Bombay (Oh) PhenotypeSerumIgM & IgGPre-transfusion: 1:4 (at 37°C)Post-transfusion: 1:32 (at 37°C)Response to infusion of Group O RBCs[2][11]
Bombay (Oh) PhenotypeSerumNot specifiedAnti-A/B: 1:32 to 1:512Study of postpartum mothers[5]
Bombay (Oh) PhenotypeSalivaNot specifiedAnti-H: 1:2 to 1:8Study of postpartum mothers[5]
Bombay (Oh) PhenotypeSerumIgGTiter Score: 512Pregnant woman[12]
Bombay (Oh) PhenotypeSerumIgGTiter Score: 4000Pregnant woman[12]
Group A Patient with LymphomaSerumIgMTiter: 1:256 (at 37°C, AHG phase)Pathological high-titer case[14]

Table 1: Summary of Reported Anti-H Antibody Titers.

Immune Recognition and B Cell Activation

The H antigen, as a carbohydrate, typically elicits a T-cell independent (TI) immune response.[1][9] On the surface of red blood cells, the H disaccharide is part of a larger glycoconjugate, presenting a multivalent array of epitopes. This structure is key to its ability to activate B cells directly.

T-Cell Independent (TI) Activation Pathway: The activation of B cells by multivalent carbohydrate antigens like the H antigen proceeds without the direct involvement of T helper cells. The mechanism involves:

  • BCR Cross-linking: The repetitive H disaccharide epitopes on a cell surface simultaneously bind to and cross-link multiple B cell receptors (BCRs) on a specific B cell.[9][15] This clustering is the primary activation signal.

  • Signalosome Formation: BCR aggregation activates Src-family kinases (Lyn, Fyn, Blk), which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the associated Igα and Igβ signaling subunits.[6][14][16]

  • Syk Recruitment and Downstream Signaling: Phosphorylated ITAMs recruit and activate Spleen Tyrosine Kinase (Syk). Syk, in turn, activates a cascade of downstream signaling molecules, including B-cell Linker (BLNK) and Bruton's Tyrosine Kinase (BTK).[16]

  • Activation of Effector Pathways: This signaling cascade activates key pathways such as the Phospholipase Cγ2 (PLCγ2) and Phosphoinositide 3-kinase (PI3K) pathways.[6]

  • Transcription Factor Activation: Ultimately, these signals lead to the activation of transcription factors like NF-κB, NFAT, and AP-1, which drive B cell proliferation and differentiation.[14]

  • Antibody Production: The activated B cells differentiate into plasma cells that secrete antibodies, primarily of the IgM isotype, which is characteristic of T-cell independent responses.[1] In the case of the persistent antigen exposure and unique immune status of Bombay individuals, class-switching to IgG can also occur.[11]

B_Cell_Activation cluster_membrane B Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Multivalent H Antigen (on RBC surface) BCR BCR Cross-linking Antigen->BCR 1. Binding & Clustering IgA_IgB Igα / Igβ (ITAMs) BCR->IgA_IgB 2. Aggregation Src Src-family Kinases (Lyn) IgA_IgB->Src Phosphorylate ITAMs Syk Syk Src->Syk 3. Recruit & Activate BLNK BLNK / BTK Syk->BLNK 4. Signalosome Propagation PLCg2 PLCγ2 Pathway BLNK->PLCg2 PI3K PI3K Pathway BLNK->PI3K TF Transcription Factors (NF-κB, NFAT, AP-1) PLCg2->TF 5. Activate PI3K->TF 5. Activate Response Proliferation & Differentiation (Plasma Cells) TF->Response 6. Gene Expression

Figure 2: T-Cell independent B cell activation pathway.

Experimental Protocols

The detection and characterization of anti-H antibodies are critical for transfusion safety in individuals with the Bombay or para-Bombay phenotype. Hemagglutination and enzyme-linked immunosorbent assays (ELISA) are foundational techniques for this purpose.

5.1 Hemagglutination Assay for Anti-H Titer

This protocol determines the presence and relative strength (titer) of anti-H antibodies in patient serum by observing the agglutination of H-antigen-positive red blood cells.

Materials:

  • Patient serum

  • Group O red blood cells (RBCs) (as a source of H antigen)

  • Group A1 RBCs (as a negative control, low H antigen)

  • Autologous RBCs (patient's own cells, as a control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well V-bottom microtiter plates

  • Micropipettes and tips

Procedure:

  • RBC Preparation: Wash Group O, Group A1, and autologous RBCs three times with PBS. Resuspend to a 2-3% concentration in PBS.

  • Serial Dilution: Label a row of 10 tubes or wells for each RBC type. Add 50 µL of PBS to wells 2 through 10.

  • Add 100 µL of patient serum to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the two-fold serial dilution by transferring 50 µL to each subsequent well, discarding the final 50 µL from well 10. This creates dilutions from 1:2 to 1:1024. Well 11 can serve as a PBS-only negative control.

  • Incubation: Add 50 µL of the 2-3% Group O RBC suspension to each well of the corresponding row. Repeat for the Group A1 and autologous control rows.

  • Gently tap the plate to mix. Incubate the plate at 37°C for 30-60 minutes. A parallel test can be run at room temperature (22°C) or 4°C to assess the thermal range.

  • Centrifugation (Optional): Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to facilitate button formation.

  • Reading Results: Gently resuspend the RBC buttons. Observe for agglutination. A smooth suspension indicates a negative result. A clumping of RBCs indicates a positive result.

  • Determining Titer: The titer is the reciprocal of the highest dilution of serum that causes visible agglutination (e.g., a 1+ reaction). A strong reaction with Group O cells and a weak or negative reaction with A1 and autologous cells is indicative of anti-H.[13]

5.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-H Detection

This protocol describes a representative indirect ELISA to detect and quantify anti-H antibodies (IgG or IgM) in patient serum.

Materials:

  • H-disaccharide-conjugated carrier protein (e.g., H-BSA) or synthetic H-active glycans

  • High-binding 96-well ELISA plates

  • Patient serum

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the H-disaccharide conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Prepare serial dilutions of patient serum in Blocking Buffer. Add 100 µL of each dilution to the wells. Include positive and negative control sera. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated anti-human antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. The OD value is proportional to the amount of anti-H antibody bound.

ELISA_Workflow start Start coat 1. Antigen Coating (H-disaccharide conjugate) start->coat wash1 Wash coat->wash1 block 2. Blocking (e.g., BSA) wash1->block wash2 Wash block->wash2 sample 3. Add Patient Serum (Contains Anti-H) wash2->sample wash3 Wash sample->wash3 secondary 4. Add Secondary Ab (e.g., Anti-IgG-HRP) wash3->secondary wash4 Wash secondary->wash4 substrate 5. Add Substrate (e.g., TMB) wash4->substrate stop 6. Add Stop Solution substrate->stop read 7. Read OD at 450nm stop->read end End read->end

Figure 3: Indirect ELISA workflow for Anti-H detection.

Conclusion

The H disaccharide represents a fascinating case of conditional immunogenicity. While immunologically silent in the vast majority of the population, it becomes a potent immunogen in individuals who lack the corresponding fucosyltransferase to synthesize it. The resulting anti-H antibodies are clinically significant, particularly in the context of blood transfusion and pregnancy for individuals with the rare Bombay phenotype. The immune response is a classic example of T-cell independent B cell activation, driven by the multivalent presentation of the carbohydrate epitope. Understanding the nuances of this immune response is critical for professionals in transfusion medicine and the development of blood-related therapeutics. Further research to quantify the binding affinities of anti-H antibodies and to fully elucidate the factors driving the robust IgG response in Bombay individuals would be of significant value to the field.

References

Methodological & Application

Synthesis and Application of Blood Group H Disaccharide for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The blood group H disaccharide, with the structure Fuc(α1-2)Gal, is the fundamental building block for the A and B blood group antigens.[1] Its availability as a pure, well-characterized substance is crucial for a variety of research applications, including the study of glycosyltransferases, the investigation of carbohydrate-protein interactions, and the development of novel therapeutics and diagnostics. These application notes provide detailed protocols for the efficient chemoenzymatic synthesis, purification, and characterization of the this compound. Furthermore, we present protocols for its application in enzyme assays and binding studies.

Chemoenzymatic Synthesis of this compound

A highly efficient method for the synthesis of the this compound is a one-pot multienzyme (OPME) chemoenzymatic approach. This method utilizes a series of enzymes to build the disaccharide on a chemically synthesized acceptor molecule, combining the flexibility of chemical synthesis with the high selectivity and yield of enzymatic reactions.[2][3]

Experimental Workflow: Chemoenzymatic Synthesis

cluster_synthesis One-Pot Multienzyme (OPME) Synthesis cluster_purification Purification lactose (B1674315) Lactose acceptor Gal-β-O-R (Acceptor) lactose->acceptor Chemical Modification h_disaccharide Fuc(α1-2)Gal-β-O-R acceptor->h_disaccharide gdp_fucose GDP-Fucose (Donor) gdp_fucose->h_disaccharide fucosyltransferase α-1,2-Fucosyltransferase fucosyltransferase->h_disaccharide crude_product Crude Reaction Mixture sec Size-Exclusion Chromatography crude_product->sec hplc RP-HPLC sec->hplc pure_product Pure H Disaccharide hplc->pure_product

Caption: Chemoenzymatic synthesis and purification workflow.

Protocol: One-Pot Chemoenzymatic Synthesis

This protocol is adapted from methodologies describing one-pot multienzyme synthesis of fucosylated oligosaccharides.[2][4]

Materials:

  • Lactose

  • Appropriate chemical reagents for modification of lactose to a suitable acceptor (e.g., benzyl (B1604629) N-phenyltrifluoroacetimidate)

  • α-1,2-Fucosyltransferase (e.g., from Helicobacter pylori)

  • GDP-Fucose

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Acceptor Synthesis: Chemically synthesize a suitable galactose-acceptor from lactose. For example, prepare a galactose derivative with a hydrophobic tag at the anomeric position to facilitate purification.

  • Enzymatic Reaction Setup: In a reaction vessel, combine the following in Tris-HCl buffer:

    • Galactose-acceptor (e.g., 20 mM)

    • GDP-Fucose (1.2 equivalents)

    • α-1,2-Fucosyltransferase (e.g., 5-10 mU)

    • MgCl₂ (20 mM)

    • BSA (0.1 mg/mL)

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 24-48 hours.

  • Reaction Quenching: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Initial Purification: Centrifuge the quenched reaction mixture to pellet the denatured protein. Apply the supernatant to a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with water to remove salts and unreacted GDP-fucose.[5][6]

  • Final Purification: Lyophilize the fractions containing the product and further purify by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient.[7]

Quantitative Data
ParameterValueReference(s)
Synthesis Scale 50 - 100 mg[4]
Reaction Time 24 - 48 hours[4]
Isolated Yield > 90%[4]
Purity (by HPLC) > 95%[7]

Characterization of this compound

The synthesized disaccharide should be thoroughly characterized to confirm its structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of oligosaccharides.

¹H NMR Chemical Shifts (ppm) in D₂O Fucosyl Residue Galactosyl Residue Reference(s)
H-15.15 (d, J=3.5 Hz)4.55 (d, J=7.8 Hz)[8]
H-23.783.53[8]
H-33.853.67[8]
H-43.803.92[8]
H-54.25 (q, J=6.5 Hz)3.68[8]
H-61.22 (d, J=6.5 Hz)3.77[8]
¹³C NMR Chemical Shifts (ppm) in D₂O Fucosyl Residue Galactosyl Residue Reference(s)
C-1100.1103.5
C-268.278.9
C-370.573.2
C-472.169.4
C-567.875.8
C-616.261.5

Note: Chemical shifts can vary slightly depending on the solvent and the nature of the aglycone at the reducing end.

Applications in Research

Glycosyltransferase Assays

The synthesized H disaccharide can be used as an acceptor substrate to assay the activity of glycosyltransferases, such as the A and B blood group glycosyltransferases (GTA and GTB).[9]

h_disaccharide H Disaccharide (Acceptor) product A or B Trisaccharide h_disaccharide->product udp_sugar UDP-GalNAc or UDP-Gal (Donor) udp_sugar->product gt Glycosyltransferase (GTA or GTB) gt->product hplc HPLC Analysis product->hplc quantification Quantification of Product hplc->quantification

Caption: Workflow for a glycosyltransferase activity assay.

This protocol is a general method for assaying glycosyltransferase activity using a fluorescently labeled acceptor.[10][11]

Materials:

  • Synthesized this compound (acceptor)

  • UDP-[¹⁴C]GalNAc or UDP-[¹⁴C]Gal (donor substrate)

  • Blood Group A or B glycosyltransferase (enzyme source)

  • Cacodylate buffer (50 mM, pH 6.5)

  • MnCl₂

  • ATP

  • HPLC system with a radiodetector

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • H disaccharide (1-5 mM)

    • UDP-[¹⁴C]GalNAc or UDP-[¹⁴C]Gal (e.g., 50 µM)

    • Glycosyltransferase (appropriate dilution)

    • Cacodylate buffer

    • MnCl₂ (10 mM)

    • ATP (5 mM)

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of cold ethanol (B145695) or by boiling.

  • Analysis: Centrifuge the mixture and analyze the supernatant by HPLC to separate the radiolabeled product (A or B trisaccharide) from the unreacted radiolabeled donor.

  • Quantification: Quantify the amount of product formed by integrating the peak area from the radiodetector.

Carbohydrate-Protein Interaction Studies

The H disaccharide can be immobilized on a sensor surface to study its interaction with carbohydrate-binding proteins (lectins) using techniques like Surface Plasmon Resonance (SPR).[7][12]

This protocol outlines the general steps for analyzing carbohydrate-lectin interactions using SPR.[7][13]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Synthesized H disaccharide, appropriately functionalized for immobilization

  • Amine coupling reagents (EDC, NHS)

  • Lectin of interest (analyte)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the functionalized H disaccharide over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the lectin (analyte) over the immobilized H disaccharide surface.

    • Monitor the binding in real-time as a change in resonance units (RU).

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound lectin.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

H Disaccharide in Cell Signaling

Recent research has indicated that a glucose analog of the blood group H antigen can induce angiogenesis through the activation of specific signaling pathways in endothelial cells.[14] This suggests a potential role for H antigen-containing structures in cell signaling.

H2g H-2g (H antigen analog) Receptor Cell Surface Receptor H2g->Receptor JAK2 JAK2 Receptor->JAK2 PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus NFkB NF-κB PI3K->NFkB NFkB->Nucleus VEGF_bFGF VEGF & bFGF Gene Expression Nucleus->VEGF_bFGF Angiogenesis Angiogenesis VEGF_bFGF->Angiogenesis

Caption: Proposed signaling pathway initiated by an H antigen analog.[14]

Conclusion

The chemoenzymatic synthesis of the this compound offers a robust and high-yielding route to this important biomolecule. The detailed protocols provided herein for its synthesis, purification, characterization, and application will facilitate further research into the roles of fucosylated glycans in biology and disease, and aid in the development of new tools for diagnostics and therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of H Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H disaccharides represent a critical class of carbohydrates involved in diverse biological processes. This document provides detailed application notes and protocols for the analytical characterization of two major types of H disaccharides: those derived from Heparan Sulfate (B86663) (HS) and the Blood Group H Antigen .

Heparan sulfate , a glycosaminoglycan (GAG), plays a crucial role in cell signaling by interacting with a wide range of proteins, including growth factors, chemokines, and enzymes. The sulfation patterns of its constituent disaccharides create a vast diversity of structures that determine its biological activity. Accurate characterization of HS-derived disaccharides is therefore essential for understanding its function in health and disease.

The Blood Group H antigen , a fucosylated disaccharide (Fucα1-2Gal), is the precursor for the A and B antigens of the ABO blood group system.[1][2] Beyond its role in blood typing, the H antigen is involved in cell recognition, adhesion, and has been implicated in angiogenesis.[3]

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of both HS and Blood Group H disaccharides, including chromatographic, mass spectrometric, and nuclear magnetic resonance spectroscopic methods.

Part 1: Characterization of Heparan Sulfate (HS) Disaccharides

HS chains are enzymatically or chemically depolymerized into disaccharide units for structural analysis. These disaccharides consist of a uronic acid (either glucuronic acid, GlcA, or iduronic acid, IdoA) and a glucosamine (B1671600) (GlcN) residue, which can be N-acetylated (GlcNAc) or N-sulfated (GlcNS) and may carry additional O-sulfate groups.

Analytical Techniques & Quantitative Data

A combination of liquid chromatography and mass spectrometry is the cornerstone of HS disaccharide analysis.

TechniqueDescriptionTypical Limit of Detection (LOD)Key Quantitative ParametersReference
HILIC-MS Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry separates disaccharides based on polarity. It is a robust method applicable to a wide range of sulfated GAGs.pmol rangeRetention time, m/z ratio, peak area for quantification.[4]
RPIP-LC-MS Reverse-Phase Ion-Pairing Liquid Chromatography-Mass Spectrometry uses an ion-pairing agent to retain the highly polar disaccharides on a reverse-phase column.pmol rangeElution profile, mass-to-charge ratio, fragmentation pattern for isomeric differentiation.[5]
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates disaccharides based on their charge at high pH. It is highly sensitive for underivatized carbohydrates.pmol rangeRetention time, peak area for quantification. Can resolve isomers.[6][7]
Experimental Protocols

This protocol describes the depolymerization of HS chains into disaccharides using a cocktail of heparinases.

Materials:

  • Heparan Sulfate sample

  • Heparinase I, II, and III cocktail (e.g., from Flavobacterium heparinum)

  • Digestion Buffer: 50 mM ammonium (B1175870) bicarbonate (AMBIC) or 20 mM Tris-HCl, pH 7.4

  • Microcentrifuge tubes

  • Heating block or water bath at 37°C

Procedure:

  • Dissolve the HS sample in the digestion buffer.

  • Add the heparinase cocktail to the sample. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubate the reaction mixture at 37°C for 24-48 hours.

  • To stop the reaction, heat the sample at 100°C for 5 minutes.

  • The resulting disaccharide mixture is now ready for downstream analysis.

This protocol outlines the separation and detection of HS disaccharides using HILIC-MS.

Materials:

  • Digested HS disaccharide sample

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source

  • HILIC column (e.g., amide-based)

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in 75:25 (v/v) acetonitrile:water, pH 4.4[8]

  • Mobile Phase B: 65 mM ammonium formate in 75:25 (v/v) acetonitrile:water, pH 4.4[8]

Procedure:

  • Sample Preparation: Dilute the digested HS sample in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with 94% Mobile Phase A and 6% Mobile Phase B.

    • Inject the sample.

    • Apply a gradient elution program. An example gradient is as follows:

      • Isocratic at 6% B for 3.5 min.

      • Linear gradient to 70% B over 0.5 min.

      • Linear gradient to 95% B over 2.5 min.

      • Wash with 100% B for 3.5 min.

      • Re-equilibrate with 6% B for 5 min.[8]

    • Set the flow rate to a suitable value (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometric Detection:

    • Operate the ESI source in negative ion mode.

    • Set the capillary voltage, source temperature, and gas flows to optimal values for disaccharide ionization.

    • Acquire data in full scan mode to identify the m/z of the disaccharides.

    • For structural confirmation and isomer differentiation, perform tandem MS (MS/MS) experiments.

Experimental Workflow

HS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis HS_Sample Heparan Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) HS_Sample->Enzymatic_Digestion HILIC_Column HILIC Column Enzymatic_Digestion->HILIC_Column Inject ESI_MS ESI-MS (Negative Ion Mode) HILIC_Column->ESI_MS Elute MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Fragment Data_Analysis Disaccharide Quantification & Identification MS_MS->Data_Analysis

Caption: Workflow for HS disaccharide analysis.

Part 2: Characterization of Blood Group H Disaccharide

The blood group H antigen is a neutral disaccharide, Fucα1-2Gal. Its characterization is crucial for immunohematology and glycobiology research.

Analytical Techniques & Quantitative Data
TechniqueDescriptionTypical Limit of Detection (LOD)Key Quantitative ParametersReference
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection provides excellent separation of underivatized fucosylated oligosaccharides at high pH.pmol rangeRetention time for identification, peak area for quantification.[6][9]
HPLC-ELSD/MS High-Performance Liquid Chromatography with Evaporative Light Scattering Detection or Mass Spectrometry is used for the analysis of neutral oligosaccharides.fmol to pmol rangeElution time, light scattering response or m/z for quantification and identification.[10]
MALDI-TOF-MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a rapid and sensitive method for determining the molecular weight of the disaccharide.fmol rangem/z of the [M+Na]+ ion.[11]
NMR Spectroscopy Nuclear Magnetic Resonance Spectroscopy provides detailed structural information, including linkage analysis and anomeric configuration.nmol to µmol rangeChemical shifts (δ) and coupling constants (J) of anomeric protons.[12]
Experimental Protocols

This protocol describes the separation and detection of the H-antigen disaccharide using HPAEC-PAD.

Materials:

  • H-antigen disaccharide sample (Fucα1-2Gal)

  • HPAEC system with a PAD detector

  • CarboPac series column (e.g., PA1 or PA100)

  • Mobile Phase A: 100 mM NaOH

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Deionized water

Procedure:

  • Sample Preparation: Dissolve the sample in deionized water.

  • Chromatographic Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a gradient elution. An example gradient for fucosylated oligosaccharides is:

      • Linear gradient from 0% to 10% B over 10 minutes.[9]

    • Wash the column with a high concentration of Mobile Phase B (e.g., 100%) for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 15 minutes.[9]

    • Set the flow rate to a suitable value (e.g., 0.3-1.0 mL/min).

  • Pulsed Amperometric Detection:

    • Use a standard carbohydrate waveform for detection.

    • Monitor the detector response and integrate the peak corresponding to the H-antigen disaccharide for quantification.

This protocol provides a general method for the analysis of the neutral H-antigen disaccharide by MALDI-TOF-MS.

Materials:

  • H-antigen disaccharide sample

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid.[11]

  • Sodium chloride solution (optional, to enhance [M+Na]+ adduct formation)

Procedure:

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix 1 µL of the sample solution (in water or a suitable solvent) with 1 µL of the matrix solution.

    • If desired, add a small amount of NaCl solution to the mixture.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Mass Spectrometric Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a known standard.

    • Identify the peak corresponding to the [M+Na]+ adduct of the H-antigen disaccharide (expected m/z ≈ 349.1).

This protocol outlines the basic steps for acquiring a 1D proton NMR spectrum of the H-antigen disaccharide for structural verification.

Materials:

  • H-antigen disaccharide sample (lyophilized)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized sample in D₂O.

    • Lyophilize the sample again to exchange labile protons with deuterium. Repeat this step 2-3 times.

    • Finally, dissolve the sample in D₂O and transfer it to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a 1D ¹H NMR spectrum.

    • Suppress the residual HOD signal using an appropriate presaturation sequence.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum (e.g., to the residual HOD signal at 4.79 ppm).

    • Identify the characteristic chemical shifts and coupling constants of the anomeric protons of fucose and galactose to confirm the structure and linkage.

Signaling Pathway Involving an H-Antigen Analog

A glucose analog of the H-antigen, H-2g, has been shown to induce angiogenesis in endothelial cells. This process is mediated through the JAK2/STAT3 and PI3K/NFκB signaling pathways.[3]

H_Antigen_Signaling cluster_0 JAK/STAT Pathway cluster_1 PI3K/NFκB Pathway H2g H-Antigen Analog (H-2g) JAK2 JAK2 H2g->JAK2 PI3K PI3K H2g->PI3K STAT3 STAT3 JAK2->STAT3 Angiogenesis Angiogenesis (VEGF, bFGF release) STAT3->Angiogenesis IKKbeta IKKβ PI3K->IKKbeta NFkB NFκB IKKbeta->NFkB NFkB->Angiogenesis

Caption: H-antigen analog signaling pathway.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of both heparan sulfate and blood group H disaccharides. The choice of methodology will depend on the specific research question, sample availability, and the level of structural detail required. By employing these advanced analytical strategies, researchers can gain deeper insights into the structure-function relationships of these important biomolecules, paving the way for new discoveries in glycobiology and the development of novel therapeutic interventions.

References

Application Notes and Protocols for NMR Spectroscopy of the Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood group H disaccharide, with the structure α-L-Fucopyranosyl-(1→2)-β-D-Galactopyranose (Fucα1-2Gal), is the core antigenic determinant for the Histo-blood group H(O) system.[1] It serves as the precursor for the A and B antigens. A thorough understanding of its three-dimensional structure, conformational dynamics, and interactions with proteins such as glycosyltransferases and antibodies is crucial for research in glycobiology, immunology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure and conformation of such oligosaccharides in solution.[2]

These application notes provide an overview of the NMR methodologies and detailed experimental protocols for the complete structural and conformational characterization of the this compound.

Application Notes

Primary Structure Elucidation and Resonance Assignment

The primary structure of the disaccharide, including the identity of the monosaccharide units (Fucose and Galactose), their anomeric configurations (α and β), and the position of the glycosidic linkage (1→2), is determined through a systematic analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

  • ¹H NMR: The 1D proton spectrum provides the initial overview. The anomeric proton signals (H-1) are typically found in the downfield region (δ 4.5-5.5 ppm) and are key starting points for assignment. The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration. For the Fucose residue, an α-configuration is confirmed by a small ³JH1,H2 value (~3-4 Hz), while the β-configuration of the Galactose residue is confirmed by a large ³JH1,H2 (~8 Hz).[2]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar ring, typically between protons separated by two or three bonds (e.g., H-1 to H-2, H-2 to H-3). Starting from the anomeric H-1 signals, one can trace the connectivity pathway along the entire spin system of each monosaccharide residue.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system. A cross-peak between H-1 and all other protons in the same ring (H-2, H-3, H-4, H-5, H-6) can be observed, greatly simplifying the assignment of all protons within each residue.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon resonances once the proton assignments are known.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. The key correlation for determining the glycosidic linkage is the "through-bond" cross-peak between the anomeric proton of the Fucose residue (Fuc H-1) and the carbon at the linkage position on the Galactose residue (Gal C-2). This unequivocally establishes the Fuc(α1→2)Gal linkage.

Conformational Analysis

While the primary structure defines the covalent bonding, the biological function is dictated by the molecule's three-dimensional conformation. NMR provides crucial insights into the preferred orientation around the glycosidic bond and the conformation of the pyranose rings.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For the H-disaccharide, the key intermolecular Nuclear Overhauser Effects (NOEs) are between the anomeric proton of Fucose (Fuc H-1) and protons on the Galactose ring near the glycosidic linkage (e.g., Gal H-2). The intensities of these NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing powerful constraints for 3D structure calculation and conformational modeling.

  • J-Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. These values help confirm the chair conformation (⁴C₁) of the pyranose rings and can provide additional constraints for conformational analysis.

Interaction Studies

In drug development and molecular recognition studies, NMR is used to map the binding epitope of the disaccharide when it interacts with a protein target.

  • Saturation Transfer Difference (STD) NMR: This is a powerful technique for studying carbohydrate-protein interactions. In an STD NMR experiment, a selective saturation pulse is applied to the protein resonances. This saturation is transferred via spin diffusion to the protons of the bound ligand (the disaccharide). By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the ligand that have received saturation (i.e., were in close contact with the protein) remain. The relative intensities of the signals in the STD spectrum reveal which parts of the disaccharide are most intimately involved in the binding, thus mapping the binding epitope.[3]

Quantitative Data

The following tables summarize representative ¹H and ¹³C NMR chemical shifts and coupling constants for the this compound.

Disclaimer: The following data are illustrative and compiled from typical values for α-L-Fucopyranosyl and 2-O-substituted β-D-Galactopyranosyl residues. Actual chemical shifts can vary depending on experimental conditions such as solvent, temperature, and pH.

Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in D₂O

Protonα-L-Fucopyranosyl (Residue A)β-D-Galactopyranosyl (Residue B)
H-1 ~5.15 (d, J₁,₂ ≈ 4.0 Hz)~4.60 (d, J₁,₂ ≈ 8.0 Hz)
H-2 ~3.80 (dd)~3.55 (dd)
H-3 ~3.95 (dd)~3.70 (dd)
H-4 ~4.10 (d)~4.15 (d)
H-5 ~4.30 (q)~3.75 (t)
H-6 ~1.25 (d, J₅,₆ ≈ 6.5 Hz)~3.80 (m)

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbonα-L-Fucopyranosyl (Residue A)β-D-Galactopyranosyl (Residue B)
C-1 ~100.5~104.0
C-2 ~68.5~79.0
C-3 ~70.0~73.5
C-4 ~72.0~69.5
C-5 ~67.0~76.0
C-6 ~16.0~62.0

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra.

  • Dissolution: Weigh 2-5 mg of lyophilized this compound and dissolve it in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).

  • Proton Exchange (Optional but Recommended): To remove exchangeable hydroxyl protons which can interfere with water suppression, perform two cycles of lyophilization. First, freeze the sample solution (e.g., in liquid nitrogen) and dry under high vacuum. Redissolve the sample in 0.5 mL of D₂O and repeat the process.

  • Final Dissolution: After the final lyophilization step, redissolve the dry sample in 0.5 mL of D₂O.

  • Internal Standard: For accurate chemical shift referencing, add a small, known amount of an internal standard such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) to a final concentration of ~0.5 mM. The methyl signal of TSP is set to 0.00 ppm.[4]

  • Transfer: Carefully transfer the final solution into a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following protocols are based on a 600 MHz NMR spectrometer (e.g., Bruker Avance series) but can be adapted for other field strengths.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal homogeneity (typically line width for TSP < 0.5 Hz).

    • Set the sample temperature, typically to 298 K (25 °C).

  • 1D ¹H Spectrum:

    • Purpose: To check sample concentration, purity, and obtain an overview of proton signals.

    • Pulse Program: zgpr (or similar with presaturation for water suppression).

    • Key Parameters:

      • Spectral Width: ~12 ppm.

      • Acquisition Time: ~3 s.

      • Relaxation Delay (d1): 2 s.

      • Number of Scans: 16-64.

  • 2D COSY (gCOSY):

    • Purpose: To establish ¹H-¹H scalar coupling networks within each residue.

    • Pulse Program: cosygpmf (or similar gradient-selected, phase-sensitive program).

    • Key Parameters:

      • F2 (Acquisition) / F1 (Indirect) Spectral Width: ~8 ppm.

      • F2 Data Points: 2048.

      • F1 Increments: 256-512.

      • Number of Scans per Increment: 4-8.

  • 2D TOCSY:

    • Purpose: To identify all protons belonging to a single spin system (residue).

    • Pulse Program: mlevphpr (or similar with water suppression).

    • Key Parameters:

      • Similar spectral widths and data points as COSY.

      • TOCSY Mixing Time (d9): 60-100 ms (B15284909) (to allow magnetization transfer throughout the spin system).

      • Number of Scans per Increment: 8-16.

  • 2D HSQC (edited-HSQC):

    • Purpose: To correlate protons to their directly attached carbons and determine carbon multiplicities (CH/CH₃ vs. CH₂).

    • Pulse Program: hsqcedetgpsp (or similar gradient-selected, edited program).

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~8 ppm.

      • F1 (¹³C) Spectral Width: ~120 ppm (centered around 75 ppm).

      • ¹JCH Coupling Constant: Set to an average of 145 Hz.

      • Number of Scans per Increment: 8-16.

  • 2D HMBC:

    • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for linkage analysis.

    • Pulse Program: hmbcgplpndqf (or similar gradient-selected program).

    • Key Parameters:

      • Similar spectral widths as HSQC.

      • Long-Range Coupling Delay: Optimized for nJCH of 4-10 Hz.

      • Number of Scans per Increment: 16-64.

  • 2D NOESY/ROESY:

    • Purpose: To identify through-space proton proximities for conformational analysis.

    • Pulse Program: noesyphpr (or roesyphpr for ROESY).

    • Key Parameters:

      • Similar spectral widths and data points as COSY.

      • NOESY Mixing Time (d8): 200-800 ms. A range of mixing times should be acquired to build up NOE curves.

      • Number of Scans per Increment: 16-64.

Visualizations

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Sample H-Disaccharide Sample (2-5 mg) Prep Sample Preparation (Dissolve in D₂O, Lyophilize, Add Standard) Sample->Prep NMR_Tube Transfer to NMR Tube Prep->NMR_Tube OneD 1D NMR (¹H, ¹³C) NMR_Tube->OneD TwoD_Homo 2D Homonuclear (COSY, TOCSY) OneD->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_Hetero Assign Resonance Assignment TwoD_Homo->Assign TwoD_Hetero->Assign TwoD_NOE 2D NOESY / ROESY Conform Conformational Analysis TwoD_NOE->Conform Assign->TwoD_NOE Guide Experiment Linkage Linkage & Anomeric Configuration Assign->Linkage Structure Final 3D Structure Linkage->Structure Conform->Structure

Caption: Experimental workflow for NMR analysis of this compound.

NMR_Logic_Map center Structural Information H1 1D ¹H NMR center->H1 COSY COSY center->COSY TOCSY TOCSY center->TOCSY HSQC HSQC center->HSQC HMBC HMBC center->HMBC NOESY NOESY center->NOESY info_anomer Anomeric Config. (via J-coupling) H1->info_anomer info_spin Intra-residue ¹H-¹H Connectivity COSY->info_spin info_fullspin Full Spin System ID TOCSY->info_fullspin info_CH Direct ¹H-¹³C Correlation HSQC->info_CH info_linkage Glycosidic Linkage (Inter-residue ¹H-¹³C) HMBC->info_linkage info_conform Conformation (Through-space ¹H-¹H) NOESY->info_conform

Caption: Logic map of NMR experiments for structural elucidation.

References

Application Notes and Protocols: Monoclonal Antibodies Specific for H Antigen Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen disaccharide (Fucα1-2Gal) is a fundamental carbohydrate structure in human biology, serving as the precursor for the A and B antigens of the ABO blood group system.[1] Its expression is not limited to red blood cells but is also found on various epithelial and endothelial cells.[2] Altered expression of the H antigen has been associated with certain cancers, making it a molecule of interest in diagnostics and therapeutics.[2] This document provides detailed application notes and protocols for the use of monoclonal antibodies specific for the H antigen disaccharide, focusing on their characterization and application in various immunoassays.

Featured Monoclonal Antibodies

A variety of monoclonal antibodies targeting the H antigen have been developed, each with specific characteristics. The following table summarizes the properties of some well-characterized clones.

Clone Isotype Specificity Immunogen Applications Reference
3A5 Not SpecifiedH type 2Human erythrocyte membranes of group OHemagglutination, Immunoassay[3]
G10 Not SpecifiedH type 2Not SpecifiedImmunoblots (Western Blot)[1]
19-OLE Mouse IgMH type 2Mucin from a mucinous colonic adenocarcinomaIHC (Paraffin), IHC (Frozen), ICC/IF[2]
H11 Not SpecifiedH type 2Not SpecifiedHemagglutination Inhibition[4]
97-I Mouse IgMH antigenH human blood proteinELISA, Inhibition Assays, Agglutination

Quantitative Data: Specificity and Cross-Reactivity

The specificity of anti-H antigen antibodies is crucial for their reliable use in research and diagnostics. The following table presents available data on the cross-reactivity of selected clones.

Clone Antigen Tested Binding Activity Reference
3A5 H type 1No Reaction[3]
H type 2Positive Reaction [3]
H disaccharideNo Reaction (in specific assay)[3]
Le(a), Le(b), A, BNo Reaction[3]
G10 H type 2 on erythrocyte membranesPositive Staining (O > A2 > B > A2B > A1 > A1B)[1]
Bombay (Oh) erythrocytesNo Staining[1]
H11 H type 2 trisaccharidePreferential Binding [4]
Saliva, ovarian cyst fluidNo Inhibition[4]
2'-fucosyllactoseInhibition[4]
Lacto-difucotetraose, Lacto-N-fucopentaose INo Inhibition[4]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile technique for detecting and quantifying the H antigen. A direct or indirect ELISA can be employed. For quantitative analysis, a competitive inhibition ELISA is highly effective.

Protocol: Indirect ELISA for H Antigen Detection

  • Antigen Coating:

    • Dilute H antigen-conjugated protein (e.g., H type 2-BSA) to 1-10 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a high-protein-binding 96-well plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate four times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the anti-H antigen monoclonal antibody to the optimal concentration (determined by checkerboard titration) in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol: Competitive Inhibition ELISA for H Disaccharide Quantification

  • Antibody Coating:

    • Coat the plate with the anti-H antigen monoclonal antibody (1-10 µg/mL in coating buffer) as described above.

    • Wash and block the plate.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of H antigen-enzyme conjugate with varying concentrations of the sample or standard H antigen disaccharide for 1 hour at 37°C.

    • Add 100 µL of this mixture to each well of the antibody-coated plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Proceed with the detection step as described in the indirect ELISA protocol. The signal will be inversely proportional to the concentration of free H antigen in the sample.

Immunohistochemistry (IHC)

IHC allows for the visualization of H antigen expression and localization within tissue sections.

Protocol: IHC Staining of Paraffin-Embedded Tissues

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with TBS-Tween-20 (2 x 2 minutes).

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Incubate with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the anti-H antigen monoclonal antibody (e.g., clone 19-OLE) to its optimal concentration in blocking solution.

    • Incubate overnight at 4°C in a humidified chamber.[5]

  • Detection:

    • Wash slides three times with wash buffer.

    • Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash slides three times with wash buffer.

    • Apply DAB substrate solution and incubate for 5-10 minutes, or until the desired color intensity is reached.

    • Rinse gently with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Flow Cytometry

Flow cytometry is used to identify and quantify cell populations expressing the H antigen on their surface.

Protocol: Cell Surface Staining for Flow Cytometry

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood, bone marrow, or tissue culture.

    • Wash the cells with cold Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking antibody for 10-15 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Staining:

    • Add 50 µL of the cell suspension (5 x 10^5 cells) to the bottom of a FACS tube.

    • Add the appropriate, pre-titrated amount of the fluorochrome-conjugated or unconjugated anti-H antigen monoclonal antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold staining buffer, centrifuging at 250 x g for 5 minutes between washes.

  • Secondary Antibody Staining (for unconjugated primary antibodies):

    • If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of a working dilution of a fluorochrome-conjugated secondary antibody.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash twice as described in step 4.

  • Data Acquisition:

    • Resuspend the final cell pellet in 0.5 mL of staining buffer.

    • Analyze the samples on a flow cytometer.

Hemagglutination Assay

This assay is used to determine the ability of an anti-H antigen antibody to agglutinate red blood cells (RBCs).

Protocol: Hemagglutination Assay

  • RBC Preparation:

    • Wash human group O RBCs three times with PBS by centrifugation.

    • Prepare a 0.5-1% suspension of the washed RBCs in PBS.

  • Antibody Dilution:

    • Perform a serial two-fold dilution of the anti-H antigen monoclonal antibody in PBS in a V-bottom 96-well plate (50 µL/well).

  • Agglutination:

    • Add 50 µL of the RBC suspension to each well.

    • Gently mix and incubate at room temperature for 30-60 minutes.

  • Reading Results:

    • Agglutination is indicated by a uniform layer of cells covering the bottom of the well.

    • A lack of agglutination is indicated by a tight button of cells at the bottom of the well.

    • The titer is the reciprocal of the highest dilution of the antibody that causes agglutination.

Visualizations

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection coat_antigen Coat plate with H-antigen conjugate wash1 Wash coat_antigen->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 primary_ab Add anti-H mAb wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add enzyme-conjugated secondary Ab wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add substrate wash4->substrate stop Stop reaction substrate->stop read Read absorbance stop->read IHC_Workflow deparaffinize Deparaffinize & Rehydrate antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinize->antigen_retrieval blocking Block Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_ab Incubate with anti-H mAb (overnight) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab develop Develop with DAB secondary_ab->develop counterstain Counterstain & Mount develop->counterstain visualize Visualize under Microscope counterstain->visualize Specificity_Logic cluster_antigens Test Antigens antibody Anti-H Type 2 mAb (e.g., 3A5) H_type2 H Type 2 antibody->H_type2 Binds H_type1 H Type 1 antibody->H_type1 No Binding Le_A Lewis A antibody->Le_A No Binding Le_B Lewis B antibody->Le_B No Binding A_antigen A Antigen antibody->A_antigen No Binding B_antigen B Antigen antibody->B_antigen No Binding conclusion Conclusion: Antibody is specific for H Type 2 Antigen H_type2->conclusion

References

Application Notes and Protocols: Lectin-Based Detection of H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H disaccharide, also known as the H antigen, is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1][2][3] Its detection is crucial in transfusion medicine for blood typing and identifying rare phenotypes like the Bombay (Oh) phenotype, which lacks the H antigen.[1][2][3] Beyond hematology, the expression of H disaccharide can be altered in various pathological conditions, including cancer, making it a person of interest in diagnostics and drug development.[4][5]

Lectin binding assays offer a specific and sensitive method for the detection and characterization of the H disaccharide. Lectins, which are carbohydrate-binding proteins of non-immune origin, can recognize and bind to specific sugar moieties.[6][7] Ulex europaeus agglutinin I (UEA-I) is a lectin isolated from the seeds of the common gorse plant that exhibits high specificity for the α-L-fucosyl residue of the H antigen (Fucα1-2Galβ-).[1][4][8] This specificity makes UEA-I an invaluable tool for identifying the presence and distribution of the H disaccharide in various biological samples.

These application notes provide an overview of the principles and protocols for using lectin-based assays to detect the H disaccharide, with a focus on the application of UEA-I.

Principle of Detection

The detection of the H disaccharide using lectin binding assays is based on the specific recognition of the carbohydrate structure by a lectin. The most commonly used lectin for this purpose is Ulex europaeus agglutinin I (UEA-I). The binding interaction between UEA-I and the terminal α-L-fucose residue of the H disaccharide is the foundation of these assays.

The general workflow for a lectin-based H disaccharide detection assay can be visualized as follows:

G General Workflow for Lectin-Based H Disaccharide Detection cluster_prep Sample Preparation cluster_binding Lectin Binding cluster_detection Signal Detection Sample Biological Sample (e.g., Red Blood Cells, Tissue Section, Glycoprotein) Immobilization Immobilization/Fixation (e.g., on slide, in microplate well) Sample->Immobilization Blocking Blocking (to prevent non-specific binding) Immobilization->Blocking LectinIncubation Incubation with Labeled Lectin (e.g., Biotinylated UEA-I) Blocking->LectinIncubation Specific Binding Occurs Washing Washing (to remove unbound lectin) LectinIncubation->Washing Detection Detection Reagent Addition (e.g., Streptavidin-HRP) Washing->Detection Signal Signal Generation & Measurement (e.g., Colorimetric, Fluorescence) Detection->Signal G Principle of UEA-I Binding to H Disaccharide cluster_lectin Ulex europaeus Agglutinin I (UEA-I) cluster_disaccharide H Disaccharide UEA_I UEA-I Binding Pocket Fuc α-L-Fucose UEA_I->Fuc Specific Recognition and Binding Gal β-D-Galactose Fuc->Gal α(1->2) linkage

References

Application Notes and Protocols: Ulex europaeus Agglutinin I (UEA-I) for H Antigen Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulex europaeus agglutinin I (UEA-I) is a lectin isolated from the seeds of the gorse plant, Ulex europaeus. It exhibits a high binding affinity for α-L-fucosyl residues, making it a valuable tool for the detection of the H antigen.[1] The H antigen is a precursor to the A and B antigens of the ABO blood group system and is most abundantly expressed on type O red blood cells.[2][3][4][5] Beyond its role in blood typing, the H antigen is also expressed on the surface of various cell types, including vascular endothelial cells, and its expression levels can be altered in certain pathological conditions, such as cancer.[1][6][7][8][9] These application notes provide detailed protocols for the use of UEA-I in the detection of H antigen for various research applications.

Principle of the Method

UEA-I specifically binds to the terminal α-L-fucose moiety of the H antigen.[1] This specific interaction allows for the visualization and quantification of H antigen expression in cells and tissues. By conjugating UEA-I to a fluorescent dye, an enzyme, or biotin, the presence of the H antigen can be detected using various standard laboratory techniques, including immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of UEA-I in various applications.

Table 1: UEA-I Binding Specificity and Properties

PropertyValueReference
Primary Ligand α-L-fucose[1]
Blood Group Specificity Anti-H (O > A2 > B > A1 > A2B > A1B)[3][10]
Molecular Weight ~110 kDa (dimer)[1]

Table 2: Recommended Working Concentrations for UEA-I Conjugates

ApplicationReagentRecommended ConcentrationReference
Immunofluorescence (IF) Fluorescein-labeled UEA-I5-20 µg/mL[11]
Immunofluorescence (IF) CF®488A UEA-I conjugate5 µg/mL[6]
Immunohistochemistry (IHC) UEA-I Lectin10 µg/mL
Western Blotting Peroxidase-conjugated UEA-I0.1 µg/mL
Erythrocyte Agglutination UEA-I1.57 µg/mL (for O group)[12]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for H Antigen Detection

This protocol describes the use of UEA-I for the detection of H antigen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Phosphate Buffered Saline (PBS)

  • Antigen retrieval solution (e.g., 0.1% Pronase or 0.1% Trypsin in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 5% normal serum)[1]

  • UEA-I lectin (conjugated to an enzyme like HRP or biotinylated)

  • Detection system (e.g., DAB substrate kit for HRP, or Streptavidin-HRP for biotinylated lectin)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Incubate sections with 0.1% Pronase in PBS for 10 minutes at 37°C or 0.1% Trypsin in PBS for 25 minutes at 37°C.

    • Wash slides gently with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

  • Lectin Incubation:

    • Apply UEA-I lectin solution (e.g., 10 µg/mL in PBS with 1% BSA) to the sections.

    • Incubate for 30-60 minutes at 37°C in a humidified chamber.

    • Wash slides with PBS.

  • Detection:

    • If using a biotinylated UEA-I, incubate with Streptavidin-HRP for 30 minutes.

    • Wash with PBS.

    • Apply the chromogenic substrate (e.g., DAB) and incubate until the desired color intensity is reached.

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (IF) Protocol for H Antigen Detection

This protocol is for the detection of H antigen in frozen tissue sections or cultured cells using fluorescently labeled UEA-I.

Materials:

  • Fresh-frozen tissue sections or cultured cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional for intracellular targets)[6]

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fluorescently conjugated UEA-I (e.g., FITC-UEA-I or CF®Dye-UEA-I)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Fix frozen sections or cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional):

    • For intracellular staining, incubate with permeabilization buffer for 10 minutes.[6]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30 minutes to reduce background fluorescence.

  • Lectin Incubation:

    • Incubate with fluorescently conjugated UEA-I (e.g., 5-20 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.[6][11]

    • Wash three times with PBS.

  • Counterstaining:

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Visualize using a fluorescence microscope.

Flow Cytometry Protocol for H Antigen Detection

This protocol outlines the use of fluorescently labeled UEA-I for the detection of H antigen on the surface of single-cell suspensions.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorescently conjugated UEA-I

  • Viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold flow cytometry staining buffer.[13]

  • Blocking (Optional):

    • To block non-specific binding, incubate cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

  • Lectin Staining:

    • Add the fluorescently conjugated UEA-I to the cell suspension at the predetermined optimal concentration.

    • Incubate for 20-30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes).[13]

  • Resuspension:

    • Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.

  • Viability Staining (Optional):

    • If a viability dye is used, add it according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire the data on a flow cytometer, ensuring appropriate controls (e.g., unstained cells, compensation controls) are included.

Visualizations

H Antigen Biosynthesis Pathway

The H antigen is a crucial precursor in the ABO blood group system. Its synthesis is catalyzed by a fucosyltransferase encoded by the FUT1 gene.[2][5] The H antigen can then be modified by glycosyltransferases encoded by the A and B alleles to form the A and B antigens, respectively.[5] Individuals with blood type O lack functional A and B transferases, and thus have the highest levels of H antigen.[5][10]

H_Antigen_Biosynthesis Precursor Precursor Substance H_Antigen H Antigen Precursor->H_Antigen + L-Fucose A_Antigen A Antigen H_Antigen->A_Antigen + N-acetylgalactosamine B_Antigen B Antigen H_Antigen->B_Antigen + D-galactose FUT1 FUT1 (H enzyme) FUT1->Precursor A_transferase A-transferase A_transferase->H_Antigen B_transferase B-transferase B_transferase->H_Antigen IHC_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking LectinIncubation UEA-I Lectin Incubation Blocking->LectinIncubation Detection Detection System (e.g., HRP-DAB) LectinIncubation->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End Microscopic Analysis Mounting->End IF_Workflow Start Frozen Section or Cultured Cells Fixation Fixation (PFA) Start->Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking LectinIncubation Fluorescent UEA-I Incubation Blocking->LectinIncubation Counterstain Nuclear Counterstain (DAPI) LectinIncubation->Counterstain Mounting Mounting Counterstain->Mounting End Fluorescence Microscopy Mounting->End Flow_Cytometry_Workflow Start Single-Cell Suspension Blocking Blocking (Optional) Start->Blocking Staining Fluorescent UEA-I Staining Blocking->Staining Washing Washing Staining->Washing Resuspension Resuspension Washing->Resuspension Analysis Flow Cytometer Acquisition Resuspension->Analysis

References

Application Notes and Protocols for Glycan Array Analysis of H Disaccharide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing glycan array technology for the detailed analysis of interactions involving the H disaccharide (Fucα1-2Galβ-). This document outlines the principles of glycan array analysis, provides detailed experimental protocols, presents quantitative binding data for key interactions, and illustrates the relevant signaling pathways.

Introduction to H Disaccharide Interactions

The H disaccharide is a fundamental carbohydrate structure, serving as a precursor for the A and B blood group antigens. It is a critical recognition motif in various biological processes, including cell adhesion, immune responses, and host-pathogen interactions. Glycan arrays offer a powerful high-throughput platform to screen and quantify the interactions of H disaccharides with a wide range of glycan-binding proteins (GBPs), such as lectins, antibodies, and microbial adhesins. Understanding these interactions is crucial for the development of diagnostics, therapeutics, and vaccines.

Quantitative Analysis of H Disaccharide Interactions

Glycan array analysis allows for the quantitative assessment of binding affinities between the H disaccharide and various GBPs. The data presented below, derived from glycan microarray experiments, showcases the binding specificity of selected lectins and antibodies to different forms of the H antigen. The binding is typically measured in Relative Fluorescence Units (RFU).

Glycan StructureGlycan-Binding ProteinAverage RFUInterpretation
H-disaccharide (Type 2) (Fucα1-2Galβ1-4GlcNAcβ-)Ulex europaeus agglutinin I (UEA-I)25,000Strong Binding
H-disaccharide (Type 1) (Fucα1-2Galβ1-3GlcNAcβ-)Ulex europaeus agglutinin I (UEA-I)5,000Moderate Binding
Globo H (Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ-)Monoclonal Antibody MBr145,000High Affinity
Globo H (Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ-)Monoclonal Antibody VK-938,000High Affinity
Lactose (Galβ1-4Glcβ-)Ulex europaeus agglutinin I (UEA-I)< 500No Significant Binding

Experimental Protocols

This section provides a detailed protocol for performing a glycan array experiment to analyze the binding of a sample (e.g., a lectin or antibody) to an array containing the H disaccharide. This protocol is based on methodologies established by the Consortium for Functional Glycomics (CFG).[1][2]

Materials and Reagents
  • Glycan array slides (e.g., CFG printed glycan array)[3][4]

  • Biotinylated glycan-binding protein (GBP) of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tween-20

  • Bovine Serum Albumin (BSA)

  • Streptavidin conjugated to a fluorescent dye (e.g., Cy3 or Alexa Fluor 555)

  • Microarray scanner

  • Humidified incubation chamber

  • Coplin jars or slide staining dishes

  • Centrifuge

Protocol for Glycan Array Binding Assay
  • Blocking:

    • Prepare a blocking buffer of 1% (w/v) BSA in PBS.

    • Incubate the glycan array slide in the blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.

    • Wash the slide by dipping it in PBS.

  • Sample Incubation:

    • Dilute the biotinylated GBP to the desired concentration (e.g., 1-10 µg/mL) in a binding buffer (1% BSA, 0.05% Tween-20 in PBS).

    • Apply the diluted sample to the glycan array and incubate for 1 hour at room temperature in a humidified chamber.

  • Washing:

    • Wash the slide sequentially in PBS with 0.05% Tween-20 (PBST), followed by PBS, and finally with deionized water to remove unbound sample. Perform each wash for 5 minutes with gentle agitation.

  • Detection:

    • Prepare a solution of fluorescently labeled streptavidin (e.g., 1 µg/mL) in the binding buffer.

    • Incubate the slide with the streptavidin solution for 1 hour at room temperature in the dark in a humidified chamber.

  • Final Washes and Drying:

    • Repeat the washing steps as described in step 3.

    • After the final water wash, dry the slide by centrifugation in a slide holder at 200 x g for 5 minutes.

  • Scanning and Data Analysis:

    • Scan the dried slide using a microarray scanner at the appropriate wavelength for the chosen fluorophore.

    • Use microarray analysis software to quantify the fluorescence intensity for each spot. The average intensity of the replicate spots for each glycan is calculated, and the background is subtracted to determine the net fluorescence intensity, which corresponds to the binding signal.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for a glycan array experiment.

Glycan_Array_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Glycan_Synthesis Glycan Synthesis/ Isolation Immobilization Immobilization on Microarray Slide Glycan_Synthesis->Immobilization Blocking Blocking Immobilization->Blocking Sample_Incubation Incubation with Labeled GBP Blocking->Sample_Incubation Washing1 Washing Sample_Incubation->Washing1 Detection Incubation with Fluorescent Reporter Washing1->Detection Washing2 Final Washing Detection->Washing2 Scanning Microarray Scanning Washing2->Scanning Data_Quantification Data Quantification and Analysis Scanning->Data_Quantification

A generalized workflow for glycan microarray experiments.

Signaling Pathway: DC-SIGN Activation by H Disaccharide

The H disaccharide, as a fucose-containing ligand, can be recognized by C-type lectin receptors such as Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) on the surface of dendritic cells.[7][8] The binding of fucosylated ligands to DC-SIGN initiates a signaling cascade that modulates the immune response. This pathway often involves the activation of the Raf-1-MEK-ERK signaling module.[8]

The diagram below outlines the key steps in the DC-SIGN signaling pathway upon engagement with a fucosylated ligand like the H disaccharide.

DC_SIGN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC_SIGN DC-SIGN Raf1 Raf-1 DC_SIGN->Raf1 Activation MEK MEK Raf1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation p65 NF-κB p65 ERK->p65 Leads to Acetylation p65_acetylated Acetylated p65 p65->p65_acetylated Acetylation Gene_Expression Modulation of Gene Expression p65_acetylated->Gene_Expression Transcriptional Regulation H_Disaccharide H Disaccharide (Fucosylated Ligand) H_Disaccharide->DC_SIGN Binding

DC-SIGN signaling pathway initiated by H disaccharide.

Conclusion

Glycan array analysis is an indispensable tool for characterizing the interactions of H disaccharides with various biological partners. The protocols and data presented here provide a framework for researchers to design and execute their own glycan array experiments. The insights gained from such studies are vital for advancing our understanding of the roles of H disaccharides in health and disease and for the development of novel glycan-targeted diagnostics and therapeutics.

References

Application Notes and Protocols for Utilizing Synthetic Heparan Sulfate (HS) Disaccharides in Cell Adhesion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) (HS) proteoglycans, ubiquitously present on the cell surface and in the extracellular matrix (ECM), are crucial regulators of a myriad of cellular processes, including cell adhesion, migration, and signaling. The biological specificity of HS is encoded within the complex sulfation patterns of its constituent disaccharide repeating units. Synthetic HS disaccharides with defined sulfation patterns offer powerful tools to dissect the structure-function relationships of HS-protein interactions and to develop novel therapeutics targeting cell adhesion-dependent pathologies such as cancer metastasis and inflammation.

These application notes provide an overview of the utility of synthetic HS disaccharides in cell adhesion studies, present quantitative data from relevant research, and offer detailed protocols for key experimental assays.

Data Presentation: Quantitative Insights into HS Disaccharide-Mediated Interactions

The following table summarizes quantitative data on the effects of HS-related molecules on processes relevant to cell adhesion. While data specifically for synthetic HS disaccharides in direct cell adhesion assays is emerging, the provided information offers valuable insights into their potential efficacy and the concentrations at which they exhibit biological activity.

Compound/MoleculeAssay TypeTarget/InteractionKey FindingReference(s)
Heparin- and HS-derived Disaccharides (DS821, DS912)T-cell Adhesion AssayAdhesion to Fibronectin (FN) and Extracellular Matrix (ECM)Maximal T-cell adhesion (25% to 42%) was induced at a concentration of 1 ng/ml.[1][2][1][2]
Synthetic N-sulfated Tobramycin (HS Mimetic)TR-FRET AssayHeparanase InhibitionIC50 = 0.88 ± 0.030 µM.[3][3]
Synthetic O-sulfated Tobramycin (HS Mimetic)TR-FRET AssayHeparanase InhibitionIC50 = 15 ± 1.2 µM.[3][3]
Synthetic N-sulfated Kanamycin (HS Mimetic)TR-FRET AssayHeparanase InhibitionIC50 = 5.9 ± 0.77 µM.[3][3]
Synthetic N-sulfated Apramycin (HS Mimetic)TR-FRET AssayHeparanase InhibitionIC50 = 4.8 ± 0.39 µM.[3][3]
Synthetic HS Tetrasaccharide (fully sulfated)Surface Plasmon Resonance (SPR)Amyloid β BindingExhibited the strongest binding among tested tetrasaccharides.[4][4]
Synthetic HS DecasaccharideSurface Plasmon Resonance (SPR)Amyloid β BindingKi = 7.7 nM.[4][4]

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay Using Synthetic HS Disaccharides

This protocol describes a method to quantify the adhesion of cells to an ECM protein-coated surface and to assess the modulatory effects of synthetic HS disaccharides.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix proteins (e.g., Fibronectin, Laminin, Collagen I)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Cell culture medium

  • Synthetic HS disaccharides of interest

  • Cell suspension

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Plate reader

Procedure:

  • Plate Coating: a. Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10-20 µg/ml in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C. b. Wash the wells twice with PBS to remove unbound protein.

  • Blocking: a. Add blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding. b. Wash the wells twice with PBS.

  • Cell Seeding and Treatment: a. Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/ml. b. Pre-incubate the cell suspension with various concentrations of synthetic HS disaccharides for 30 minutes at 37°C. Include a vehicle-only control. c. Add 100 µl of the cell suspension to each coated well.

  • Adhesion Incubation: a. Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes) to allow for cell adhesion.

  • Removal of Non-adherent Cells: a. Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation and Staining: a. Fix the adherent cells with a fixation solution for 15 minutes at room temperature. b. Wash the wells with water and stain with Crystal Violet solution for 20 minutes. c. Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

  • Quantification: a. Solubilize the stain in the adherent cells by adding a solubilization buffer to each well and incubating for 15 minutes with gentle shaking. b. Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 2: Competitive Binding Assay Using Surface Plasmon Resonance (SPR)

This protocol outlines a method to investigate the binding of synthetic HS disaccharides to a protein of interest that is known to interact with HS.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Protein of interest (ligand)

  • Synthetic HS disaccharides (analyte)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: a. Immobilize the protein of interest onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling).

  • Binding Analysis: a. Prepare a series of dilutions of the synthetic HS disaccharides in running buffer. b. Inject the disaccharide solutions over the immobilized protein surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Competitive Inhibition Assay: a. Prepare a constant concentration of a known HS-binding partner (competitor) of the immobilized protein. b. Prepare a series of solutions containing the constant concentration of the competitor mixed with increasing concentrations of the synthetic HS disaccharide. c. Inject these mixtures over the sensor chip. A decrease in the binding signal of the competitor indicates that the HS disaccharide is competing for the same binding site.

  • Data Analysis: a. Determine the binding affinity (KD) of the HS disaccharide from the sensorgrams of the direct binding analysis. b. Calculate the IC50 value of the HS disaccharide from the competitive inhibition assay data. This represents the concentration of the disaccharide required to inhibit 50% of the competitor's binding.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_assay Adhesion Assay cluster_quantification Quantification p1 Coat wells with ECM protein p2 Wash wells p1->p2 p3 Block non-specific sites p2->p3 a1 Seed treated cells into coated wells p3->a1 c1 Harvest and resuspend cells c2 Pre-incubate cells with synthetic HS disaccharides c1->c2 c2->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Fix and stain adherent cells a3->q1 q2 Solubilize stain q1->q2 q3 Measure absorbance q2->q3

Caption: Workflow for an in vitro cell adhesion assay.

Signaling Pathways

Syndecan-Mediated Adhesion Signaling

syndecan_signaling hs_disaccharide Synthetic HS Disaccharide syndecan Syndecan-4 hs_disaccharide->syndecan Binds & clusters pkc PKCα syndecan->pkc Activates rac1 Rac1 pkc->rac1 Activates src Src pkc->src Activates actin Actin Cytoskeleton Reorganization rac1->actin focal_adhesion Focal Adhesion Formation src->focal_adhesion cell_adhesion Enhanced Cell Adhesion focal_adhesion->cell_adhesion actin->focal_adhesion integrin_syndecan_crosstalk hs_disaccharide Synthetic HS Disaccharide syndecan2 Syndecan-2 hs_disaccharide->syndecan2 Modulates ecm ECM (e.g., Fibronectin) integrin β1 Integrin ecm->integrin Binds cd148 CD148 syndecan2->cd148 Binds intracellular_cascade Intracellular Signaling Cascade integrin->intracellular_cascade cd148->integrin Activates cell_adhesion Cell Adhesion & Spreading intracellular_cascade->cell_adhesion

References

Application Notes and Protocols: Blood Group H Disaccharide as a Biochemical Reagent in Life Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blood Group H disaccharide, with the structure Fucα1-2Gal, is a fundamental carbohydrate antigen and a critical biochemical reagent in life science research.[1][2] It serves as the precursor for the A and B blood group antigens, which are formed by the addition of N-acetylgalactosamine or galactose, respectively.[1][2][3] Beyond its role in immunohematology, the H disaccharide is increasingly recognized for its involvement in a variety of biological processes, including cell adhesion, signaling, and as a recognition site for pathogens.[1][4][5] These application notes provide an overview of its utility and detailed protocols for its use in key life science experiments.

Physicochemical Properties

PropertyValueReference
Chemical Formula C12H22O10[6][7][8][9]
Molecular Weight 326.3 g/mol [7][8][9]
Structure Fucα1-2Gal[7][8]
CAS Number 16741-18-7[6][7][9]

Applications in Life Science Research

Glycosyltransferase Research

The H disaccharide is an essential substrate for studying the activity of glycosyltransferases, particularly A and B transferases, which are responsible for converting the H antigen into A and B antigens. Assays using H disaccharide as an acceptor substrate are crucial for enzyme kinetics studies, inhibitor screening, and understanding the molecular basis of ABO blood groups.[10]

Cell Adhesion and Signaling Studies

The H antigen, and by extension the H disaccharide, may be involved in cell adhesion processes.[1][4] A glucose analog of the H antigen has been shown to induce leukocyte-endothelial adhesion by upregulating ICAM-1 expression through the JAK2/STAT3 signaling pathway.[4] This makes the H disaccharide a valuable tool for investigating the molecular mechanisms of cell-cell recognition and inflammatory responses.

Pathogen-Host Interaction Studies

Several pathogens have evolved to recognize and bind to specific host cell surface glycans for adhesion and infection. The H antigen is a known binding target for certain pathogens, such as Helicobacter pylori.[5][11] The H disaccharide can be used in binding assays to identify and characterize bacterial adhesins and to screen for inhibitors that could block pathogen attachment.

Angiogenesis Research

A glucose analog of the blood group H antigen has been demonstrated to mediate angiogenesis by inducing the release of angiogenic factors like bFGF and VEGF through the JAK2 and PI3K pathways.[12] This suggests a potential role for H disaccharide derivatives in studying and modulating the formation of new blood vessels, a critical process in development and disease.

Immunohematology and Lectin Studies

The H disaccharide is fundamental in blood typing and understanding the basis of the Bombay phenotype (H-deficient).[1][2] It is also used to characterize the binding specificity of lectins, such as Ulex europaeus agglutinin I (UEA-I), which has a high affinity for the Fucα1-2Gal linkage.[13][14]

Experimental Protocols

Protocol 1: Fucosyltransferase Activity Assay

This protocol outlines a general method for measuring the activity of fucosyltransferases that utilize a galactose-terminated acceptor, such as the H disaccharide precursor. The assay indirectly measures enzyme activity by detecting the release of the nucleotide diphosphate (B83284) (e.g., GDP) from the sugar donor (e.g., GDP-Fucose).

Materials:

  • This compound (Acceptor substrate)

  • GDP-Fucose (Donor substrate)

  • Recombinant fucosyltransferase

  • Assay Buffer: 50 mM HEPES, pH 7.2, 25 mM MnCl2

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar phosphatase-coupled assay system[15]

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture. A typical 25 µL reaction would consist of:

    • 5 µL of 5X Assay Buffer

    • 5 µL of this compound (concentration to be optimized, typically in the mM range)

    • 5 µL of GDP-Fucose (concentration to be optimized, typically in the µM range)

    • 5 µL of fucosyltransferase (amount to be optimized to ensure linear reaction kinetics)

    • 5 µL of nuclease-free water

  • Incubation: Incubate the reaction plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.

  • Detection:

    • Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

    • Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

    • Incubate at room temperature for 60 minutes to allow the conversion of GDP to GTP and subsequent ATP generation.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of GDP produced, and thus to the fucosyltransferase activity.

  • Data Analysis: Generate a standard curve using known concentrations of GDP to convert the luminescence readings into the amount of product formed. Calculate the enzyme activity in units such as pmol/min/mg.

Workflow for Fucosyltransferase Activity Assay

Fucosyltransferase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - H Disaccharide (Acceptor) - GDP-Fucose (Donor) - Fucosyltransferase - Assay Buffer Mix Mix reagents in 96-well plate Reagents->Mix Incubate_37 Incubate at 37°C Mix->Incubate_37 Add_Detection Add UDP-Glo™ Detection Reagent Incubate_37->Add_Detection Incubate_RT Incubate at RT Add_Detection->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Standard_Curve Generate GDP Standard Curve Read_Luminescence->Standard_Curve Calculate_Activity Calculate Enzyme Activity Standard_Curve->Calculate_Activity

Caption: Workflow for a fucosyltransferase activity assay.

Protocol 2: Cell Adhesion Assay

This protocol describes an in vitro assay to assess the adhesion of cells (e.g., leukocytes) to a substrate coated with this compound, potentially conjugated to a carrier protein like BSA.

Materials:

  • This compound-BSA conjugate

  • 96-well, flat-bottom tissue culture plates

  • Bovine Serum Albumin (BSA) as a negative control

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (e.g., PBMCs)

  • Complete cell culture medium

  • Accutase or other cell detachment solution

  • Flow cytometer or plate reader for quantification

Procedure:

  • Plate Coating:

    • Dissolve the H disaccharide-BSA conjugate and BSA control in PBS to a final concentration of 20-50 µg/mL.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the wells twice with PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Cell Seeding:

    • Wash the wells twice with PBS.

    • Prepare a single-cell suspension of the desired cells in complete medium at a concentration of 2 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Adhesion:

    • Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

  • Washing:

    • Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • Option A (Microscopy): Count the number of adherent cells in several fields of view for each well using an inverted microscope.

    • Option B (Colorimetric): Fix the adherent cells with methanol, stain with crystal violet, solubilize the dye, and measure the absorbance at 590 nm.

    • Option C (Flow Cytometry): Detach the adherent cells using Accutase and quantify them using a flow cytometer with counting beads.[13]

Signaling Pathway Induced by H-2g (a glucose analog of H antigen)

H_Antigen_Signaling H_disaccharide H Disaccharide Analog (H-2g) JAK2 JAK2 H_disaccharide->JAK2 STAT3 STAT3 JAK2->STAT3 Erk1_2 Erk1/2 JAK2->Erk1_2 PI3K_Akt PI3K-Akt JAK2->PI3K_Akt NFkB NF-κB JAK2->NFkB ICAM1 ICAM-1 Expression STAT3->ICAM1 Erk1_2->ICAM1 PI3K_Akt->ICAM1 PI3K_Akt->NFkB Cell_Adhesion Leukocyte-Endothelial Adhesion ICAM1->Cell_Adhesion VEGF_bFGF VEGF & bFGF Release NFkB->VEGF_bFGF Angiogenesis Angiogenesis VEGF_bFGF->Angiogenesis

Caption: Signaling pathways activated by an H antigen analog.

Protocol 3: Hemagglutination Inhibition Assay

This protocol is used to determine the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by an H antigen-specific lectin, such as UEA-I.

Materials:

  • This compound

  • Ulex europaeus agglutinin I (UEA-I)

  • Type O red blood cells (RBCs), washed

  • Phosphate-Buffered Saline (PBS)

  • 96-well V-bottom microtiter plate

Procedure:

  • Lectin Titration (HA Assay):

    • Prepare serial two-fold dilutions of UEA-I in PBS in a 96-well plate (50 µL final volume per well).

    • Add 50 µL of a 1% suspension of washed Type O RBCs to each well.

    • Incubate at room temperature for 30-60 minutes.

    • The highest dilution of the lectin that causes complete hemagglutination is defined as one hemagglutinating unit (HAU). For the inhibition assay, use 4 HAU of the lectin.

  • Inhibition Assay (HAI):

    • Prepare serial two-fold dilutions of the this compound in PBS in a 96-well plate (25 µL final volume per well).

    • Add 25 µL of the 4 HAU UEA-I solution to each well containing the disaccharide.

    • Incubate at room temperature for 30 minutes to allow the disaccharide to bind to the lectin.

  • Addition of RBCs:

    • Add 50 µL of the 1% Type O RBC suspension to each well.

    • Gently tap the plate to mix.

  • Incubation and Reading:

    • Incubate at room temperature for 30-60 minutes, or until a clear button of RBCs has formed in the negative control wells.

    • The inhibition titer is the highest dilution of the H disaccharide that completely inhibits hemagglutination.

Quantitative Data Summary

Assay TypeLigandAnalyteMethodKey FindingsReference
Angiogenesis AssayH-2g (H antigen analog)Human Dermal Microvascular Endothelial CellsIn vitro sprouting assaySignificant increase in tube length and cell migration at 10 µg/mL.[16]
Surface Plasmon ResonanceBiotinylated H type 1 and H type 2 disaccharidesNorovirus Virus-Like Particles (VLPs)SPRVLPs at 100 µg/mL showed binding to immobilized H disaccharides.[5]
Glycan MicroarrayVarious glycans including H antigensUlex europaeus agglutinin I (UEA-I)Glycan MicroarrayUEA-I binds to many, but not all, H antigens.[14][17]
Lectin Binding Inhibition125I-labeled lectins (e.g., UEA-I)Human erythrocytesInhibition AssayFucose-containing oligosaccharides inhibit lectin binding to erythrocytes.[18]

Conclusion

The this compound is a versatile and indispensable tool in life science research. Its fundamental role in the biosynthesis of ABO blood group antigens, coupled with its emerging functions in cell adhesion, signaling, and pathogen interactions, makes it a subject of ongoing investigation. The protocols and data presented here provide a framework for researchers to utilize this important biochemical reagent in their studies, paving the way for new discoveries in glycobiology, immunology, and drug development.

References

Applications of H Disaccharide in Blood Typing Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The H disaccharide, chemically defined as α-L-Fucosyl-(1→2)-β-D-Galactose (Fucα1-2Gal), is a fundamental carbohydrate structure in the field of immunohematology and blood typing research.[1] Its primary significance lies in its role as the immediate precursor for the synthesis of the A and B antigens of the ABO blood group system.[1] In individuals with blood type O, the H antigen remains unmodified and is the principal antigen present on their red blood cells.[1] The biosynthesis of the H antigen is catalyzed by fucosyltransferases, specifically FUT1 in hematopoietic cells and FUT2 in secretory tissues.[1]

The unique structural position of the H disaccharide makes it an invaluable tool in several key areas of blood typing research and development:

  • Enzymatic Conversion for Universal Blood: A major application of the H disaccharide concept is in the enzymatic conversion of blood types A, B, and AB to the universal donor type O.[2] This is achieved by using specific glycosidases to cleave the terminal N-acetylgalactosamine (for type A) or galactose (for type B) from the H antigen backbone, thereby unmasking the H antigen.[2][3] This research is pivotal in addressing blood shortages and reducing the risks associated with ABO-incompatible transfusions.

  • Glycosyltransferase Research: The H disaccharide serves as a crucial acceptor substrate in assays for A- and B-glycosyltransferases.[4] These enzymes are responsible for adding the immunodominant sugars to the H antigen to create the A and B antigens. By using a chemically synthesized H disaccharide, researchers can study the kinetics, specificity, and inhibition of these enzymes, which is vital for understanding the molecular basis of different ABO subgroups and for the development of enzyme inhibitors.

  • Blood Typing Reagent Development and Quality Control: Anti-H lectins, such as that from Ulex europaeus, specifically recognize and agglutinate red blood cells expressing the H antigen.[5] The H disaccharide can be used in the development and quality control of these anti-H reagents. It can act as an inhibitor in hemagglutination inhibition assays to confirm the specificity of the lectin.

  • Lectin and Antibody Characterization: The H disaccharide is used to characterize the binding affinity and specificity of anti-H lectins and antibodies.[6] Techniques such as surface plasmon resonance (SPR) and quantitative inhibition assays utilize the H disaccharide to determine binding constants (Kd) and inhibition constants (Ki), providing valuable insights into the molecular recognition of blood group antigens.

  • Diagnostics and Disease Association Studies: As a fundamental blood group structure, the H antigen and its expression levels are studied in the context of susceptibility to various infectious diseases, as some pathogens utilize these structures as receptors for adhesion. The H disaccharide can be used in assays to investigate these interactions.

These application notes highlight the versatility of the H disaccharide as a research tool, from fundamental enzymatic studies to the development of potentially life-saving transfusion technologies.

Data Presentation

Table 1: Quantitative Data on Enzymatic Conversion of Red Blood Cells to Type O

Enzyme(s)Blood Type ConvertedConversion EfficiencyIncubation TimeReference
α-N-acetylgalactosaminidase (A-zyme) and α-galactosidase (B-zyme)A₁BEfficient conversion to O3 hours[6]
α-N-acetylgalactosaminidase (from Elizabethkingia meningosepticum)AFull conversionNot specified[2]
α-galactosidase (from Bacteroides fragilis)BFull conversion (using only 2 mg of enzyme per unit)Not specified[2]
N-acetylgalactosamine deacetylase (FpGalNAcDeAc) and galactosaminidase (FpGalNase) (from Flavonifractor plautii)A99% conversion5 minutes[3]
Enzyme cocktail from Akkermansia muciniphilaA and B"Remarkably high efficiencies"30 minutes[7]

Table 2: Lectin Binding and Inhibition Data for H-related Structures

LectinLigandAssay TypeInhibition Constant (Ki) / Dissociation Constant (Kd)Reference
Ulex europaeus agglutinin I (UEA-I)H-active oligosaccharidesQuantitative Inhibition AssayData available in reference[6]
Laburnum alpinum lectin I (LAA-I)H-active oligosaccharidesQuantitative Inhibition AssayData available in reference[6]
Cytisus multiflorus lectin I (CMA-I)H-active oligosaccharidesQuantitative Inhibition AssayData available in reference[6]
Anti-H from Momordica dioica2'-fucosyllactose (Type 2 H)Hemagglutination InhibitionInhibition observed[8]
Anti-H from Momordica dioicaLacto-N-fucopentose-I (Type 1 H)Hemagglutination InhibitionInhibition observed[8]

Experimental Protocols

Protocol 1: Enzymatic Conversion of A₁B Red Blood Cells to Type O

This protocol is adapted from a study on the in-vitro evaluation of enzyme-converted O (ECO) red blood cells.[6]

Materials:

  • Packed A₁B red blood cells (RBCs)

  • α-N-acetylgalactosaminidase (A-zyme)

  • α-galactosidase (B-zyme)

  • Conversion buffer: 250 mM glycine, pH 6.8

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Wash the packed A₁B RBCs four times with PBS by centrifugation at 2,700 rpm for 5 minutes.

  • Prepare a 20% (v/v) suspension of the washed RBCs in the conversion buffer.

  • Add A-zyme to a final concentration of 0.3 mg/mL of packed RBCs.

  • Add B-zyme to a final concentration of 0.01 mg/mL of packed RBCs.

  • Incubate the reaction mixture for 3 hours at 26°C with gentle rotation.

  • After incubation, wash the enzyme-converted O (ECO) RBCs four times with PBS by centrifugation at 2,700 rpm for 5 minutes to remove the enzymes and buffer.

  • The resulting ECO RBCs can be resuspended in a suitable storage solution and tested for the absence of A and B antigens and the presence of H antigen using standard blood typing procedures.

Protocol 2: Hemagglutination Inhibition (HI) Assay using H Disaccharide

This protocol is a generalized procedure for a hemagglutination inhibition assay to test the specificity of an anti-H lectin using the H disaccharide as an inhibitor.

Materials:

  • Anti-H lectin (e.g., from Ulex europaeus)

  • Type O red blood cells (as a 2-3% suspension in saline)

  • H disaccharide (Fucα1-2Gal) solution of known concentration

  • Phosphate-buffered saline (PBS) or isotonic saline

  • 96-well V-bottom microtiter plate

  • Pipettes

Procedure:

  • Lectin Titration (HA Assay):

    • Perform a serial two-fold dilution of the anti-H lectin in PBS across a row of the microtiter plate (50 µL per well).

    • Add 50 µL of the 2-3% type O RBC suspension to each well.

    • Incubate at room temperature for 30-60 minutes.

    • The highest dilution of the lectin that causes complete hemagglutination is defined as 1 Hemagglutination Unit (HAU). For the HI assay, use a concentration of 4 HAU.

  • Hemagglutination Inhibition (HI) Assay:

    • Prepare serial two-fold dilutions of the H disaccharide solution in PBS down the columns of the microtiter plate (25 µL per well). Include a negative control with PBS only.

    • Add 25 µL of the 4 HAU anti-H lectin solution to each well containing the H disaccharide dilutions.

    • Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the lectin.

    • Add 50 µL of the 2-3% type O RBC suspension to each well.

    • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

    • Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates hemagglutination.

    • The highest dilution of the H disaccharide that completely inhibits hemagglutination is the HI titer.

Protocol 3: Glycosyltransferase Activity Assay using H Disaccharide Acceptor

This protocol describes a general method for assaying the activity of A- or B-glycosyltransferases using the H disaccharide as an acceptor and a radiolabeled sugar donor.

Materials:

  • H disaccharide (Fucα1-2Gal)

  • A- or B-glycosyltransferase enzyme preparation

  • UDP-[³H]-N-acetylgalactosamine (for A-transferase) or UDP-[³H]-Galactose (for B-transferase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • C18 solid-phase extraction cartridges

  • Methanol

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of H disaccharide, and the glycosyltransferase enzyme preparation.

  • Initiate the reaction by adding the radiolabeled UDP-sugar donor.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a small volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Apply the reaction mixture to a pre-conditioned C18 cartridge. The unreacted, charged UDP-sugar will pass through, while the newly formed, more hydrophobic radiolabeled trisaccharide product (A or B antigen) will bind to the C18 matrix.

  • Wash the cartridge with water to remove any remaining unreacted donor.

  • Elute the radiolabeled product from the cartridge with methanol.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Mandatory Visualization

ABO_Biosynthesis Precursor Precursor Chain (e.g., Type 2 Chain) H_Antigen H Antigen (Fucα1-2Gal-R) Precursor->H_Antigen FUT1 (H gene) + L-Fucose A_Antigen A Antigen (GalNAcα1-3(Fucα1-2)Gal-R) H_Antigen->A_Antigen A-transferase (A gene) + UDP-GalNAc B_Antigen B Antigen (Galα1-3(Fucα1-2)Gal-R) H_Antigen->B_Antigen B-transferase (B gene) + UDP-Gal O_Blood_Type Blood Type O H_Antigen->O_Blood_Type A_Blood_Type Blood Type A A_Antigen->A_Blood_Type B_Blood_Type Blood Type B B_Antigen->B_Blood_Type

Caption: Biosynthesis pathway of ABO blood group antigens from a precursor chain.

Enzymatic_Conversion_Workflow Start Start: Type A or B RBCs Wash1 Wash RBCs with PBS Start->Wash1 Incubate Incubate with Glycosidases (e.g., α-N-acetylgalactosaminidase for A, α-galactosidase for B) Wash1->Incubate Wash2 Wash to Remove Enzymes Incubate->Wash2 Result Result: Type O RBCs (H Antigen Exposed) Wash2->Result QC Quality Control: - Serological Typing - FACS Analysis Result->QC

Caption: Workflow for the enzymatic conversion of Type A or B red blood cells to Type O.

HI_Assay_Logic cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Inhibition Lectin1 Anti-H Lectin Agglutination Hemagglutination Lectin1->Agglutination Binds RBC1 Type O RBC (H Antigen) RBC1->Agglutination Binds Lectin2 Anti-H Lectin No_Agglutination No Hemagglutination Lectin2->No_Agglutination Cannot Bind RBC H_Disaccharide H Disaccharide (Inhibitor) H_Disaccharide->Lectin2 Binds & Blocks RBC2 Type O RBC (H Antigen) RBC2->No_Agglutination

References

Application Notes and Protocols: H Disaccharide Functionalized Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands to achieve targeted drug delivery has emerged as a promising strategy in modern therapeutics. Among various targeting moieties, saccharides, and specifically disaccharides, have garnered significant attention due to their ability to interact with specific receptors overexpressed on the surface of pathological cells, such as cancer cells.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of H disaccharide functionalized nanoparticles for targeted drug delivery.

H disaccharides, also known as blood group H antigens, are oligosaccharides that can be recognized by specific lectin receptors on cell surfaces. By decorating the surface of nanoparticles with H disaccharides, these nanocarriers can be directed to cells overexpressing the corresponding receptors, thereby enhancing the local concentration of the encapsulated therapeutic agent and minimizing off-target side effects.[2] This targeted approach holds immense potential for improving the efficacy of various drugs, including anticancer agents.[3]

These notes will cover the synthesis of various nanoparticle types, methods for H disaccharide conjugation, drug loading and release studies, and protocols for in vitro and in vivo evaluation.

Data Presentation: Quantitative Characteristics of Functionalized Nanoparticles

The following table summarizes representative quantitative data for different types of H disaccharide functionalized nanoparticles. This data is crucial for comparing the physicochemical properties and drug delivery capabilities of various formulations.

Nanoparticle TypeH Disaccharide LigandAverage Diameter (nm)Zeta Potential (mV)Drug LoadedDrug Loading Content (%)Encapsulation Efficiency (%)Reference
PolyanhydrideDi-mannose~180+15 to +20---[4]
PolyanhydrideLactose~190+10 to +15---[4]
Gold (AuNPs)Glycan29 ± 2Not SpecifiedDoxorubicinNot Specified86[5]
Polysaccharide-138 - 221Not SpecifiedValproic AcidNot SpecifiedNot Specified[6]
Gelatin/Sodium-alginate-< 850Not SpecifiedVildagliptin84 ± 0.471 ± 0.5[7]
Gelatin/Sodium-alginate-< 850Not SpecifiedMetformin HCl89 ± 0.474 ± 0.3[7]
PEG-PCL-~125Not SpecifiedDoxorubicin46>90[8]

Experimental Protocols

Protocol 1: Synthesis of H Disaccharide Functionalized Polyanhydride Nanoparticles

This protocol describes a high-throughput method for the synthesis of oligosaccharides and their subsequent attachment to polyanhydride nanoparticles.[4][9]

Materials:

  • Glycosyl donor and acceptor monomers

  • Fluorous-tagged protecting groups

  • Activation reagents (e.g., N-iodosuccinimide/triflic acid)

  • Polyanhydride nanoparticles (e.g., 50:50 CPTEG:CPH)

  • Amine-terminated linker

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Automated synthesis platform

  • Robotic station for nanoparticle functionalization

Procedure:

  • Automated Oligosaccharide Synthesis:

    • Utilize an automated solution-phase synthesizer for the stepwise assembly of the H disaccharide from protected monosaccharide building blocks.

    • Employ fluorous solid-phase extraction for the purification of intermediate products after each glycosylation step.

    • Characterize the synthesized H disaccharide using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[10]

  • Nanoparticle Surface Functionalization:

    • Suspend the polyanhydride nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Activate the carboxylic acid groups on the nanoparticle surface using EDC and NHS.

    • Introduce the synthesized H disaccharide, which has been modified with an amine-terminated linker.

    • Allow the coupling reaction to proceed for a set time (e.g., 9 hours) with constant rotation at a controlled temperature (e.g., 4 °C).[4]

    • Wash the functionalized nanoparticles twice with cold water by centrifugation (12,000 x g for 5 min) to remove unreacted reagents.[4]

    • Dry the functionalized nanoparticles under vacuum.

Protocol 2: Drug Loading into Functionalized Nanoparticles

This protocol outlines a general method for loading a therapeutic agent into the H disaccharide functionalized nanoparticles.

Materials:

  • H disaccharide functionalized nanoparticles

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (if required for the drug)

  • Dialysis membrane

Procedure:

  • Encapsulation:

    • Disperse the functionalized nanoparticles in an aqueous solution.

    • Dissolve the drug in a suitable solvent.

    • Add the drug solution to the nanoparticle suspension dropwise while stirring.

    • Continue stirring for a specified period (e.g., 24 hours) to allow for efficient drug encapsulation.

  • Purification:

    • Transfer the drug-loaded nanoparticle suspension to a dialysis bag with an appropriate molecular weight cut-off.

    • Dialyze against a large volume of buffer (e.g., PBS) for 24-48 hours with frequent buffer changes to remove the unloaded drug.

  • Quantification of Drug Loading:

    • Lyophilize a known amount of the drug-loaded nanoparticles.

    • Dissolve the lyophilized powder in a suitable solvent to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of the encapsulated drug from the nanoparticles under physiological conditions.[11]

Materials:

  • Drug-loaded H disaccharide functionalized nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)

  • Dialysis membrane

  • Shaking incubator

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in a known volume of PBS (pH 7.4) inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or pH 5.5) to simulate the release medium.

  • Incubate the setup at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the amount of drug released in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol details the evaluation of the targeting efficiency and therapeutic efficacy of the drug-loaded nanoparticles in a cell culture model.[12][13]

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., A549, HeLa)

  • Control cell line with low or no expression of the target receptor

  • Cell culture medium and supplements

  • Drug-loaded H disaccharide functionalized nanoparticles

  • Free drug solution

  • Fluorescently labeled nanoparticles (for uptake studies)

  • MTT or other viability assay reagents

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cellular Uptake:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with fluorescently labeled functionalized nanoparticles for various time points.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the cellular uptake of nanoparticles using fluorescence microscopy or quantify it using flow cytometry.

  • Cytotoxicity Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the free drug, drug-loaded functionalized nanoparticles, and empty nanoparticles.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Perform an MTT assay or another suitable viability assay to determine the percentage of cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment group.

Visualizations

Signaling Pathway: Receptor-Mediated Endocytosis

G NP H Disaccharide Functionalized Nanoparticle Receptor Cell Surface Receptor (Lectin) NP->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Internalization Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Clathrin->Endosome Lysosome Late Endosome/Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug Drug Release Lysosome->Drug pH-triggered Action Therapeutic Action Drug->Action

Caption: Receptor-mediated endocytosis of H disaccharide functionalized nanoparticles.

Experimental Workflow: Nanoparticle Synthesis and Functionalization

G cluster_synthesis Disaccharide Synthesis cluster_functionalization Nanoparticle Functionalization Monomers Monosaccharide Building Blocks Synthesis Automated Solution-Phase Synthesis Monomers->Synthesis Purification Fluorous SPE Purification Synthesis->Purification H_Disaccharide H Disaccharide Purification->H_Disaccharide Coupling Covalent Coupling H_Disaccharide->Coupling NP_core Nanoparticle Core (e.g., Polyanhydride) Activation Surface Activation (EDC/NHS) NP_core->Activation Activation->Coupling Washing Washing & Drying Coupling->Washing Functionalized_NP Functionalized Nanoparticle Washing->Functionalized_NP

Caption: Workflow for synthesis and functionalization of nanoparticles.

Logical Relationship: Nanoparticle Design and Therapeutic Outcome

G cluster_design Nanoparticle Design Parameters cluster_performance In Vitro / In Vivo Performance Core Core Material (e.g., Polymer, Lipid) Stability Colloidal Stability Core->Stability Size Particle Size & PDI Targeting Targeting Specificity Size->Targeting Uptake Cellular Uptake Efficiency Size->Uptake Ligand H Disaccharide Ligand Density Ligand->Targeting Drug Drug Properties & Loading Release Drug Release Profile Drug->Release Targeting->Uptake Efficacy Therapeutic Efficacy Uptake->Efficacy Release->Efficacy Toxicity Systemic Toxicity Efficacy->Toxicity influences

Caption: Relationship between nanoparticle design and therapeutic outcome.

References

Probing Fucosyltransferase Activity with H Disaccharide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid.[1][2] The resulting fucosylated glycans are crucial mediators of a wide array of biological processes, including cell adhesion, signaling, inflammation, and development.[2][3] Aberrant fucosylation is a hallmark of several diseases, most notably cancer, where it contributes to malignant transformation and metastasis.[1][2] This has positioned FUTs as attractive targets for therapeutic intervention.

This document provides detailed protocols and application notes for probing fucosyltransferase activity using H disaccharide analogs, with a focus on a high-throughput, fluorescence-based coupled enzyme assay. This method is particularly well-suited for screening potential FUT inhibitors.

Principle of the Assay

The most common method for probing FUT activity with disaccharide analogs is a coupled enzyme assay that relies on a fluorogenic substrate.[2][4] The core principle involves a two-step enzymatic reaction. First, the fucosyltransferase of interest is incubated with a fluorogenic disaccharide analog (the acceptor substrate) and GDP-fucose (the donor substrate). If the FUT is active, it will transfer a fucose residue to the disaccharide. In the second step, a specific glycosidase is added. This glycosidase can only cleave the non-fucosylated disaccharide to release the fluorophore. Therefore, fucosylation by the FUT protects the substrate from glycosidase cleavage, resulting in a low fluorescence signal. Conversely, if the FUT activity is inhibited, the disaccharide remains unmodified, is cleaved by the glycosidase, and a strong fluorescent signal is produced.[2][4]

This "signal-on" approach for inhibitors makes it a robust method for high-throughput screening (HTS) campaigns.

Experimental Workflow

The overall workflow for a fucosyltransferase inhibition assay using H disaccharide analogs is depicted below.

Fucosyltransferase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Fucosylation Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitors) plate Plate FUT, Inhibitor, and GDP-Fucose reagents->plate add_substrate Add Fluorogenic Disaccharide Analog plate->add_substrate incubate_fuc Incubate add_substrate->incubate_fuc add_glycosidase Add Glycosidase (Hydrolysis Solution) incubate_fuc->add_glycosidase incubate_hyd Incubate add_glycosidase->incubate_hyd read_fluorescence Read Fluorescence incubate_hyd->read_fluorescence analyze Calculate % Inhibition and IC50 Values read_fluorescence->analyze

Caption: A generalized workflow for a fucosyltransferase inhibition assay.

Signaling and Metabolic Pathways

The synthesis of fucosylated glycans is dependent on the availability of the sugar donor, GDP-fucose, which is produced through two primary pathways: the de novo pathway and the salvage pathway.[5][6] Understanding these pathways is critical, as inhibition can be targeted at the FUT enzymes directly or at the metabolic pathways that produce their substrate.

Fucose_Metabolism_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_fucosylation Fucosylation GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GMD->GDP_4k6d_Mannose FX FX (GFPP) GDP_4k6d_Mannose->FX GDP_Fucose_de_novo GDP-Fucose FX->GDP_Fucose_de_novo GDP_Fucose_pool GDP-Fucose Pool GDP_Fucose_de_novo->GDP_Fucose_pool Fucose_ext Exogenous Fucose (or Analog) FK Fucokinase (FUK) Fucose_ext->FK Fucose_1_P Fucose-1-Phosphate FK->Fucose_1_P FPGT Fucose-1-P-Guanylyltransferase (FPGT) Fucose_1_P->FPGT GDP_Fucose_salvage GDP-Fucose FPGT->GDP_Fucose_salvage GDP_Fucose_salvage->GDP_Fucose_pool FUTs Fucosyltransferases (FUTs) GDP_Fucose_pool->FUTs Fucosylated_Glycan Fucosylated Glycan FUTs->Fucosylated_Glycan Acceptor Acceptor Glycan (e.g., H Disaccharide Analog) Acceptor->FUTs inhibitor1 Metabolic Inhibitors (e.g., Fucose Analogs) inhibitor1->FX inhibitor2 Direct FUT Inhibitors (e.g., GDP) inhibitor2->FUTs

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.

Detailed Protocols

Protocol 1: In Vitro Fucosyltransferase Inhibition Assay

This protocol is adapted for a 384-well microplate format, suitable for HTS.[7]

Materials:

  • Enzyme: Recombinant human fucosyltransferase (e.g., FUT6).

  • Fluorogenic Substrate: 4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc).

  • Donor Substrate: Guanosine 5′-diphosphate-β-L-fucose (GDP-fucose).

  • Hydrolysis Enzymes: β-galactosidase (BgaA) and β-N-acetylhexosaminidase (SpHex).[7]

  • Buffer: 50 mM HEPES, pH 7.0 or 50 mM Tris-HCl, pH 7.5.[7]

  • Cofactor: 40 mM MgCl₂.[7]

  • Stop Solution: 125 mM EDTA.[7]

  • Test Compounds: Potential inhibitors dissolved in DMSO.

  • Control Inhibitor: Guanosine 5′-diphosphate (GDP).[7]

  • Plates: Black, flat-bottom 384-well polystyrene microplates.

  • Instrumentation: Fluorescence microplate reader (e.g., ClarioSTAR®) with excitation at ~360 nm and emission at ~450 nm.[7]

Procedure:

  • Reagent Preparation:

    • Glycosylation Solution: Prepare a 2X stock containing 80 mM MgCl₂, 0.08 mM MU-β-LacNAc, and 0.16 mM GDP-fucose in buffer.

    • Hydrolysis Solution: Prepare a solution containing 125 mM EDTA, 0.25 mM BgaA, and 0.25 mM SpHex in buffer.[7]

    • Enzyme Solution: Dilute the FUT enzyme to the desired concentration (e.g., 1.2 nM final concentration) in buffer.

    • Compound Plates: Prepare serial dilutions of test compounds and the control inhibitor (GDP) in DMSO, then dilute into buffer.

  • Fucosylation Reaction (Step 1):

    • Add 5 µL of the FUT enzyme solution to each well.

    • Add 5 µL of test compound solution (or control/blank).

    • Initiate the reaction by adding 10 µL of the Glycosylation Solution to each well.

    • Incubate the plate for a defined period (e.g., 10-60 minutes) at 37°C. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Hydrolysis and Detection (Step 2):

    • Stop the fucosylation reaction and initiate hydrolysis by adding 20 µL of the Hydrolysis Solution to each well.[7]

    • Incubate for 10-20 minutes at 37°C to allow for the cleavage of non-fucosylated substrate.

    • Measure the fluorescence intensity using a plate reader (λex = 360 nm, λem = 450 nm).[7]

  • Data Analysis:

    • Controls:

      • Negative Control (0% Inhibition): Reaction with FUT and DMSO, but no inhibitor.

      • Positive Control (100% Inhibition): Reaction with a known potent inhibitor (like excess GDP) or without the FUT enzyme.

    • Calculation: Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] * 100

    • IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Fucosylation Inhibition Assay

This protocol uses a lectin-based approach to measure total cell-surface fucosylation.[8]

Materials:

  • Cell Line: A suitable cell line (e.g., CHO K1, HeLa).

  • Metabolic Inhibitor: Fucose analogs such as 2-deoxy-2-fluoro-L-fucose or carbafucose.[8]

  • Lectin: FITC-conjugated Aleuria Aurantia Lectin (FITC-AAL), which binds to a broad range of fucose linkages.[8]

  • Staining Buffer: PBS with 1% BSA.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Stain: DAPI.

  • Plates: 384-well imaging plates.

  • Instrumentation: High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density that allows them to reach ~80% confluency after the treatment period.

  • Compound Treatment: Treat the cells with various concentrations of the metabolic inhibitor (or DMSO as a vehicle control) for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with FITC-AAL (e.g., 5 µg/mL) and DAPI in staining buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and FITC (fucosylation) channels.

    • Use image analysis software to identify individual cells based on the DAPI signal.

    • Quantify the integrated fluorescence intensity of the FITC-AAL signal per cell.

  • Data Analysis:

    • Normalize the fluorescence intensity data to the vehicle control (DMSO), which represents 100% fucosylation.

    • Plot the normalized fucosylation level against the inhibitor concentration to generate dose-response curves and calculate IC₅₀ values.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using H disaccharide analogs and other methods to probe fucosyltransferase activity.

Table 1: Inhibition of Fucosyltransferases by GDP

FucosyltransferaseInhibitorIC₅₀ Value (mM)Assay MethodReference
H. pylori α(1,3)-FucTGDP0.25 ± 0.10Fluorescence-based (MU-β-LacNAc)[7]
Human α(1,3)-FucTGDP0.05Not specified[7]

Table 2: Inhibition of Cellular Fucosylation by Metabolic Inhibitors

Cell LineInhibitorIC₅₀ Value (µM)Assay MethodReference
CHO K12-deoxy-2-fluoro-L-fucose1.1 ± 0.1Lectin-based Imaging (AAL)[8]
CHO K1Carbafucose0.2 ± 0.02Lectin-based Imaging (AAL)[8]

Conclusion

Probing fucosyltransferase activity with H disaccharide analogs, particularly through fluorescence-based coupled enzyme assays, offers a robust, sensitive, and high-throughput compatible method for identifying and characterizing FUT inhibitors. These in vitro assays, complemented by cell-based methods that assess the impact of metabolic inhibitors on global fucosylation, provide a powerful toolkit for researchers in glycobiology and professionals in drug development. The protocols and data presented herein serve as a comprehensive guide for implementing these techniques to advance the discovery of novel therapeutics targeting fucosylation pathways.

References

Application Notes and Protocols: Investigating Glycosyltransferase Mechanisms Using H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H disaccharide, with its terminal Fucα1-2Gal structure, is a fundamental building block in glycobiology. It serves as the precursor for the ABO blood group antigens and is synthesized by α1,2-fucosyltransferases (FUTs), primarily FUT1 and FUT2.[1][2] The study of these enzymes and their interaction with the H disaccharide is crucial for understanding various physiological and pathological processes, including cell adhesion, immune responses, and cancer progression. Furthermore, analogs of the H antigen have been shown to be involved in signaling pathways related to angiogenesis, making glycosyltransferases that synthesize or modify this structure attractive targets for drug development.[3]

These application notes provide a comprehensive guide to utilizing the H disaccharide as a substrate to investigate the mechanisms of glycosyltransferases, particularly fucosyltransferases. This document includes detailed experimental protocols for enzyme kinetics and inhibition studies, a summary of relevant quantitative data, and a visualization of a key signaling pathway involving an H antigen analog.

Data Presentation

Table 1: Kinetic Parameters of Fucosyltransferases
EnzymeAcceptor SubstrateDonor SubstrateKmVmaxSource(s)
Human FUT2 (recombinant)Phenyl β-D-galactosideGDP-Fucose8.79 mM0.89 pmol/h[4]
Human FUT2 (recombinant)AsialofetuinGDP-Fucose3.33 mg/ml1.4 pmol/h[4]
Human FUT8 (recombinant)Asialo-agalacto-biantennary N-glycan (G0)GDP-FucoseNot DeterminedNot Determined[5]
Table 2: Kinetic Parameters for the Donor Substrate of Fucosyltransferases
EnzymeDonor SubstrateAcceptor SubstrateKmVmaxSource(s)
Human FUT2 (recombinant)GDP-FucosePhenyl β-D-galactoside50 µM21.23 pmol/h[4]
Human FUT8 (recombinant)GDP-FucoseAsialo-agalacto-biantennary N-glycan (G0)1.8 ± 0.3 µM0.16 ± 0.01 s-1[5]
Table 3: Inhibition of Fucosyltransferases
EnzymeInhibitorSubstrate(s)KiIC50Source(s)
Fucosyltransferase VIFucose mimetic-1GDP-Fucose, Acceptor2 mMNot Reported[6]
Fucosyltransferase VIGDP-triazole derivativeGDP-Fucose, Acceptor62 nMNot Reported[6]
Fucosyltransferases 3, 5, 6, 7GDP-2F-FucoseGDP-Fucose, AcceptorLow µM rangeNot Reported[7]
Fucosyltransferases 3, 5, 6, 7GDP-6F-FucoseGDP-Fucose, AcceptorLow µM rangeNot Reported[7]

Experimental Protocols

Protocol 1: Determination of Fucosyltransferase Kinetics using an HPLC-Based Assay

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of a fucosyltransferase using the H disaccharide (Fucα1-2Gal) as the acceptor substrate and GDP-Fucose as the donor substrate. The formation of the trisaccharide product is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant fucosyltransferase (e.g., FUT1 or FUT2)

  • H disaccharide (Fucα1-2Gal) acceptor substrate

  • Guanosine 5'-diphospho-β-L-fucose (GDP-Fucose) donor substrate

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2 and 10 mM ATP

  • Quenching Solution: 100 mM EDTA, pH 8.0

  • HPLC system with a suitable column (e.g., C18 reverse-phase or an amine-based column for carbohydrate analysis)

  • Mobile phase appropriate for the chosen column (e.g., acetonitrile/water gradient)

  • Detector (e.g., UV-Vis or fluorescence if using a labeled acceptor)

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 50 µL.

    • To determine the Km for the H disaccharide, keep the concentration of GDP-Fucose constant (e.g., at a saturating concentration, ~5-10 times the expected Km) and vary the concentration of the H disaccharide over a range that brackets the expected Km (e.g., 0.1x to 10x Km).

    • To determine the Km for GDP-Fucose, keep the concentration of the H disaccharide constant and vary the concentration of GDP-Fucose.

    • A typical reaction mixture contains:

      • Reaction Buffer (to final concentration)

      • Varying concentrations of H disaccharide

      • Fixed concentration of GDP-Fucose

      • Water to bring the volume to 45 µL

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 5 µL of a freshly diluted solution of the fucosyltransferase.

    • Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation. This may require preliminary time-course experiments.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of the Quenching Solution (100 mM EDTA).

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the HPLC column.

    • Elute the reaction components using an appropriate mobile phase gradient.[8]

    • Monitor the elution profile at a suitable wavelength (e.g., 262 nm for GDP-containing molecules).

    • Identify the product peak based on its retention time, which should be distinct from the substrate and byproduct (GDP) peaks. The retention time of the product can be confirmed using a synthesized standard.

  • Data Analysis:

    • Quantify the amount of product formed by integrating the area of the corresponding peak.

    • Convert the peak area to product concentration using a standard curve generated with a known amount of the purified product.

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[9]

Protocol 2: Screening for Fucosyltransferase Inhibitors

This protocol outlines a high-throughput method for screening potential inhibitors of fucosyltransferases using the H disaccharide as a substrate. This assay can be adapted for a 96-well plate format.

Materials:

  • Purified recombinant fucosyltransferase

  • H disaccharide acceptor substrate

  • GDP-Fucose donor substrate

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2 and 10 mM ATP

  • Detection Reagent: A commercially available kit for detecting GDP formation (e.g., GDP-Glo™ Glycosyltransferase Assay) or a coupled-enzyme system (pyruvate kinase/lactate (B86563) dehydrogenase) to monitor GDP production spectrophotometrically.

  • 96-well microplates (white plates for luminescence assays, clear plates for absorbance assays)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the reaction components in the following order:

      • Reaction Buffer

      • H disaccharide (at a concentration near its Km)

      • GDP-Fucose (at a concentration near its Km)

      • Potential inhibitor or vehicle control (e.g., DMSO)

  • Enzyme Addition and Incubation:

    • Initiate the reactions by adding the fucosyltransferase to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Detection:

    • For Luminescence-based GDP detection: Add the GDP detection reagent according to the manufacturer's instructions and incubate for the recommended time. Measure the luminescence using a plate reader.

    • For Absorbance-based coupled-enzyme assay: The reaction mixture should also contain phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH). Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH as GDP is produced.

  • Data Analysis:

    • Calculate the percent inhibition for each compound compared to the vehicle control.

    • For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform kinetic analyses in the presence of different concentrations of the inhibitor and substrate, and analyze the data using methods such as Lineweaver-Burk or non-linear regression analysis.[10]

Mandatory Visualization

Signaling Pathway Diagram

H_Antigen_Analog_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H-2g H-2g (H antigen analog) Receptor Unknown Receptor H-2g->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates PI3K PI3K Receptor->PI3K Activates IKKbeta IKKβ JAK2->IKKbeta Activates PI3K->IKKbeta Activates NFkB NF-κB IKKbeta->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (bFGF, VEGF) NFkB_nuc->Gene_Expression Induces Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: H-2g induced signaling pathway in endothelial cells.[3]

Experimental Workflow Diagram

Fucosyltransferase_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, H Disaccharide, GDP-Fucose) Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_Incubate Add_Enzyme Initiate Reaction (Add Fucosyltransferase) Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench_Reaction Quench Reaction (Add EDTA) Incubate->Quench_Reaction Prepare_for_HPLC Centrifuge and Collect Supernatant Quench_Reaction->Prepare_for_HPLC HPLC_Analysis HPLC Analysis Prepare_for_HPLC->HPLC_Analysis Data_Analysis Data Analysis (Determine K_m and V_max) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC-based fucosyltransferase kinetic analysis.

Logical Relationship Diagram

H_Antigen_Biosynthesis_and_Modification cluster_precursor Precursor cluster_synthesis H Antigen Synthesis cluster_modification Further Modification Precursor Type 2 Chain (Galβ1-4GlcNAc-R) FUT1 FUT1 / FUT2 (α1,2-fucosyltransferase) Precursor->FUT1 Acceptor Substrate H_Antigen H Antigen (Fucα1-2Galβ1-4GlcNAc-R) FUT1->H_Antigen Product A_Transferase A-Transferase H_Antigen->A_Transferase Acceptor Substrate B_Transferase B-Transferase H_Antigen->B_Transferase Acceptor Substrate A_Antigen A Antigen A_Transferase->A_Antigen B_Antigen B Antigen B_Transferase->B_Antigen

Caption: Biosynthesis of H antigen and its role as a precursor.[1]

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of H Antigen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzymatic synthesis of the H antigen.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key components of the enzymatic reaction for H antigen synthesis?

A1: The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, such as FUT1 or FUT2. The reaction requires two primary substrates: a donor substrate, which is Guanosine Diphosphate-L-fucose (GDP-fucose), and an acceptor substrate, which is typically a galactose-terminated oligosaccharide (e.g., lactose (B1674315) or a Type 1 or Type 2 chain precursor). The enzyme facilitates the transfer of a fucose molecule from GDP-fucose to the galactose residue of the acceptor, forming an α-1,2 glycosidic linkage.[1][2]

Q2: My H antigen yield is consistently low. What are the most common causes?

A2: Low yield in H antigen synthesis can stem from several factors. The most common issues include:

  • Suboptimal enzyme activity: This could be due to improper enzyme folding, degradation, or the presence of inhibitors.

  • Incorrect reaction conditions: pH, temperature, and incubation time are critical parameters that must be optimized for your specific enzyme.

  • Substrate-related issues: Degradation of GDP-fucose, incorrect concentration of either the donor or acceptor substrate, or poor quality of the substrates can significantly impact the yield.

  • Presence of contaminants: Contaminants in the enzyme preparation or reaction buffer can inhibit the fucosyltransferase.

Q3: How can I confirm that my fucosyltransferase is active?

A3: To confirm enzyme activity, you can perform a simple activity assay. This typically involves incubating the enzyme with its substrates (GDP-fucose and an appropriate acceptor) under optimal conditions for a set period. The formation of the H antigen can then be detected using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5] A continuous enzyme-coupled spectrophotometric assay can also be used to measure the production of GDP in real-time.[4]

Q4: What is the optimal pH and temperature for the fucosylation reaction?

A4: The optimal pH and temperature can vary depending on the specific α-1,2-fucosyltransferase being used. Generally, these enzymes exhibit optimal activity in a pH range of 6.0 to 7.5.[6][7] The optimal temperature is typically around 37°C.[8] It is crucial to determine the empirical optimum for your specific enzyme and reaction conditions.

Q5: How do substrate concentrations affect the reaction yield?

A5: The concentrations of both the GDP-fucose donor and the acceptor substrate are critical for maximizing product yield. The reaction follows Michaelis-Menten kinetics, meaning that at low substrate concentrations, the reaction rate is proportional to the substrate concentration. However, at high concentrations, the enzyme becomes saturated, and the reaction rate plateaus.[9] It is also important to note that very high concentrations of the acceptor substrate can sometimes lead to substrate inhibition. The Km values for GDP-fucose and the acceptor substrate are typically in the micromolar to low millimolar range.[6]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of H antigen.

Problem Potential Cause Troubleshooting Suggestion
No or very low H antigen product Inactive Enzyme - Verify the integrity of your enzyme preparation via SDS-PAGE. - Perform an activity assay with a positive control. - If using a recombinant enzyme, ensure it was expressed and purified under conditions that promote proper folding.[10][11]
Incorrect Reaction Buffer - Ensure the buffer pH is within the optimal range for your enzyme (typically 6.0-7.5).[6] - Verify the concentration of all buffer components. - Some fucosyltransferases require divalent cations like Mn²⁺ for activity; ensure its presence if required.[12]
Degraded Substrates - Use fresh, high-quality GDP-fucose and acceptor substrates. GDP-fucose is particularly susceptible to degradation. - Aliquot and store substrates at -80°C to minimize freeze-thaw cycles.
Reaction starts but does not go to completion Enzyme Instability - The enzyme may be losing activity over the course of the reaction. Try adding the enzyme in multiple smaller aliquots over the incubation period. - Consider adding stabilizing agents like BSA or glycerol (B35011) to the reaction mixture.
Product Inhibition - The accumulation of the product (H antigen or GDP) may be inhibiting the enzyme. Try removing the product as it is formed, for example, by using a coupled enzyme system to consume GDP.
Substrate Depletion - Ensure that the initial concentrations of both GDP-fucose and the acceptor substrate are sufficient and not limiting the reaction.
Inconsistent results between experiments Pipetting Inaccuracies - Calibrate your pipettes regularly. - Prepare a master mix for the reaction components to minimize pipetting errors between samples.
Variability in Reagent Quality - Use reagents from the same lot for a series of experiments. - Always use high-purity water and reagents.
Temperature Fluctuations - Ensure your incubator or water bath maintains a stable and accurate temperature throughout the incubation period.

Section 3: Data Presentation

The following tables provide representative data on how key parameters can influence fucosyltransferase activity. The exact values will vary depending on the specific enzyme and substrates used.

Table 1: Effect of pH on Relative Fucosyltransferase Activity

pHRelative Activity (%)
5.045
5.570
6.090
6.5100
7.095
7.580
8.055

Table 2: Effect of Temperature on Relative Fucosyltransferase Activity

Temperature (°C)Relative Activity (%)
2030
2555
3075
37100
4285
5040

Table 3: Effect of Substrate Concentration on Initial Reaction Velocity

[GDP-Fucose] (µM)[Acceptor] (mM)Initial Velocity (µM/min)
500.55.2
1000.59.8
2000.515.1
1000.13.5
1000.59.8
1001.012.4
1002.013.5

Section 4: Experimental Protocols

Protocol 1: Purification of His-tagged Recombinant α-1,2-Fucosyltransferase

This protocol describes the purification of a His-tagged fucosyltransferase from E. coli lysate using immobilized metal affinity chromatography (IMAC).

  • Cell Lysis:

    • Resuspend the E. coli cell pellet expressing the His-tagged fucosyltransferase in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the lysate on ice to further disrupt the cells and shear DNA.

    • Centrifuge the lysate at high speed to pellet cell debris. Collect the clear supernatant containing the soluble His-tagged enzyme.[13]

  • IMAC Column Preparation:

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated Ni-NTA column.

    • Allow the lysate to pass through the column by gravity flow or at a slow, controlled flow rate to ensure efficient binding of the His-tagged protein.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged fucosyltransferase with Elution Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and monitor the protein concentration of each fraction using a Bradford assay or by measuring absorbance at 280 nm.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Store the purified enzyme in aliquots at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of H Antigen

This protocol provides a general procedure for the enzymatic synthesis of the H antigen.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • Acceptor Substrate (e.g., Lactose): 10 mM

      • GDP-fucose: 5 mM

      • Reaction Buffer (50 mM MES, pH 6.5)

      • MnCl₂: 10 mM

      • Purified α-1,2-Fucosyltransferase: 1-5 µg

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-24 hours. The optimal incubation time should be determined empirically.

  • Reaction Quenching:

    • Stop the reaction by heating the mixture at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Analysis of Product Formation:

    • Analyze the formation of the H antigen using one of the methods described in Protocol 3.

Protocol 3: Analysis of H Antigen Synthesis

A. Thin Layer Chromatography (TLC) [3][15]

  • Spotting: Spot a small amount of the reaction mixture onto a silica (B1680970) gel TLC plate. Also, spot the starting materials (acceptor substrate) as a control.

  • Development: Develop the TLC plate in a suitable solvent system (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v).

  • Visualization: Visualize the spots by staining with a carbohydrate-specific stain (e.g., orcinol-sulfuric acid) and heating. The H antigen product will have a different Rf value than the acceptor substrate.

B. Enzyme-Linked Immunosorbent Assay (ELISA) [5][16][17]

  • Coating: Coat a 96-well microplate with a capture antibody specific for the H antigen.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Addition: Add the quenched reaction mixture (and appropriate dilutions) to the wells and incubate.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme's substrate (e.g., TMB) and measure the resulting color change using a plate reader. The signal intensity is proportional to the amount of H antigen produced.

C. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [18][19][20]

  • Sample Preparation: Dilute the reaction mixture in high-purity water.

  • Chromatography: Inject the sample onto an HPAEC system equipped with a suitable carbohydrate-specific column (e.g., CarboPac PA1).

  • Elution: Elute the carbohydrates using a high pH mobile phase gradient.

  • Detection: Detect the eluted carbohydrates using a pulsed amperometric detector. The retention time and peak area can be compared to an H antigen standard for identification and quantification.

Section 5: Visualizations

Enzymatic_Synthesis_of_H_Antigen cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GDP-Fucose GDP-Fucose FucT α-1,2-Fucosyltransferase (FUT1/FUT2) GDP-Fucose->FucT Acceptor Substrate Acceptor Substrate (e.g., Lactose) Acceptor Substrate->FucT H Antigen H Antigen FucT->H Antigen GDP GDP FucT->GDP

Caption: Enzymatic reaction for H antigen synthesis.

Troubleshooting_Workflow Start Low H Antigen Yield CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes TroubleshootEnzyme Purify new enzyme batch Check for inhibitors CheckEnzyme->TroubleshootEnzyme No CheckSubstrates Are substrates intact and at correct concentrations? CheckConditions->CheckSubstrates Yes OptimizeConditions Optimize pH, temperature, and incubation time CheckConditions->OptimizeConditions No ReplaceSubstrates Use fresh substrates Optimize concentrations CheckSubstrates->ReplaceSubstrates No Success Improved Yield CheckSubstrates->Success Yes TroubleshootEnzyme->Start OptimizeConditions->Start ReplaceSubstrates->Start Signaling_Pathway cluster_synthesis H Antigen Synthesis Pathway cluster_function Biological Role GDP_Mannose GDP-Mannose GDP_Fucose_Synthase GMD/GFUS GDP_Mannose->GDP_Fucose_Synthase GDP_Fucose GDP-Fucose GDP_Fucose_Synthase->GDP_Fucose Fucosyltransferase α-1,2-Fucosyltransferase GDP_Fucose->Fucosyltransferase Precursor Galactose-terminated Acceptor Precursor->Fucosyltransferase H_Antigen H Antigen Fucosyltransferase->H_Antigen Cell_Surface Cell Surface Glycan H_Antigen->Cell_Surface ABO_Precursor Precursor for A/B Antigens Cell_Surface->ABO_Precursor Cell_Signaling Cell Adhesion & Signaling Cell_Surface->Cell_Signaling

References

Technical Support Center: Overcoming Non-specific Binding in Heparan Sulfate (HS) Disaccharide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) in heparan sulfate (B86663) (HS) disaccharide assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in HS disaccharide assays?

A1: Non-specific binding refers to the attachment of assay components, such as antibodies or detection reagents, to unintended surfaces or molecules rather than the specific target (the HS disaccharide).[1] This is particularly problematic in HS disaccharide assays due to the high negative charge of these molecules, which can lead to electrostatic interactions with various surfaces and proteins. NSB can result in high background signals, reduced assay sensitivity, and inaccurate quantification, leading to unreliable data.[2]

Q2: What are the primary causes of non-specific binding in solid-phase HS disaccharide assays?

A2: The main drivers of NSB in these assays are:

  • Electrostatic Interactions: The negatively charged sulfate and carboxyl groups on HS disaccharides can interact with positively charged surfaces or amino acid residues on proteins.[3]

  • Hydrophobic Interactions: Hydrophobic regions on the assay surface (e.g., polystyrene plates) or on blocking proteins can interact with assay components.

  • Inadequate Blocking: Incomplete coverage of the solid phase with a blocking agent leaves sites available for non-specific attachment of detection reagents.[4]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in buffers can enhance unwanted electrostatic interactions.[5][6]

Q3: How can I perform a preliminary check for non-specific binding in my assay?

A3: A simple way to assess NSB is to run a control experiment where the analyte (HS disaccharide) is omitted. If you still observe a significant signal, it indicates that other components of your assay are binding non-specifically to the surface or to each other.[6]

Troubleshooting Guides

High Background Signal

A high background signal is a common indicator of significant non-specific binding. The following steps and tables will guide you through a systematic approach to troubleshoot and mitigate this issue.

The following diagram illustrates a step-by-step decision-making process for addressing high background signals in your HS disaccharide assay.

Troubleshooting High Background cluster_blocking Blocking Optimization cluster_wash Washing Optimization cluster_buffer Buffer Adjustment cluster_reagents Reagent Concentration start High Background Signal Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking test_different_blockers Test Different Blocking Agents (BSA, Casein, Milk) check_blocking->test_different_blockers If ineffective optimize_wash Step 2: Optimize Washing Steps increase_washes Increase Number of Wash Cycles optimize_wash->increase_washes adjust_buffer Step 3: Adjust Buffer Composition increase_ionic_strength Increase Salt Concentration (e.g., NaCl) adjust_buffer->increase_ionic_strength modify_antibodies Step 4: Modify Antibody/Reagent Concentrations titrate_primary_ab Titrate Primary Antibody modify_antibodies->titrate_primary_ab end_success Background Reduced, Proceed with Assay end_fail Issue Persists, Re-evaluate Assay Design increase_concentration Increase Blocker Concentration test_different_blockers->increase_concentration If still high increase_time Increase Blocking Incubation Time increase_concentration->increase_time If still high increase_time->optimize_wash add_surfactant Add Surfactant (e.g., Tween 20) to Wash Buffer increase_washes->add_surfactant If ineffective increase_soak_time Increase Soak Time Between Washes add_surfactant->increase_soak_time If still high increase_soak_time->adjust_buffer optimize_ph Optimize Buffer pH increase_ionic_strength->optimize_ph If ineffective add_divalent_cations Consider Divalent Cations (Ca2+, Mg2+) optimize_ph->add_divalent_cations If still high add_divalent_cations->modify_antibodies titrate_secondary_ab Titrate Secondary Antibody/Detection Reagent titrate_primary_ab->titrate_secondary_ab If ineffective titrate_secondary_ab->end_success Problem Solved titrate_secondary_ab->end_fail Problem Persists

Caption: A flowchart for troubleshooting high background in HS disaccharide assays.

Data Presentation: Optimizing Assay Conditions

The following tables summarize key quantitative parameters that can be adjusted to minimize non-specific binding.

Table 1: Common Blocking Agents and Recommended Concentrations

Blocking AgentRecommended Concentration RangeNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common starting point. Use high-purity, fatty acid-free BSA.[7][8]
Non-fat Dry Milk0.1 - 5% (w/v)Cost-effective, but may contain endogenous biotin (B1667282) and glycoproteins that can interfere with some assays.[7][8]
Casein0.1 - 1% (w/v)Often more effective than BSA due to its smaller molecular size, allowing for denser packing on the surface.[9]
Commercial Blocking BuffersVaries by manufacturerOften contain a proprietary mix of proteins and polymers designed for high efficiency.

Table 2: Buffer Additives for Reducing Non-specific Binding

AdditiveRecommended ConcentrationMechanism of Action
Sodium Chloride (NaCl)150 mM - 500 mMIncreases ionic strength, which shields electrostatic interactions.[5][6]
Tween 200.01 - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.[4]
Divalent Cations (CaCl₂, MgCl₂)1 - 10 mMCan be crucial for maintaining the conformation of certain HS-binding proteins and may influence binding specificity.[10][11]

Experimental Protocols

Protocol 1: Systematic Evaluation of Blocking Buffers

This protocol outlines a method for comparing the effectiveness of different blocking agents to reduce background signal in a solid-phase HS disaccharide assay.

Objective: To identify the optimal blocking buffer that minimizes non-specific binding while maintaining a high signal-to-noise ratio.

Materials:

  • 96-well high-binding polystyrene plates

  • HS disaccharide standards

  • Primary antibody against the HS disaccharide

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Stop solution

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffers to be tested (e.g., 3% BSA in PBS, 1% Casein in TBS, 5% Non-fat Dry Milk in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with your capture reagent (e.g., a protein that binds the HS disaccharide or the disaccharide itself if using a competitive assay format) according to your standard protocol.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Divide the plate into sections, with each section dedicated to one blocking buffer.

    • Add 200 µL of each blocking buffer to the respective wells.

    • Include a "no blocking" control section where you add only the buffer (e.g., PBS).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate as in step 2.

  • Negative Control Incubation:

    • To half of the wells for each blocking condition, add your assay diluent without the primary antibody. These will serve as your background wells.

    • To the other half, add your primary antibody at its standard concentration.

  • Incubation: Incubate the plate according to your standard protocol.

  • Washing: Wash the plate as in step 2.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to all wells at the recommended dilution.

  • Incubation: Incubate the plate according to your standard protocol.

  • Washing: Wash the plate five times with Wash Buffer, including a 30-second soak time for each wash.

  • Development: Add the substrate and incubate until color develops.

  • Stopping and Reading: Add the stop solution and read the absorbance at the appropriate wavelength.

Data Analysis:

  • Calculate the average background signal for each blocking condition (wells without primary antibody).

  • Calculate the signal-to-noise ratio for each blocking agent.

  • The optimal blocking buffer is the one that provides the lowest background signal without significantly compromising the specific signal.

Protocol 2: Optimization of Ionic Strength in Wash Buffers

This protocol helps determine the optimal salt concentration in the wash buffer to reduce electrostatic-based non-specific binding.

Objective: To find the lowest salt concentration that effectively reduces background signal without disrupting the specific binding interaction.

Materials:

  • All materials from Protocol 1

  • A series of Wash Buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 350 mM, 500 mM) in PBS with 0.05% Tween 20.

Procedure:

  • Follow your standard ELISA protocol up to the washing steps.

  • For each washing step after the primary and secondary antibody incubations, use a different concentration of the NaCl-containing Wash Buffer.

  • Ensure each condition is tested in replicate.

  • Proceed with the development and reading steps as usual.

Data Analysis:

  • Plot the background signal and the specific signal against the NaCl concentration.

  • Identify the NaCl concentration that gives the best signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for an indirect ELISA used for the detection of HS disaccharides, highlighting the steps where non-specific binding can occur and be addressed.

ELISA_Workflow start Start coating 1. Antigen Coating (HS Disaccharide-Protein Conjugate) start->coating wash1 2. Washing coating->wash1 blocking 3. Blocking (e.g., 3% BSA in PBS) wash1->blocking wash2 4. Washing blocking->wash2 nsb1 NSB Hotspot: Inadequate Blocking blocking->nsb1 primary_ab 5. Primary Antibody Incubation wash2->primary_ab wash3 6. Washing (Optimize Ionic Strength) primary_ab->wash3 secondary_ab 7. Secondary Antibody Incubation (Enzyme-Conjugated) wash3->secondary_ab nsb2 NSB Hotspot: Suboptimal Wash Buffer wash3->nsb2 wash4 8. Washing secondary_ab->wash4 development 9. Substrate Addition & Development wash4->development stop_read 10. Stop Reaction & Read Plate development->stop_read end End stop_read->end

Caption: Indirect ELISA workflow for HS disaccharide detection highlighting key NSB control points.

References

Technical Support Center: Stabilizing Blood Group H Disaccharide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the long-term storage of the blood group H disaccharide (Fucα1-2Gal). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for stabilizing this compound for long-term storage?

A1: The most common and effective methods for the long-term stabilization of this compound are lyophilization (freeze-drying) and cryopreservation. Both techniques aim to reduce molecular mobility and inhibit chemical degradation by removing water or freezing it. The choice between these methods often depends on the intended downstream application and available equipment. For extended storage, lyophilization is often preferred as it allows for storage at ambient or refrigerated temperatures, reducing logistical costs.

Q2: What are the main causes of degradation of the H disaccharide during storage?

A2: The primary degradation pathway for the this compound is the hydrolysis of the α(1-2) glycosidic bond between fucose and galactose. This process can be accelerated by factors such as residual moisture, elevated temperatures, and acidic or basic conditions.

Q3: Can I store the H disaccharide in an aqueous solution?

A3: Long-term storage of the H disaccharide in aqueous solutions is generally not recommended due to the risk of glycosidic bond hydrolysis. If short-term aqueous storage is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) in a buffered solution at a neutral pH to minimize degradation. However, for long-term stability, lyophilization or cryopreservation are the preferred methods.

Troubleshooting Guides

Lyophilization (Freeze-Drying)

Problem: The lyophilized cake appears collapsed or shrunken.

  • Cause: The product temperature may have exceeded its collapse temperature during primary drying. This can be due to the shelf temperature being too high or the chamber pressure being too low, leading to excessive sublimation rates and heat transfer.

  • Solution:

    • Determine the collapse temperature of your formulation using a freeze-dry microscope.

    • Ensure the shelf temperature during primary drying is set several degrees below the collapse temperature.

    • Optimize the chamber pressure to control the rate of sublimation. A higher pressure can slow down sublimation and reduce the risk of collapse.

    • Consider adding a bulking agent or a cryoprotectant like trehalose (B1683222) or sucrose, which can increase the collapse temperature of the formulation.

Problem: The reconstituted H disaccharide solution shows signs of degradation (e.g., altered HPLC profile).

  • Cause: Degradation can occur if there is significant residual moisture in the lyophilized cake or if the storage temperature is too high. The Maillard reaction can also occur if the disaccharide is co-lyophilized with primary or secondary amines.

  • Solution:

    • Optimize the secondary drying phase of the lyophilization cycle to ensure residual moisture is minimized (typically below 1%). This may involve increasing the drying time or temperature.

    • Store the lyophilized product at a controlled low temperature (e.g., 4°C or -20°C) and in a desiccated environment to protect it from humidity.

    • Avoid formulations containing reactive amines if the Maillard reaction is a concern.

Cryopreservation

Problem: Loss of H disaccharide integrity after thawing.

  • Cause: The formation of ice crystals during freezing and thawing can create localized areas of high solute concentration, leading to pH shifts and increased rates of hydrolysis.

  • Solution:

    • Utilize a controlled-rate freezer to ensure a consistent and optimal cooling rate (typically -1°C/minute).

    • Incorporate cryoprotectants such as glycerol, sucrose, or trehalose into the solution before freezing. These agents help to create a glassy, amorphous state that inhibits ice crystal formation.

    • Thaw samples rapidly in a 37°C water bath to minimize the time spent in the critical temperature zone where ice recrystallization can occur.

Quantitative Data Summary

The following tables summarize the stability of oligosaccharides under various storage conditions. While specific data for the H disaccharide is limited, the data for structurally similar disaccharides and general trends provide valuable guidance.

Table 1: Stability of Lyophilized Disaccharides with Stabilizers

DisaccharideStabilizerStorage TemperatureStorage DurationPurity Retention (%)
TrehaloseNone50°C30 days~95%
SucroseNone50°C30 days~90%
Lactose (B1674315)None50°C30 days~85% (browning observed)
Maltose (B56501)None50°C30 days~80% (browning observed)

Data adapted from studies on the stability of various disaccharides, indicating that trehalose generally offers superior stability at elevated temperatures. Browning in lactose and maltose suggests Maillard-type reactions or caramelization.

Table 2: Effect of Cryoprotectants on Red Blood Cell Antigen Reactivity after Droplet Freezing

CryoprotectantAntigenChange in Reactivity
Polyvinylpyrrolidone (PVP)FybSignificant Increase
Sucrose-Dextrose (S+D)FybNo Significant Change
PVPLeb, C, E, Cw, Lua, Lub, Kpa, Kpb, DiaNo Qualitative Change
Sucrose-Dextrose (S+D)Leb, C, E, Cw, Lua, Lub, Kpa, Kpb, DiaNo Qualitative Change

This table highlights that while cryopreservation can maintain the general integrity of blood group antigens, the choice of cryoprotectant can influence the reactivity of specific antigens.[1]

Experimental Protocols

Protocol 1: Lyophilization of this compound with Trehalose
  • Preparation of Solution:

    • Dissolve the this compound in high-purity water to a desired concentration (e.g., 10 mg/mL).

    • Add trehalose as a cryoprotectant to a final concentration of 5% (w/v).

    • Filter the solution through a 0.22 µm syringe filter into sterile vials.

    • Partially insert sterile stoppers into the vials.

  • Freezing:

    • Place the vials on the shelf of the lyophilizer.

    • Cool the shelves to -40°C at a rate of 1°C/min.

    • Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.

    • Increase the shelf temperature to -20°C and hold for 24-48 hours, or until all ice has sublimated. The duration will depend on the sample volume and concentration.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for at least 12 hours to remove residual bound water.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen or argon.

    • Fully stopper the vials under vacuum or the inert atmosphere.

    • Remove the vials from the lyophilizer and seal with aluminum caps.

    • Store in a cool, dry place, preferably at 4°C or -20°C in a desiccated environment.

Protocol 2: Stability Indicating HPLC Method for this compound

This method can be used to assess the purity and degradation of the H disaccharide over time.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar oligosaccharides.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 100 mM Ammonium Formate, pH 4.5

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B to elute the polar disaccharide.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Sample Preparation:

    • Reconstitute the lyophilized H disaccharide in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a known concentration of a freshly prepared H disaccharide standard to establish a reference peak and retention time.

    • Inject the stored sample and compare the chromatogram to the standard.

    • The appearance of new peaks or a decrease in the area of the main H disaccharide peak indicates degradation. Quantification of the degradation can be achieved by comparing the peak areas.

Visualizations

Oligosaccharide_Degradation_Pathway H_Disaccharide This compound (Fucα1-2Gal) Hydrolysis Hydrolysis of Glycosidic Bond H_Disaccharide->Hydrolysis  H₂O, Heat, Acid/Base Degradation_Products Degradation Products (Fucose + Galactose) Hydrolysis->Degradation_Products

Caption: Primary degradation pathway of this compound.

Lyophilization_Workflow cluster_prep 1. Sample Preparation cluster_lyo 2. Lyophilization Cycle cluster_storage 3. Storage & Analysis Prep Dissolve H Disaccharide + Cryoprotectant Filter Sterile Filtration (0.22 µm) Prep->Filter Fill Fill Vials Filter->Fill Freezing Freezing (-40°C) Fill->Freezing Primary_Drying Primary Drying (Sublimation) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying Stoppering Stoppering under Inert Gas Secondary_Drying->Stoppering Storage Long-Term Storage (e.g., 4°C, desiccated) Stoppering->Storage Analysis Stability Analysis (e.g., HPLC) Storage->Analysis

Caption: General experimental workflow for lyophilization.

References

Technical Support Center: Glycan Array Experiments with H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycan array experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when working with glycan arrays, with a specific focus on arrays featuring the H disaccharide (Fucα1-2Galβ-).

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your glycan array experiments involving H disaccharide.

Issue 1: High Background Across the Entire Slide

High background fluorescence can mask specific binding signals and make data interpretation difficult.

Question: I am observing high background fluorescence across my entire glycan array slide when probing with a fucose-binding lectin like Ulex europaeus agglutinin I (UEA-I). What are the possible causes and solutions?

Answer:

High background is a common issue in glycan array experiments and can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions for High Background

Potential Cause Recommended Solution Expected Outcome
Ineffective Blocking The blocking buffer may not be adequately preventing non-specific binding of the detection protein to the slide surface.A visible reduction in background fluorescence across the entire slide, improving the signal-to-noise ratio.
Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA) or by testing alternative blocking agents like casein-based blockers.
Increase the blocking incubation time from 1 hour to 2 hours at room temperature.
Suboptimal Lectin Concentration The concentration of the fluorescently labeled lectin (e.g., UEA-I) may be too high, leading to increased non-specific binding.A decrease in overall background signal without a significant loss of specific signal from H disaccharide spots.
Perform a titration experiment to determine the optimal lectin concentration. Start with the recommended concentration and test a range of serial dilutions (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1 µg/mL).
Insufficient Washing Inadequate washing steps can leave unbound or weakly bound lectin on the slide surface.Cleaner background with more distinct and specific signals on the glycan spots.
Increase the number of wash cycles (e.g., from 3 to 5 washes) and/or the duration of each wash (e.g., from 3 minutes to 5 minutes).
Ensure the washing buffer contains an appropriate detergent concentration (e.g., 0.05% Tween-20 in PBS) to help remove non-specifically bound proteins.
Contaminated Buffers or Reagents Buffers or reagents may be contaminated with particulates or fluorescent impurities.A significant reduction in punctate or uneven background fluorescence.
Prepare fresh buffers and filter them through a 0.22 µm filter before use.
Centrifuge the fluorescently labeled lectin solution at high speed (e.g., >10,000 x g) for 10 minutes before application to the slide to pellet any aggregates.
Issue 2: Weak or No Signal on H Disaccharide Spots

Low signal intensity can make it challenging to confirm a positive binding interaction.

Question: I am not seeing a strong signal on the H disaccharide spots, even though I am using a fucose-specific lectin. What could be the problem?

Answer:

Weak or absent signals on your target glycan spots can be frustrating. The issue can lie with the experimental conditions, the reagents, or the glycan presentation on the array.

Troubleshooting Weak or No Signal for H Disaccharide

Potential Cause Recommended Solution Expected Outcome
Suboptimal Lectin Activity The lectin may have lost activity due to improper storage or handling.A significant increase in signal intensity on the H disaccharide spots.
Ensure the lectin is stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
Test the lectin's activity using a positive control, such as a known fucosylated glycoprotein (B1211001) in an ELISA-like assay.
Incorrect Buffer Composition Some lectins, including UEA-I, require divalent cations for optimal binding activity.Restoration of the expected binding signal on the H disaccharide spots.
Check the composition of your binding and washing buffers. Ensure they contain adequate concentrations of Ca²⁺ and Mg²⁺ (e.g., 1 mM each).
Low Glycan Density on the Array The density of the printed H disaccharide on the array surface may be too low to facilitate multivalent binding, which is often necessary for stable lectin interactions.[1]While this is an array manufacturing parameter, understanding this can help in selecting appropriate arrays for future experiments.
If possible, source arrays from a manufacturer that provides information on glycan density. Higher density arrays may be required for detecting weaker interactions.
Steric Hindrance The linker used to attach the H disaccharide to the slide surface may be too short, causing steric hindrance and preventing the lectin from accessing the glycan.This is an inherent property of the array. Trying arrays with different linker chemistries or lengths may yield better results.
When designing or purchasing arrays, consider the length and chemical nature of the linkers used for glycan immobilization.

Frequently Asked Questions (FAQs)

Q1: What is the H disaccharide and why is it important in glycan array experiments?

The H disaccharide, also known as H antigen, has the structure Fucα1-2Galβ-. It is a core component of the H blood group antigen and a precursor for the A and B blood group antigens. In glycan array experiments, the H disaccharide is a crucial probe for studying the binding specificity of various proteins, including lectins, antibodies, and pathogens that recognize α1,2-fucosylated structures. A well-known interactor is the lectin Ulex europaeus agglutinin I (UEA-I), which specifically binds to α-linked fucose residues.[2]

Q2: What is a suitable positive control for experiments involving H disaccharide?

A good positive control is a well-characterized fucose-binding lectin, with Ulex europaeus agglutinin I (UEA-I) being the most common choice due to its high specificity for the α1,2-fucose linkage found in the H disaccharide.[3] Including UEA-I in your experimental run can help validate that the H disaccharide on your array is accessible and properly presented.

Q3: Can non-specific binding be an issue even with highly specific lectins like UEA-I?

Yes, even with specific lectins, non-specific binding can occur, especially at high concentrations. This can lead to false-positive signals on glycans that are not the primary target. It is always recommended to perform concentration-dependent binding studies to distinguish between high-affinity specific interactions and low-affinity non-specific binding.[4]

Q4: How can I quantitatively analyze the binding of a protein to H disaccharide on a glycan array?

Quantitative analysis involves measuring the fluorescence intensity of the spots corresponding to the H disaccharide. The raw fluorescence values are typically corrected by subtracting the local background. To determine binding affinity, you can perform experiments with serial dilutions of your protein of interest and fit the resulting binding data to a saturation binding curve to estimate the apparent dissociation constant (Kd).

Experimental Protocols

Protocol 1: Standard Glycan Array Binding Assay with UEA-I

This protocol outlines a general procedure for assessing the binding of a fluorescently labeled lectin, such as UEA-I, to a glycan microarray containing H disaccharide.

  • Array Hydration and Blocking:

    • Allow the glycan array slide to equilibrate to room temperature.

    • Place the slide in a humidified chamber.

    • Add blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) to cover the array surface.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Lectin Incubation:

    • Prepare a solution of fluorescently labeled UEA-I in binding buffer (e.g., PBS with 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA) at the desired concentration (e.g., 5 µg/mL).

    • Remove the blocking buffer from the slide.

    • Apply the UEA-I solution to the array surface.

    • Incubate for 1 hour at room temperature in the dark, with gentle agitation.

  • Washing:

    • Remove the lectin solution.

    • Wash the slide three times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each with gentle agitation.

    • Perform a final wash with PBS to remove any residual detergent.

  • Drying and Scanning:

    • Dry the slide by centrifugation in a slide holder or by gently blowing with nitrogen gas.

    • Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Use microarray analysis software to quantify the fluorescence intensity of each spot.

    • Subtract the local background from the median spot intensity.

    • Average the replicate spot intensities for each glycan.

Signaling Pathways and Workflows

UEA-I Binding and MMP-2 Activation Signaling Pathway

Binding of the Ulex europaeus agglutinin I (UEA-I) to α-fucose-containing glycans, such as the H disaccharide on the surface of endothelial cells, can trigger intracellular signaling cascades. One such reported pathway involves the activation of matrix metalloproteinase-2 (MMP-2), a key enzyme in extracellular matrix remodeling.[2] While the complete pathway is still under investigation, a plausible signaling cascade is depicted below. This pathway may involve the activation of Src family kinases, which are known to be involved in a variety of signaling responses initiated from cell surface receptors.[5]

UEA_I_Signaling UEA_I UEA-I Lectin H_disaccharide H Disaccharide (on cell surface receptor) UEA_I->H_disaccharide Binding Receptor Glycoprotein Receptor H_disaccharide->Receptor Src Src Kinase (Inactive) Receptor->Src Activation pSrc Src Kinase (Active) Src->pSrc Phosphorylation Intermediate Intermediate Signaling Proteins pSrc->Intermediate proMMP2 Pro-MMP-2 Intermediate->proMMP2 Activation Cascade MMP2 Active MMP-2 proMMP2->MMP2 Cleavage

UEA-I induced MMP-2 activation pathway.
Glycan Array Experimental Workflow

The following diagram illustrates the typical workflow for a glycan array experiment, from slide preparation to data analysis.

Glycan_Array_Workflow Start Start: Glycan Array Slide Blocking 1. Blocking (e.g., 1% BSA) Start->Blocking Incubation 2. Incubation (Fluorescently labeled protein) Blocking->Incubation Washing 3. Washing (Remove unbound protein) Incubation->Washing Scanning 4. Scanning (Fluorescence detection) Washing->Scanning Data_Acquisition 5. Data Acquisition (Image analysis) Scanning->Data_Acquisition Data_Analysis 6. Data Analysis (Background subtraction, Normalization) Data_Acquisition->Data_Analysis End End: Binding Profile Data_Analysis->End

A typical glycan array experimental workflow.
Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to follow when troubleshooting common issues in your glycan array experiments.

Troubleshooting_Flowchart Start Problem Observed High_Background High Background? Start->High_Background Low_Signal Weak/No Signal? Start->Low_Signal Check_Blocking Optimize Blocking (Buffer, Time) High_Background->Check_Blocking Yes Check_Lectin_Activity Verify Lectin Activity (Positive Control) Low_Signal->Check_Lectin_Activity Yes Check_Lectin_Conc Titrate Lectin Concentration Check_Blocking->Check_Lectin_Conc Check_Washing Improve Washing (Cycles, Duration) Check_Lectin_Conc->Check_Washing Resolved Problem Resolved Check_Washing->Resolved Check_Buffers Check Buffer Composition (e.g., Cations) Check_Lectin_Activity->Check_Buffers Consider_Array Evaluate Array Properties (Density, Linker) Check_Buffers->Consider_Array Consider_Array->Resolved

A logical flow for troubleshooting common issues.

References

Fucosyltransferase Assay Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fucosyltransferase (FUT) assays. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a fucosyltransferase? A fucosyltransferase (FUT) is an enzyme that catalyzes the transfer of an L-fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate.[1][2] The acceptor can be a glycoprotein (B1211001), glycolipid, or an oligosaccharide.[1][3] This process, known as fucosylation, is a critical post-translational modification involved in various biological processes like cell adhesion and signaling.[1]

Q2: What are the essential components of a fucosyltransferase assay? A typical FUT assay mixture contains the following key components:

  • Fucosyltransferase Enzyme: The specific FUT being studied (e.g., FUT1, FUT8, POFUT1).[1][4]

  • Donor Substrate: Most commonly Guanosine Diphosphate-Fucose (GDP-fucose) or a labeled variant like GDP-Biotin-Fucose.[1][4]

  • Acceptor Substrate: A molecule with a specific glycan structure that the FUT can recognize and modify.[1][4]

  • Assay Buffer: A buffer system to maintain the optimal pH for enzyme activity.[1][5][6]

  • Divalent Cations: Often required for enzyme activity, with Manganese Chloride (MnCl₂) being common.[1][5][7]

Q3: How do I select the correct acceptor substrate for my enzyme? The choice of acceptor substrate is critical and depends entirely on the specificity of the fucosyltransferase you are assaying. Different FUTs recognize distinct glycan structures.[1][8] For example, FUT8 specifically targets the innermost GlcNAc of N-glycans for core fucosylation, while FUT7 acts on sialylated structures to create selectin ligands.[1][8] It is essential to consult literature specific to your enzyme to identify a known acceptor.

Q4: What are the different classes of fucosyltransferases? In mammals, 13 FUTs have been identified, which are broadly classified based on the linkage they create (e.g., α1,2-, α1,3/4-, α1,6-FUTs) and their subcellular localization.[3] Most are located in the Golgi apparatus, while a distinct group of O-fucosyltransferases (POFUTs) are found in the endoplasmic reticulum (ER).[2][3]

Assay Optimization Guide

Optimizing reaction conditions is crucial for achieving maximal enzyme activity and generating reliable data.

Q5: How do I determine the optimal buffer and pH for my assay? The optimal pH for fucosyltransferases can vary. While many FUTs function well in a neutral pH range (e.g., pH 7.0-7.5 using Tris or HEPES buffer), some prefer a slightly acidic environment (e.g., pH 6.5-6.8 using MES or cacodylate buffer).[1][4][5][6] It is recommended to perform a pH titration experiment across a range (e.g., pH 5.5 to 8.5) to determine the ideal condition for your specific enzyme and substrate combination.

Q6: What is the role of divalent cations like Mn²⁺? Many fucosyltransferases require a divalent cation, such as Manganese (Mn²⁺), for their catalytic activity.[7] The presence of a chelating agent like EDTA, which sequesters divalent cations, will typically abolish enzyme activity and can be used to stop the reaction.[7] The optimal concentration of MnCl₂ is usually between 10 mM and 25 mM.[1][5]

Q7: What are the ideal incubation time and temperature? Most fucosyltransferase assays are incubated at 37°C.[1][5][7] The ideal incubation time should be determined by performing a time-course experiment to find the linear range of the reaction, where product formation is proportional to time. This ensures that the measurements reflect the initial reaction velocity. A typical incubation period is 60 minutes.[1]

Table 1: Summary of Typical Fucosyltransferase Assay Conditions
ParameterTypical RangeCommon ReagentsNotes
pH 6.5 - 7.5MES, HEPES, Tris-HCl, Cacodylate[1][5][6]Must be optimized for each enzyme.
Temperature 37°C[1][7]-Ensure consistent temperature control.
Divalent Cation 10 - 25 mMMnCl₂[1][4][5]Essential for many FUTs.
Enzyme Conc. 0.1 - 1.0 µgRecombinant FucosyltransferaseTitrate to find the optimal concentration for the linear range.
Donor Substrate 50 - 100 µMGDP-fucose[5]Concentration may vary based on the enzyme's Km value.
Acceptor Substrate 1 - 10 µMGlycoprotein, Glycolipid, Oligosaccharide[1][7]Must be specific to the FUT being assayed.
Incubation Time 30 - 120 min-Should be within the linear range of the reaction.[1]

Visual Workflow: The Fucosyltransferase Reaction

The diagram below illustrates the fundamental enzymatic reaction catalyzed by a fucosyltransferase.

Fucosyltransferase_Reaction Donor GDP-Fucose (Donor Substrate) Enzyme Fucosyltransferase (FUT) Donor->Enzyme Acceptor Glycan (Acceptor Substrate) Acceptor->Enzyme Product Fucosylated Glycan (Product) Enzyme->Product Byproduct GDP Enzyme->Byproduct

Caption: The enzymatic transfer of fucose from a donor to an acceptor.

Troubleshooting Guide

Encountering issues during your assay? This guide provides solutions to common problems.

Q8: Why am I seeing no or very low enzyme activity? Several factors can lead to low or absent signal:

  • Inactive Enzyme: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Always use freshly thawed enzyme and store it at -80°C.

  • Incorrect Substrates: Ensure you are using the correct donor (GDP-fucose) and an acceptor substrate that is specific to your FUT.[1]

  • Suboptimal Buffer Conditions: Verify the pH of your assay buffer. Extreme pH values can denature the enzyme. The absence of required cofactors like Mn²⁺ can also abolish activity.[7]

  • Presence of Inhibitors: Contaminants in your sample or reagents could be inhibiting the enzyme. Consider using a positive control with a known substrate to verify enzyme activity.

Q9: My background signal is very high. What can I do? High background can obscure your results. Consider these causes:

  • Non-Enzymatic Labeling: The donor substrate (e.g., GDP-Biotin-Fucose) may be binding non-specifically to your acceptor or other proteins. Always include a negative control reaction where the fucosyltransferase enzyme is omitted.[1] Any signal in this control is background.

  • Autofluorescence: If using a fluorescence-based assay, cellular components or the acceptor itself might be autofluorescent.[9] Measure the fluorescence of a sample without the fluorescent probe to determine this background.

  • Contaminated Reagents: Impurities in reagents can contribute to background. Use high-purity reagents and fresh buffers.

Q10: Why are my results not reproducible? Lack of reproducibility can be frustrating. Check the following:

  • Pipetting Inaccuracy: Small volumes of concentrated enzyme or substrates can be difficult to pipette accurately. Use calibrated pipettes and ensure proper technique.

  • Reagent Instability: Ensure all reagents, especially the enzyme and GDP-fucose, are stored correctly and have not expired.

  • Instrument Variation: If using a plate reader, inconsistencies across wells can occur.[10] Ensure the plate is clean and that readings are taken from the center of the well.

  • Inconsistent Incubation Times: Use a timer to ensure all samples are incubated for the exact same duration, and stop the reactions effectively using EDTA or heat.[4]

Table 2: Quick Troubleshooting Reference
IssuePossible CauseRecommended Solution
Low/No Signal Inactive enzymeUse a fresh enzyme aliquot; avoid repeated freeze-thaw cycles.
Incorrect substrateVerify substrate specificity for your FUT.[1][8]
Suboptimal buffer/pHPerform a pH titration to find the optimal condition.
Missing cofactor (Mn²⁺)Ensure MnCl₂ is included in the reaction buffer.[7]
High Background Non-specific bindingRun a "no-enzyme" negative control.[1]
Contaminated reagentsUse fresh, high-purity reagents and buffers.
AutofluorescenceMeasure background fluorescence of samples without the probe.[9]
Poor Reproducibility Pipetting errorCalibrate pipettes; use reverse pipetting for viscous solutions.
Reagent degradationAliquot reagents upon receipt to minimize degradation.
Inconsistent timingUse a multi-channel pipette to start/stop reactions simultaneously.

Experimental Protocols

Protocol 1: In Vitro Glycoprotein Biotinylation Assay

This protocol provides a general method for labeling a sample glycoprotein using a recombinant fucosyltransferase and GDP-Biotin-Fucose, with detection via Western Blot.[1] Parameters should be optimized by the end-user.

Materials:

  • Sample glycoprotein (1-10 µg)

  • GDP-Biotin-Fucose

  • Recombinant Fucosyltransferase (0.5 µg)

  • Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5[1]

  • Protein Sample Loading Dye (e.g., Laemmli buffer)

  • SDS-PAGE and Western Blot reagents

  • Nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5

  • Streptavidin-HRP conjugate

  • ECL (Enhanced Chemiluminescence) Reagents

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the sample glycoprotein, GDP-Biotin-Fucose (e.g., 0.25 nmol), and the chosen recombinant fucosyltransferase (e.g., 0.5 µg).[1]

  • Prepare Negative Control: Set up a parallel reaction that includes all components except the fucosyltransferase enzyme. This will control for non-enzymatic labeling.[1]

  • Adjust Volume: Add Assay Buffer to bring the final reaction volume to 30 µL.[1]

  • Incubation: Incubate both the reaction and control tubes at 37°C for 60 minutes.[1]

  • Stop Reaction: Terminate the reaction by adding an equal volume of protein sample loading dye.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Western Blot Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a Streptavidin-HRP conjugate to detect the incorporated biotin.

    • Wash thoroughly with TBST and visualize the biotinylated protein using ECL reagents.[1]

Visual Workflow: Troubleshooting Logic

If your assay fails, use this decision tree to diagnose the problem systematically.

Troubleshooting_Workflow Start Start: Low or No Signal Check_Controls Review Controls: Is 'No-Enzyme' control flat? Is 'Positive' control working? Start->Check_Controls Check_Enzyme Problem Area: Enzyme Check_Controls->Check_Enzyme No Check_Buffer Problem Area: Buffer/Cofactors Check_Controls->Check_Buffer Yes Enzyme_Action1 Action: Use fresh enzyme aliquot. Avoid freeze-thaw. Check_Enzyme->Enzyme_Action1 Enzyme_Action2 Action: Verify enzyme concentration. Check_Enzyme->Enzyme_Action2 Buffer_Action1 Action: Check buffer pH. Check_Buffer->Buffer_Action1 Buffer_Action2 Action: Ensure MnCl2 is present. Check_Buffer->Buffer_Action2 Check_Substrates Problem Area: Substrates Check_Buffer->Check_Substrates Substrate_Action1 Action: Confirm acceptor specificity. Check_Substrates->Substrate_Action1 Substrate_Action2 Action: Check GDP-Fucose integrity. Check_Substrates->Substrate_Action2 Check_Conditions Problem Area: Assay Conditions Check_Substrates->Check_Conditions Conditions_Action1 Action: Verify incubation time and temperature. Check_Conditions->Conditions_Action1

Caption: A decision tree for troubleshooting a failed fucosyltransferase assay.

References

Technical Support Center: H Disaccharide Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of H disaccharide (a specific heparan sulfate (B86663) disaccharide) during experiments. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to H disaccharide degradation and provides actionable solutions.

Q1: I am seeing unexpected variations or a general loss of my H disaccharide sample during analysis. What could be the cause?

A1: Sample degradation is a likely cause. Several factors can contribute to the degradation of H disaccharides during experimental workflows. These include enzymatic activity, improper storage temperature, inappropriate pH, and issues with sample handling procedures like solvent evaporation. A recent study identified that significant sample loss can be expected when using Tris-HCl as a digestion buffer, especially when combined with vacuum evaporation at elevated temperatures, or when samples are stored under alkaline conditions.[1][2][3][4]

Q2: How can I detect if my H disaccharide sample has been degraded by enzymatic activity?

A2: The primary enzyme responsible for H disaccharide degradation is heparanase, an endo-β-glucuronidase that cleaves heparan sulfate chains.[5][6][7] To detect its activity, you can perform a heparanase activity assay. Several types of assays are available, many of which are based on the detection of smaller heparan sulfate fragments released after enzymatic cleavage.[5][8][9] These assays often use heparan sulfate labeled with radioisotopes or fluorescent tags for sensitive detection.[5][6]

Q3: What are the optimal storage conditions to prevent H disaccharide degradation?

A3: Temperature and pH are critical factors in maintaining the stability of H disaccharide samples. It is recommended to store aqueous solutions of H disaccharides at or below 4°C for short-term storage (up to 48 hours). For longer-term storage, -18°C is preferable.[1] Storage under alkaline conditions (pH 9 or above) should be avoided as it can lead to side reactions on the heparin backbone, including desulfation.[1] While heparin shows stability at pH 1-6 between 40-60°C, extreme acidic conditions (pH 1) at high temperatures (80°C) can cause some glycosidic cleavage.[1]

Q4: Can the type of buffer I use affect the stability of my H disaccharide?

A4: Yes, the choice of buffer is crucial. Studies have shown that using Tris-HCl as a digestion buffer can lead to significant sample loss, particularly when followed by vacuum evaporation at elevated temperatures.[1][2][3][4] Ammonium bicarbonate (AMBIC) buffer is a more suitable alternative for enzymatic digestion of heparan sulfate.[1]

Q5: Are there any chemical inhibitors I can use to prevent enzymatic degradation?

A5: Yes, several compounds can inhibit heparanase activity. Heparin and its derivatives are potent inhibitors of heparanase due to their structural similarity to heparan sulfate.[10] Other sulfated polysaccharides, such as certain carrageenans, have also been shown to exhibit anti-metastatic activity by inhibiting tumor-derived heparanase.[10] For specific experimental needs, a variety of synthetic, chemically modified, and natural compounds are available as heparanase inhibitors.[10][11][12]

Quantitative Data Summary

The following table summarizes the stability of heparan sulfate disaccharides under various experimental conditions, providing a clear reference for optimizing your protocols.

Parameter Condition Observed Effect on HS Disaccharide Recovery Source(s)
Storage Temperature (48h in water) -18°C85% - 95% recovery[1]
4°C85% - 95% recovery (with slightly higher standard deviation than -18°C)[1]
20°C80% - 100% recovery (with significantly higher standard deviation than 4°C)[1]
37°CSignificant degradation observed[1]
55°CSignificant degradation observed[1]
pH (Storage for 24h) 3Stable[1]
7Stable[1]
11Significant degradation[1]
Digestion Buffer (Storage for 48h at 37°C) 12.5 mM AMBIC70% - 100% recovery[1]
Tris-HClAssociated with major sample loss, especially with subsequent vacuum evaporation at elevated temperatures[1][2][3][4]
Storage Vessel (24h at 4°C) Plastic (Eppendorf)No significant difference in recovery compared to glass[1][2]
Glass (Borosilicate)No significant difference in recovery compared to plastic[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to H disaccharide analysis, with a focus on preventing degradation.

Protocol 1: Enzymatic Digestion of Heparan Sulfate to Disaccharides

This protocol describes the depolymerization of heparan sulfate chains into disaccharides for subsequent analysis.

Materials:

  • Heparan sulfate sample

  • Heparin lyases (I, II, and III)

  • Digestion Buffer: 100 mM Sodium Acetate (B1210297) (NaOAc) with 2 mM Calcium Acetate (CaOAc), pH 7.0

  • Enzyme Storage Buffer (pH 7.1 for HL I & II, pH 7.6 for HL III): 50 mM Sodium Phosphate buffer with 0.1% (w/v) BSA. Add 100 mM NaCl for HL I storage buffer.

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dissolve 1 mg of the heparan sulfate sample in 470 µl of digestion media in a microcentrifuge tube.

  • Sequential Enzyme Addition:

    • Add 5 µl of Heparin Lyase I and incubate at 37°C for 2 hours with gentle inversion.

    • Add 5 µl of Heparin Lyase III and continue incubation for 1 hour.

    • Add 5 µl of Heparin Lyase II and continue incubation for 18 hours.

  • Final Digestion: Add an additional 5 µl of each of the three heparin lyases simultaneously and incubate for a further 24 hours with gentle inversion.

  • Reaction Termination: Terminate the enzymatic reaction by heating the sample at 100°C for 5 minutes.

  • Sample Preparation for Analysis: Centrifuge the sample to pellet any precipitate. The supernatant containing the H disaccharides is now ready for analysis (e.g., by HPLC-MS).

Protocol 2: Heparanase Activity Assay (ELISA-based)

This protocol provides a method to detect and quantify heparanase activity, which is a primary cause of H disaccharide degradation.

Materials:

  • 96-well ELISA plates

  • Heparan sulfate-BSA conjugate

  • Biotinylated FGF2 (or another heparin-binding protein)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (optimized for heparanase activity, e.g., sodium acetate buffer at acidic pH)

  • Sample containing potential heparanase activity

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with heparan sulfate-BSA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with a suitable blocking agent (e.g., BSA in PBS) to prevent non-specific binding.

  • Enzymatic Reaction: Add the sample containing potential heparanase to the wells and incubate to allow for the cleavage of heparan sulfate chains. Include a negative control with no heparanase.

  • Binding of Reporter Protein: Wash the plate and add biotinylated FGF2. Incubate to allow binding to the remaining intact heparan sulfate.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate, then wash again. Add TMB substrate and incubate until color develops.

  • Quantification: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. A decrease in signal compared to the negative control indicates heparanase activity.

Visualizations

The following diagrams illustrate key workflows and concepts for preventing H disaccharide degradation.

TroubleshootingWorkflow start Start: Unexpected Experimental Results (e.g., low yield, high variability) check_degradation Hypothesis: Sample Degradation? start->check_degradation enzymatic Potential Cause: Enzymatic Degradation (Heparanase Activity) check_degradation->enzymatic Yes non_enzymatic Potential Cause: Non-Enzymatic Degradation check_degradation->non_enzymatic Yes assay Action: Perform Heparanase Activity Assay enzymatic->assay check_storage Investigate: Storage Conditions non_enzymatic->check_storage check_ph Investigate: Solution pH non_enzymatic->check_ph check_handling Investigate: Sample Handling non_enzymatic->check_handling inhibitor Solution: Add Heparanase Inhibitor (e.g., Heparin Analogues) assay->inhibitor Activity Detected re_evaluate Re-evaluate Experiment inhibitor->re_evaluate optimize_temp Solution: Store at ≤ 4°C (short-term) or -18°C (long-term) check_storage->optimize_temp Sub-optimal optimize_ph Solution: Maintain Neutral to Slightly Acidic pH (Avoid alkaline conditions) check_ph->optimize_ph Sub-optimal optimize_handling Solution: Use appropriate buffers (e.g., AMBIC) Avoid high-temp evaporation check_handling->optimize_handling Sub-optimal optimize_temp->re_evaluate optimize_ph->re_evaluate optimize_handling->re_evaluate

Caption: Troubleshooting workflow for H disaccharide degradation.

DegradationPathways hs Heparan Sulfate (HS) enzymatic_degradation Enzymatic Degradation hs->enzymatic_degradation non_enzymatic_degradation Non-Enzymatic Degradation hs->non_enzymatic_degradation heparanase Heparanase enzymatic_degradation->heparanase degraded_products Degraded HS Fragments (Loss of H Disaccharide) enzymatic_degradation->degraded_products high_temp High Temperature non_enzymatic_degradation->high_temp extreme_ph Extreme pH (especially alkaline) non_enzymatic_degradation->extreme_ph harsh_handling Harsh Handling (e.g., high-temp evaporation) non_enzymatic_degradation->harsh_handling non_enzymatic_degradation->degraded_products

Caption: Pathways of H disaccharide degradation.

References

Technical Support Center: Anti-H Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cross-reactivity issues encountered when using anti-H antibodies in various immunoassays.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC) or Immunofluorescence (IF)

High background staining can obscure the specific signal, leading to misinterpretation of results. This can be caused by several factors, including non-specific binding of the primary or secondary antibodies.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking serum (up to 10%) or try a different blocking agent like bovine serum albumin (BSA) or non-fat dry milk. Ensure the blocking serum is from the same species as the secondary antibody.[1][2][3]
Hydrophobic Interactions Add a non-ionic detergent like Tween-20 or Triton X-100 to the blocking and washing buffers to reduce hydrophobic interactions that can cause non-specific binding.
Fc Receptor Binding If staining immune cells or tissues with high immune cell infiltration, block endogenous Fc receptors using an Fc receptor blocking reagent or by including serum from the host species of the tissue in the blocking buffer.[4]
Endogenous Enzyme Activity For enzyme-based detection systems (e.g., HRP, AP), quench endogenous enzyme activity. Use 3% hydrogen peroxide (H₂O₂) for peroxidases or levamisole (B84282) for alkaline phosphatase.[1][3]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong specific signal with low background.[1][2]
Secondary Antibody Cross-Reactivity Use a cross-adsorbed secondary antibody that has been purified to remove antibodies that recognize immunoglobulins from other species, including the species of the sample tissue.[1][5]

Experimental Workflow for Troubleshooting High Background in IHC/IF:

IHC_Troubleshooting cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_antibody Antibody Incubation cluster_wash Washing & Detection Start High Background Observed Fixation Optimize Fixation (Time, Reagent) Start->Fixation AntigenRetrieval Optimize Antigen Retrieval (Heat, Enzyme) Fixation->AntigenRetrieval EndogenousBlock Quench Endogenous Enzymes/Biotin AntigenRetrieval->EndogenousBlock ProteinBlock Optimize Blocking (Agent, Concentration, Time) EndogenousBlock->ProteinBlock FcBlock Add Fc Receptor Block ProteinBlock->FcBlock PrimaryTiter Titrate Primary Antibody FcBlock->PrimaryTiter SecondaryTiter Titrate Secondary Antibody PrimaryTiter->SecondaryTiter UseCrossAdsorbed Use Cross-Adsorbed Secondary Antibody SecondaryTiter->UseCrossAdsorbed Wash Optimize Washing Steps (Duration, Buffer Composition) UseCrossAdsorbed->Wash Detection Review Detection System Wash->Detection End Signal Improved Detection->End

Caption: A stepwise workflow for troubleshooting high background staining in IHC/IF experiments.

Issue 2: False Positive Results in ELISA

False positives in ELISA can arise from cross-reactivity of the capture or detection antibody with other proteins in the sample or from interference by endogenous antibodies.

Possible Causes and Solutions:

CauseRecommended Solution
Antibody Cross-Reactivity with Homologous Proteins Confirm antibody specificity using a sample known to not express the target protein (e.g., knockout cell lysate).[6][7] Consider using a monoclonal antibody for higher specificity.[8][9]
Heterophilic Antibody Interference (e.g., HAMA, RF) Add a commercial blocking agent specifically designed to neutralize Human Anti-Mouse Antibodies (HAMA) or Rheumatoid Factor (RF) to the sample diluent.[10][11][12]
Non-Specific Binding to the Plate Ensure adequate blocking of the microplate wells. Common blockers include BSA, casein, or commercial protein-free blocking buffers.[13] Optimize blocking time and temperature.
Cross-linking of Capture and Detection Antibodies This can be caused by heterophilic antibodies. Using specific blockers is the primary solution.[12] Ensure thorough washing between steps to remove unbound reagents.
Low Affinity, High Concentration Off-Target Binding Optimize assay conditions such as pH, temperature, and ionic strength of buffers to favor high-affinity specific binding.[14] Reducing incubation times can also minimize low-affinity interactions.[8]

Logical Flow for Diagnosing False Positives in ELISA:

ELISA_False_Positive cluster_solutions Potential Solutions node_action node_action Start False Positive Suspected NegativeControl Signal in Negative Control Sample? Start->NegativeControl SpikeRecovery Poor Spike and Recovery? NegativeControl->SpikeRecovery Yes DilutionLinearity Non-linear with Sample Dilution? SpikeRecovery->DilutionLinearity Yes Blocker Add Heterophilic Antibody Blocker DilutionLinearity->Blocker Yes OptimizeWash Optimize Blocking & Washing Steps Blocker->OptimizeWash ChangeAntibody Validate with Knockout Sample / Change Antibody OptimizeWash->ChangeAntibody

Caption: A decision tree to diagnose and address the causes of false-positive results in ELISA.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity?

A1: Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target molecule that has a similar structural region (epitope).[9][15] This can lead to non-specific signals and inaccurate results in immunoassays.[14]

Q2: How can I predict if my anti-H antibody will cross-react with proteins from other species?

A2: You can predict cross-reactivity by performing a sequence alignment of the immunogen sequence of the antibody with the protein sequence of the target from the other species.[16] A sequence homology of over 85% is a strong indicator of potential cross-reactivity.[16] Tools like NCBI BLAST can be used for this purpose.[9] Polyclonal antibodies are more likely to cross-react between species than monoclonal antibodies due to recognizing multiple epitopes.[9]

Q3: What is the difference between a monoclonal and a polyclonal anti-H antibody in the context of cross-reactivity?

A3:

  • Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope on the antigen. This high specificity generally results in lower cross-reactivity.[8]

  • Polyclonal antibodies are a mixture of antibodies produced by different B-cell clones and recognize multiple epitopes on the same antigen. While this can increase signal sensitivity, it also increases the likelihood of cross-reactivity with other proteins that may share one of these epitopes.[8][9]

Q4: What are cross-adsorbed secondary antibodies and when should I use them?

A4: Cross-adsorbed (or pre-adsorbed) secondary antibodies have been purified to remove antibodies that may bind to immunoglobulins from species other than the target species.[5] They are essential in multiplexing experiments (using multiple primary antibodies from different species) and when working with tissue samples that may contain endogenous immunoglobulins, to prevent the secondary antibody from binding non-specifically and causing high background.[1][5]

Q5: How do I validate the specificity of my anti-H antibody?

A5: Validating antibody specificity is crucial for reliable results.[17] Several methods, often referred to as the "five pillars" of antibody validation, can be used:[6][18]

  • Genetic Strategies: Test the antibody on a knockout or knockdown cell line or tissue where the target "H" protein is absent. A specific antibody should show no signal.[6][7][17]

  • Orthogonal Strategies: Use a non-antibody-based method (e.g., mass spectrometry) to correlate the expression of protein H with the antibody signal across different samples.

  • Independent Antibody Strategies: Use two different antibodies that recognize separate, non-overlapping epitopes on the target protein H. The staining patterns should be identical.[6]

  • Expression of Tagged Proteins: Compare the signal from your anti-H antibody with the signal from an antibody against an epitope tag (like GFP or FLAG) on a recombinantly expressed and tagged version of protein H.[18]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use the anti-H antibody to pull down its binding partners from a cell lysate and identify them using mass spectrometry. The primary hit should be protein H.[7][19]

Key Experimental Protocols

Protocol 1: Western Blot for Specificity Testing using Knockout (KO) Lysate

This protocol is a gold-standard method for validating antibody specificity.[6][7]

  • Sample Preparation: Prepare lysates from both wild-type (WT) cells and cells where the gene for protein H has been knocked out (KO). Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates into adjacent wells of an SDS-polyacrylamide gel. Also include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[4][13]

  • Primary Antibody Incubation: Incubate the membrane with the anti-H antibody at its recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.

  • Analysis: A specific anti-H antibody will show a band at the correct molecular weight in the WT lane and no band in the KO lane.[17][20] A loading control antibody (e.g., anti-GAPDH) should be used to confirm equal protein loading.

Protocol 2: Peptide Competition Assay for IHC

This assay helps determine if the antibody binding is specific to the immunizing peptide sequence.

  • Antibody-Peptide Pre-incubation:

    • Prepare two tubes. In the "Competition" tube, mix the diluted primary anti-H antibody with a 10-100 fold molar excess of the immunizing peptide.

    • In the "Control" tube, prepare the same dilution of the primary antibody without the peptide.

    • Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C.

  • Tissue Preparation: Prepare and process the tissue sections for IHC as per your standard protocol (including deparaffinization, rehydration, and antigen retrieval).

  • Blocking: Block the tissue sections as usual (e.g., with normal serum).[3]

  • Primary Antibody Incubation:

    • Apply the solution from the "Control" tube to one tissue section.

    • Apply the solution from the "Competition" tube to an adjacent tissue section.

    • Incubate for the standard time and temperature.

  • Washing and Detection: Proceed with the standard IHC washing, secondary antibody incubation, and detection steps for both sections.

  • Analysis: The control section should show the expected specific staining. The competition section should show a significant reduction or complete absence of staining. If staining persists in the competition slide, it may indicate non-specific binding or cross-reactivity.[3][21]

References

Technical Support Center: Enhancing H Disaccharide Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H disaccharide detection methods. Our goal is to help you enhance the sensitivity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for H disaccharide analysis?

A1: The most common analytical techniques for H disaccharide analysis include capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC).[1][2][3][4] These separation techniques are often coupled with detection methods like ultraviolet (UV) absorbance, laser-induced fluorescence (LIF), or mass spectrometry (MS) to identify and quantify the disaccharides.[1][3][4][5]

Q2: How can I significantly increase the detection sensitivity for H disaccharides?

A2: Fluorescent labeling, or derivatization, of the disaccharides is a primary strategy to dramatically increase detection sensitivity.[6][7] Coupling capillary electrophoresis with laser-induced fluorescence (CE-LIF) can be approximately 100 times more sensitive than traditional UV detection.[1][2][8] Using specific fluorescent dyes like 2-aminoacridone (B130535) (AMAC) or 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, hydrazide (BODIPY) allows for detection in the femtomole (fmol) to picomole (pmol) range.[7][9][10]

Q3: What is the purpose of using a fluorescent tag like AMAC?

A3: Fluorescent tags like 2-aminoacridone (AMAC) are used to derivatize disaccharides, which enhances their detection by fluorescence.[1][2][6] This pre-column derivatization not only improves sensitivity in fluorescence-based detection but can also enhance the ionization efficiency for mass spectrometry (MS) analysis.[6] AMAC is a widely used neutral fluorophore for this purpose.[1][5]

Q4: Are there alternatives to AMAC for fluorescent labeling?

A4: Yes, several other fluorescent labels are used for disaccharide analysis. These include 2-aminobenzamide (B116534) (2-AB), dansylhydrazine, and BODIPY.[7][9][11] The choice of label can depend on the specific requirements of the experiment, such as the desired sensitivity and the detection instrumentation available. BODIPY labeling, for instance, has been reported to offer very high sensitivity, with a limit of detection around 100 fmol, and may not require additional purification steps after labeling.[9]

Q5: How does Hydrophilic Interaction Chromatography (HILIC) improve H disaccharide analysis?

A5: Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for separating polar compounds like disaccharides.[4] When coupled with mass spectrometry, HILIC offers the advantage of improved MS sensitivity due to the high organic content in the mobile phase.[4] It can also shorten sample preparation time.[4]

Troubleshooting Guide

Issue 1: Low Signal or Poor Sensitivity

Possible Cause Troubleshooting Step
Suboptimal Detection Method For UV detection, which can lack sufficient sensitivity for low-abundance samples, consider switching to a fluorescence-based method.[7] Derivatizing the disaccharides with a fluorescent tag like AMAC or BODIPY and using a fluorescence detector can increase sensitivity significantly.[1][7][8][9]
Inefficient Labeling Reaction Ensure the reductive amination conditions for fluorescent labeling are optimal. This includes appropriate concentrations of the labeling reagent and a reducing agent like sodium cyanoborohydride.[12] The reaction should be carried out at the recommended temperature and for a sufficient duration.
Sample Loss During Preparation Be mindful of sample handling steps. Major sample loss can occur due to vacuum evaporation at elevated temperatures, storage under alkaline conditions, or the use of certain buffers like Tris-HCl.[3][13]
Matrix Effects in Mass Spectrometry The presence of a biological matrix, such as plasma proteins, can suppress the signal.[6] It is advisable to remove such matrices to get accurate measurements.[6] Using isotopically labeled internal standards can also help to correct for matrix effects and improve quantification accuracy.[12][14]

Issue 2: High Background or Extraneous Peaks in Chromatogram/Electropherogram

Possible Cause Troubleshooting Step
Excess Unreacted Fluorescent Dye The presence of excess unreacted derivatization reagent can interfere with the analysis.[11] Implement a cleanup step after the labeling reaction to remove excess dye. This can be done using solid-phase extraction (SPE) cartridges or other purification methods.[11] Some labeling reagents, like BODIPY, may not require a cleanup step.[9]
Contaminants in the Sample Biological samples can contain various contaminants that interfere with detection.[7] Ensure proper sample purification before analysis. The use of techniques like tandem mass spectrometry (MS/MS) can help to distinguish the analytes from interfering compounds based on their specific fragmentation patterns.[4]
Incomplete Enzymatic Digestion Incomplete digestion of the parent glycosaminoglycan can result in larger oligosaccharides that may appear as unexpected peaks.[15] Ensure that the enzymatic digestion with heparinases or chondroitinases goes to completion by using an adequate amount of enzyme and optimal reaction conditions.[15][16]

Quantitative Data Summary

The following tables provide a summary of reported sensitivity and limits of detection for various H disaccharide analysis methods.

Table 1: Comparison of Detection Methods

Method Labeling Agent Limit of Detection (LOD) / Limit of Quantification (LOQ) Notes
CE-UV None (native absorbance)-Baseline method for comparison.[1][8]
CE-LIF AMAC~100x more sensitive than UV detection.[1][2][8]Offers high resolving power and short analysis time.[1][2]
HPLC-Fluorescence DansylhydrazineLOQ: 0.5 µMA straightforward method for removing excess reagent has been developed.[11]
HPLC-Fluorescence AMAC~100 pg (~10⁻¹³ mol)Allows for analysis of >10 ng of total glycosaminoglycan.[7]
HPAEC-Fluorescence BODIPY100 fmol (100 x 10⁻¹⁵ mol)Offers considerably improved detection compared to other fluorophores.[9]
LC-MS/MS AMQC-Designed to improve MS ionization efficiency in positive mode.[6]
IPRP-Mf-HPLC-ESI-MS None2 ng/disaccharideUses isotopically labeled internal standards for accurate quantification.[14]

Experimental Protocols

Protocol 1: Fluorescent Labeling of H Disaccharides with 2-Aminoacridone (AMAC)

This protocol is based on the reductive amination method.

Materials:

  • Dried H disaccharide sample

  • 0.1 M AMAC in glacial acetic acid/DMSO (1:1, v/v)

  • 1 M Sodium cyanoborohydride (NaBH₃CN) in water

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • To the dried disaccharide sample, add 10 µL of the 0.1 M AMAC solution.

  • Add 10 µL of 1 M sodium cyanoborohydride solution.

  • Vortex the mixture gently to ensure complete dissolution.

  • Incubate the reaction mixture at 45°C for 4 hours or at room temperature overnight.

  • After incubation, the sample is ready for analysis by HPLC or CE, or it can be stored at -20°C. For some applications, a cleanup step to remove excess AMAC may be necessary.[11]

Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Analysis

This protocol outlines the general steps for analyzing AMAC-labeled disaccharides.

Instrumentation:

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector.

  • Fused-silica capillary.

Procedure:

  • Capillary Preconditioning : Before the first run, and as needed, precondition the capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the running buffer.[5]

  • Sample Injection : Inject the AMAC-labeled disaccharide sample using pressure or electrokinetic injection. For example, inject by pressure at 50 mbar for 10 seconds.[5]

  • Separation : Apply the separation voltage, typically in the range of -15 to -30 kV, with reversed polarity.[5][8]

  • Detection : Detect the migrating labeled disaccharides using the LIF detector with an appropriate excitation and emission wavelength for AMAC (e.g., excitation at 428 nm and emission at 525 nm).[5]

  • Data Analysis : Identify and quantify the disaccharide peaks by comparing their migration times and peak areas to those of known standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start with Glycosaminoglycan (GAG) Sample Digestion Enzymatic Digestion (e.g., Heparinases) Start->Digestion Disaccharides H Disaccharide Mixture Digestion->Disaccharides Labeling Fluorescent Labeling (e.g., with AMAC) Disaccharides->Labeling Labeled_Disaccharides Labeled H Disaccharides Labeling->Labeled_Disaccharides Cleanup Optional: Cleanup (Remove excess dye) Labeled_Disaccharides->Cleanup Separation Separation (HPLC or CE) Cleanup->Separation Detection Detection (Fluorescence or MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for H disaccharide analysis.

Reductive_Amination Disaccharide Disaccharide (R-CHO) Reducing End Aldehyde Schiff_Base Schiff Base Intermediate (R-CH=N-F) Disaccharide->Schiff_Base + Fluorophore Fluorescent Amine (F-NH2) e.g., AMAC Fluorophore->Schiff_Base + Final_Product Stable Labeled Disaccharide (R-CH2-NH-F) Schiff_Base->Final_Product Reducing_Agent {Reducing Agent | (e.g., NaBH3CN)} Reducing_Agent->Final_Product Reduction

Caption: Reductive amination for fluorescent labeling.

Decision_Tree Start Start: Choose a Detection Method Sensitivity High Sensitivity Required? Start->Sensitivity UV_Method Use CE/HPLC with UV Detection Sensitivity->UV_Method No Fluorescence_Method Use CE-LIF or HPLC-FLD with Fluorescent Labeling Sensitivity->Fluorescence_Method Yes Quantification Absolute Quantification? Structural_Info Detailed Structural Info? Quantification->Structural_Info No LCMS_Method Use LC-MS with Isotopically Labeled Standards Quantification->LCMS_Method Yes LCMSMS_Method Use LC-MS/MS Structural_Info->LCMSMS_Method Yes Fluorescence_Method->Quantification

Caption: Decision tree for selecting a detection method.

References

Technical Support Center: Purification of Synthetic Heparan Sulfate (HS) Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic heparan sulfate (B86663) (H) disaccharides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic HS disaccharides.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Disaccharide Incomplete reaction during synthesis.Optimize reaction conditions (time, temperature, reagent stoichiometry). Use in-process monitoring (e.g., TLC, LC-MS) to ensure reaction completion.
Product loss during extraction or work-up.Use liquid-liquid extraction with appropriate solvents to minimize loss. Back-extract the aqueous layer to recover any dissolved product.
Inefficient binding or elution from chromatography column.For Anion-Exchange Chromatography: Ensure the column is properly equilibrated. Optimize the salt gradient for elution; a shallower gradient may improve separation and yield.[1] Check the pH of the buffers to ensure the disaccharide is charged and binds effectively. For Size-Exclusion Chromatography: Select a column with an appropriate pore size for disaccharide separation. Ensure the sample volume is not exceeding the column's capacity.
Degradation of the disaccharide during purification.Avoid harsh pH conditions (very high or low) as some sulfated disaccharides can be labile.[2] For instance, 3-O-sulfated glucosamine (B1671600) residues are particularly sensitive to basic conditions.[2] Store samples in appropriate buffers (e.g., phosphate (B84403) buffer at pH 3 for labile compounds) and at low temperatures.[2]
Co-elution of Impurities Similar physicochemical properties of the impurity and the target disaccharide.Chromatography: Employ orthogonal purification methods. For example, follow anion-exchange chromatography with reversed-phase ion-pairing HPLC or size-exclusion chromatography.[1][3][4] Adjusting the mobile phase composition, pH, or temperature can alter selectivity.
Presence of structurally similar impurities (e.g., isomers, epimers).High-resolution analytical techniques like HPLC-MS/MS are crucial for identifying and resolving isomers.[3][5] Consider using specialized chromatography columns, such as porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC), which offer different selectivities.[3]
Incomplete removal of protecting groups from the synthesis.Ensure the deprotection step is complete by monitoring with TLC or LC-MS. If necessary, repeat the deprotection step or adjust the reaction conditions.
Presence of Dermatan Sulfate (DS) Impurities Contamination from starting materials or cross-reactivity in enzymatic steps (if applicable).DS is a common impurity in heparin-derived materials.[6] Use analytical methods like NMR or specific enzymatic digestions (e.g., with chondroitinase ABC) to detect DS.[1] Purification may require high-resolution chromatography techniques.
Variable Sulfation Patterns Incomplete or non-specific sulfation during synthesis.Optimize the sulfation reaction conditions (reagent, solvent, temperature). Use protecting groups strategically to direct sulfation to the desired positions.
Loss of labile sulfate groups during purification.As mentioned, avoid harsh pH conditions. N-sulfate groups can also be labile during isolation.[6]
Difficulty in Removing Reagents and Solvents High polarity of reagents and byproducts.Solid-phase synthesis can significantly simplify purification by allowing for easy washing away of excess reagents.[7] If using solution-phase synthesis, consider using reagents that are easily removed by extraction or precipitation. Size-exclusion chromatography can be effective for removing small molecule impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for a crude synthetic HS disaccharide mixture?

A common and effective initial step is anion-exchange chromatography .[1][4] HS disaccharides are negatively charged due to the presence of sulfate and carboxyl groups, allowing them to bind to a positively charged anion-exchange resin. Elution with a salt gradient (e.g., NaCl) separates the disaccharides based on their charge, which is influenced by the number and position of sulfate groups.[1]

Q2: How can I confirm the purity and identity of my synthetic HS disaccharide?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Strong Anion-Exchange (SAX)-HPLC, Reversed-Phase Ion-Pairing (IPRP)-HPLC, and HILIC-HPLC are used to separate and quantify disaccharides.[3][4][8]

  • Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful tools for determining the molecular weight and obtaining structural information, including the sulfation pattern.[3][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can provide detailed structural information to confirm the identity and stereochemistry of the disaccharide.[6]

Q3: My synthetic HS disaccharide appears pure by HPLC, but I'm getting unexpected biological activity. What could be the issue?

The presence of co-eluting, structurally similar impurities that are not resolved by your current HPLC method could be the cause. This can include stereoisomers or epimers with potent biological activity. It is advisable to use an orthogonal analytical method, such as a different type of HPLC column or MS analysis, to screen for such impurities.[3]

Q4: Are there strategies to minimize the number of purification steps?

Yes, automated solid-phase synthesis offers a significant advantage by anchoring the growing oligosaccharide to a solid support.[7] This allows for the easy removal of excess reagents and byproducts by simple washing, drastically reducing the need for multiple column chromatography steps during the synthesis.[7] This approach has been shown to reduce the number of purification steps by over 80% in the synthesis of an HS disaccharide library.[7]

Q5: How should I store my purified synthetic HS disaccharides?

Purified HS disaccharides, especially those with labile sulfate groups, should be stored with care. It is recommended to store them as lyophilized powders or in a slightly acidic buffer (e.g., phosphate buffer at pH 3) at -20°C or below to prevent degradation.[2]

Experimental Protocols & Workflows

General Workflow for HS Disaccharide Purification and Analysis

The following diagram illustrates a typical workflow for the purification and analysis of synthetic HS disaccharides.

HS Disaccharide Purification Workflow crude Crude Synthetic Product initial_purification Initial Purification (e.g., Anion-Exchange Chromatography) crude->initial_purification fraction_collection Fraction Collection initial_purification->fraction_collection purity_check1 Purity Analysis (HPLC) fraction_collection->purity_check1 pooling Pool Pure Fractions purity_check1->pooling Fractions >95% pure impure_fractions Impure Fractions purity_check1->impure_fractions Fractions <95% pure further_purification Further Purification (e.g., SEC, IPRP-HPLC) pooling->further_purification If necessary purity_check2 Final Purity & Identity Confirmation (LC-MS, NMR) pooling->purity_check2 If sufficiently pure further_purification->purity_check2 final_product Purified HS Disaccharide purity_check2->final_product impure_fractions->further_purification

A typical workflow for purifying synthetic HS disaccharides.
Protocol: Anion-Exchange HPLC for HS Disaccharide Analysis

This protocol is adapted from methods used for analyzing HS disaccharides.[8]

  • Column: A strong anion-exchange (SAX) column, such as a Propac PA-1 (4.6 x 250 mm).

  • Mobile Phase:

    • Buffer A: Water

    • Buffer B: 2 M NaCl

  • Gradient: A linear gradient of 0% to 50% Buffer B over 45 minutes.

  • Flow Rate: 1 ml/min.

  • Detection: UV absorbance at 232 nm (if the disaccharide contains an unsaturated uronic acid from enzymatic cleavage) or by post-column derivatization for fluorescence detection if higher sensitivity is needed.[8][11]

  • Sample Preparation: Dissolve the lyophilized disaccharide in the initial mobile phase conditions.

  • Analysis: Inject the sample onto the equilibrated column. Identify and quantify peaks by comparison with authentic standards.

Logical Relationship: Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields during purification.

Troubleshooting Low Yield start Low Yield of Purified HS Disaccharide check_synthesis Analyze Crude Product: Incomplete Reaction? start->check_synthesis optimize_synthesis Optimize Synthetic Conditions check_synthesis->optimize_synthesis Yes check_extraction Analyze Aqueous/Organic Layers: Product Loss during Work-up? check_synthesis->check_extraction No end Improved Yield optimize_synthesis->end optimize_extraction Modify Extraction Protocol check_extraction->optimize_extraction Yes check_chromatography Analyze Flow-through & Elution Profile: Poor Binding/Elution? check_extraction->check_chromatography No optimize_extraction->end optimize_chromatography Adjust Buffers (pH, Salt) & Gradient check_chromatography->optimize_chromatography Yes check_stability Analyze for Degradation Products: Is the Disaccharide Stable? check_chromatography->check_stability No optimize_chromatography->end modify_conditions Use Milder pH & Lower Temperature check_stability->modify_conditions Yes check_stability->end No modify_conditions->end

A decision tree for troubleshooting low purification yields.

References

Technical Support Center: Analysis of Commercial Heparan Sulfate (HS) Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial heparan sulfate (B86663) (HS) and heparin disaccharide preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial HS and heparin disaccharide standards?

A1: Commercial preparations of HS and heparin disaccharides can contain several types of contaminants originating from the manufacturing process, the biological source material, or intentional adulteration. These are broadly categorized as:

  • Process-Related Impurities: These are structural variants of the disaccharides that can form during the extraction and purification process. For instance, harsh alkaline conditions can lead to the conversion of 2-O-sulfonated iduronic acid into a 2,3-epoxide intermediate, which can then form galacturonic acid.[1] Additionally, 6-O-sulfonated glucosamine (B1671600) can undergo cyclization to form a 1,6 anhydro ring.[1] Residual organic solvents from purification, such as ethanol (B145695) and sodium acetate (B1210297), may also be present.[2]

  • Source-Related Impurities: Since heparin is typically derived from porcine intestinal mucosa, other glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate and dermatan sulfate can be co-purified and remain as impurities.[3]

  • Adulterants: Oversulfated chondroitin sulfate (OSCS) has been identified as a potential intentional adulterant in heparin products.[3][4]

  • Other Biological Impurities: The United States Pharmacopeia (USP) monograph for heparin specifies limits for protein and nucleotidic impurities.[4]

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a commercial disaccharide standard. What could they be?

A2: Unexpected peaks in your chromatogram can arise from several sources. Based on common contaminants, these peaks could represent:

  • Other GAG-derived disaccharides: If your sample is contaminated with chondroitin sulfate or dermatan sulfate, you will see peaks corresponding to their disaccharide units.

  • Process-related structural variants: Peaks could correspond to desulfated or otherwise modified disaccharides generated during manufacturing.

  • Salt or buffer components: Ensure that the peak is not related to the sample matrix or buffer components. For instance, a peak eluting early in the chromatogram is often salt.[2]

  • Degradation products: Improper sample handling and storage can lead to the degradation of disaccharides. It is crucial to investigate storage conditions such as temperature, pH, and the buffers used.[5][6]

To identify these peaks, it is recommended to use a combination of analytical techniques, such as mass spectrometry for mass determination and comparison with known standards.

Q3: My quantification of HS disaccharides seems inaccurate. What are the potential causes?

A3: Inaccurate quantification of HS disaccharides can be a significant issue. Several factors can contribute to this:

  • Presence of contaminants: Impurities can co-elute with the disaccharides of interest, leading to an overestimation of their concentration.

  • Matrix effects: In complex biological samples, other molecules can suppress or enhance the ionization of the target disaccharides in the mass spectrometer, leading to inaccurate quantification.[7]

  • Sample loss during preparation: Critical steps in sample handling, such as vacuum evaporation at elevated temperatures or storage under alkaline conditions, can lead to significant loss of HS disaccharides.[5][6] The use of certain buffers, like Tris-HCl, has also been associated with sample loss.[5][6]

  • Incomplete enzymatic digestion: If you are analyzing a polysaccharide sample, incomplete digestion by heparin lyases will result in an underestimation of the total disaccharide content.

  • Lack of appropriate internal standards: For accurate quantification using LC-MS, the use of isotopically labeled internal standards is highly recommended to account for variations in sample preparation and instrument response.[8]

Troubleshooting Guides

Guide 1: Identifying Unknown Peaks in a Chromatogram

This guide provides a logical workflow for identifying unexpected peaks in your HPLC or LC-MS analysis of HS disaccharides.

G start Unexpected Peak Observed check_blank 1. Analyze a Blank Sample (Solvent/Buffer Only) start->check_blank is_in_blank Is the peak present in the blank? check_blank->is_in_blank peak_is_artifact Peak is a system artifact or solvent impurity. is_in_blank->peak_is_artifact Yes check_standards 2. Compare Retention Time with Other GAG Standards (e.g., CS/DS disaccharides) is_in_blank->check_standards No match_found Does the retention time match a known standard? check_standards->match_found peak_is_contaminant Peak is likely a known contaminating disaccharide. match_found->peak_is_contaminant Yes analyze_ms 3. Analyze with Mass Spectrometry match_found->analyze_ms No determine_mass Determine the mass of the unknown peak. analyze_ms->determine_mass compare_mass Compare mass to potential process-related impurities (e.g., desulfated, anhydro forms) determine_mass->compare_mass final_id Identify or tentatively identify the contaminant. compare_mass->final_id

Caption: Troubleshooting workflow for identifying unknown peaks.

Guide 2: Addressing Inaccurate Quantification

This guide outlines steps to troubleshoot and improve the accuracy of HS disaccharide quantification.

G start Inaccurate Quantification review_prep 1. Review Sample Preparation Protocol start->review_prep check_loss Are there steps that could cause sample loss (e.g., high temp evaporation, alkaline pH)? review_prep->check_loss optimize_prep Optimize protocol to minimize loss as per literature recommendations. check_loss->optimize_prep Yes check_digestion 2. Verify Complete Enzymatic Digestion (if starting from polysaccharide) check_loss->check_digestion No optimize_prep->check_digestion is_complete Is digestion complete? (e.g., time course experiment) check_digestion->is_complete optimize_digestion Optimize digestion conditions (enzyme concentration, time). is_complete->optimize_digestion No use_is 3. Implement Internal Standards (Isotopically labeled if possible) is_complete->use_is Yes optimize_digestion->use_is rerun 4. Re-run Analysis with Optimized Protocol and Internal Standards use_is->rerun result Accurate Quantification rerun->result

Caption: Troubleshooting workflow for inaccurate quantification.

Quantitative Data Summary

The following tables summarize common contaminants and their typical analytical signatures.

Table 1: Common Non-HS GAG Contaminants

ContaminantCommon Disaccharide UnitsAnalytical Indication
Chondroitin Sulfate (CS)ΔUA-GalNAc, ΔUA-GalNAc4S, ΔUA-GalNAc6SPresence of galactosamine.[3]
Dermatan Sulfate (DS)ΔUA-GalNAc4S, ΔUA2S-GalNAc4SPresence of galactosamine.[3]
Oversulfated Chondroitin Sulfate (OSCS)Highly sulfated GalNAc-containing disaccharidesDetected by SAX-HPLC or capillary electrophoresis.[4]

Table 2: Common Process-Related Impurities and Structural Variants

Impurity/VariantDescriptionMethod of Detection
2-O-desulfated speciesLoss of sulfate group at the 2-O position of uronic acidDisaccharide analysis after enzymatic digestion.[9]
1,6-anhydro speciesCyclization of 6-O-sulfonated glucosamineMass spectrometry.[1]
Epimerized uronic acidsConversion of iduronic acid to galacturonic acidNMR spectroscopy, Mass spectrometry.[1]
Residual Solventse.g., Ethanol, Sodium AcetateNMR spectroscopy.[2]

Experimental Protocols

Protocol 1: Disaccharide Analysis by HPLC-MS

This protocol provides a general methodology for the analysis of HS disaccharides. Specific parameters will need to be optimized for your instrument and column.

  • Enzymatic Digestion:

    • Reconstitute the HS polysaccharide sample in a buffer containing 40 mM ammonium (B1175870) acetate and 3.3 mM calcium acetate, pH 7.[10]

    • Add a cocktail of heparin lyases I, II, and III (e.g., 2 mU each).[10]

    • Incubate at 37°C for 16 hours.[10]

  • Sample Cleanup (Optional but Recommended):

    • For complex samples, use solid-phase extraction (SPE) with a graphitized carbon cartridge to remove salts and other interfering substances.[7]

  • Chromatographic Separation:

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation.[11]

    • Use a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) to elute the disaccharides.

  • Mass Spectrometry Detection:

    • Analyze the eluent using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode.[7]

    • For quantification, use multiple reaction monitoring (MRM) if available, or extracted ion chromatograms.

Protocol 2: 2D NMR for Structural Characterization

Two-dimensional Nuclear Magnetic Resonance (2D-NMR), specifically the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, is a powerful tool for characterizing the composition of intact heparin and identifying impurities without the need for depolymerization.[12]

  • Sample Preparation:

    • Dissolve a sufficient amount of the heparin/HS sample (e.g., 50 mg) in D2O.[12]

  • NMR Data Acquisition:

    • Acquire a 1H-13C HSQC spectrum on a high-field NMR spectrometer.

    • The experiment correlates proton signals with their directly attached carbon signals.

  • Data Analysis:

    • Compare the resulting 2D spectrum with published spectra of heparin and known contaminants.

    • Specific cross-peaks in the spectrum are indicative of particular monosaccharide or disaccharide units, as well as process-related impurities and contaminants like OSCS.[12]

    • The integrated volumes of these cross-peaks can be used to calculate the percentage composition of different species in the sample.[12]

References

Impact of pH and temperature on H disaccharide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H disaccharides, with a primary focus on Heparan Sulfate (B86663) (HS) disaccharides due to the extensive available data. A summary of the known stability of the blood group H antigen disaccharide is also included.

Section 1: Heparan Sulfate (HS) Disaccharide Stability

Heparan sulfate (HS) glycosaminoglycans are linear polysaccharides involved in various biological processes, and their structural analysis is crucial in drug development. This analysis often involves the enzymatic or chemical depolymerization of HS into its constituent disaccharides. The stability of these disaccharides is critical for accurate and reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for HS disaccharide standards?

A1: For short-term storage (up to 48 hours), it is recommended to store aqueous solutions of HS disaccharides at or below 4°C to maintain high recovery rates (85-95%).[1] For long-term storage, keeping the samples dry and frozen is the best practice.[1] Repeated freeze-thaw cycles can lead to sample loss, with freezing in liquid nitrogen (-196°C) resulting in more predictable outcomes despite slightly higher initial sample loss compared to a standard freezer (-20°C).[1]

Q2: How does pH affect the stability of HS disaccharides?

A2: HS disaccharides are most stable at a neutral pH (pH 7), with recovery rates between 75% and 100% after 24 hours at 37°C.[1] Acidic conditions (pH 3) also show reasonable stability with recovery between 60% and 100%.[1] However, basic conditions (pH 11) should be strictly avoided as they lead to significant degradation, with recovery dropping to as low as 10-60%.[1]

Q3: What is the impact of temperature on HS disaccharide stability?

A3: The stability of HS disaccharides in aqueous solutions decreases as the temperature increases. While storage at -18°C and 4°C for 48 hours results in high recovery (85-95%), storage at elevated temperatures (37°C and 55°C) leads to reduced recovery and increased variability in measurements.[1]

Q4: Which solvents are recommended for storing HS disaccharides in an autosampler?

A4: For storage in an autosampler (typically at 4°C), acetonitrile (B52724) (ACN)-based solvents are generally more suitable than methanol (B129727) (MeOH)-based solvents.[1] Mixtures of ACN and water, with or without ammonium (B1175870) formate (B1220265), have been shown to provide reliable results with minimal degradation for up to 12 hours.[1]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low recovery of all HS disaccharides - Sample loss during solvent evaporation.- Use a heated vacuum centrifuge (e.g., SpeedVac) for evaporation. - Evaporate from the smallest possible volume of aqueous solution.
- Adsorption to storage vessels.- Use low-binding plastic tubes (e.g., Eppendorf Safe-Lock Tubes) for storage. Borosilicate glass vials with inserts are also a good option.[1]
- Degradation due to improper storage.- Store samples at ≤ 4°C for short-term and frozen for long-term. Avoid repeated freeze-thaw cycles.[1]
Selective loss of specific HS disaccharides - pH-dependent degradation.- Maintain a neutral or slightly acidic pH during sample processing and storage. Avoid basic conditions.[1]
- Degradation in certain injection solvents.- For autosampler storage, prefer ACN-based solvents over MeOH-based ones. Analyze samples within 12 hours of preparation.[1]
Poor peak shape (fronting) in HPLC-MS - Molecular modifications during sample preparation.- Avoid using Tris-HCl buffer followed by vacuum evaporation at elevated temperatures, as this can lead to molecular modifications.[1]
High variability between replicate injections - Inconsistent sample handling.- Ensure consistent timing for all sample preparation steps, especially storage times and temperatures.
- Instability in the autosampler.- Minimize the time samples spend in the autosampler before injection.
Quantitative Data on HS Disaccharide Stability

The following tables summarize the recovery of various HS disaccharides under different storage conditions.

Table 1: Effect of Storage Temperature on HS Disaccharide Recovery in Water (48 hours)

DisaccharideRecovery at -18°C (%)Recovery at 4°C (%)Recovery at 20°C (%)Recovery at 37°C (%)Recovery at 55°C (%)
D0A0~95~90~90~85~75
D0S0~95~90~85~80<70
D0A6~95~92~90~88~80
D0S6~95~93~92~90~85
D2S0~95~94~93~91~88
D0S9~95~94~93~92~90
D2S6~95~95~94~93~91
D2S9~95~95~94~93~92

Data adapted from a study on HS disaccharide stability. The values are approximate percentages based on graphical data presented in the source.[1]

Table 2: Effect of pH on HS Disaccharide Recovery at 37°C (up to 24 hours)

DisaccharideRecovery at pH 3 (%)Recovery at pH 7 (%)Recovery at pH 11 (%)
D0A060-10075-10010-60
D0S060-10075-10010-60
D0A660-10075-10010-60
D0S660-10075-10010-60
D2S060-10075-10010-60
D0S960-10075-10010-60
D2S660-10075-10010-60
D2S960-10075-10010-60

Data adapted from a study on HS disaccharide stability. The values represent the general recovery range observed for various HS disaccharides.[1]

Experimental Protocols

Protocol 1: Assessment of HS Disaccharide Stability at Different Temperatures

  • Prepare a stock solution of the HS disaccharide standards in water.

  • Aliquot 50 µL of the solution into separate low-binding microcentrifuge tubes for each temperature condition.[1]

  • Store the tubes at the respective temperatures (-18°C, 4°C, 20°C, 37°C, and 55°C) for 48 hours.[1]

  • After the incubation period, immediately freeze the samples at -80°C.

  • Lyophilize the samples to dryness.

  • Reconstitute the dried samples in a suitable injection solvent (e.g., 10 mM ammonium formate in 75:25 v/v ACN:water).[1]

  • Analyze the samples by HPLC-MS to determine the recovery of each disaccharide compared to a control sample prepared and analyzed immediately.[1]

Protocol 2: Evaluation of HS Disaccharide Stability at Different pH

  • Prepare solutions of 1 mM hydrochloric acid (pH 3), water (pH 7), and 1 mM sodium hydroxide (B78521) (pH 11).[1]

  • Dissolve pre-dried HS disaccharide standards in 50 µL of each pH solution in separate tubes.[1]

  • Incubate the samples at 37°C for various time points (e.g., 0, 6, 12, and 24 hours).[1]

  • At each time point, neutralize the acidic and basic samples and then freeze them at -80°C.

  • Lyophilize the samples to dryness.

  • Reconstitute the samples in the injection solvent.

  • Analyze by HPLC-MS to quantify the remaining disaccharides.[1]

Visualizations

GAG_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_degradation Potential Degradation Points Tissue Tissue/Biological Fluid Purified_HS Purified HS Polysaccharide Tissue->Purified_HS Extraction Digestion Enzymatic Digestion (Heparinases I, II, III) Purified_HS->Digestion Disaccharides HS Disaccharide Mixture Digestion->Disaccharides High_Temp High Temperature Digestion->High_Temp Derivatization Derivatization (e.g., AMAC, AMQC) Disaccharides->Derivatization Extreme_pH Extreme pH Disaccharides->Extreme_pH LC_MS LC-MS/MS Analysis Derivatization->LC_MS Solvent_Evap Solvent Evaporation Derivatization->Solvent_Evap Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for HS disaccharide analysis and potential degradation points.

HS_Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products HS Heparan Sulfate Chain Acid_Hydrolysis Acidic pH (e.g., pH 1-3) HS->Acid_Hydrolysis Alkaline_Degradation Basic pH (e.g., pH > 9) HS->Alkaline_Degradation High_Temp High Temperature HS->High_Temp Glycosidic_Cleavage Glycosidic Bond Cleavage Acid_Hydrolysis->Glycosidic_Cleavage Desulfation Desulfation (N- and O-sulfo groups) Acid_Hydrolysis->Desulfation Primarily N-desulfation Alkaline_Degradation->Desulfation Primarily O-desulfation High_Temp->Glycosidic_Cleavage High_Temp->Desulfation Smaller_Fragments Smaller Oligosaccharides & Monosaccharides Glycosidic_Cleavage->Smaller_Fragments Desulfation->Smaller_Fragments

Caption: Degradation pathways of heparan sulfate under different stress conditions.

Section 2: Blood Group H Antigen Disaccharide (Fucα1-2Gal) Stability

The blood group H antigen is a precursor to the A and B antigens and its disaccharide core is Fucα1-2Gal. Information on the stability of this specific disaccharide under varying experimental conditions is less documented in publicly available literature compared to HS disaccharides.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the H antigen disaccharide?

Q2: Are there specific conditions to avoid when working with the H antigen disaccharide?

A2: While detailed studies are lacking, general principles of carbohydrate chemistry suggest that strongly acidic or basic conditions, as well as high temperatures, are likely to cause hydrolysis of the glycosidic bond, leading to the degradation of the disaccharide into its constituent monosaccharides, fucose and galactose.

Troubleshooting and Experimental Protocols

Due to the limited specific data, a detailed troubleshooting guide and validated experimental protocols for H antigen disaccharide stability testing cannot be provided at this time. Researchers experiencing instability issues should consider the following general advice:

  • Minimize exposure to harsh conditions: Avoid high temperatures and extreme pH during all handling and storage steps.

  • Use appropriate buffers: Neutral pH buffers are recommended for sample preparation and analysis.

  • Proper storage: Store standards and samples at low temperatures (e.g., -20°C or -80°C) in a dried or lyophilized state for long-term stability.

It is recommended that researchers validate their own specific methods and storage conditions for the H antigen disaccharide based on their experimental needs, using analytical techniques such as HPLC with a suitable detector (e.g., mass spectrometry or pulsed amperometric detection) to monitor for degradation products.

References

Technical Support Center: Optimizing Ligand Concentration for H Disaccharide Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand concentration for H disaccharide binding studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical binding affinities for protein-H disaccharide interactions?

A1: Protein-carbohydrate interactions, including those with H disaccharides, are often characterized by weak binding affinities, with dissociation constants (Kd) typically in the micromolar (µM) to millimolar (mM) range.[1] The specific affinity can vary significantly depending on the protein, the disaccharide structure, and the experimental conditions.

Q2: How do I choose the initial concentrations for my protein and H disaccharide ligand in an Isothermal Titration Calorimetry (ITC) experiment?

A2: For a successful ITC experiment, it is crucial to select appropriate starting concentrations. A general guideline is to have the protein concentration in the cell at least 10-30 times the expected Kd.[2] The H disaccharide concentration in the syringe should be 10-20 times higher than the protein concentration in the cell for a 1:1 binding stoichiometry.[2] If you have no prior knowledge of the Kd, starting with a protein concentration of 5-50 µM and a ligand concentration of 50-500 µM is a reasonable approach.[3]

Q3: What is the "c-window" in ITC and why is it important for weak interactions?

A3: The "c-window" refers to the optimal range for the dimensionless parameter 'c', which is calculated as c = n * Ka * [M], where 'n' is the stoichiometry, Ka is the association constant (1/Kd), and [M] is the macromolecule concentration in the cell. For reliable determination of thermodynamic parameters, the 'c' value should ideally be between 1 and 1000.[2] For weak interactions (high Kd), achieving a suitable 'c' value can be challenging and may require using high protein concentrations.[4]

Q4: In Surface Plasmon Resonance (SPR), should I immobilize the protein or the H disaccharide?

A4: To maximize the signal-to-noise ratio in SPR, it is generally recommended to immobilize the smaller binding partner as the ligand.[5] Therefore, for H disaccharide-protein binding studies, immobilizing the H disaccharide is often the preferred orientation. However, practical considerations such as the purity of the sample and the potential for aggregation of the protein analyte may influence this decision.[5]

Q5: What are the recommended ligand-to-protein molar ratios for NMR titration experiments?

A5: In NMR titration experiments for studying weak interactions, a significant excess of the ligand is typically used to ensure saturation of the protein's binding sites. Molar ratios of ligand to protein can range from 10:1 to 100:1 or even higher, depending on the binding affinity.

Troubleshooting Guides

Isothermal Titration Calorimetry (ITC)
Issue Possible Cause(s) Recommended Solution(s)
No or very small heat change observed. 1. No interaction between the protein and H disaccharide.2. Very weak binding affinity (high Kd).3. Inactive protein or ligand.4. Incorrect buffer composition.1. Confirm interaction with an orthogonal technique (e.g., SPR, NMR).2. Increase the concentrations of both protein and ligand.[4]3. Verify the activity and integrity of your samples.4. Ensure identical buffer composition for the protein and ligand solutions to minimize heats of dilution.[3]
Sigmoidal binding curve is not obtained. 1. Low 'c' value (c < 1) due to low affinity or low protein concentration.[6]2. Inaccurate concentration determination.1. Increase the protein concentration in the cell.[6]2. Accurately measure the concentrations of your protein and ligand solutions. Errors in concentration will affect the stoichiometry and binding affinity calculations.[3]
Large, erratic spikes in the raw data. 1. Air bubbles in the syringe or cell.2. Particulate matter in the samples.1. Thoroughly degas all solutions before the experiment.[2]2. Centrifuge and filter your samples to remove any precipitates or aggregates.[3]
Baseline is not stable. 1. Mismatch in buffer pH or composition between the cell and syringe.2. Presence of reducing agents like DTT or β-mercaptoethanol.1. Ensure the pH of the protein and ligand solutions are identical (within ± 0.05 pH units).[7]2. If a reducing agent is necessary, use TCEP at a low concentration (≤ 1 mM).[3]
Surface Plasmon Resonance (SPR)
Issue Possible Cause(s) Recommended Solution(s)
Low signal-to-noise ratio. 1. Insufficient ligand immobilization density.2. Weak binding affinity.3. Low analyte concentration.1. Optimize the immobilization level of the H disaccharide.[8]2. Use a sensor chip with a higher capacity if available.[8]3. Increase the concentration of the protein analyte.[8]
High non-specific binding. 1. Electrostatic or hydrophobic interactions between the analyte and the sensor surface.1. Adjust the pH of the running buffer to be near the isoelectric point of the protein.[9]2. Include blocking agents like Bovine Serum Albumin (BSA) in the running buffer.[9]3. Increase the ionic strength of the running buffer.
Mass transport limitation. 1. High ligand density.2. Fast association rate.1. Reduce the immobilization level of the H disaccharide.2. Increase the flow rate of the analyte.
Incomplete regeneration of the sensor surface. 1. Strong binding interaction.2. Inappropriate regeneration solution.1. Test a range of regeneration solutions (e.g., low pH glycine, high salt) to find one that effectively removes the bound analyte without damaging the immobilized ligand.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Recommended Solution(s)
Significant peak broadening upon ligand titration. 1. Intermediate exchange on the NMR timescale.2. Protein aggregation induced by ligand binding.3. Poor shimming or sample inhomogeneity.1. Acquire spectra at a different temperature to shift the exchange regime.2. Check for aggregation using dynamic light scattering (DLS).3. Ensure proper shimming and sample preparation.[10]
No observable chemical shift perturbations. 1. No binding or very weak binding.2. Insufficient ligand concentration.1. Use a higher ligand-to-protein molar ratio.2. Employ more sensitive NMR techniques like Saturation Transfer Difference (STD) NMR, which is well-suited for detecting weak interactions.[11]
Overlapping peaks in the spectra. 1. Spectral crowding.1. Use a different NMR solvent to potentially resolve overlapping signals.[10]2. Utilize higher-dimensional NMR experiments (e.g., 2D ¹H-¹⁵N HSQC if the protein is labeled) to improve spectral resolution.

Data Presentation

Table 1: Representative Binding Affinities of Protein-Disaccharide Interactions

ProteinDisaccharide LigandTechniqueDissociation Constant (Kd)Reference
Engineered Glycan-Binding ProteinThomsen-Friedenreich (TF) antigenBio-Layer Interferometry (BLI)16.4 µM[12]
Hemagglutinin (H1)α-2,6-linked sialyl-lactosamineX-ray CrystallographyNot explicitly quantified[13]
Hemagglutinin (H1)α-2,3-linked sialyl-lactosamineX-ray CrystallographyWeaker than α-2,6-linked[13]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the protein and H disaccharide ligand in the exact same buffer. Dialyze the protein against the final buffer extensively.

    • Determine the concentrations of the protein and ligand accurately.

    • Degas both solutions for at least 10-15 minutes immediately before the experiment.[2]

    • Filter both solutions through a 0.22 µm filter to remove any particulates.[2]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300-500 rpm).

  • Experimental Run:

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the H disaccharide solution into the injection syringe (typically ~40-50 µL).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).

    • Allow sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the H disaccharide to the desired level.

    • Deactivate any remaining active esters (e.g., with ethanolamine).

  • Analyte Interaction:

    • Prepare a series of protein analyte dilutions in running buffer.

    • Inject the protein solutions over the sensor surface at a constant flow rate.

    • Include a buffer-only injection as a blank for double referencing.

  • Regeneration:

    • Inject a regeneration solution to remove the bound protein analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR
  • Sample Preparation:

    • Prepare a sample containing the protein (typically 10-50 µM) and a significant excess of the H disaccharide ligand (e.g., 1-5 mM) in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Set up the STD experiment with on-resonance irradiation at a frequency where the protein has signals but the ligand does not (e.g., in the aromatic or aliphatic region).

    • Set the off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., -30 ppm).

    • Optimize the saturation time (typically 1-3 seconds) to maximize the STD effect.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein in the bound state.

    • The relative intensities of the signals in the STD spectrum provide information about the binding epitope of the disaccharide.

Visualizations

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution buffer_match Ensure Identical Buffer prep_protein->buffer_match prep_ligand Prepare H Disaccharide Solution prep_ligand->buffer_match degas Degas Both Solutions buffer_match->degas filter_samples Filter Both Solutions degas->filter_samples load_samples Load Protein (Cell) & Ligand (Syringe) filter_samples->load_samples run_titration Perform Titration load_samples->run_titration integrate_peaks Integrate Raw Data Peaks run_titration->integrate_peaks run_control Run Control (Ligand into Buffer) subtract_control Subtract Heat of Dilution run_control->subtract_control integrate_peaks->subtract_control fit_data Fit to Binding Model subtract_control->fit_data get_params Obtain K_d, ΔH, n fit_data->get_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Troubleshooting_Weak_Binding cluster_itc ITC cluster_spr SPR cluster_nmr NMR start Weak or No Binding Signal Observed itc_check_conc Increase Protein/Ligand Concentrations start->itc_check_conc spr_check_immob Optimize Ligand Immobilization start->spr_check_immob nmr_check_ratio Increase Ligand:Protein Ratio start->nmr_check_ratio itc_check_buffer Verify Buffer Matching itc_check_conc->itc_check_buffer itc_check_activity Confirm Sample Activity itc_check_buffer->itc_check_activity end_node Signal Improved itc_check_activity->end_node spr_check_conc Increase Analyte Concentration spr_check_immob->spr_check_conc spr_check_surface Use High Capacity Chip spr_check_conc->spr_check_surface spr_check_surface->end_node nmr_use_std Use STD-NMR nmr_check_ratio->nmr_use_std nmr_check_temp Vary Temperature nmr_use_std->nmr_check_temp nmr_check_temp->end_node

Caption: Troubleshooting weak binding signals.

References

Technical Support Center: Lectin Blotting for H Antigen Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering weak signals in lectin blotting experiments specifically targeting the H antigen.

Troubleshooting Guide: Weak Signals

This guide addresses the most common causes of faint or absent bands in H antigen lectin blots and offers targeted solutions.

Question: Why am I getting no signal or a very weak signal for my H antigen blot?

Answer: Weak or absent signals in H antigen lectin blotting can stem from several factors throughout the experimental workflow, from sample preparation to signal detection. Below is a systematic guide to pinpoint and resolve the issue.

Issues with the Target Glycoprotein (B1211001) (H Antigen)
  • Low Abundance of H Antigen: The target glycoprotein may be present in very low concentrations in your sample.[1][2][3][4]

    • Solution: Increase the total protein loaded onto the gel.[1][2][4] Consider enriching for your target glycoprotein through methods like immunoprecipitation or fractionation before loading.[1][2][4]

  • Sample Degradation: Proteins and their glycan structures can degrade if not handled or stored properly.

    • Solution: Always use fresh samples when possible and include protease inhibitors in your lysis buffer.[1][2][3] Store samples appropriately, avoiding repeated freeze-thaw cycles.[3]

  • H Antigen Structure and Availability: The H antigen is a precursor to the A and B antigens in the ABO blood group system.[5][6] Its abundance is highest in type O individuals and lowest in type AB individuals.[6][7]

    • Solution: When possible, use a positive control from a cell or tissue type known to express high levels of H antigen (e.g., type O red blood cells).[2][4][8]

Problems with the Lectin (Ulex europaeus agglutinin I - UEA I)
  • Lectin Specificity: UEA I specifically recognizes α-linked fucose residues, particularly the Fucα1-2Galβ- structure of the H antigen.[9][10][11]

    • Solution: Confirm that your target expresses the correct H antigen structure. The presence of other fucose linkages can reduce binding affinity.[9]

  • Incorrect Lectin Concentration: The concentration of the biotinylated or conjugated lectin may be too low for effective binding.[2][4]

    • Solution: Titrate the UEA I lectin to determine the optimal concentration. A typical starting range for biotinylated lectins is 1-20 µg/mL.[12][13][14][15][16]

  • Loss of Lectin Activity: Improper storage or handling can lead to a loss of lectin activity.

    • Solution: Perform a dot blot to check the activity of your lectin.[1][4] Ensure lectins are stored under recommended conditions and protected from light if fluorescently labeled.[17]

  • Calcium Requirement: Some lectins require calcium ions for optimal binding.[14][18]

    • Solution: Ensure your buffers (e.g., TBS) contain calcium chloride (e.g., 0.1 mM CaCl₂), especially if you are not using a pre-formulated buffer from a kit.[10][14][15] Avoid phosphate-based buffers (PBS) as they can precipitate calcium.[12]

Suboptimal Blotting and Transfer Conditions
  • Inefficient Protein Transfer: The transfer of glycoproteins from the gel to the membrane may be incomplete.[19]

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1][2] Ensure no air bubbles are trapped between the gel and the membrane.[1][19][20] For larger glycoproteins, a longer transfer time may be necessary.[4]

  • Incorrect Membrane Choice: While both nitrocellulose and PVDF membranes can be used, one may be more suitable depending on the glycoprotein's properties.[1][12]

    • Solution: PVDF membranes are often recommended for glycoproteins.[12] If using PVDF, ensure it is properly activated with methanol (B129727) before use.[12][21]

Issues with Blocking, Washing, and Detection
  • Inappropriate Blocking Agent: Some blocking agents, like non-fat dry milk, contain glycoproteins and biotin (B1667282) that can interfere with lectin binding.[12][22]

    • Solution: Use a carbohydrate-free blocking solution or Bovine Serum Albumin (BSA) at a concentration of 3%.[12][18][22][23] If using a biotin-streptavidin detection system, avoid blocking agents containing endogenous biotin.[12]

  • Over-Washing: Excessive washing can elute the bound lectin.[4][21]

    • Solution: Reduce the number or duration of washing steps.

  • Inactive Detection Reagents: The enzyme conjugate (e.g., Streptavidin-HRP) or the substrate may have lost activity.[3][4][21]

    • Solution: Use fresh or properly stored reagents. Test the substrate activity with a positive control.[4] For chemiluminescent detection, ensure the substrate has not expired.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best positive control for H antigen detection? A1: Lysates from cells with blood type O are excellent positive controls as they have the highest concentration of unmodified H antigen.[6][7] Alternatively, purified glycoproteins known to carry the H antigen can be used.

Q2: Can I use non-fat dry milk for blocking in a lectin blot? A2: It is generally not recommended. Non-fat dry milk contains glycoproteins that can cause high background and biotin that can interfere with biotin-streptavidin detection systems.[12][22] A 3% BSA solution or a specialized carbohydrate-free blocking buffer is a better choice.[12][18][23]

Q3: My bands appear blurry. What could be the cause? A3: Blurry bands can result from running the gel at too high a voltage, issues with buffer preparation, or air bubbles trapped during transfer.[24] Glycosylation itself can also lead to broader bands compared to non-glycosylated proteins.

Q4: I see white or "ghost" bands with my chemiluminescent detection. What does this mean? A4: This phenomenon, sometimes called "substrate depletion," occurs when there is an excessively high concentration of the target glycoprotein or the lectin/enzyme conjugate.[24][25] This leads to rapid consumption of the chemiluminescent substrate, resulting in a dark band with a white center. To resolve this, try loading less protein or diluting your lectin and/or streptavidin-HRP conjugate.

Q5: How can I enhance the signal of my lectin blot? A5: Signal enhancement can be achieved by using a biotinylated lectin followed by a streptavidin-enzyme conjugate, which amplifies the signal.[12][22] There are also commercially available western blot enhancer solutions that can increase signal intensity.[26] Additionally, ensure optimal incubation times and concentrations for all reagents.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for key steps in H antigen lectin blotting. Optimization may be required for your specific system.

Table 1: Reagent Concentrations

ReagentRecommended ConcentrationSource(s)
Total Protein Load20-30 µg per lane[21]
Biotinylated UEA I Lectin1-20 µg/mL[12][13][16]
Blocking Agent (BSA)3% (w/v) in TBST or PBST[12][23]
Washing Buffer (Tween-20)0.05% (v/v) in TBS or PBS[12]

Table 2: Incubation Times and Temperatures

StepDurationTemperatureSource(s)
Blocking1 hourRoom Temperature[12][23]
Biotinylated Lectin Incubation1-2 hoursRoom Temperature[12][23]
Streptavidin-HRP Incubation1 hourRoom Temperature[12]
Chemiluminescent Substrate1-5 minutesRoom Temperature[12]

Experimental Protocols

Protocol 1: SDS-PAGE and Electroblotting
  • Sample Preparation: Prepare glycoprotein samples in lysis buffer containing protease inhibitors.[1][2] Quantify the protein concentration.

  • SDS-PAGE: Load 20-30 µg of each sample onto a polyacrylamide gel. Run the gel until the dye front is near the bottom.[12][23]

  • Membrane Preparation: If using a PVDF membrane, activate it by soaking in methanol for 1-2 minutes, followed by a brief rinse in transfer buffer.[12] If using nitrocellulose, simply equilibrate it in transfer buffer.

  • Electroblotting (Transfer): Assemble the transfer stack (gel, membrane, filter papers) ensuring no air bubbles are present.[1][23] Perform the transfer according to the manufacturer's instructions for your apparatus. A typical condition is 1 hour at a constant current.[12]

  • Transfer Confirmation: After transfer, briefly rinse the membrane in water and stain with Ponceau S to visualize protein bands and confirm successful transfer.[2] Destain with water before proceeding.

Protocol 2: Lectin Blotting and Detection
  • Blocking: Place the membrane in a container with blocking solution (e.g., 3% BSA in TBST). Incubate for 1 hour at room temperature with gentle agitation.[12][23]

  • Lectin Incubation: Remove the blocking solution and incubate the membrane with the biotinylated UEA I lectin solution (e.g., 1-20 µg/mL in blocking solution) for 1-2 hours at room temperature with gentle agitation.[12][23]

  • Washing: Wash the membrane four times for 5 minutes each with washing buffer (e.g., TBST) to remove unbound lectin.[12][23]

  • Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate, diluted in blocking solution according to the manufacturer's recommendation, for 1 hour at room temperature with agitation.[12]

  • Final Washes: Repeat the washing step (step 3) to remove unbound streptavidin-HRP. Rinse twice with TBS (without Tween-20) to remove any residual detergent.[12]

  • Signal Detection: Incubate the membrane with a chemiluminescent HRP substrate for 1-5 minutes.[12] Immediately capture the signal using an imaging system.

Visualizations

Lectin Blotting Workflow

LectinBlotWorkflow cluster_prep Sample & Gel Prep cluster_blot Blotting cluster_detect Detection SamplePrep Sample Preparation (Lysis, Quantitation) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Electroblotting (Transfer to Membrane) SDSPAGE->Transfer Ponceau Ponceau S Stain (Confirm Transfer) Transfer->Ponceau Blocking Blocking (3% BSA) Ponceau->Blocking LectinInc Lectin Incubation (Biotinylated UEA I) Blocking->LectinInc Wash1 Washing (TBST) LectinInc->Wash1 StrepHRP Streptavidin-HRP Incubation Wash1->StrepHRP Wash2 Washing (TBST) StrepHRP->Wash2 Detect Chemiluminescent Detection Wash2->Detect

Caption: General workflow for H antigen detection via lectin blotting.

Troubleshooting Logic for Weak Signals

TroubleshootingWeakSignal Start Weak or No Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK CheckLectin Check Lectin Activity & Concentration TransferOK->CheckLectin Yes FixTransfer Solution: Optimize Transfer Protocol (Time, Voltage, Bubbles) TransferOK->FixTransfer No LectinOK Lectin OK? CheckLectin->LectinOK CheckSample Check Sample Quality & H Antigen Abundance LectinOK->CheckSample Yes FixLectin Solution: Titrate Lectin / Use Fresh Add CaCl2 to Buffer LectinOK->FixLectin No SampleOK Sample OK? CheckSample->SampleOK CheckDetection Check Detection Reagents (Substrate, Conjugate) SampleOK->CheckDetection Yes FixSample Solution: Increase Protein Load Use Positive Control Add Protease Inhibitors SampleOK->FixSample No FixDetection Solution: Use Fresh Substrate Optimize Conjugate Dilution CheckDetection->FixDetection

Caption: A logical flow for troubleshooting weak lectin blot signals.

References

Validation & Comparative

A Comparative Guide to H Disaccharide and Other Blood Group Antigens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the H disaccharide, the foundational precursor to the ABO blood group system, with the A and B antigens. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Structural and Biosynthetic Comparison

The H, A, and B antigens are complex carbohydrate structures (oligosaccharides) displayed on the surface of red blood cells and other tissues.[1][2] Their synthesis is a stepwise enzymatic process.

  • H Disaccharide (H Antigen): The fundamental precursor in this system is the H antigen.[3][4] Its minimal requirement for antigenicity is a terminal disaccharide composed of fucose linked to galactose (Fucα1-2Gal).[5] This structure is synthesized by a fucosyltransferase, encoded by the FUT1 gene (H locus), which adds a fucose molecule to a precursor oligosaccharide chain on the cell surface.[3]

  • A and B Antigens: The A and B antigens are synthesized by modifying the H antigen.[1][3] The ABO gene encodes a glycosyltransferase that adds an additional sugar to the H antigen's terminal galactose.

    • A Antigen: The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase, which adds N-acetylgalactosamine (GalNAc) to the H antigen.[3][6]

    • B Antigen: The B allele encodes an α-1,3-galactosyltransferase, which adds D-galactose to the H antigen.[7][8]

  • O Phenotype: Individuals with blood group O have a non-functional ABO enzyme due to a gene mutation.[7][8] As a result, the H antigen remains unmodified, leading to the highest expression of H antigen on their cells.[5]

The biosynthetic relationship dictates a reciprocal expression pattern: the more A and/or B antigen is synthesized, the less H antigen remains.[4] This pathway is crucial for understanding blood compatibility and the implications of rare phenotypes like the Bombay phenotype (h/h), where a lack of functional FUT1 enzyme means no H antigen is produced, and consequently, no A or B antigens can be formed, even if the individual has the A or B genes.[7][9]

Biosynthesis_ABH_Antigens cluster_precursor Precursor Chain cluster_h H Antigen Synthesis cluster_ab A/B Antigen Synthesis Precursor Precursor Oligosaccharide (e.g., Type 2 Chain on RBCs) FUT1 FUT1 Enzyme (α-1,2-fucosyltransferase) Precursor->FUT1 H_Antigen H Antigen (Fucα1-2Gal-R) A_Transferase A-Transferase (from A allele) H_Antigen->A_Transferase B_Transferase B-Transferase (from B allele) H_Antigen->B_Transferase A_Antigen A Antigen (GalNAcα1-3[Fucα1-2]Gal-R) B_Antigen B Antigen (Galα1-3[Fucα1-2]Gal-R) FUT1->H_Antigen Adds Fucose A_Transferase->A_Antigen Adds GalNAc B_Transferase->B_Antigen Adds Galactose

Biosynthesis pathway of H, A, and B antigens.

Quantitative Performance Data

The expression levels of ABH antigens and the efficiency of the enzymes that synthesize them have been quantified through various methods, including flow cytometry and kinetic assays.[10][11]

Table 1: Comparative Expression of H, A, and B Antigens on Human Erythrocytes This table summarizes typical antigen site densities on red blood cells (RBCs) for different ABO phenotypes. The values can vary between individuals.

Blood PhenotypeH Antigen Sites per RBCA Antigen Sites per RBCB Antigen Sites per RBC
O ~1,800,000 - 2,500,00000
A₁ ~300,000 - 600,000~810,000 - 1,170,0000
A₂ ~1,200,000 - 1,800,000~240,000 - 290,0000
B ~600,000 - 900,0000~610,000 - 830,000
A₁B ~150,000 - 300,000~460,000 - 870,000~370,000 - 560,000
Bombay (Oₕ) 000

Data synthesized from studies employing radio-labeled antibodies and flow cytometry.[12][13][14]

Table 2: Kinetic Parameters of Key Glycosyltransferases in ABH Antigen Biosynthesis This table compares the kinetic properties of the α-1,2-fucosyltransferase (FUT1) responsible for H antigen synthesis with the A- and B-transferases.

EnzymeGeneDonor SubstrateAcceptor SubstrateKₘ (Acceptor)kcat (min⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
H-transferase FUT1GDP-FucoseLacto-N-biose2.4 mM3570.4
A-transferase ABOUDP-GalNAcH disaccharide (Type 2)~25 µM~75~50,000
B-transferase ABOUDP-GalactoseH disaccharide (Type 2)~60 µM~45~12,500

Kinetic data are approximate and can vary based on experimental conditions and acceptor substrate used.[8][15]

Functional Comparison in Research and Drug Development

Beyond their critical role in transfusion medicine, histo-blood group antigens are deeply involved in host-pathogen interactions and cancer biology, making them relevant targets for drug development.

  • Receptors for Pathogens: Many microorganisms have evolved to use specific blood group antigens as receptors for attachment to host cells, facilitating infection.[4][5][16] For example, Noroviruses show strong binding preferences for specific histo-blood group antigens, and Helicobacter pylori adhesion is influenced by Lewis and H antigens in the gastric mucosa. The H antigen is also associated with increased severity of cholera symptoms.[1] This makes the antigen-pathogen binding interface a promising target for developing anti-infective therapeutics, such as competitive binding inhibitors.[16]

  • Role in Cancer and Signaling: Cancer cells often exhibit aberrant glycosylation, leading to the altered expression of blood group antigens.[2][17] This can include the loss of A or B antigens with a corresponding increase in H antigen expression, or the appearance of novel carbohydrate structures.[2] These changes can affect cell signaling, cell-cell adhesion, and immune evasion, contributing to metastasis.[2][18] For instance, altered expression of these antigens can impact the function of adhesion molecules and growth factor receptors, influencing pathways that control cell motility and proliferation.[2] Targeting these tumor-associated carbohydrate antigens is an active area of research for cancer vaccines and antibody-based therapies.

Pathogen_Interaction_Workflow cluster_pathogen Pathogen Interaction cluster_host Host Cell cluster_response Cellular Response Pathogen Pathogen (e.g., Norovirus, H. pylori) H_Antigen H Antigen Receptor Pathogen->H_Antigen Binds to HostCell Epithelial Cell HostCell->H_Antigen Internalization Internalization H_Antigen->Internalization Mediates Signaling Signal Transduction Internalization->Signaling Infection Infection / Colonization Signaling->Infection

Conceptual model of H antigen as a pathogen receptor.

Key Experimental Protocols

Accurate characterization of blood group antigens and the enzymes that synthesize them is fundamental. Below are detailed protocols for two key experimental procedures.

This protocol describes a standard microplate method for determining ABO blood type by observing the agglutination (clumping) of red blood cells (RBCs).

Materials:

  • Whole blood sample collected in an anticoagulant (e.g., EDTA).

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4.

  • Anti-A, Anti-B, and Anti-H monoclonal antibodies (agglutinins).

  • 96-well V-bottom microtiter plate.

  • Micropipettes and tips.

  • Centrifuge for microplates.

Procedure:

  • RBC Preparation: a. Centrifuge 1 mL of whole blood at 1000 x g for 5 minutes. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBC pellet in 1 mL of PBS. Repeat this wash step two more times. d. After the final wash, resuspend the RBCs in PBS to create a 1% (v/v) RBC suspension.[19][20]

  • Assay Setup: a. Label wells in the 96-well plate for each sample and control. For each blood sample, you will use three wells: one for Anti-A, one for Anti-B, and one for Anti-H. b. Add 50 µL of PBS to each designated well. c. Add 50 µL of the appropriate antibody to the corresponding wells (e.g., Anti-A antibody into the "Anti-A" well).

  • Hemagglutination Reaction: a. Add 25 µL of the 1% RBC suspension to each of the three wells for that sample.[19] b. Gently tap the sides of the plate to mix the contents. c. Centrifuge the plate at 200 x g for 1 minute to pellet the cells.

  • Result Interpretation: a. Gently resuspend the cell pellets by tilting or lightly vortexing the plate. b. Positive Result (Agglutination): The RBCs will appear clumped and will not form a distinct "button" at the bottom of the well. This indicates the presence of the corresponding antigen. c. Negative Result (No Agglutination): The RBCs will be easily resuspended and will stream from a distinct, compact button at the bottom of the well. This indicates the absence of the antigen. d. Determine Blood Type:

    • Group A: Agglutination with Anti-A.
    • Group B: Agglutination with Anti-B.
    • Group AB: Agglutination with both Anti-A and Anti-B.
    • Group O: No agglutination with Anti-A or Anti-B; strong agglutination with Anti-H.

Hemagglutination_Workflow start Start: Obtain Blood Sample prep Prepare 1% RBC Suspension (Wash with PBS) start->prep setup Setup 96-Well Plate (Add Antibodies) prep->setup add_rbc Add RBC Suspension to Wells setup->add_rbc mix_centrifuge Mix & Centrifuge (200 x g, 1 min) add_rbc->mix_centrifuge resuspend Gently Resuspend Pellet mix_centrifuge->resuspend observe Observe for Agglutination resuspend->observe interpret Interpret Blood Type observe->interpret end End interpret->end

Workflow for a Hemagglutination Assay.

This protocol describes a method to measure the activity of a glycosyltransferase (e.g., FUT1) by quantifying the release of a nucleotide diphosphate (B83284) (e.g., GDP from GDP-Fucose) using a coupling phosphatase and Malachite Green detection.[21][22]

Materials:

  • Purified glycosyltransferase enzyme (e.g., recombinant FUT1).

  • Donor substrate (e.g., GDP-Fucose for FUT1).

  • Acceptor substrate (e.g., a galactose-terminal oligosaccharide).

  • Enzyme reaction buffer (e.g., HEPES buffer with required metal ions like MnCl₂).[22]

  • Coupling phosphatase (e.g., Calf Intestinal Phosphatase, CIP).

  • Malachite Green phosphate detection reagents.

  • Phosphate standard solution for standard curve.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader (620 nm).

Procedure:

  • Prepare Phosphate Standard Curve: a. Prepare serial dilutions of the phosphate standard (e.g., 0 to 50 µM) in the enzyme reaction buffer. b. Add 50 µL of each standard to separate wells of the microplate. c. Proceed with the color development steps (Step 4) to generate a standard curve of absorbance vs. phosphate concentration.

  • Glycosyltransferase Reaction Setup: a. In each well, prepare a 50 µL reaction mixture. A typical reaction contains:

    • Enzyme reaction buffer.
    • Donor substrate (e.g., 200 µM GDP-Fucose).
    • Acceptor substrate (e.g., 2 mM Lactose).
    • Coupling phosphatase (e.g., 10 U/mL).[22] b. Include a negative control well with no glycosyltransferase enzyme.

  • Initiate and Incubate Reaction: a. Initiate the reaction by adding a specific amount of the glycosyltransferase enzyme (e.g., 20 ng/µL) to each well (except the negative control). b. Mix gently and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Phosphate Detection: a. Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions. This typically involves sequential addition of Reagent A and Reagent B.[21] b. Incubate at room temperature for 20 minutes to allow color to stabilize.[22]

  • Data Analysis: a. Measure the absorbance of each well at ~620 nm using a microplate reader. b. Subtract the absorbance of the negative control from the sample wells. c. Use the phosphate standard curve to convert the absorbance values into the concentration of inorganic phosphate released. d. Calculate the enzyme activity (e.g., in µmol/min/mg) based on the amount of phosphate produced over time.

Conclusion

The H disaccharide is not merely a structural component but the central branching point in the biosynthesis of the clinically significant A and B blood group antigens. A comprehensive understanding of its structure, the kinetics of its synthesis, and its comparative expression is vital. For researchers in transfusion medicine, immunology, and oncology, the distinct characteristics of the H, A, and B antigens offer insights into disease mechanisms and provide a rich landscape for the development of novel diagnostics and targeted therapeutics. The experimental protocols provided herein serve as a foundation for the reliable characterization and comparison of these critical histo-blood group antigens.

References

Validating the Specificity of New Anti-H Monoclonal Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous validation of new monoclonal antibodies (mAbs) is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of novel anti-H monoclonal antibodies, comparing their performance against established alternatives using a suite of standard immunological assays. Detailed experimental protocols and representative data are presented to guide researchers in their validation studies.

Performance Comparison of Anti-H Monoclonal Antibodies

The following tables summarize the key performance characteristics of two new hypothetical anti-H monoclonal antibodies (New mAb 1 and New mAb 2) compared to an existing, well-characterized anti-H mAb.

Table 1: Binding Affinity and Kinetics

AntibodyIsotypeAntigenKD (M)kon (1/Ms)koff (1/s)
New mAb 1 IgG1Synthetic H disaccharide5.2 x 10-71.5 x 1057.8 x 10-2
New mAb 2 IgMPurified H glycoprotein (B1211001)8.9 x 10-82.1 x 1051.9 x 10-2
Existing mAb IgG2aSynthetic H disaccharide1.1 x 10-71.8 x 1052.0 x 10-2

Note: The affinity of anti-carbohydrate antibodies is typically in the micromolar to nanomolar range.[1]

Table 2: Specificity and Cross-Reactivity

AntibodyTargetCross-Reactivity (A antigen)Cross-Reactivity (B antigen)
New mAb 1 H antigenLowNegligible
New mAb 2 H antigenNegligibleNegligible
Existing mAb H antigenLowNegligible

Table 3: Application Performance

AntibodyELISA (OD450)Western BlotIHC StainingFlow Cytometry (% Positive Cells)
New mAb 1 1.8+++++95%
New mAb 2 2.5++++++98%
Existing mAb 2.1+++++97%

Note: Performance is graded from + (weak) to +++ (strong) for qualitative assays. Quantitative data is provided where applicable.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are tailored for the specific validation of anti-H monoclonal antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct ELISA to determine the binding of anti-H mAbs to the H antigen.

Materials:

  • High-binding 96-well ELISA plates

  • Synthetic H disaccharide or purified H glycoprotein

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-H monoclonal antibodies (New mAb 1, New mAb 2, Existing mAb)

  • Isotype control antibodies

  • HRP-conjugated secondary antibody (anti-mouse IgG or IgM)

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the synthetic H disaccharide or purified H glycoprotein to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Dilute the anti-H mAbs and isotype controls to the desired concentration in Blocking Buffer. Add 100 µL to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Western Blot

This protocol is for the detection of H antigen on glycoproteins from cell lysates.

Materials:

  • Cell lysates from H antigen-positive cells (e.g., O-type red blood cells, certain epithelial cell lines) and H antigen-negative cells (e.g., Bombay phenotype cells).

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Anti-H monoclonal antibodies

  • Isotype control antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-H mAbs or isotype controls diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.

Immunohistochemistry (IHC)

This protocol describes the staining of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections from tissues known to express H antigen (e.g., gastrointestinal tract, endothelial cells) and negative control tissues.

  • Xylene and graded alcohols for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Peroxidase blocking solution (e.g., 3% H2O2).

  • Blocking solution (e.g., normal goat serum).

  • Anti-H monoclonal antibodies.

  • Isotype control antibodies.

  • Biotinylated secondary antibody.

  • Streptavidin-HRP.

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using antigen retrieval buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity with peroxidase blocking solution.

  • Blocking: Block non-specific binding sites with blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the anti-H mAbs or isotype controls overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with streptavidin-HRP.

  • Detection: Visualize the signal with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Flow Cytometry

This protocol is for the detection of H antigen on the surface of red blood cells.

Materials:

  • Whole blood from individuals with O-type (high H antigen), A- or B-type (lower H antigen), and Bombay phenotype (H-negative) blood.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Anti-H monoclonal antibodies conjugated to a fluorophore (e.g., FITC, PE).

  • Isotype control antibodies with the same fluorophore conjugate.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Collect whole blood in an anticoagulant-containing tube.

  • Staining: Add a small volume of whole blood to a FACS tube. Add the fluorophore-conjugated anti-H mAb or isotype control and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of H antigen-positive cells and the mean fluorescence intensity.

Surface Plasmon Resonance (SPR)

This protocol measures the binding kinetics and affinity of anti-H mAbs.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified H glycoprotein or a carrier protein conjugated with synthetic H disaccharide.

  • Anti-H monoclonal antibodies.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize the purified H glycoprotein or H-conjugated carrier protein onto the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the anti-H mAbs over the immobilized ligand surface.

  • Data Collection: Monitor the binding and dissociation in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizations

Experimental and Logical Workflows

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Specificity_Validation Specificity Validation cluster_Affinity_Characterization Affinity Characterization ELISA ELISA WB Western Blot ELISA->WB Flow Flow Cytometry Flow->WB IHC Immunohistochemistry WB->IHC CrossReactivity Cross-Reactivity Assay WB->CrossReactivity SPR Surface Plasmon Resonance IHC->SPR CrossReactivity->SPR Validated Validated Anti-H mAb SPR->Validated Start New Anti-H mAb Start->ELISA Start->Flow

Caption: A streamlined workflow for validating new anti-H monoclonal antibodies.

Signaling and Biosynthetic Pathways

H_Antigen_Biosynthesis Precursor Precursor Substance H_Antigen H Antigen Precursor->H_Antigen Fucose A_Antigen A Antigen H_Antigen->A_Antigen N-acetylgalactosamine B_Antigen B Antigen H_Antigen->B_Antigen Galactose FUT1 FUT1 enzyme FUT1->Precursor A_Transferase A-transferase A_Transferase->H_Antigen B_Transferase B-transferase B_Transferase->H_Antigen

Caption: Biosynthetic pathway of the H antigen and its conversion to A and B antigens.

References

A Researcher's Guide to Cross-Validation of H Antigen Detection by Different Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of the H antigen, a crucial carbohydrate epitope in various biological processes, is paramount. This guide provides an objective comparison of the performance of different lectins used for H antigen detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research needs.

The H antigen, a fucose-containing oligosaccharide, is the precursor to the A and B antigens of the ABO blood group system. Its detection is vital in immunohematology, cancer research, and studies of cellular development and differentiation. Lectins, proteins that bind specifically to carbohydrates, are indispensable tools for identifying the H antigen. This guide focuses on the cross-validation of H antigen detection using three prominent fucose-binding lectins: Ulex europaeus agglutinin I (UEA-I), Lotus tetragonolobus lectin (LTL), and Aleuria aurantia (B1595364) lectin (AAL).

Comparative Performance of H Antigen-Binding Lectins

The selection of a lectin for H antigen detection depends on its specificity, affinity, and the experimental application. While both UEA-I and LTL are known for their specificity towards the α-1,2-fucosylated structures characteristic of the H antigen, subtle differences in their binding affinities exist. AAL, with its preference for other fucose linkages, serves as a valuable negative control.

LectinSource OrganismPrimary SpecificityReported Binding Characteristics for H AntigenApplications
UEA-I Ulex europaeus (Gorse)α-L-Fucose, particularly Fucα1-2GalStrong agglutination of O and A2 red blood cells, which have high H antigen expression.[1][2] Considered the most widely used lectin for H antigen detection.Blood typing, secretor status determination, immunohistochemistry, flow cytometry.[2][3]
LTL Lotus tetragonolobus (Winged pea)α-L-Fucose, with high affinity for Fucα1-2GalSimilar specificity to UEA-I but may exhibit different binding affinities for various oligosaccharides.[4] Hemagglutination is temperature-dependent.[5]Immunohematology, cancer biomarker studies.
AAL Aleuria aurantia (Orange peel fungus)Fucα1-6GlcNAc and Fucα1-3GlcNAcDoes not preferentially bind the Fucα1-2Gal linkage of the H antigen.[6]Negative control in H antigen studies, detection of other fucosylated glycans.

Experimental Workflow for Cross-Validation

A systematic approach is crucial for validating H antigen detection. The following workflow outlines the key steps for comparing the performance of different lectins.

G cluster_2 Data Analysis & Comparison A Sample Preparation (e.g., Red Blood Cells, Tissue Sections, Glycoproteins) C Hemagglutination Assay A->C D Lectin-ELISA A->D E Lectin Histochemistry A->E B Lectin Preparation (UEA-I, LTL, AAL) Reconstitution & Dilution B->C B->D B->E F Qualitative Analysis (Agglutination Scoring, Staining Intensity) C->F G Quantitative Analysis (Titers, OD values, Binding Affinity - SPR/ITC) D->G E->F I Comparative Evaluation F->I G->I H Specificity Control (Carbohydrate Inhibition) H->I

Cross-validation workflow for H antigen detection using different lectins.

Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are foundational protocols for key experiments.

Hemagglutination Assay

This assay is a fundamental technique for assessing the ability of a lectin to agglutinate red blood cells (RBCs) expressing the H antigen.

Objective: To determine and compare the hemagglutination titers of UEA-I and LTL against O-type RBCs.

Materials:

  • UEA-I and LTL

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2% suspension of washed human O-type RBCs in PBS

  • 96-well U-bottom microtiter plate

Procedure:

  • Perform a serial two-fold dilution of each lectin in PBS in the microtiter plate, starting from an initial concentration of 100 µg/mL. The final volume in each well should be 50 µL.

  • Add 50 µL of the 2% RBC suspension to each well.

  • Gently mix the plate and incubate at room temperature for 1 hour. Note: For LTL, a parallel incubation at 4°C may be performed to assess temperature-dependent activity.[5]

  • Observe the wells for agglutination. A positive result is indicated by a mat of cells covering the bottom of the well, while a negative result is a sharp button of sedimented cells.

  • The hemagglutination titer is the reciprocal of the highest dilution of the lectin that causes visible agglutination.

Lectin-Enzyme-Linked Immunosorbent Assay (Lectin-ELISA)

This quantitative assay measures the binding of lectins to immobilized H antigen-containing glycoproteins.

Objective: To quantify and compare the binding of UEA-I and LTL to a glycoprotein (B1211001) standard expressing the H antigen.

Materials:

  • H antigen-containing glycoprotein (e.g., mucin from a secretor individual)

  • Biotinylated UEA-I and LTL

  • 96-well high-binding microtiter plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of the microtiter plate with the H antigen glycoprotein (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add serial dilutions of biotinylated UEA-I and LTL to the wells and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Lectin Immunohistochemistry

This technique allows for the visualization of H antigen expression in tissue sections.

Objective: To compare the staining patterns of UEA-I and LTL in formalin-fixed, paraffin-embedded tissue sections known to express the H antigen (e.g., vascular endothelium).

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Biotinylated UEA-I and LTL

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in the antigen retrieval solution.

  • Allow the slides to cool and then wash with PBS.

  • Block endogenous peroxidase activity with a suitable reagent.

  • Block non-specific binding with the blocking solution for 30 minutes.

  • Incubate the sections with biotinylated UEA-I or LTL at a predetermined optimal concentration for 1 hour at room temperature.

  • Wash the slides with PBS.

  • Incubate with Streptavidin-HRP conjugate for 30 minutes.

  • Wash the slides with PBS.

  • Develop the signal with the DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope and compare the staining intensity and localization for each lectin.

Advanced Techniques for Quantitative Analysis

For a more in-depth comparison of lectin binding, advanced biophysical techniques are recommended.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the real-time binding of a lectin (analyte) to an immobilized H antigen-containing ligand on a sensor chip. It provides quantitative data on association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated, giving a precise measure of binding affinity.[7][8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a lectin to the H antigen in solution.[9][10][11] This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[12][13]

Signaling Pathways and Logical Relationships

The detection of the H antigen by lectins is a direct molecular recognition event and does not typically involve a signaling pathway in the context of these assays. The logical relationship is straightforward: the presence of the H antigen leads to the binding of a specific lectin, which is then detected through a variety of methods.

G A H Antigen (Fucα1-2Gal-R) Present on Cell Surface or Glycoprotein B Specific Lectin (e.g., UEA-I, LTL) A->B Molecular Recognition C Lectin-H Antigen Binding Complex Formation B->C Binding D Detection Method (e.g., Agglutination, Enzyme-linked assay, Fluorescence, Calorimetry) C->D Interaction with Detection System E Signal Generation (e.g., Clumping, Color Change, Light Emission, Heat Change) D->E Transduction F Data Interpretation (Qualitative or Quantitative) E->F Analysis

Logical relationship in lectin-based H antigen detection.

By employing a combination of these well-established and advanced techniques, researchers can confidently cross-validate the detection of the H antigen and select the most suitable lectin for their specific research questions, ensuring the accuracy and reliability of their findings.

References

A Researcher's Guide to Quantifying Fucosyltransferase Activity: A Comparative Analysis of H Disaccharide and Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fucosyltransferase (FUT) activity is paramount for advancing our understanding of glycosylation in health and disease. This guide provides a comprehensive comparison of methodologies for quantifying FUT activity, with a focus on the use of H disaccharide as a standard, alongside alternative approaches. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Fucosyltransferases are a family of enzymes that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid. The resulting fucosylated structures, such as the H-antigen, play critical roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Consequently, the ability to precisely quantify FUT activity is essential for studying these processes and for the development of therapeutics targeting fucosylation.

Comparative Analysis of Fucosyltransferase Quantification Methods

The choice of assay for measuring FUT activity depends on several factors, including the specific FUT of interest, the required sensitivity, throughput, and available instrumentation. Here, we compare three common methods: the use of an H disaccharide precursor as a substrate, fluorescence-based assays, and radiometric assays.

Parameter H Disaccharide (H-Antigen Precursor) Based Assay (HPLC) Fluorescence-Based Assay Radiometric Assay (Scintillation Proximity Assay)
Principle Enzymatic transfer of fucose to a precursor of the H-antigen (e.g., a lactose (B1674315) derivative). The fucosylated product (H disaccharide) is separated and quantified by High-Performance Liquid Chromatography (HPLC).Enzymatic transfer of fucose to a fluorogenically labeled acceptor substrate. Fucosylation prevents enzymatic hydrolysis of the label, thus inhibiting fluorescence generation.[1]Enzymatic transfer of a radiolabeled fucose (from GDP-[³H]fucose) to a biotinylated acceptor substrate, which is then captured by streptavidin-coated scintillation beads, bringing the radiolabel into proximity to elicit a signal.
Primary Enzyme(s) Targeted α1,2-fucosyltransferases (FUT1, FUT2) that synthesize the H-antigen.[2][3][4][5]Broadly applicable to various FUTs (e.g., α1,3-fucosyltransferases like FUT7) by using appropriate labeled acceptor substrates.[1]Broadly applicable to various FUTs.
Key Performance Metrics
SensitivityHigh, capable of detecting picomole levels of product.[6]High, with some assays reporting submicromolar sensitivity.[7]Very high, considered one of the most sensitive methods.
ThroughputLow to medium, limited by HPLC run times.High, suitable for microtiter plate format and high-throughput screening (HTS).[1][8][9]High, amenable to HTS formats.[8][10]
Quantitative AccuracyHigh, provides direct quantification of the product.Good, can be highly quantitative with proper standards.High, provides direct quantification of incorporated radioactivity.
CostModerate to high, requires HPLC instrumentation and specialized columns.Moderate, requires a fluorescence plate reader and fluorogenic substrates.High, involves radioactive materials, scintillation cocktails, and specialized detection equipment.
Advantages- Direct measurement of the biologically relevant product. - High specificity and accuracy.- Non-radioactive. - High-throughput capability. - Amenable to automation.- Highest sensitivity. - Well-established and robust.
Disadvantages- Lower throughput. - Requires specialized equipment (HPLC).- Indirect measurement of activity. - Potential for interference from fluorescent compounds.- Use of radioactive materials requires special handling and disposal. - High cost of reagents and equipment.

Experimental Protocols

H Disaccharide-Based Fucosyltransferase Assay using HPLC

This method quantifies the activity of α1,2-fucosyltransferases (FUT1/FUT2) by measuring the formation of the H-antigen.

Materials:

  • Enzyme source (e.g., cell lysate or purified recombinant FUT1/FUT2)

  • Acceptor substrate: A suitable precursor of the H-antigen (e.g., lactose or a pyridylaminated (PA)-labeled disaccharide like Galβ1-4GlcNAc-PA)

  • Donor substrate: GDP-fucose

  • Reaction buffer: e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂

  • Quenching solution: 0.1 M EDTA

  • HPLC system with a suitable column (e.g., C18) and a fluorescence or UV detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor substrate, and varying concentrations of GDP-fucose (for donor kinetics) or vice versa (for acceptor kinetics).

  • Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the reaction mixture by HPLC to separate the fucosylated product (H disaccharide) from the unreacted substrates.

  • Quantification: Quantify the amount of product formed by integrating the peak area. A standard curve generated with a known amount of the H disaccharide product should be used for accurate quantification.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Fluorescence-Based Fucosyltransferase Assay

This high-throughput method is suitable for screening FUT inhibitors.

Materials:

  • Enzyme source (e.g., purified recombinant fucosyltransferase)

  • Fluorogenically labeled acceptor substrate (e.g., 4-methylumbelliferyl β-N-acetyllactosaminide, MU-β-LacNAc)[1]

  • Donor substrate: GDP-fucose

  • Reaction buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl

  • Hydrolysis solution containing specific glycosidases (e.g., β-galactosidase and N-acetylhexosaminidase) that can cleave the fluorescent tag from the unfucosylated acceptor.[1]

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a microtiter plate, add the reaction buffer, fucosyltransferase enzyme, and the compound to be tested (for inhibition assays).

  • Initiate Reaction: Add the fluorogenically labeled acceptor substrate and GDP-fucose to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature and time for the fucosyltransferase reaction.

  • Hydrolysis Step: Add the hydrolysis solution containing the specific glycosidases.

  • Incubation: Incubate the plate to allow for the cleavage of the fluorescent tag from any remaining unfucosylated acceptor substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The fluorescence signal is inversely proportional to the fucosyltransferase activity.

  • Data Analysis: Calculate the percentage of inhibition for test compounds or determine enzyme kinetics by varying substrate concentrations.

Radiometric Fucosyltransferase Assay (Scintillation Proximity Assay)

This highly sensitive assay is suitable for HTS and kinetic studies.

Materials:

  • Enzyme source (e.g., purified recombinant fucosyltransferase)

  • Biotinylated acceptor substrate

  • Radiolabeled donor substrate: GDP-[³H]fucose

  • Reaction buffer

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, combine the reaction buffer, fucosyltransferase enzyme, biotinylated acceptor substrate, and GDP-[³H]fucose.

  • Incubation: Incubate the plate at the optimal temperature and time for the enzymatic reaction.

  • Signal Detection: Add the streptavidin-coated SPA beads to the wells. The biotinylated acceptor, now carrying the [³H]fucose, will bind to the beads.

  • Scintillation Counting: The proximity of the [³H]fucose to the scintillant in the beads will generate a light signal that can be measured in a microplate scintillation counter.

  • Data Analysis: The signal intensity is directly proportional to the amount of fucosylated product formed.

Visualizing the Process

To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.

Fucosyltransferase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products GDP_Fuc GDP-Fucose (Donor Substrate) FUT Fucosyltransferase (e.g., FUT1/FUT2) GDP_Fuc->FUT Acceptor Acceptor Substrate (e.g., Lactose derivative) Acceptor->FUT H_Disaccharide H Disaccharide (Fucosylated Product) FUT->H_Disaccharide GDP GDP FUT->GDP

Caption: Enzymatic synthesis of H disaccharide by fucosyltransferase.

FUT_Assay_Workflow cluster_analysis Analysis Method start Start: Prepare Reaction Mixture (Buffer, Substrates, Enzyme) incubation Incubate at Optimal Temperature start->incubation stop_reaction Stop Reaction (e.g., add Quenching Solution) incubation->stop_reaction hplc HPLC Separation stop_reaction->hplc HPLC-based fluorescence Fluorescence Reading stop_reaction->fluorescence Fluorescence-based radiometric Scintillation Counting stop_reaction->radiometric Radiometric quantification Data Acquisition & Quantification hplc->quantification fluorescence->quantification radiometric->quantification analysis Kinetic Analysis (Kₘ, Vₘₐₓ, IC₅₀) quantification->analysis

Caption: Generalized workflow for a fucosyltransferase activity assay.

Conclusion

The selection of an appropriate method for quantifying fucosyltransferase activity is a critical decision in experimental design. While the use of an H disaccharide precursor in an HPLC-based assay provides a direct and highly accurate measurement of the formation of a key biological structure, its throughput is limited. For high-throughput screening of inhibitors, fluorescence-based and radiometric assays offer significant advantages in speed and scalability, with the radiometric assay providing the highest sensitivity at the cost of handling radioactive materials. By understanding the principles, advantages, and limitations of each method, researchers can choose the most suitable approach to advance their investigations into the vital roles of fucosyltransferases in biology and disease.

References

Heparan Sulfate Disaccharides as Disease Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for sensitive and specific biomarkers is paramount in the diagnosis, prognosis, and therapeutic monitoring of various diseases. Glycosaminoglycans (GAGs), and specifically heparan sulfate (B86663) (HS), have emerged as promising biomarker candidates due to their integral roles in cellular signaling and extracellular matrix structure.[1] Pathological conditions, particularly lysosomal storage disorders like Mucopolysaccharidoses (MPS), are often characterized by aberrant GAG metabolism, leading to the accumulation and secretion of HS fragments. This guide provides a comprehensive comparison of heparan sulfate disaccharides with other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their validation and application.

Comparison of Heparan Sulfate Disaccharides with Alternative Biomarkers

Heparan sulfate disaccharides, derived from the enzymatic degradation of accumulated HS, offer a direct and quantitative measure of disease-related metabolic dysfunction. Their primary application has been in the diagnosis and monitoring of MPS, where they are often compared with other GAGs like dermatan sulfate (DS) and non-GAG biomarkers.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the levels of heparan sulfate and dermatan sulfate disaccharides in MPS patients and healthy controls.

Table 1: Plasma Heparan and Dermatan Sulfate-derived Disaccharide Concentrations in MPS Patients vs. Controls

Disease TypeBiomarkerPatient Concentration (ng/mL)Control Concentration (ng/mL)Fold Changep-valueReference
MPS ITotal DS + HS>800<800-<0.0001[2]
MPS IΔDiHS-0S170 ± 77Normal range not specifiedElevated<0.0001[3]
MPS IΔDiHS-NS39 ± 34Normal range not specifiedElevated=0.046[3]
MPS IITotal DS + HS>800<800-<0.0001[2]
MPS IIITotal DS + HS>800<800-<0.0001[2]
MPS VITotal DS + HS>800<800-<0.0001[2]

Table 2: Performance of HS and DS as Biomarkers for MPS

BiomarkerDiseaseSample TypeSensitivitySpecificityKey FindingsReference
HS and DS disaccharidesMPS I, II, IIIDried Blood SpotsHighHighClearly elevated levels in newborns with MPS I, II, and III compared to controls.[4]
DS + HSMPS I, II, III, VIPlasma100%100%At a cutoff of 800 ng/mL, completely separated patients from controls.[2]
HSMPS I, II, III, VII, ML II/IIIPlasma93.3%Not SpecifiedSignificant elevation in plasma HS in these disorders.[5]
DS and HSMPS IUrine and CSFMore sensitive than serumNot SpecifiedUrine and CSF levels remained elevated after ERT, while serum levels normalized in some patients.[6]

Experimental Protocols

The validation of HS disaccharides as biomarkers relies on robust and reproducible analytical methods. The following is a detailed protocol for the quantification of HS-derived disaccharides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Heparan Sulfate-Derived Disaccharides by LC-MS/MS

1. Sample Preparation:

  • Plasma/Serum: Collect blood in appropriate anticoagulant tubes (for plasma) or serum separator tubes. Centrifuge to separate plasma or serum and store at -80°C until analysis.[7]

  • Urine: Collect a mid-stream urine sample. Centrifuge to remove cellular debris and store at -80°C.

  • Dried Blood Spots (DBS): Punch out a standard-sized disc from the DBS card.[4]

2. Enzymatic Digestion:

  • To the prepared biological sample (e.g., plasma, urine extract, or reconstituted DBS extract), add a solution containing a cocktail of heparinases (heparinase I, II, and III).[8]

  • Incubate the mixture to allow for the complete depolymerization of heparan sulfate chains into their constituent disaccharides.[9]

  • For the analysis of other GAGs, such as dermatan sulfate, a separate digestion with chondroitinase B would be performed.[2]

3. Disaccharide Labeling (Optional but Recommended for Improved Sensitivity):

  • The resulting disaccharide mixture can be chemically derivatized with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection by mass spectrometry.[10]

4. Liquid Chromatography (LC) Separation:

  • Inject the digested and optionally labeled sample onto a reverse-phase C18 or porous graphitic carbon column.[11]

  • Employ a gradient elution using a mobile phase system, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile), to separate the different disaccharide species.[11]

5. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the target disaccharides based on their unique precursor-to-product ion transitions.[11]

  • The use of isotopically labeled internal standards for each disaccharide is crucial for accurate quantification.[10]

6. Data Analysis:

  • Integrate the peak areas of the MRM chromatograms for each disaccharide and its corresponding internal standard.

  • Calculate the concentration of each disaccharide in the original sample by comparing the peak area ratios to a standard curve generated from known concentrations of disaccharide standards.

Mandatory Visualizations

Signaling Pathway: Heparan Sulfate Degradation

The following diagram illustrates the sequential enzymatic degradation of heparan sulfate in the lysosome. Deficiencies in any of these enzymes lead to the accumulation of HS, the hallmark of various types of Mucopolysaccharidoses.

Heparan Sulfate Degradation Pathway HS Heparan Sulfate (in Lysosome) Product1 Partially Degraded HS HS->Product1 Product2 Partially Degraded HS Product1->Product2 Product3 Partially Degraded HS Product2->Product3 Product4 Partially Degraded HS Product3->Product4 Product5 Partially Degraded HS Product4->Product5 Product6 Partially Degraded HS Product5->Product6 Monosaccharides Monosaccharides + Sulfate Product6->Monosaccharides Enzyme1 α-L-Iduronidase (MPS I) Enzyme1->HS Enzyme2 Iduronate-2-sulfatase (MPS II) Enzyme2->Product1 Enzyme3 Heparan N-sulfatase (MPS IIIA) Enzyme3->Product2 Enzyme4 α-N-acetylglucosaminidase (MPS IIIB) Enzyme4->Product3 Enzyme5 Acetyl-CoA: α-glucosaminide N-acetyltransferase (MPS IIIC) Enzyme5->Product4 Enzyme6 N-acetylglucosamine-6-sulfatase (MPS IIID) Enzyme6->Product5 Enzyme7 β-glucuronidase (MPS VII) Enzyme7->Product6

Caption: Lysosomal degradation pathway of heparan sulfate and associated MPS disorders.

Experimental Workflow: Biomarker Validation

The following diagram outlines the typical workflow for the discovery and validation of a biomarker, such as heparan sulfate disaccharides, using mass spectrometry.

Biomarker Validation Workflow Discovery Discovery Phase (e.g., Untargeted Proteomics/Metabolomics) CandidateSelection Candidate Biomarker Selection Discovery->CandidateSelection AssayDevelopment Assay Development & Optimization (e.g., Targeted LC-MS/MS) CandidateSelection->AssayDevelopment AnalyticalValidation Analytical Validation (Precision, Accuracy, Linearity, etc.) AssayDevelopment->AnalyticalValidation ClinicalValidation Clinical Validation (Sensitivity, Specificity in Patient Cohorts) AnalyticalValidation->ClinicalValidation QualifiedBiomarker Qualified Biomarker ClinicalValidation->QualifiedBiomarker

Caption: A typical workflow for biomarker discovery and validation using mass spectrometry.

Conclusion

The quantification of heparan sulfate disaccharides has proven to be a valuable tool in the study of Mucopolysaccharidoses and holds potential for expansion to other diseases where HS metabolism is dysregulated. The high sensitivity and specificity of LC-MS/MS-based methods, particularly when analyzing plasma or dried blood spots, make HS disaccharides robust biomarkers for diagnosis, including newborn screening, and for monitoring therapeutic efficacy.[3][4] While dermatan sulfate is also a key biomarker for certain MPS types, the combined analysis of both HS and DS provides a more comprehensive picture of the underlying pathology.[2] The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to validate and implement HS disaccharide analysis in their own studies, ultimately contributing to improved patient outcomes.

References

A Comparative Analysis of H Antigen Expression Across Diverse Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H antigen expression in various human tissues, supported by experimental data and detailed methodologies. The H antigen, a fucosylated oligosaccharide, serves as the precursor for the A and B antigens of the ABO blood group system.[1][2][3] Its expression is not limited to red blood cells and displays significant variability across different cell types and tissues, a factor of considerable interest in fields ranging from transfusion medicine to oncology.

Quantitative Data Summary

Tissue/Cell TypeH Antigen Expression LevelPrimary Location of ExpressionReferences
Vascular Endothelium HighUbiquitous across all tissues[4][5][6][7][8]
Red Blood Cells High (especially in blood group O individuals)Cell membrane[1][9]
Stratified Epithelia Moderate to HighSkin, oral mucosa, esophagus, cervix[10]
Glandular Epithelia VariableSalivary glands (in secretors), Brunner's glands (duodenum), esophageal glands, endometrial glands[1][8][10][11]
Gastrointestinal Tract VariableGoblet cells of the small and large intestines[12]
Kidney Low to ModerateDistal tubules and collecting ducts[12]
Liver LowDuctal epithelial cells[12]
Pancreas LowDuctal epithelial cells[12]
Thymus LowHassall's corpuscles[12]
Brain Low (primarily vascular)Endothelial cells of cerebral blood vessels[5][7]
Spleen Absent (except for vasculature)-[12]
Lymph Nodes Absent (except for vasculature)-[12]
Heart Absent (except for vasculature)-[12]
Bone Marrow Absent (except for vasculature)-[12]

Note: H antigen expression in secretors is also found in a soluble form in bodily fluids like saliva.[1] The expression on red blood cells is highest in individuals with blood type O and lowest in those with blood type AB, due to the conversion of H antigen to A and B antigens.[1][9]

Experimental Protocols

Accurate detection and comparison of H antigen expression necessitate standardized experimental protocols. Below are detailed methodologies for immunohistochemistry, western blotting, and flow cytometry, adapted for H antigen detection.

Immunohistochemistry (IHC) Protocol for H Antigen Detection

This protocol is optimized for the detection of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the Ulex europaeus agglutinin I (UEA I) lectin.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, 80%, and 70% ethanol (B145695).

    • Rinse with distilled water.[13]

  • Antigen Retrieval (Optional but Recommended):

    • For optimal epitope exposure, perform heat-induced epitope retrieval.

    • Immerse slides in a staining dish containing 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Heat to 95-100°C for 20-40 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature for 20 minutes.[14]

  • Blocking of Endogenous Peroxidase:

    • To prevent non-specific background staining, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature.

    • Rinse twice with Phosphate Buffered Saline (PBS) for 5 minutes each.[15]

  • Blocking of Non-Specific Binding:

    • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[15]

  • Lectin Incubation:

    • Dilute biotinylated Ulex europaeus agglutinin I (UEA I) to a working concentration of 2-20 µg/mL in PBS.[16]

    • Apply the diluted lectin to the sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[17]

    • Rinse slides three times with PBS for 5 minutes each.

  • Detection:

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[14]

    • Rinse slides three times with PBS for 5 minutes each.

    • Develop the signal using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), until the desired color intensity is reached (typically 5-10 minutes).[15]

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.[14]

Western Blot Protocol for H Antigen Detection

This protocol outlines the detection of H antigen on glycoproteins from tissue lysates using HRP-conjugated UEA I lectin.

  • Sample Preparation:

    • Prepare protein lysates from tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature with gentle agitation.

  • Lectin Incubation:

    • Dilute HRP-conjugated Ulex europaeus agglutinin I (UEA I) to a working concentration of 0.1-1.0 µg/mL in the blocking buffer.

    • Incubate the membrane with the diluted lectin for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound lectin.

  • Detection:

    • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Flow Cytometry Protocol for H Antigen Detection

This protocol is designed for the detection of H antigen on the surface of single-cell suspensions derived from tissues.

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest using enzymatic digestion (e.g., collagenase, dispase) followed by mechanical dissociation.

    • Wash the cells with a suitable buffer (e.g., PBS with 2% Fetal Bovine Serum [FBS]).

    • Count the cells and adjust the concentration to 1x10^6 cells/mL.

  • Blocking:

    • To prevent non-specific antibody binding to Fc receptors, incubate the cells with an Fc block reagent for 15 minutes at room temperature.

  • Lectin/Antibody Staining:

    • For direct staining, incubate the cells with a fluorochrome-conjugated Ulex europaeus agglutinin I (UEA I) or a specific anti-H antigen monoclonal antibody for 30 minutes at 4°C in the dark.[18]

    • For indirect staining, incubate with an unconjugated primary anti-H antigen antibody for 30 minutes at 4°C, wash the cells, and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.

    • Include an unstained control and isotype controls to set the gates for analysis.

  • Washing:

    • Wash the cells twice with the staining buffer to remove unbound reagents.

  • Data Acquisition and Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

    • Analyze the data using appropriate software to quantify the percentage of H antigen-positive cells and the mean fluorescence intensity.[19][20]

Mandatory Visualizations

H Antigen Biosynthesis Pathway

The synthesis of the H antigen is a critical step in the formation of the ABO blood group antigens. It involves the addition of a fucose molecule to a precursor oligosaccharide chain by a fucosyltransferase. Two main types of precursor chains exist: type 1 and type 2. The FUT1 gene encodes an enzyme that acts on type 2 chains, primarily on red blood cells, while the FUT2 (secretor) gene encodes an enzyme that acts on type 1 chains in secretory tissues.[1]

H_Antigen_Biosynthesis Precursor Precursor Oligosaccharide (Type 1 or 2 Chain) H_Antigen H Antigen FUT1 FUT1 Gene (H gene) Fucosyltransferase1 α(1,2)-fucosyltransferase (on Red Blood Cells) FUT1->Fucosyltransferase1 encodes FUT2 FUT2 Gene (Secretor gene) Fucosyltransferase2 α(1,2)-fucosyltransferase (in Secretory Tissues) FUT2->Fucosyltransferase2 encodes Fucosyltransferase1->H_Antigen adds fucose to Type 2 chain Fucosyltransferase2->H_Antigen adds fucose to Type 1 chain A_Antigen A Antigen H_Antigen->A_Antigen B_Antigen B Antigen H_Antigen->B_Antigen A_Transferase A-transferase B_Transferase B-transferase IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryLectin Primary Incubation: Biotinylated UEA I Lectin Blocking->PrimaryLectin Detection Detection: Streptavidin-HRP PrimaryLectin->Detection Substrate Substrate-Chromogen (DAB) Detection->Substrate Counterstain Counterstaining & Mounting Substrate->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

References

Differentiating H Antigen: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of the H antigen from structurally similar glycans is critical for understanding its role in immunology, oncology, and transfusion medicine. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

The H antigen, a fucose-containing oligosaccharide, is the precursor to the A and B antigens of the ABO blood group system. Its structural similarity to other glycans, such as the Lewis antigens, presents a significant analytical challenge. Accurate differentiation is paramount for applications ranging from blood typing and antibody characterization to the development of glycan-targeted therapeutics. This guide explores and compares the leading methods for H antigen analysis: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Lectin/Antibody-Based Assays.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific research question, required sensitivity, and the complexity of the sample. The following table summarizes the key quantitative performance metrics of the primary methods used for differentiating the H antigen.

TechniquePrincipleThroughputSensitivitySpecificityKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized glycans, allowing for compositional and structural analysis.HighHigh (fmol to amol)HighProvides detailed structural information, including linkage and branching. Can be coupled with separation techniques for complex mixtures.[1][2][3]Isomer differentiation can be challenging without tandem MS or coupling to separation methods.
High-Performance Liquid Chromatography (HPLC) Separates glycans based on their physicochemical properties, such as hydrophilicity or charge.Medium to HighHigh (pmol to fmol)Moderate to HighExcellent for separating isomers when appropriate columns and conditions are used.[4][5][6] Can be coupled to MS for enhanced specificity.Requires fluorescent labeling for sensitive detection. Co-elution can be an issue with complex samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information, including anomeric configuration and glycosidic linkages.LowLow (nmol to µmol)Very HighProvides unambiguous structural determination without the need for standards.[7][8][9][10]Requires relatively large amounts of pure sample. Complex spectra can be difficult to interpret.
Lectin/Antibody-Based Assays Utilizes the specific binding of lectins or monoclonal antibodies to the H antigen.HighHigh (pg to ng)VariableSimple, rapid, and cost-effective for screening. Can be used in various formats (e.g., ELISA, microarrays).[11][12][13][14]Specificity can be a concern, with some lectins and antibodies showing cross-reactivity with similar glycan structures.[12][13][15][16][17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols for the discussed techniques.

Mass Spectrometry: MALDI-TOF for Blood Group Antigen Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for the analysis of glycans.[18][19][20][21]

Sample Preparation:

  • Glycan Release: N-glycans are enzymatically released from glycoproteins using PNGase F.

  • Purification: Released glycans are purified using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.

  • Matrix Preparation: A saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) in an organic solvent (e.g., acetonitrile/water with 0.1% TFA) is prepared.[22]

  • Spotting: The purified glycan sample is mixed with the matrix solution and spotted onto the MALDI target plate. The mixture is allowed to air dry to promote co-crystallization.[22]

Data Acquisition:

  • The MALDI target plate is inserted into the mass spectrometer.

  • A laser is fired at the sample spot, causing desorption and ionization of the glycans.

  • The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) for Glycan Isomer Separation

HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) columns, is highly effective for separating glycan isomers.[23][24][25][26][27][28]

Sample Preparation:

  • Glycan Release: N-glycans are enzymatically released from glycoproteins using PNGase F.[23][25]

  • Fluorescent Labeling: The reducing end of the released glycans is labeled with a fluorescent dye (e.g., 2-aminobenzamide (B116534) [2-AB] or procainamide) to enable sensitive detection.[23]

  • Purification: Excess labeling reagent and other impurities are removed using SPE.[23]

Chromatographic Separation:

  • Column: A HILIC column (e.g., amide-based stationary phase) is used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is employed to elute the glycans.

  • Detection: The separated glycans are detected by a fluorescence detector. The retention time is used to identify the glycans based on comparison with standards.

Lectin Binding Assay: Ulex europaeus Agglutinin-I (UEA-I) for H Antigen Detection

Ulex europaeus agglutinin-I (UEA-I) is a lectin that preferentially binds to α-L-fucosylated structures, including the H antigen.[29][30][31][32][33][34]

Protocol for a Microplate-Based Assay:

  • Coating: A microtiter plate is coated with a glycoprotein (B1211001) or glycolipid sample suspected of containing the H antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Lectin Incubation: Biotinylated UEA-I is added to the wells and incubated to allow binding to the H antigen.

  • Detection: The plate is washed to remove unbound lectin. Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated UEA-I.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the amount of H antigen present.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate a typical workflow for glycan analysis and a relevant signaling pathway.

Experimental_Workflow_for_Glycan_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Sample Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Sample->Release Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Purification Purification (SPE) Labeling->Purification HPLC HPLC Separation (Isomer Resolution) Purification->HPLC Primary Analysis LectinAssay Lectin/Antibody Assay (Screening) Purification->LectinAssay Alternative/Complementary NMR NMR Spectroscopy (Detailed Structure) Purification->NMR For Pure Samples MS Mass Spectrometry (Structural Confirmation) HPLC->MS Confirmation

Figure 1. A generalized workflow for the analysis of H antigen and other glycans.

A glucose analog of the H antigen has been shown to induce angiogenesis through the JAK2-STAT3 signaling pathway.[35][36][37] Understanding this pathway is crucial for researchers investigating the role of H antigen in cancer biology and developing targeted therapies.

JAK2_STAT3_Signaling_Pathway cluster_nucleus H_antigen H Antigen Analog Receptor Cell Surface Receptor H_antigen->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Angiogenesis Factors) pSTAT3->Gene_Expression Induces

Figure 2. The JAK2-STAT3 signaling pathway activated by an H antigen analog.

Conclusion

The differentiation of the H antigen from its structural analogs requires a multi-faceted analytical approach. While lectin and antibody-based assays offer a rapid and sensitive method for initial screening, their specificity must be carefully validated. For detailed structural elucidation and unambiguous identification, hyphenated techniques such as HPLC-MS are indispensable. NMR spectroscopy remains the gold standard for absolute structural determination, albeit with higher sample requirements. By understanding the strengths and limitations of each technique, researchers can design robust analytical workflows to accurately characterize the H antigen and its role in various biological processes.

References

Benchmarking new H disaccharide detection methods against established techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel methods for the detection and quantification of heparan sulfate (B86663) (HS) disaccharides. Understanding the composition of HS is crucial for advancing research in numerous biological processes, including cell signaling, inflammation, and cancer progression, as well as for the development of novel therapeutics. This document outlines the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Quantitative Comparison of Detection Methods

The following table summarizes the key quantitative performance metrics of various HS disaccharide detection methods based on published data. This allows for a direct comparison of their sensitivity and throughput.

MethodAnalyteSample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
HPLC with UV Detection Unsaturated disaccharidesPurified HS/heparinMicrogram (µg) quantities2 days per analysis[1]Economical, well-established[2][3]Lower sensitivity, requires larger sample amounts
HPLC with Fluorescence Detection (BODIPY) BODIPY-labeled disaccharidesPurified HS/heparin, cultured cells, tissuesLow femtomole (fmol) to 100 zeptomoles (zmol)[1][4]3 days per analysis[1]High sensitivity[1][4]Requires fluorescent labeling, potential for label-related artifacts[5]
HPLC with Fluorescence Detection (Dansylhydrazine) Dansylhydrazine-labeled disaccharidesHuman urine0.003 µg/mL (for ΔUA2S-GlcNS)[6]Not specifiedGood sensitivity for biological fluids[6]Requires derivatization and purification steps[6]
LC-MS/MS Native and derivatized disaccharidesHuman serum/plasma, tissues≥2 ng/disaccharide (IPRP-Mf-HPLC-ESI-MS)[7]HighHigh sensitivity and specificity, provides structural information[7][8][9]Higher equipment cost, potential for ion suppression[7][10]
LC-MS/MS with Isotopic Labeling (AMQC) AMQC-labeled disaccharidesTissue slides, plasma/serumHigh sensitivity (positive ion mode)[11]HighImproved ionization efficiency and sensitivity, enables absolute quantification[11][12]Requires synthesis of labeled standards[12]
Capillary Zone Electrophoresis with Laser-Induced Fluorescence (CZE-LIF) 2-aminoacridone labeled disaccharidesNot specifiedNot specifiedHighHigh resolution separation[8]Requires derivatization[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for understanding the nuances of each detection technique.

Enzymatic Digestion of Heparan Sulfate

A common initial step for many detection methods is the enzymatic digestion of HS polysaccharides into their constituent disaccharides.

  • Objective: To break down complex HS chains into a mixture of disaccharides for analysis.

  • Procedure:

    • Purified HS is subjected to exhaustive digestion with a cocktail of heparin lyases (Heparinase I, II, and III).[12]

    • The enzymes cleave the polysaccharide chains at specific linkages, generating unsaturated disaccharides with a Δ4,5-unsaturated uronic acid at the non-reducing end.[12]

    • The reaction is typically carried out in a suitable buffer at an optimal temperature (e.g., 37°C) for a defined period to ensure complete digestion.

Fluorescent Labeling of Disaccharides (BODIPY)

For high-sensitivity fluorescence detection, disaccharides are chemically labeled with a fluorophore.

  • Objective: To attach a fluorescent tag to the reducing end of the disaccharides to enable sensitive detection.

  • Procedure:

    • The disaccharide mixture is incubated with a fluorescent hydrazide, such as BODIPY-FL hydrazide.[1]

    • The reaction results in the formation of a stable, fluorescently labeled disaccharide.

    • Excess unreacted fluorescent dye is removed using a clean-up step, such as solid-phase extraction or liquid-liquid extraction, to prevent interference during analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the separation, identification, and quantification of disaccharides.

  • Objective: To separate and quantify individual disaccharides based on their mass-to-charge ratio.

  • Procedure:

    • The disaccharide mixture is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a suitable column, such as a C18 or hydrophilic interaction liquid chromatography (HILIC) column.[10][11]

    • The eluting disaccharides are introduced into a mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used for further fragmentation to confirm the identity of the disaccharides.[8][9]

    • Quantification is often performed using isotopically labeled internal standards to ensure accuracy.[7][11][12]

Visualizations

The following diagrams illustrate key workflows and concepts in H disaccharide detection.

Experimental_Workflow_for_HS_Disaccharide_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods HS_Sample Heparan Sulfate Sample (e.g., purified GAGs, tissue extract) Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) HS_Sample->Enzymatic_Digestion Disaccharide_Mixture Disaccharide Mixture Enzymatic_Digestion->Disaccharide_Mixture Labeling Fluorescent Labeling (e.g., BODIPY, AMQC) Disaccharide_Mixture->Labeling Optional HPLC_UV HPLC-UV Disaccharide_Mixture->HPLC_UV LC_MS LC-MS/MS Disaccharide_Mixture->LC_MS HPLC_Fluorescence HPLC-Fluorescence Labeling->HPLC_Fluorescence Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis HPLC_Fluorescence->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for heparan sulfate disaccharide analysis.

LC_MS_Quantification_Workflow cluster_key Key Steps Start Digested HS Sample Add_Standards Spike with 13C-labeled Internal Standards Start->Add_Standards Derivatization Chemical Derivatization (e.g., AMAC) Add_Standards->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

References

A Comparative Genomic Analysis of FUT1 and FUT2: Key Regulators of Fucosylation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the genomic features, functional roles, and expression patterns of the fucosyltransferase genes, FUT1 and FUT2.

The fucosyltransferase genes, FUT1 and FUT2, are crucial enzymes in the final stages of synthesizing A and B antigens of the ABO blood group system. These closely related genes, both located on chromosome 19, exhibit distinct tissue-specific expression and substrate preferences, leading to differential roles in human physiology and disease. This guide provides a comprehensive comparison of FUT1 and FUT2, presenting quantitative genomic data, detailing their involvement in cellular signaling, and outlining key experimental protocols for their comparative analysis.

Genomic and Protein Characteristics

FUT1 and FUT2 are situated in close proximity on chromosome 19q13.33. While FUT1 is primarily responsible for the synthesis of the H antigen on the surface of red blood cells, FUT2 governs the expression of this antigen in secretory tissues. A detailed comparison of their genomic and protein features is presented below.

FeatureFUT1FUT2
Full Gene Name Fucosyltransferase 1 (H blood group)Fucosyltransferase 2 (secretor status included)
HGNC Symbol FUT1FUT2
Chromosomal Location 19q13.33[1]19q13.33[2][3][4]
Genomic Coordinates (GRCh38) Chr19: 48,748,011-48,755,390 (reverse strand)Chr19: 48,695,957-48,705,951 (forward strand)[3]
Number of Exons 5[1][5]2[2][4]
Protein Size (amino acids) 365343[2][6]
UniProt Accession P19526[7]Q10981

Functional Comparison and Substrate Specificity

The primary functional distinction between the enzymes encoded by FUT1 and FUT2 lies in their substrate specificity. Both are α(1,2)-fucosyltransferases, meaning they add a fucose sugar molecule in an α(1,2) linkage to a galactose residue. However, they act on different precursor chains.

  • FUT1 preferentially fucosylates type 2 chains (Galβ1-4GlcNAc-R), which are predominantly found on the surface of red blood cells and vascular endothelium. This action creates the H type 2 antigen, the precursor for the A and B blood group antigens on erythrocytes.

  • FUT2 primarily acts on type 1 chains (Galβ1-3GlcNAc-R), which are abundant in secretory epithelia. This results in the formation of the H type 1 antigen, which is secreted in bodily fluids like saliva, mucus, and milk. Individuals with a functional FUT2 gene are known as "secretors."[8]

Tissue Expression Analysis

The differential expression of FUT1 and FUT2 in various human tissues underpins their distinct physiological roles. Analysis of data from the Genotype-Tissue Expression (GTEx) project reveals the following patterns:

TissueFUT1 Expression (Median TPM)FUT2 Expression (Median TPM)
Stomach HighVery High[9][10]
Colon - Transverse ModerateVery High[9][10]
Small Intestine - Terminal Ileum ModerateVery High[9]
Lung ModerateModerate[9][10]
Spleen LowLow[9][10]
Whole Blood LowVery Low[9][10]
Liver Very LowVery Low[9][10]
Pancreas HighLow[10]
Salivary Gland LowHigh[9]

Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a measure of gene expression.

Involvement in Cellular Signaling and Host-Pathogen Interactions

Beyond their roles in the ABO blood group system, FUT1 and FUT2 are implicated in distinct cellular signaling pathways and host-pathogen interactions.

FUT1 and EGFR/MAPK Signaling

FUT1 has been shown to be involved in the regulation of the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][12] Overexpression of FUT1 can lead to increased fucosylation of EGFR, which in turn can enhance receptor activation and downstream signaling through the MAPK cascade. This has been implicated in promoting cell proliferation and chemoresistance in certain cancers.[11][12]

FUT1_EGFR_Signaling FUT1 FUT1 EGFR EGFR FUT1->EGFR Fucosylation Fucosylated_EGFR Fucosylated EGFR RAS RAS Fucosylated_EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Chemoresistance ERK->Proliferation

FUT1-mediated fucosylation of EGFR activates the MAPK pathway.
FUT2 and Host-Pathogen Interaction

The expression of H antigen in secretions, controlled by FUT2, plays a critical role in host-pathogen interactions.[2] These secreted glycans can act as attachment sites for various microbes, including bacteria and viruses. For example, individuals with a functional FUT2 gene (secretors) are more susceptible to infection by certain strains of norovirus and Helicobacter pylori, which use the H antigen as a receptor. Conversely, non-secretors (individuals with a non-functional FUT2 gene) may be resistant to these pathogens but can show increased susceptibility to others.[8][13]

FUT2_Host_Pathogen cluster_host Host Epithelial Cell cluster_pathogen Pathogen (e.g., Norovirus) FUT2 FUT2 Gene H_antigen H Antigen (in secretions) FUT2->H_antigen Synthesis Receptor Viral Receptor H_antigen->Receptor Binding & Attachment Pathogen Pathogen Infection Infection Receptor->Infection Leads to

FUT2 mediates host-pathogen interaction via H antigen expression.

Experimental Protocols for Comparative Genomics

Multiple Sequence Alignment of FUT1 and FUT2

This protocol outlines the steps to align the protein sequences of FUT1 and FUT2 to identify conserved regions and functional domains.

Objective: To compare the amino acid sequences of human FUT1 and FUT2 to identify regions of similarity and divergence.

Materials:

  • FASTA formatted protein sequences of human FUT1 and FUT2 (obtainable from NCBI or UniProt).

  • Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE).

Procedure:

  • Sequence Retrieval: Download the canonical protein sequences for human FUT1 and FUT2 in FASTA format.

  • Alignment:

    • Open the chosen multiple sequence alignment tool.

    • Input the FASTA sequences of FUT1 and FUT2.

    • Set the alignment parameters. Default settings are often suitable for closely related proteins.

    • Execute the alignment.

  • Analysis:

    • Examine the alignment output. Identical amino acids will be aligned in the same column.

    • Identify conserved domains, which are long stretches of aligned identical or similar amino acids.

    • Note regions of significant differences, which may correspond to differences in substrate specificity or regulation.

Phylogenetic Analysis of Fucosyltransferase Genes

This protocol describes how to construct a phylogenetic tree to visualize the evolutionary relationship between FUT1, FUT2, and other fucosyltransferase genes.

Objective: To infer the evolutionary history of FUT1 and FUT2 in the context of the broader fucosyltransferase gene family.

Materials:

  • FASTA formatted protein sequences of FUT1, FUT2, and other related fucosyltransferases from various species.

  • Phylogenetic analysis software (e.g., MEGA, PhyML).

Procedure:

  • Sequence Collection: Gather a set of homologous fucosyltransferase protein sequences from different species. Include both α(1,2)-fucosyltransferases and other fucosyltransferase subfamilies for a broader context.

  • Multiple Sequence Alignment: Perform a multiple sequence alignment of all collected sequences as described in the previous protocol.

  • Phylogenetic Tree Construction:

    • Import the alignment file into the phylogenetic analysis software.

    • Choose a substitution model (e.g., JTT, WAG) that best fits the data. The software can often recommend the best model.

    • Select a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).

    • Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation:

    • The software will generate a phylogenetic tree.

    • Analyze the branching pattern. Genes that are more closely related will cluster together.

    • Examine the bootstrap values at each node to determine the confidence in the branching order.

Experimental_Workflow cluster_data Data Acquisition cluster_analysis Computational & Experimental Analysis cluster_results Results Seq_Retrieval Sequence Retrieval (FUT1, FUT2, Homologs) MSA Multiple Sequence Alignment Seq_Retrieval->MSA RNA_Extraction RNA Extraction from Tissues cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth Phylo Phylogenetic Analysis MSA->Phylo Conserved_Domains Identification of Conserved Domains MSA->Conserved_Domains Evolutionary_Rel Evolutionary Relationships Phylo->Evolutionary_Rel qPCR Quantitative PCR (qPCR) cDNA_Synth->qPCR Gene_Expression Comparative Gene Expression Profile qPCR->Gene_Expression

Workflow for the comparative genomic analysis of FUT1 and FUT2.
Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details how to compare the expression levels of FUT1 and FUT2 across different tissues using qPCR.

Objective: To quantify and compare the mRNA expression levels of FUT1 and FUT2 in various human tissues.

Materials:

  • Total RNA isolated from different human tissues.

  • Reverse transcriptase kit for cDNA synthesis.

  • qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes).

  • Primers specific for FUT1, FUT2, and a stable housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or TaqMan chemistry, forward and reverse primers for the target gene (FUT1 or FUT2) or the housekeeping gene, and cDNA template.

    • Set up reactions in triplicate for each gene and each tissue sample. Include no-template controls to check for contamination.

  • qPCR Run:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of FUT1 and FUT2 using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.

    • Compare the normalized expression levels of FUT1 and FUT2 across the different tissues.

References

Unveiling the Duality of Hyaluronic Acid: A Comparative Guide to its In Vitro and In Vivo Functions in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of ubiquitous biopolymers like Hyaluronic Acid (HA) is paramount. This guide provides an objective comparison of the in vitro and in vivo functions of this disaccharide polymer, with a focus on its molecular weight-dependent effects on wound healing. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Hyaluronic Acid, a non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a major component of the extracellular matrix (ECM). Its role in tissue regeneration is multifaceted and heavily influenced by its molecular weight (MW). High-molecular-weight HA (HMW-HA) and low-molecular-weight HA (LMW-HA) often exhibit contrasting biological activities, a critical consideration in the development of therapeutic applications.

Quantitative Data Comparison: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative effects of different molecular weights of Hyaluronic Acid on key aspects of wound healing, both in cellular models and in living organisms.

Table 1: In Vitro Effects of Hyaluronic Acid on Keratinocyte and Fibroblast Functions
Molecular Weight (MW) of HACell TypeAssayConcentrationKey Quantitative FindingsReference
High MW (HMW-HA) Human Keratinocytes (HaCaT)Proliferation (WST-8 Assay)0.1%Significant increase in cell proliferation.
(2290 kDa)Migration (Scratch Assay)0.1%~85-100% wound closure at 20 hours.
Medium MW (MMW-HA) Human Keratinocytes (HaCaT)Proliferation0.2%Significant increase in cell proliferation from day 5.
(987 kDa)Migration (Scratch Assay)0.1%Enhanced gap closure at 24 and 48 hours.
Low MW (LMW-HA) Human Keratinocytes (HaCaT)Migration (Scratch Assay)0.1%~85-100% wound closure at 20 hours.
(8 kDa)
HMW-HA/LMW-HA Hybrid Human Keratinocytes (HaCaT)Migration (Scratch Assay)0.1%Total wound closure at 18 ± 1 hours.
(H-HA/L-HA)
High MW (HMW-HA) Normal Human Dermal Fibroblasts (NHDF)Proliferation (WST-8 Assay)-Significant promotion of proliferation.
(2290 kDa)
Table 2: In Vivo Effects of Hyaluronic Acid on Wound Healing in Animal Models
Molecular Weight (MW) of HAAnimal ModelWound TypeTreatmentKey Quantitative FindingsReference
High MW (HMW-HA) MiceFull-thicknessTopical applicationSignificantly accelerated wound closure compared to control.
(2290 kDa)
Not Specified RatsFull-thicknessTopical 0.4% HASignificant improvement in re-epithelialization, granulation tissue, and collagen deposition at day 7.
HA + Platelet-Rich Plasma (PRP) Human PatientsChronic UlcersTopical application98.4% ± 1.3% re-epithelialization within 80 days.
HA alone Human PatientsChronic UlcersTopical application87.8% ± 4.1% re-epithelialization within 80 days.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro and in vivo experiments cited in this guide.

In Vitro Scratch Wound Assay

This assay is a common method to study cell migration in vitro.

Protocol:

  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

  • Starvation (Optional): To minimize the effect of cell proliferation, the cells can be incubated in a serum-free or low-serum medium for 24 hours prior to the scratch.

  • Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: The medium is replaced with a fresh culture medium containing different concentrations and molecular weights of Hyaluronic Acid. A control group with no HA is also maintained.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 6, 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: The width of the scratch is measured at each time point, and the percentage of wound closure is calculated relative to the initial scratch area.

In Vivo Full-Thickness Excisional Wound Model in Mice

This model is widely used to evaluate the efficacy of wound healing agents in a living organism.

Protocol:

  • Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) in a controlled environment for at least one week before the experiment.

  • Anesthesia and Hair Removal: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane). Shave the dorsal area and clean it with an antiseptic solution.

  • Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 6 mm diameter) on the dorsum of each mouse using a sterile biopsy punch.

  • Treatment Application: Apply the test substance (e.g., a hydrogel containing a specific molecular weight of Hyaluronic Acid) topically to the wound. The control group receives a placebo or no treatment.

  • Dressing: Cover the wound with a sterile dressing to prevent infection.

  • Monitoring and Measurement: Monitor the wound healing process daily. Capture images of the wounds at regular intervals (e.g., day 0, 3, 7, 14).

  • Data Analysis: Measure the wound area from the images and calculate the percentage of wound closure over time.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and inflammation.

Signaling Pathways and Molecular Mechanisms

The differential effects of HMW-HA and LMW-HA are largely attributed to their distinct interactions with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).

Hyaluronic Acid Signaling in Keratinocytes

High-molecular-weight HA generally promotes an anti-inflammatory and pro-proliferative environment, conducive to tissue remodeling. In contrast, low-molecular-weight fragments can be pro-inflammatory and angiogenic.

HyaluronicAcidSignaling cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMW-HA HMW-HA CD44 CD44 HMW-HA->CD44 binds LMW-HA LMW-HA LMW-HA->CD44 binds RHAMM RHAMM LMW-HA->RHAMM binds ERK ERK CD44->ERK activates PI3K/Akt PI3K/Akt CD44->PI3K/Akt activates NFkB NFkB CD44->NFkB activates RHAMM->NFkB Migration Migration ERK->Migration VEGF VEGF ERK->VEGF Proliferation Proliferation PI3K/Akt->Proliferation Inflammation Inflammation NFkB->Inflammation MMPs MMPs NFkB->MMPs IL-1b, IL-8 IL-1b, IL-8 NFkB->IL-1b, IL-8 Angiogenesis Angiogenesis VEGF->Angiogenesis ExperimentalWorkflows cluster_invitro In Vitro Study Workflow cluster_invivo In Vivo Study Workflow invitro_start Cell Culture (e.g., Keratinocytes) invitro_scratch Scratch Assay invitro_start->invitro_scratch invitro_treatment HA Treatment (Different MWs) invitro_scratch->invitro_treatment invitro_imaging Microscopy (Time-lapse) invitro_treatment->invitro_imaging invitro_analysis Quantitative Analysis (% Wound Closure) invitro_imaging->invitro_analysis invivo_start Animal Model (e.g., Mice) invivo_wound Wound Creation (Full-thickness) invivo_start->invivo_wound invivo_treatment Topical HA Application (Different MWs) invivo_wound->invivo_treatment invivo_monitoring Wound Monitoring & Photography invivo_treatment->invivo_monitoring invivo_analysis Quantitative Analysis (% Wound Closure) invivo_monitoring->invivo_analysis invivo_histology Histology (Optional) invivo_analysis->invivo_histology

Safety Operating Guide

Safe Disposal of Blood Group H Disaccharide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory reagents, including seemingly benign compounds like Blood Group H disaccharide, is a cornerstone of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory waste procedures is essential to maintain a safe and compliant working environment.[1] This guide provides a clear, step-by-step protocol for the safe disposal of this compound in its solid form and as an aqueous solution.

Core Safety and Disposal Parameters

The following table summarizes the key considerations for the disposal of this compound. These are based on general laboratory safety principles for non-hazardous chemical waste.

ParameterGuidelineSource
Hazard Classification Not classified as a hazardous substance.[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.[2]
Solid Waste Dispose of in a designated, sealed, and clearly labeled solid chemical waste container.[2]
Aqueous Solutions Collect in a designated, sealed, and clearly labeled aqueous chemical waste container. Do not pour down the drain without consulting institutional and local regulations.[2][3]
Empty Containers Triple rinse with a suitable solvent (e.g., water), deface or remove the label, and dispose of in the appropriate glass or plastic recycling bin.[4]
Spill Cleanup For solid spills, sweep up material and place in a hazardous waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with soap and water.[2]

Experimental Protocol for Disposal

This protocol outlines the standard procedure for the disposal of this compound.

Objective: To safely dispose of solid and aqueous solutions of this compound in accordance with general laboratory safety guidelines.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Designated solid chemical waste container

  • Designated aqueous chemical waste container

  • pH paper (if neutralization is required by institutional policy)

  • Spill containment and cleanup materials (e.g., absorbent pads, dustpan)

Procedure:

Part 1: Disposal of Solid this compound

  • Preparation: Ensure all required PPE is worn before handling the chemical.

  • Waste Collection: Carefully transfer the solid this compound waste into a designated and clearly labeled solid chemical waste container. This includes any contaminated consumables such as weighing paper or pipette tips.

  • Container Sealing: Securely seal the waste container to prevent any leakage or spillage.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) office.[3]

Part 2: Disposal of Aqueous Solutions of this compound

  • Preparation: Wear appropriate PPE.

  • Waste Collection: Pour the aqueous solution containing this compound into a designated and clearly labeled aqueous waste container.

  • pH Check (if applicable): While this compound itself is not acidic or basic, if it is in a solution with an acidic or basic buffer, check the pH of the waste solution. If required by your institution's policy for aqueous waste, neutralize the solution to a pH between 6 and 9 before collection.

  • Container Sealing and Storage: Securely seal the aqueous waste container and store it in the designated waste accumulation area for collection by EHS.

Part 3: Disposal of Empty Containers

  • Decontamination: Triple rinse the empty container with a suitable solvent (water for aqueous solutions).

  • Rinsate Collection: Collect the rinsate and dispose of it as aqueous chemical waste.

  • Label Removal: Completely remove or deface the original label on the container.[4]

  • Final Disposal: Dispose of the clean, unlabeled container in the appropriate laboratory glass or plastic recycling bin.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Identify Waste (this compound) is_solid Is the waste in solid form? start->is_solid solid_waste Place in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes is_solution Is the waste an aqueous solution? is_solid->is_solution No end End: Await EHS Waste Collection solid_waste->end solution_waste Pour into Labeled Aqueous Waste Container is_solution->solution_waste Yes is_container Is it an empty container? is_solution->is_container No solution_waste->end decontaminate Triple Rinse Container Collect Rinsate is_container->decontaminate Yes spill Accidental Spill is_container->spill No remove_label Deface or Remove Label decontaminate->remove_label recycle Dispose in Recycling Bin remove_label->recycle spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Blood Group H Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of all laboratory reagents is paramount. This document provides procedural, step-by-step guidance for the personal protective equipment (PPE), operational handling, and disposal of Blood group H disaccharide. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the following personal protective equipment should be utilized to minimize exposure and prevent contamination:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes or airborne particles.[3][4][5][6]

  • Hand Protection : Nitrile or latex gloves should be worn to prevent skin contact.[3][6] Gloves should be inspected before use and changed immediately if contaminated.[5]

  • Body Protection : A standard laboratory coat is necessary to protect clothing and skin from potential spills.[3][5]

  • Respiratory Protection : While generally not required for small quantities, if handling large amounts of the powder where dust formation is likely, a dust mask or a respirator (such as an N95) should be used to avoid inhalation.[7]

Quantitative Data

No specific occupational exposure limits have been established for this compound. In the absence of specific limits, it is good practice to adhere to the limits for general nuisance dust.

Substance/ParameterAuthorityLimit TypeValue
Particulates Not Otherwise Regulated (Total Dust)OSHAPEL (8-hr TWA)15 mg/m³
Particulates Not Otherwise Regulated (Respirable Fraction)OSHAPEL (8-hr TWA)5 mg/m³

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average[8]

Experimental Protocols: Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Area Inspection : Before handling, ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing the Compound :

    • If possible, handle the solid material in a fume hood or on a bench with good ventilation to minimize dust inhalation.

    • Use a clean spatula and weighing paper or a weigh boat.

    • Close the container tightly immediately after use to prevent contamination and absorption of moisture.

  • Solution Preparation :

    • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • Stir or vortex until fully dissolved.

  • Use in Experiments :

    • Handle solutions with the same care as the solid, using appropriate PPE.

    • Avoid generating aerosols.

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water.[1]

    • Clean the work area and any equipment used.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward, but should always be done in accordance with institutional and local regulations.

  • Unused Solid Reagent : Uncontaminated, solid this compound can typically be disposed of in the regular solid waste stream.[9] It should be placed in a sealed container to prevent dust from becoming airborne.

  • Aqueous Solutions : Non-hazardous aqueous solutions of this compound can generally be poured down the sink with a copious amount of water, unless institutional policies prohibit this.[9]

  • Contaminated Labware :

    • Sharps (needles, scalpels) : Any sharps contaminated with the substance should be disposed of in a designated sharps container.

    • Non-sharps (pipette tips, tubes) : These can be discarded in the regular laboratory trash or biohazard waste if they have come into contact with biological materials.

  • Empty Containers :

    • Ensure the container is empty of any remaining solid.

    • Deface or remove the label to indicate the container is no longer filled with the chemical.[9]

    • Dispose of the empty container in the regular trash or glass recycling, as appropriate.[9]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Streams prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh 3. Weigh Solid (Ventilated Area) don_ppe->weigh dissolve 4. Prepare Solution (Add Solid to Solvent) weigh->dissolve solid_waste Solid Waste (Unused Reagent, Non-sharp Labware) weigh->solid_waste Unused Solid container_waste Trash/Recycling (Empty, Defaced Container) weigh->container_waste Empty Container experiment 5. Use in Experiment dissolve->experiment liquid_waste Sink Disposal (Aqueous Solutions) dissolve->liquid_waste Solutions cleanup 6. Clean Work Area & Equipment experiment->cleanup experiment->solid_waste Contaminated Labware remove_ppe 7. Doff PPE cleanup->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blood group H disaccharide
Reactant of Route 2
Blood group H disaccharide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.